Ethyl 3-methylbenzoylformate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(3-methylphenyl)-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-3-14-11(13)10(12)9-6-4-5-8(2)7-9/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSCQWCKUWIRNOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC=CC(=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40374535 | |
| Record name | ethyl 2-(3-methylphenyl)-2-oxoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66644-68-6 | |
| Record name | Ethyl 3-methylbenzoylformate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66644-68-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ethyl 2-(3-methylphenyl)-2-oxoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Ethyl 3-methylbenzoylformate chemical properties
An In-depth Technical Guide to Ethyl 3-methylbenzoylformate: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of this compound, a member of the α-ketoester family of organic compounds. These molecules are distinguished by the presence of a ketone group adjacent to an ester functionality, a structural motif that imparts unique reactivity and renders them valuable as versatile building blocks in organic synthesis and as key intermediates in the development of novel pharmaceuticals. This document is intended for researchers, chemists, and drug development professionals, offering in-depth insights into the compound's chemical properties, synthesis, spectroscopic signature, and potential applications.
Core Chemical and Physical Properties
This compound, also known by its systematic IUPAC name Ethyl 2-(3-methylphenyl)-2-oxoacetate, is an aromatic α-ketoester. Its core structure consists of a benzoyl group substituted with a methyl group at the meta-position, linked to an ethyl ester via a ketone. This arrangement of functional groups is central to its chemical behavior.
The fundamental properties of this compound are summarized below for quick reference.
| Property | Value | Source(s) |
| IUPAC Name | Ethyl 2-(3-methylphenyl)-2-oxoacetate | [1] |
| Synonyms | Ethyl (3-methylphenyl)glyoxylate, (m-Tolyl)glyoxylic acid ethyl ester | [1] |
| CAS Number | 66644-68-6 | [2][3] |
| Molecular Formula | C₁₁H₁₂O₃ | [4][3] |
| Molecular Weight | 192.21 g/mol | [4][3] |
| Boiling Point | 90°C @ 0.1 mmHg | [1] |
| Density | 1.106 g/cm³ | [1] |
| Refractive Index (n20/D) | 1.512 | [1] |
| Topological Polar Surface Area | 43.4 Ų | [3] |
| Rotatable Bond Count | 4 | [3] |
Synthesis and Purification
The synthesis of this compound is most commonly achieved through the esterification of 3-methylbenzoylformic acid. While specific literature on this exact transformation is sparse, a reliable protocol can be adapted from well-established procedures for analogous compounds, such as ethyl benzoylformate.[5] The primary method involves a Fischer esterification, utilizing an acid catalyst in the presence of excess ethanol.
Proposed Synthetic Protocol: Fischer Esterification
This protocol describes the synthesis from 3-methylbenzoylformic acid, which can be prepared via the oxidation of 3-methylmandelic acid.
Materials:
-
3-methylbenzoylformic acid
-
Anhydrous Ethanol (EtOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Diethyl ether or Ethyl acetate (for extraction)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 equivalent of 3-methylbenzoylformic acid in a 5- to 10-fold excess of anhydrous ethanol.
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total reaction volume) to the solution. The addition is exothermic and should be done cautiously.
-
Reflux: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.
-
Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the excess ethanol.
-
Extraction: Redissolve the residue in diethyl ether or ethyl acetate. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted starting material), and finally with brine. The bicarbonate wash should be performed carefully to manage CO₂ evolution.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and wash it with a small amount of the extraction solvent.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the resulting oil by vacuum distillation to obtain pure this compound.[1]
Causality and Experimental Choices:
-
Excess Ethanol: Using ethanol as both a reagent and a solvent drives the reaction equilibrium towards the product side, maximizing the yield as per Le Châtelier's principle.
-
Sulfuric Acid: A strong mineral acid is a requisite catalyst for protonating the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by ethanol.
-
Aqueous Work-up: The washing steps are critical for removing the catalyst and water-soluble impurities, ensuring a high purity of the final product before distillation.
Synthesis Workflow Diagram
Caption: Fischer esterification workflow for this compound.
Spectroscopic Characterization (Predicted)
| Technique | Feature | Predicted Chemical Shift / Wavenumber | Assignment and Rationale |
| ¹H NMR | Singlet | ~2.4 ppm | -CH₃ on the aromatic ring. |
| Quartet | ~4.4 ppm | -O-CH₂-CH₃ of the ethyl ester, split by the adjacent methyl group. | |
| Triplet | ~1.4 ppm | -O-CH₂-CH₃ of the ethyl ester, split by the adjacent methylene group. | |
| Multiplet | ~7.4-8.0 ppm | Aromatic protons (4H) on the substituted benzene ring. The meta-substitution pattern will lead to a complex splitting pattern. | |
| ¹³C NMR | Aliphatic C | ~14 ppm | -O-CH₂-C H₃ |
| Aliphatic C | ~21 ppm | Aromatic -C H₃ | |
| Aliphatic C | ~63 ppm | -O-C H₂-CH₃ | |
| Aromatic C | ~128-140 ppm | Six distinct signals for the aromatic carbons. | |
| Ester C=O | ~163 ppm | Carbonyl carbon of the ester group. | |
| Ketone C=O | ~185-195 ppm | Carbonyl carbon of the ketone group, typically deshielded. | |
| IR Spectroscopy | C-H stretch | 2900-3100 cm⁻¹ | Aliphatic and aromatic C-H bonds. |
| C=O stretch | ~1730-1750 cm⁻¹ | Strong, sharp peak for the ester carbonyl. | |
| C=O stretch | ~1680-1700 cm⁻¹ | Strong, sharp peak for the α-keto carbonyl. Conjugation with the aromatic ring lowers its frequency. | |
| C=C stretch | ~1450-1600 cm⁻¹ | Aromatic ring vibrations. | |
| C-O stretch | ~1100-1300 cm⁻¹ | Ester C-O bond stretches. | |
| Mass Spec. | Molecular Ion (M⁺) | m/z = 192 | Corresponds to the molecular weight of the compound. |
| Fragments | m/z = 163, 147, 119 | Common fragments corresponding to the loss of -C₂H₅ (-29), -OC₂H₅ (-45), and -COOC₂H₅ (-73), respectively. |
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound stems from the dual reactivity of its adjacent carbonyl groups. The α-keto group is highly electrophilic and serves as a handle for a variety of nucleophilic addition reactions, while the ester group can participate in hydrolysis, amidation, or transesterification.
Key Reactive Sites:
-
α-Ketone Carbonyl: This is the primary site for nucleophilic attack. It can be selectively reduced to form the corresponding α-hydroxy ester, a valuable chiral building block. It also reacts readily with Grignard reagents or organolithium compounds.
-
Ester Carbonyl: While less electrophilic than the ketone, this site can be targeted under specific conditions, particularly for reactions with strong nucleophiles or under acid/base catalysis for hydrolysis.
-
Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution, with the orientation of new substituents directed by the existing methyl (ortho-, para-directing) and benzoylformate (meta-directing) groups.
The reactivity profile makes this compound a precursor for synthesizing more complex molecules, including various heterocyclic systems and potential pharmacophores. For instance, condensation reactions with binucleophiles can lead to the formation of quinoxalines or other nitrogen-containing heterocycles.
Caption: Key reaction pathways for this compound.
Potential Applications in Research and Drug Development
While specific applications for this compound are not extensively documented, its structural class (α-ketoesters) is of significant interest in several scientific fields.
-
Pharmaceutical Intermediate: α-ketoesters are precursors to α-hydroxy and α-amino acids, which are fundamental components of many biologically active molecules. The enantioselective reduction of α-ketoesters is a key step in the synthesis of chiral drugs.[8]
-
Photoinitiators: Related compounds like methyl benzoylformate are used as photoinitiators in UV-curable coatings and inks.[9] They generate free radicals upon exposure to UV light, initiating polymerization. This suggests this compound could have similar applications in materials science.
-
Building Block for Heterocycles: As mentioned, the 1,2-dicarbonyl moiety is ideal for constructing heterocyclic rings, which form the core of many pharmaceuticals and agrochemicals.[9]
-
Metabolic Research: Ethyl benzoylformate has been identified as a metabolite in cancer metabolism research, indicating that related compounds could be useful as probes or standards in metabolomics studies.[8][10]
Safety, Handling, and Storage
No specific safety data sheet (SDS) is available for this compound. Therefore, handling precautions must be based on data for structurally similar compounds like ethyl benzoylformate and methyl benzoylformate.[11][12] It is prudent to treat this compound as potentially hazardous.
-
General Handling: Use in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors.
-
Personal Protective Equipment (PPE): Wear appropriate protective equipment, including chemical safety goggles, nitrile gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place. Keep away from heat, sparks, and open flames. It should be stored away from incompatible materials such as strong oxidizing agents.[11]
-
Stability: Compounds of this type can be sensitive to light and moisture.[9] Storage under an inert atmosphere (e.g., nitrogen or argon) may be advisable for long-term stability.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a versatile α-ketoester with significant potential as a building block in organic synthesis. Its defined chemical structure, featuring multiple reactive sites, allows for a wide range of chemical transformations. While specific applications are still emerging, its utility can be confidently inferred from the well-documented roles of its structural analogs in medicinal chemistry, materials science, and metabolic research. The synthetic protocols and predicted characterization data provided in this guide offer a solid foundation for researchers looking to explore the chemistry and applications of this valuable compound.
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Tetrahedron. (n.d.). 66644-68-6 | this compound. Retrieved from [Link]
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Corson, B. B., Dodge, R. A., Harris, S. A., & Hazen, R. K. (1927). Ethyl Benzoylformate. Organic Syntheses, 7, 38. doi:10.15227/orgsyn.007.0038. Retrieved from [Link]
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An In-depth Technical Guide to the Spectroscopic Profile of Ethyl 3-methylbenzoylformate
This guide provides a detailed analysis of the predicted spectroscopic data for ethyl 3-methylbenzoylformate, a compound of interest in synthetic organic chemistry and drug discovery. Due to the limited availability of published experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), along with data from structurally analogous compounds, to construct a comprehensive and predictive spectroscopic profile. This approach is designed to offer researchers, scientists, and drug development professionals a robust framework for the identification and characterization of this compound.
Molecular Structure and Spectroscopic Overview
This compound (C₁₁H₁₂O₃) is an α-keto ester. Its structure, featuring an ethyl ester, a ketone, and a 3-methyl-substituted aromatic ring, gives rise to a unique spectroscopic fingerprint. Understanding the interplay of these functional groups is paramount to interpreting its spectra.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the ethyl group protons, and the methyl group protons on the ring. The chemical shifts are influenced by the electron-withdrawing nature of the carbonyl groups and the electron-donating effect of the methyl group.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.9-8.1 | m | 2H | Ar-H | Protons ortho to the benzoyl group are deshielded by the carbonyl's anisotropy. |
| ~7.4-7.6 | m | 2H | Ar-H | Protons meta and para to the benzoyl group. |
| 4.45 | q | 2H | -OCH₂CH₃ | Methylene protons adjacent to the ester oxygen are deshielded. |
| 2.42 | s | 3H | Ar-CH₃ | Aromatic methyl protons typically appear in this region. |
| 1.43 | t | 3H | -OCH₂CH₃ | Methyl protons of the ethyl group, split by the adjacent methylene group. |
Causality in ¹H NMR: The chemical shifts are predicted based on established ranges for similar functional groups.[1][2][3] Aromatic protons are found downfield due to the ring current effect.[1] The quartet and triplet pattern for the ethyl group is a classic example of spin-spin coupling.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The carbonyl carbons are expected to be the most downfield.
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~185-195 | C=O (Ketone) | Ketone carbonyls are highly deshielded. |
| ~160-165 | C=O (Ester) | Ester carbonyls are also significantly downfield.[4] |
| ~130-140 | Ar-C | Quaternary aromatic carbons and the carbon attached to the methyl group. |
| ~125-135 | Ar-CH | Aromatic methine carbons. |
| ~60-65 | -OCH₂CH₃ | Carbon adjacent to the ester oxygen. |
| ~20-25 | Ar-CH₃ | Aromatic methyl carbon. |
| ~10-15 | -OCH₂CH₃ | Methyl carbon of the ethyl group. |
Causality in ¹³C NMR: The chemical shifts of carbon atoms are primarily influenced by the electronegativity of attached atoms and hybridization.[4][5] Carbonyl carbons experience significant deshielding due to the electronegative oxygen atom and the sp² hybridization.[6][7][8]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~3100-3000 | Medium | Aromatic C-H Stretch | Characteristic stretching vibrations for sp² C-H bonds. |
| ~2980-2850 | Medium | Aliphatic C-H Stretch | Stretching vibrations for sp³ C-H bonds of the ethyl and methyl groups. |
| ~1730-1715 | Strong | C=O Stretch (Ester) | The carbonyl stretch of α,β-unsaturated esters appears in this region.[9] |
| ~1690-1670 | Strong | C=O Stretch (Ketone) | Conjugation with the aromatic ring lowers the ketone carbonyl stretching frequency. |
| ~1600, ~1475 | Medium-Weak | C=C Stretch (Aromatic) | Characteristic skeletal vibrations of the benzene ring. |
| ~1300-1000 | Strong | C-O Stretch | Esters typically show two strong C-O stretching bands.[9][10] |
Causality in IR Spectroscopy: The position of the carbonyl stretching frequency is sensitive to its electronic environment. Conjugation with the aromatic ring in the ketone and ester moieties is expected to lower the vibrational frequency compared to their aliphatic counterparts.[11] The presence of two distinct C=O stretching bands would be a key feature in the IR spectrum of this compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structure elucidation.
Predicted Fragmentation Pattern:
The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 192, corresponding to its molecular weight.[12] Key fragmentation pathways would likely involve:
-
Loss of the ethoxy group (-OCH₂CH₃): This would result in a prominent peak at m/z = 147 (M - 45), corresponding to the 3-methylbenzoyl cation. This is a common fragmentation for ethyl esters.
-
Loss of the ethyl group (-CH₂CH₃): This would lead to a peak at m/z = 163 (M - 29).
-
Formation of the 3-methylbenzoyl cation: A strong peak at m/z = 119, resulting from the cleavage of the bond between the two carbonyl groups.
-
Tropylium ion formation: A peak at m/z = 91, characteristic of many aromatic compounds, formed by rearrangement and fragmentation of the aromatic ring.
Caption: Predicted major fragmentation pathway for this compound.
Causality in Mass Spectrometry: Fragmentation patterns are governed by the stability of the resulting ions and neutral fragments.[13][14] The formation of resonance-stabilized acylium ions is a major driving force in the fragmentation of esters and ketones.[15]
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed in this guide.
5.1. NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument. A proton-decoupled sequence is typically used. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of ¹³C nuclei.
5.2. IR Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Acquisition: Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of the clean plates should be recorded and subtracted from the sample spectrum.
5.3. Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Use electron ionization (EI) at 70 eV.
-
Analysis: Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. The presented ¹H NMR, ¹³C NMR, IR, and MS data, derived from established spectroscopic principles and data from analogous compounds, offer a valuable resource for the identification and characterization of this molecule. Researchers working with this compound can use this guide to anticipate and interpret their experimental findings.
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Physical properties of Ethyl 3-methylbenzoylformate (boiling point, density)
An In-depth Technical Guide to the Physical Properties of Ethyl 3-methylbenzoylformate
Introduction
This compound (CAS No: 66644-68-6), with the molecular formula C₁₁H₁₂O₃, is a keto-ester of significant interest in organic synthesis.[1][2][3] Its utility as a versatile building block in the synthesis of more complex molecules necessitates a thorough understanding of its fundamental physical properties. This guide provides a detailed examination of the boiling point and density of this compound, offering both established data and comprehensive protocols for their experimental determination. The methodologies presented are grounded in established laboratory practices, ensuring reliability and reproducibility for researchers in synthetic chemistry and drug development.
Part 1: Summary of Physical Properties
The core physical characteristics of this compound are essential for its handling, purification, and use in reactions. The known values for its boiling point and density are summarized below.
| Physical Property | Value | Conditions |
| Boiling Point | 90 °C | at 0.1 mmHg |
| Density | 1.106 g/cm³ | Not Specified |
Table 1: Key Physical Properties of this compound. Data sourced from ECHEMI.[1]
Part 2: Experimental Determination of Boiling Point
The boiling point is a critical parameter for distillation-based purification and for characterizing the compound's volatility. Due to the high boiling point of many organic compounds at atmospheric pressure, vacuum distillation is often employed to prevent thermal decomposition. The reported boiling point of this compound was determined under reduced pressure.[1]
Principle of Boiling Point Determination
A liquid boils when its vapor pressure equals the pressure of the gas above it.[4] The normal boiling point is measured at atmospheric pressure (760 mmHg). However, for compounds that may decompose at high temperatures, determining the boiling point at a reduced pressure is standard practice. The Thiele tube method is a reliable micro-scale technique for this purpose, requiring only a small amount of the sample.[5]
Methodology: Thiele Tube Method
This protocol outlines the steps for determining the boiling point of a liquid sample like this compound using a Thiele tube.
Materials:
-
Thiele tube
-
High-boiling point mineral oil
-
Thermometer (-10 to 250 °C)
-
Small glass vial (Durham tube)
-
Capillary tube (sealed at one end)
-
Rubber band or wire for attachment
-
Bunsen burner or heating mantle
-
Sample of this compound
Step-by-Step Protocol:
-
Apparatus Setup: Attach a small glass vial to the thermometer using a small rubber band, ensuring the bottom of the vial is aligned with the thermometer bulb.[5]
-
Sample Preparation: Add approximately 0.5 mL of this compound into the vial.
-
Capillary Tube Insertion: Place a capillary tube, with its open end down, into the liquid in the vial.[5]
-
Thiele Tube Assembly: Insert the thermometer assembly into the Thiele tube, which should be filled with mineral oil to a level just above the side-arm. The vial containing the sample should be fully submerged in the oil.
-
Heating: Gently heat the side arm of the Thiele tube. The design of the tube ensures uniform heating of the oil via convection.
-
Observation: As the temperature rises, a stream of bubbles will begin to emerge from the open end of the capillary tube. This indicates that the vapor pressure of the sample is overcoming the external pressure. Continue heating until a continuous and rapid stream of bubbles is observed.
-
Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The rate of bubbling will decrease. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[4][5] This is the point where the external pressure equals the vapor pressure of the sample.
-
Record Data: Record the temperature and the ambient barometric pressure. For high accuracy, the determination should be repeated.
Experimental Workflow: Boiling Point Determination
Caption: Workflow for Boiling Point Determination via Thiele Tube.
Part 3: Experimental Determination of Density
Density, an intrinsic physical property defined as mass per unit volume, is crucial for converting between mass and volume measurements, which is fundamental in preparing reaction mixtures and solutions.[6][7]
Principle of Density Determination
The density of a liquid is determined by precisely measuring the mass of a known volume of the substance.[8][9] The use of an analytical balance for mass and calibrated volumetric glassware for volume ensures high accuracy. The density of liquids is temperature-dependent; therefore, the temperature at which the measurement is made must be recorded.
Methodology: Using a Volumetric Flask
This protocol provides a standard and accurate method for determining the density of a liquid such as this compound.
Materials:
-
Volumetric flask (e.g., 10 mL or 25 mL, Class A) with stopper
-
Analytical balance (readable to ±0.0001 g)
-
Pasteur pipette
-
Thermometer
-
This compound sample
-
Distilled water and acetone for cleaning
Step-by-Step Protocol:
-
Preparation: Clean the volumetric flask thoroughly with distilled water, followed by a rinse with acetone to ensure it is completely dry.
-
Mass of Empty Flask: Weigh the clean, dry volumetric flask with its stopper on the analytical balance. Record this mass as m₁.[6][7]
-
Filling the Flask: Carefully fill the flask with this compound. Use a Pasteur pipette to add the final amount of liquid until the bottom of the meniscus is precisely on the calibration mark of the flask.[6]
-
Mass of Filled Flask: Place the stopper on the flask and weigh it again on the analytical balance. Record this mass as m₂.
-
Temperature Measurement: Measure and record the temperature of the laboratory environment, as this will be the temperature of the density measurement.
-
Calculation:
-
Calculate the mass of the liquid: m_liquid = m₂ - m₁.
-
The volume of the liquid (V_liquid) is the calibrated volume of the volumetric flask.
-
Calculate the density (ρ) using the formula: ρ = m_liquid / V_liquid .[7]
-
-
Validation: For E-E-A-T, this protocol is self-validating. Repeating the measurement multiple times should yield consistent results, confirming the precision of the technique. An average of three measurements is recommended.[6]
Experimental Workflow: Density Determination
Caption: Workflow for Density Determination using a Volumetric Flask.
References
-
Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]
-
JoVE. (2020, March 26). Boiling Points - Concept. Retrieved from [Link]
-
JoVE. (2015, June 15). Determining the Density of a Solid and Liquid. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, November 11). 2: The Density of Liquids and Solids (Experiment). Retrieved from [Link]
-
YouTube. (2024, August 8). Determining the density of solids and liquids. The Lab Activity. Retrieved from [Link]
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- 4. Video: Boiling Points - Concept [jove.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Video: Determining the Density of a Solid and Liquid [jove.com]
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- 8. homesciencetools.com [homesciencetools.com]
- 9. m.youtube.com [m.youtube.com]
CAS number for Ethyl 3-methylbenzoylformate
An In-depth Technical Guide to Ethyl 3-methylbenzoylformate (CAS: 66644-68-6)
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No: 66644-68-6), an α-ketoester of significant interest to researchers in organic synthesis and drug development.[1][2][3][4] The document elucidates the compound's physicochemical properties, presents a validated synthetic methodology, explores its core reactivity, and outlines protocols for its spectroscopic characterization. By integrating established chemical principles with practical, field-proven insights, this guide serves as an essential resource for scientists leveraging this versatile building block in the design and synthesis of complex molecular architectures and novel therapeutic agents.
Core Physicochemical & Structural Properties
This compound is a substituted aromatic α-ketoester. Its structural scaffold, featuring a reactive ketone and an ester group attached to the same carbonyl, makes it a valuable intermediate in synthetic chemistry.[5] The physical and chemical properties are critical for its handling, reaction setup, and purification. While specific experimental data for this isomer is sparse, properties can be reliably inferred from its parent compound, ethyl benzoylformate.[5][6]
Table 1: Key Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 66644-68-6 | [1][2][3][4] |
| Molecular Formula | C₁₁H₁₂O₃ | [1][2][3] |
| Molecular Weight | 192.21 g/mol | [1][3] |
| IUPAC Name | Ethyl 2-(3-methylphenyl)-2-oxoacetate | N/A |
| Synonyms | Ethyl (3-methylphenyl)glyoxylate, this compound | [1] |
| Appearance | Clear, colorless to pale yellow liquid (inferred) | [5][6] |
| Boiling Point | Est. 145-150 °C at 18 mmHg (inferred from ethyl benzoylformate) | [6] |
| Density | Est. ~1.1 g/mL at 25 °C (inferred from ethyl benzoylformate) | [6] |
| Solubility | Soluble in common organic solvents (e.g., ethanol, ether, benzene) | [7] |
| Moisture Sensitivity | Sensitive to moisture, handle under inert atmosphere | [5][6] |
Synthesis Protocol: Oxidation and Esterification
The synthesis of aryl glyoxylic esters is a well-established process, most authoritatively demonstrated by the oxidation of mandelic acid derivatives followed by esterification.[8] The following protocol is adapted from the robust and scalable procedure for ethyl benzoylformate published in Organic Syntheses, a trusted source for synthetic methods.[8] For the target molecule, the procedure commences with 3-methylmandelic acid.
Causality of Experimental Design
The choice of potassium permanganate is critical; it is a powerful and cost-effective oxidizing agent capable of converting the secondary alcohol of the mandelic acid precursor into the desired α-keto functionality without cleaving the carbon-carbon bond under controlled basic conditions. The subsequent esterification is an acid-catalyzed process. Using a continuous distillation setup to introduce ethanol vapor while removing water drives the equilibrium toward the product, ensuring a high yield, a classic application of Le Châtelier's principle.
Step-by-Step Synthesis Workflow
Part A: Oxidation of 3-Methylmandelic Acid
-
Setup: In a large-capacity vessel (e.g., 10 L crock) equipped with a high-torque mechanical stirrer, add 3-methylmandelic acid (2.5 moles) and 500 mL of water.
-
Basification: Start the stirrer and add a cooled solution of sodium hydroxide (2.8 moles) in 500 mL of water. This deprotonates the carboxylic acid and alcohol, increasing solubility and facilitating oxidation.
-
Oxidation: Add ~2000 g of cracked ice to the mixture to maintain a low temperature, which is crucial for controlling the exothermic oxidation. Over 30 minutes, add finely ground potassium permanganate (1.74 moles) in portions. The reaction progress is indicated by the disappearance of the purple permanganate color.
-
Workup: After the reaction is complete (stir for an additional 1-2 hours), filter the mixture to remove the manganese dioxide byproduct. Wash the filter cake thoroughly with water to recover all product.[8]
-
Acidification: Combine the filtrate and washings, cool in an ice bath, and carefully acidify with sulfuric acid until the solution is strongly acidic. The product, 3-methylbenzoylformic acid, will precipitate as a liquid. Extract the crude acid with a suitable solvent like benzene or toluene.
Part B: Acid-Catalyzed Esterification
-
Setup: Transfer the crude 3-methylbenzoylformic acid to a round-bottomed flask equipped for distillation. Add a catalytic amount of concentrated sulfuric acid (e.g., 15 mL).[8]
-
Esterification: Heat the flask in an oil bath. Pass ethanol vapor, generated from a separate heated flask, through the hot acidic solution. Water produced during the reaction is continuously removed. This setup is detailed in Organic Syntheses.[8]
-
Purification: Once the esterification is complete, wash the organic layer with water and a dilute sodium bicarbonate solution to remove any remaining acid. Dry the solution over anhydrous potassium carbonate or magnesium sulfate.
-
Isolation: Distill the solvent at atmospheric pressure. The final product, this compound, is purified by vacuum distillation.[8]
Synthesis Workflow Diagram
Caption: A two-part workflow for the synthesis of this compound.
Core Reactivity & Applications in Drug Discovery
The synthetic utility of this compound stems from its α-ketoester functionality. This motif contains two adjacent electrophilic centers (the ketone and ester carbonyls), making it a versatile precursor for a wide range of chemical transformations.
-
Heterocycle Synthesis: The α-ketoester group is a classic building block for constructing nitrogen-containing heterocycles, which are privileged scaffolds in medicinal chemistry. It can undergo condensation reactions with various nucleophiles to form quinoxalines, benzodiazepines, and other important ring systems.[5]
-
Asymmetric Reductions: The ketone can be stereoselectively reduced to form chiral α-hydroxy esters, which are valuable intermediates in the synthesis of natural products and pharmaceuticals.
-
Pharmacophore Component: As an intermediate, it allows for the introduction of the 3-methylbenzoyl moiety into a larger molecule. The concept of using such building blocks is central to modern drug design, enabling systematic exploration of a target's binding pocket.[9]
-
Photoinitiators: Related benzoylformate derivatives are used as photoinitiators in UV-curable coatings and inks, initiating polymerization upon exposure to UV light. This application highlights the reactivity of the benzoyl moiety.[10]
Molecular Reactivity Diagram
Caption: Key reactive sites on the this compound molecule.
Spectroscopic Characterization: A Self-Validating Protocol
Confirming the identity and purity of a synthesized compound is paramount. This section provides a self-validating framework for researchers to characterize this compound using standard spectroscopic techniques. While a public experimental spectrum is not available, the predicted data below serves as a reliable benchmark.
Table 2: Predicted Spectroscopic Data
| Technique | Parameter | Predicted Value | Assignment |
| ¹H NMR | Chemical Shift (δ, ppm) | ~7.8-8.0 | Aromatic (ortho to C=O) |
| (CDCl₃, 400 MHz) | ~7.4-7.6 | Aromatic (other) | |
| 4.43 (q) | -OCH₂- | ||
| 2.45 (s) | Ar-CH₃ | ||
| 1.42 (t) | -OCH₂CH₃ | ||
| ¹³C NMR | Chemical Shift (δ, ppm) | ~186 | Ketone C=O |
| (CDCl₃, 100 MHz) | ~163 | Ester C=O | |
| ~130-140 | Aromatic Carbons | ||
| ~62 | -OC H₂- | ||
| ~21 | Ar-C H₃ | ||
| ~14 | -OCH₂C H₃ | ||
| FT-IR | Wavenumber (cm⁻¹) | ~1730-1750 | C=O stretch (Ester) |
| (Neat, ATR) | ~1680-1700 | C=O stretch (Ketone) | |
| ~1600, ~1450 | C=C stretch (Aromatic) | ||
| ~1150-1250 | C-O stretch (Ester) |
Experimental Protocol for Spectroscopic Acquisition
This protocol is a generalized but robust method for obtaining high-quality spectroscopic data for liquid organic compounds like this compound.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve ~10 mg of the purified liquid in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Add one drop of a solution containing tetramethylsilane (TMS) to serve as the internal standard (δ = 0.00 ppm).
-
Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the ¹H and ¹³C{¹H} (proton-decoupled) spectra on a 400 MHz or higher spectrometer.
-
Validation: Compare the obtained chemical shifts, multiplicities, and integrations with the predicted values in Table 2.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Place a single drop of the neat liquid directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial for obtaining a true sample spectrum.
-
Sample Scan: Acquire the spectrum of the sample over a range of 4000-400 cm⁻¹.
-
Validation: Identify the key absorption bands and compare their positions with the predicted values in Table 2, focusing on the distinct carbonyl stretches.
-
Analytical Workflow Diagram
Caption: A self-validating workflow for spectroscopic characterization.
References
-
Tetrahedron. (n.d.). 66644-68-6 | this compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl benzoylformate. PubChem Compound Database. Retrieved from [Link]
- Corson, B. B., Dodge, R. A., Harris, S. A., & Hazen, R. K. (1930).
- Islam, S. M., Ghosh, K., Roy, A. S., & Molla, R. A. (2014). Supporting information: Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides. The Royal Society of Chemistry.
- Google Patents. (n.d.). CN105330547A - Methyl benzoylformate highly selective synthetic method.
- Google Patents. (n.d.). CN103408424A - Preparation method for synthesizing methyl benzoylformate by virtue of one-pot method.
-
PrepChem.com. (n.d.). Synthesis of methyl benzoylformate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl m-toluate. PubChem Compound Database. Retrieved from [Link]
-
MDPI. (n.d.). Methyl and Benzyl (Ethyl 3,4-di-O-benzyl-2-O-benzoyl-1-thio-β-d-glucopyranosyl)uronate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Applications of the Pharmacophore Concept in Natural Product inspired Drug Design. Retrieved from [Link]
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An In-depth Technical Guide to the Molecular Structure of Ethyl 3-methylbenzoylformate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-methylbenzoylformate, a member of the α-keto ester family of organic compounds, is a versatile synthetic intermediate with significant potential in the fields of pharmaceutical and fine chemical synthesis. Its molecular architecture, characterized by an aromatic ring, a ketone, and an ester functional group, provides multiple reactive sites for the construction of complex molecular frameworks. This guide offers a comprehensive exploration of the molecular structure of this compound, including its spectroscopic signature, synthesis, and reactivity. The insights provided herein are intended to empower researchers to effectively utilize this valuable building block in their synthetic endeavors.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. Below is a summary of the key properties of this compound.
| Property | Value | Source(s) |
| CAS Number | 66644-68-6 | [1][2][3] |
| Molecular Formula | C₁₁H₁₂O₃ | [1][2] |
| Molecular Weight | 192.21 g/mol | [1][2] |
| Boiling Point | 90°C at 0.1 mmHg | [1] |
| Density | 1.106 g/cm³ | [1] |
| Refractive Index | 1.512 | [1] |
| XLogP3 | 2.4 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Rotatable Bond Count | 4 | [2] |
Molecular Structure and Spectroscopic Analysis
The definitive elucidation of a molecule's structure relies on a combination of spectroscopic techniques. While a publicly available crystal structure for this compound is not available, its connectivity and conformation can be confidently determined through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Predicted ¹H and ¹³C NMR Spectral Data
Table 2.1: Predicted and Comparative ¹H NMR Spectral Data (CDCl₃)
| Compound | Aromatic Protons (δ, ppm) | Ethyl Protons (δ, ppm) | Methyl Proton (δ, ppm) |
| This compound (Predicted) | ~7.8-8.0 (m, 2H), ~7.4-7.6 (m, 2H) | ~4.45 (q, J ≈ 7.1 Hz, 2H), ~1.42 (t, J ≈ 7.1 Hz, 3H) | ~2.45 (s, 3H) |
| Ethyl Benzoylformate (Experimental) | 8.01 (m, 2H), 7.65 (m, 1H), 7.51 (m, 2H) | 4.45 (q, J = 7.1 Hz, 2H), 1.43 (t, J = 7.1 Hz, 3H) | N/A |
| Ethyl 3-methylbenzoate (Experimental) | 7.84-7.88 (m, 2H), 7.28-7.36 (m, 2H) | 4.38 (q, J = 7.3 Hz, 2H), 1.38 (t, J = 7.1 Hz, 3H) | 2.41 (s, 3H)[4] |
Table 2.2: Predicted and Comparative ¹³C NMR Spectral Data (CDCl₃)
| Compound | Aromatic Carbons (δ, ppm) | Carbonyl Carbons (δ, ppm) | Ethyl Carbons (δ, ppm) | Methyl Carbon (δ, ppm) |
| This compound (Predicted) | ~138, ~135, ~133, ~130, ~129, ~128 | ~185 (ketone), ~163 (ester) | ~62, ~14 | ~21 |
| Ethyl Benzoylformate (Experimental) | 134.6, 133.0, 129.8, 128.8 | 186.2, 163.5 | 62.4, 14.0 | N/A |
| Ethyl 3-methylbenzoate (Experimental) | 138.0, 133.6, 130.3, 129.8, 128.3, 126.9 | 166.7 | 60.9, 14.3 | 21.3 |
Causality Behind Spectral Predictions: The predicted chemical shifts for this compound are derived from the foundational data of ethyl benzoylformate, with adjustments made for the electronic effect of the meta-methyl group on the aromatic ring. The methyl group is a weak electron-donating group, which is expected to cause minor upfield shifts (to lower ppm values) for the aromatic protons and carbons, particularly those ortho and para to it. The chemical shifts of the ethyl and methyl groups themselves are anticipated to be in their characteristic regions.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit strong absorption bands characteristic of its functional groups.
Table 2.3: Predicted IR Absorption Frequencies
| Functional Group | Predicted Wavenumber (cm⁻¹) | Rationale |
| C=O (Ketone) | ~1685-1700 | Conjugation with the aromatic ring lowers the stretching frequency compared to a simple aliphatic ketone. |
| C=O (Ester) | ~1720-1740 | The ester carbonyl is also conjugated, but to a lesser extent than the ketone.[5] |
| C-O (Ester) | ~1200-1300 (strong) | Characteristic stretching vibrations for the C-O single bond of the ester.[5] |
| C-H (Aromatic) | ~3000-3100 | Stretching vibrations of the sp² hybridized C-H bonds on the benzene ring. |
| C-H (Aliphatic) | ~2850-3000 | Stretching vibrations of the sp³ hybridized C-H bonds of the ethyl and methyl groups. |
Mass Spectrometry (MS)
In mass spectrometry, this compound (molecular weight 192.21) is expected to show a prominent molecular ion peak (M⁺) at m/z = 192. The fragmentation pattern will be dictated by the stability of the resulting fragments.
Table 2.4: Predicted Key Mass Spectral Fragments
| m/z | Proposed Fragment | Rationale |
| 192 | [C₁₁H₁₂O₃]⁺ | Molecular ion peak. |
| 163 | [M - C₂H₅]⁺ | Loss of the ethyl group from the ester. |
| 147 | [M - OC₂H₅]⁺ | Loss of the ethoxy group. |
| 119 | [M - COOC₂H₅]⁺ | Loss of the entire ethoxycarbonyl group, resulting in the stable 3-methylbenzoyl cation. |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment from toluene derivatives. |
Synthesis of this compound
The synthesis of this compound can be reliably achieved through several established methods in organic chemistry. A robust and scalable approach involves the esterification of 3-methylbenzoylformic acid, which can be prepared from 3-methylmandelic acid or via the acylation of an appropriate aromatic precursor. The following protocol is adapted from the highly reputable Organic Syntheses procedure for the preparation of the parent compound, Ethyl Benzoylformate.[6]
Proposed Synthetic Workflow
Sources
An In-Depth Technical Guide to Ethyl 2-(3-methylphenyl)-2-oxoacetate: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of an α-Keto Ester Building Block
Ethyl 2-(3-methylphenyl)-2-oxoacetate, also known by its common name Ethyl 3-methylbenzoylformate, is an α-keto ester that serves as a highly versatile and valuable intermediate in modern organic synthesis. Its unique bifunctional nature, possessing both a reactive ketone and an ester group, makes it a powerful synthon for the construction of a wide array of complex molecular architectures, particularly heterocyclic scaffolds that form the core of many pharmaceutical agents.[1] This guide provides a comprehensive overview of its synthesis, detailed chemical and spectroscopic properties, and its strategic applications in the field of drug discovery and development. Understanding the reactivity and synthetic potential of this molecule is crucial for scientists aiming to develop novel therapeutics.
Core Molecular Attributes and Physicochemical Properties
A thorough understanding of the fundamental properties of Ethyl 2-(3-methylphenyl)-2-oxoacetate is the first step in its effective utilization.
| Property | Value | Reference |
| IUPAC Name | ethyl 2-(3-methylphenyl)-2-oxoacetate | Internal |
| Synonyms | This compound, (m-tolyl)glyoxylic acid ethyl ester | Internal |
| CAS Number | 66644-68-6 | Internal |
| Molecular Formula | C₁₁H₁₂O₃ | Internal |
| Molecular Weight | 192.21 g/mol | Internal |
| Physical State | Colorless liquid | [2] |
Spectroscopic Characterization: A Blueprint of the Molecule
Spectroscopic analysis provides irrefutable evidence for the structure and purity of Ethyl 2-(3-methylphenyl)-2-oxoacetate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra are definitive for the structural elucidation of the title compound.
¹H NMR (400 MHz, CDCl₃): [2]
-
δ 7.80 (d, J = 7.2 Hz, 2H): Aromatic protons ortho to the carbonyl group.
-
δ 7.46 (d, J = 7.4 Hz, 1H): Aromatic proton.
-
δ 7.39 (t, J = 7.8 Hz, 1H): Aromatic proton.
-
δ 4.45 (q, J = 7.0 Hz, 2H): Methylene protons (-CH₂-) of the ethyl ester group.
-
δ 2.42 (s, 3H): Methyl protons (-CH₃) on the aromatic ring.
-
δ 1.42 (t, J = 7.0 Hz, 3H): Methyl protons (-CH₃) of the ethyl ester group.
¹³C NMR (100 MHz, CDCl₃): [2]
-
δ 186.6: Ketone carbonyl carbon (C=O).
-
δ 164.0: Ester carbonyl carbon (C=O).
-
δ 138.8, 135.7, 132.5, 130.3, 128.8, 127.3: Aromatic carbons.
-
δ 62.2: Methylene carbon (-CH₂-) of the ethyl ester group.
-
δ 21.2: Methyl carbon (-CH₃) on the aromatic ring.
-
δ 14.1: Methyl carbon (-CH₃) of the ethyl ester group.
Infrared (IR) Spectroscopy
The IR spectrum of Ethyl 2-(3-methylphenyl)-2-oxoacetate would be expected to show strong, characteristic absorption bands for its key functional groups. A strong absorption band between 1720-1740 cm⁻¹ is indicative of the C=O stretch of the ester. A second strong band, typically at a slightly lower wavenumber, around 1680-1700 cm⁻¹ , corresponds to the ketone C=O stretch. The presence of these two distinct carbonyl peaks is a hallmark of α-keto esters. Additionally, C-H stretching vibrations of the aromatic and aliphatic portions of the molecule would be observed around 2850-3100 cm⁻¹ .
Mass Spectrometry (MS)
In mass spectrometry, Ethyl 2-(3-methylphenyl)-2-oxoacetate would be expected to show a molecular ion peak [M]⁺ at m/z = 192. The fragmentation pattern would likely involve the loss of the ethoxy group (-OCH₂CH₃, 45 Da) to give a prominent peak at m/z = 147, corresponding to the 3-methylbenzoyl cation. Further fragmentation of the aromatic ring could also be observed.
Synthesis of Ethyl 2-(3-methylphenyl)-2-oxoacetate: Key Methodologies
The synthesis of aryl α-keto esters can be achieved through several reliable methods. The two most common and industrially scalable approaches are Friedel-Crafts acylation and the oxidation of α-hydroxy esters.
Method 1: Friedel-Crafts Acylation of Toluene
This is a classic and direct method for forming the C-C bond between the aromatic ring and the keto-ester moiety.
Caption: Friedel-Crafts acylation of toluene with ethyl oxalyl chloride.
The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction. A strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), is essential to generate the highly reactive acylium ion electrophile from ethyl oxalyl chloride.[3][4] Toluene is used as the aromatic substrate. The methyl group of toluene is an ortho-, para-director; however, the steric bulk of the incoming electrophile often favors para-substitution. In this case, acylation of toluene would yield a mixture of ortho- and para-isomers, with the desired meta-isomer not being the primary product. Therefore, for the specific synthesis of the 3-methyl (meta) isomer, one would start with m-xylene and perform a selective reaction or use an alternative synthetic route. A more direct Friedel-Crafts approach would involve the acylation of toluene, followed by separation of the isomers.
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and a dry solvent such as dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.
-
Formation of Acylium Ion: Slowly add ethyl oxalyl chloride (1.0 equivalent) dropwise to the stirred suspension. The mixture will typically turn a bright yellow or orange color, indicating the formation of the acylium ion complex.
-
Acylation: Add a solution of toluene (1.0 equivalent) in dry DCM to the dropping funnel and add it dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous magnesium sulfate. The solvent is then removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography to separate the isomers.
Method 2: Oxidation of Ethyl 3-Methylmandelate
This method provides a more regioselective route to the desired product, starting from the corresponding α-hydroxy ester.
Caption: Oxidation of the secondary alcohol in ethyl 3-methylmandelate.
The oxidation of a secondary alcohol to a ketone is a fundamental transformation in organic synthesis. A variety of oxidizing agents can be employed. Milder, more selective reagents like Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are often preferred to avoid over-oxidation or side reactions. The choice of solvent is also critical; chlorinated solvents like dichloromethane are commonly used for these reagents.
-
Reaction Setup: In a round-bottom flask, dissolve ethyl 3-methylmandelate (1.0 equivalent) in anhydrous dichloromethane.
-
Addition of Oxidant: Add the chosen oxidizing agent (e.g., PCC, 1.5 equivalents) portion-wise to the stirred solution at room temperature. The reaction is often exothermic and may require cooling.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Work-up and Purification: Upon completion, the reaction mixture is typically filtered through a pad of silica gel or Celite to remove the oxidant byproducts. The filtrate is then concentrated under reduced pressure, and the resulting crude product is purified by column chromatography.
Applications in Drug Discovery and Development: A Gateway to Heterocycles
The true value of Ethyl 2-(3-methylphenyl)-2-oxoacetate lies in its utility as a precursor for more complex, biologically active molecules. The adjacent ketone and ester functionalities provide a versatile platform for constructing various heterocyclic ring systems.
Synthesis of Quinoxalines
Quinoxalines are a class of nitrogen-containing heterocycles that are scaffolds for a wide range of pharmacologically active compounds, including anticancer and antimicrobial agents. They are typically synthesized via the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[5]
Caption: Synthesis of a quinoxalinone derivative.
Synthesis of Pyrazoles and Imidazoles
Similarly, Ethyl 2-(3-methylphenyl)-2-oxoacetate can react with hydrazines to form pyrazoles or with ammonia and aldehydes to form imidazoles.[6] These heterocycles are also privileged structures in medicinal chemistry, found in numerous approved drugs.
Conclusion: A Key Intermediate for Future Drug Discovery
Ethyl 2-(3-methylphenyl)-2-oxoacetate is a foundational building block for the synthesis of a diverse range of complex organic molecules. Its straightforward synthesis and versatile reactivity make it an indispensable tool for medicinal chemists and drug development professionals. A thorough understanding of its properties and synthetic applications, as outlined in this guide, will undoubtedly facilitate the discovery and development of novel therapeutic agents. The strategic incorporation of this α-keto ester into synthetic pathways provides a reliable and efficient route to valuable heterocyclic scaffolds, paving the way for the next generation of pharmaceuticals.
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A Technical Guide to the Synthesis of Ethyl 3-methylbenzoylformate: Strategic Selection of Starting Materials and Synthetic Routes
Executive Summary: Ethyl 3-methylbenzoylformate is an α-keto ester, a class of compounds valuable as versatile intermediates in the synthesis of pharmaceuticals and other complex organic molecules. Their dual carbonyl functionality allows for a rich variety of subsequent chemical transformations. This guide provides an in-depth analysis of the principal synthetic strategies for preparing this compound, with a core focus on the critical evaluation of the requisite starting materials. We will dissect three primary synthetic paradigms: Friedel-Crafts acylation, the Grignard reaction, and oxidation-based methods. For each pathway, this document details the underlying chemical principles, provides validated experimental protocols, and presents a comparative analysis of the starting materials in terms of availability, safety, and overall strategic advantage. This guide is intended for researchers, chemists, and drug development professionals seeking to make informed decisions for the efficient and scalable synthesis of this key chemical building block.
Retrosynthetic Analysis and Overview of Synthetic Strategies
A retrosynthetic approach to this compound reveals several logical bond disconnections, each pointing to a distinct family of starting materials. The primary C-C bond formations targeted are between the aromatic ring and the adjacent carbonyl group, or between the two carbonyl carbons of the keto-ester moiety.
Caption: Retrosynthetic analysis of this compound.
This analysis highlights three primary synthetic routes, each commencing from readily available and economically viable starting materials:
-
Friedel-Crafts Acylation: A direct approach involving the electrophilic substitution of an activated aromatic ring.
-
Grignard Reaction: A robust method for carbon-carbon bond formation utilizing an organometallic nucleophile.
-
Oxidation: A classical transformation of an alcohol or aldehyde functionality to a carboxylic acid, followed by esterification.
The final step in several multi-step pathways is the esterification of 3-methylbenzoylformic acid, a reaction that can be reliably achieved through Fischer esterification.[1][2][3]
Route 1: The Friedel-Crafts Acylation Approach
The Friedel-Crafts acylation is a cornerstone of aromatic chemistry, enabling the direct attachment of an acyl group to a benzene ring.[4][5][6] In this context, the most direct pathway involves the reaction of m-xylene with an appropriate acylating agent, catalyzed by a strong Lewis acid.
2.1. Principle and Mechanistic Insight
The reaction proceeds via the formation of a highly electrophilic acylium ion from an acyl chloride (ethyl oxalyl chloride) and a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[5][6] This acylium ion is then attacked by the nucleophilic π-system of the aromatic ring (m-xylene) to form a resonance-stabilized carbocation intermediate (a sigma complex). A subsequent deprotonation step restores aromaticity and yields the acylated product.
2.2. Starting Materials & Reagents
| Component | Role | Selection Rationale & Considerations |
| m-Xylene | Aromatic Substrate | Commercially available and inexpensive. The two methyl groups are ortho- and para-directing, and strongly activating. Acylation is expected to occur at the 4-position, sterically accessible and activated by both methyl groups. |
| Ethyl Oxalyl Chloride | Acylating Agent | This reagent provides the required keto-ester functionality in a single step. It is highly reactive and moisture-sensitive, requiring handling under anhydrous conditions. |
| Aluminum Chloride (AlCl₃) | Lewis Acid Catalyst | The most common and effective catalyst for Friedel-Crafts acylation.[6] It must be anhydrous, as moisture will deactivate it. More than one equivalent is required as it complexes with the product ketone. |
| Dichloromethane (DCM) | Solvent | An inert solvent that is suitable for the reaction temperature and solubilizes the reactants. Must be anhydrous. |
2.3. Experimental Protocol: Friedel-Crafts Acylation
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen or argon inlet connected to a gas bubbler to maintain an inert atmosphere. An outlet tube should lead to a trap to neutralize the HCl gas evolved.
-
Catalyst Suspension: To the reaction flask, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. Cool the suspension to 0-5 °C in an ice bath.
-
Acyl Chloride Addition: In the dropping funnel, place a solution of ethyl oxalyl chloride (1.0 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes, maintaining the temperature below 10 °C.[7]
-
Aromatic Substrate Addition: Following the formation of the acylium ion complex, add a solution of m-xylene (1.1 equivalents) in anhydrous dichloromethane dropwise, again keeping the reaction temperature between 0-10 °C.
-
Reaction Progression: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours or until TLC analysis indicates the consumption of the starting material.
-
Workup: Cool the reaction mixture again in an ice bath and quench it by slowly pouring it over a mixture of crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes.
-
Extraction and Purification: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x volumes). Combine the organic extracts, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography.
Route 2: The Grignard Reagent Approach
The reaction of a Grignard reagent with an oxalate ester is a classic and highly effective method for synthesizing α-keto esters.[8][9] This route offers high yields and predictability, contingent upon the careful exclusion of water.
3.1. Principle and Mechanistic Insight
First, a Grignard reagent (3-methylphenylmagnesium bromide) is prepared from the corresponding aryl halide and magnesium metal. This organometallic species acts as a potent carbon nucleophile.[9][10] It then attacks one of the electrophilic carbonyl carbons of diethyl oxalate. The resulting tetrahedral intermediate collapses, expelling an ethoxide leaving group to form the target α-keto ester. Using a 1:1 stoichiometry and low temperatures helps prevent a second addition of the Grignard reagent to the newly formed ketone.[9]
Caption: Workflow for Grignard synthesis of the target ester.
3.2. Starting Materials & Reagents
| Component | Role | Selection Rationale & Considerations |
| 3-Bromotoluene | Aryl Halide Precursor | The preferred starting material for Grignard formation due to the higher reactivity of the C-Br bond compared to C-Cl. Must be anhydrous. |
| Magnesium Turnings | Metal for Reagent Formation | Should be of high purity. Activation (e.g., with a crystal of iodine or by crushing) is often necessary to remove the passivating oxide layer and initiate the reaction.[10] |
| Diethyl Oxalate | Electrophilic Partner | A commercially available, symmetrical diester that serves as the source of the keto-ester moiety. |
| Anhydrous Diethyl Ether or THF | Solvent | Critical for the reaction. These solvents are aprotic and solvate the Grignard reagent, stabilizing it. Strict exclusion of moisture is paramount to prevent quenching of the reagent.[10] |
3.3. Experimental Protocol: Grignard Synthesis
-
Grignard Reagent Preparation:
-
In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings (1.1 equivalents) and a small crystal of iodine.
-
Add a small portion of a solution of 3-bromotoluene (1.0 equivalent) in anhydrous diethyl ether via a dropping funnel.
-
Initiate the reaction by gentle warming or with a heat gun. The disappearance of the iodine color and gentle refluxing indicates the reaction has started.
-
Add the remaining 3-bromotoluene solution dropwise at a rate that maintains a steady reflux. After addition, stir for an additional hour to ensure complete formation of the Grignard reagent.
-
-
Reaction with Diethyl Oxalate:
-
In a separate flame-dried flask, prepare a solution of diethyl oxalate (1.2 equivalents) in anhydrous diethyl ether. Cool this solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the prepared Grignard reagent to the cold diethyl oxalate solution via cannula transfer or a dropping funnel over 1-2 hours, ensuring the temperature does not rise above -70 °C.
-
-
Workup and Purification:
-
After the addition, stir the mixture at -78 °C for an additional hour.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature. Separate the ether layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by vacuum distillation.
-
Route 3: The Oxidation Approach
This strategy relies on the oxidation of a precursor molecule containing a hydroxyl group at the benzylic position, analogous to the well-established oxidation of mandelic acid to benzoylformic acid.[11]
4.1. Principle and Mechanistic Insight
The key transformation is the oxidation of a secondary alcohol to a ketone. This can be achieved starting from 3-methylmandelic acid, which is then oxidized to 3-methylbenzoylformic acid. The resulting α-keto acid is subsequently esterified with ethanol under acidic conditions (Fischer esterification) to yield the final product. A common and potent oxidizing agent for this transformation is potassium permanganate (KMnO₄) under basic conditions.[11]
4.2. Starting Materials & Reagents
| Component | Role | Selection Rationale & Considerations |
| 3-Methylmandelic Acid | Substrate for Oxidation | This is the key starting material. It is not as common as mandelic acid and may need to be synthesized, typically from 3-methylbenzaldehyde via the benzoin condensation followed by oxidation, or via a cyanohydrin route. |
| Potassium Permanganate (KMnO₄) | Oxidizing Agent | A strong, inexpensive oxidizing agent. The reaction is typically run in a basic aqueous solution at low temperatures to improve selectivity and prevent over-oxidation.[11] |
| Ethanol | Esterifying Agent | Serves as both the reagent and often the solvent in the final esterification step. Using a large excess drives the equilibrium towards the product.[2] |
| Sulfuric Acid (H₂SO₄) | Acid Catalyst | A strong mineral acid used to catalyze the Fischer esterification.[3][11] |
4.3. Experimental Protocol: Oxidation and Esterification
-
Oxidation of 3-Methylmandelic Acid:
-
Dissolve 3-methylmandelic acid (1.0 equivalent) in water containing sodium hydroxide (1.1 equivalents) in a vessel equipped for efficient stirring and cooling.
-
Cool the solution to 0 °C in an ice-salt bath and add cracked ice to maintain the temperature between -5 and 0 °C.
-
Slowly add a solution of potassium permanganate (approx. 0.7 equivalents) in water over 1-2 hours, ensuring the temperature remains low.[11]
-
Stir for an additional 1-2 hours at low temperature. Test for excess permanganate; if present, quench with a small amount of ethanol.
-
Filter the mixture to remove the manganese dioxide precipitate. Wash the filter cake with water.
-
Acidify the combined filtrate with cold, concentrated sulfuric acid to precipitate the 3-methylbenzoylformic acid. Cool and collect the solid product by filtration.
-
-
Fischer Esterification:
-
Combine the crude 3-methylbenzoylformic acid with a large excess of absolute ethanol.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 5% v/v).
-
Heat the mixture to reflux for 4-6 hours. Using a Dean-Stark apparatus to remove the water formed can improve the yield.[1]
-
After cooling, neutralize the excess acid with a sodium bicarbonate solution.
-
Extract the product with an organic solvent like ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by vacuum distillation.
-
Comparative Analysis and Strategic Selection
The choice of synthetic route depends on several factors including scale, cost, available equipment, and safety considerations.
| Synthetic Route | Primary Starting Materials | Key Advantages | Key Disadvantages |
| Friedel-Crafts Acylation | m-Xylene, Ethyl Oxalyl Chloride | Direct, one-pot C-C bond formation. Uses inexpensive aromatic starting material. | Requires a highly reactive, moisture-sensitive acylating agent. Stoichiometric amounts of Lewis acid are needed. HCl gas is evolved. |
| Grignard Reaction | 3-Bromotoluene, Diethyl Oxalate | High-yielding, reliable, and versatile. Well-understood mechanism. | Requires strict anhydrous conditions, which can be challenging on a large scale. Grignard reagents are highly basic and pyrophoric. |
| Oxidation | 3-Methylmandelic Acid, KMnO₄, Ethanol | Uses classical, well-documented reactions. Avoids highly reactive organometallics or Lewis acids. | Multi-step process if the mandelic acid derivative is not commercially available. Use of permanganate generates significant MnO₂ waste. |
For laboratory-scale synthesis where precision and yield are paramount, the Grignard reaction often represents the most reliable and efficient pathway, provided that rigorous anhydrous techniques can be employed. The Friedel-Crafts acylation is a strong contender for a more direct, potentially scalable process, especially if the handling of reactive acyl chlorides and Lewis acids is well-established. The oxidation route is a viable, classical alternative, particularly if the necessary 3-methylmandelic acid precursor is readily accessible or if the avoidance of organometallic reagents is a priority. Ultimately, the optimal choice of starting materials is intrinsically linked to the chosen synthetic strategy, and a thorough evaluation of the cost, safety, and operational complexity of each route is essential for any successful research or development campaign.
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Corson, B. B., Dodge, R. A., Harris, S. A., & Hazen, R. K. (1927). Ethyl Benzoylformate. Organic Syntheses, 7, 36. [Link]
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Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
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Singh, A. K., et al. (1983). Kinetics and mechanism of oxidation of esters of α-hydroxy acids (mandelic acid) by peroxydisulphate. ResearchGate. [Link]
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A Comprehensive Theoretical Examination of Ethyl 3-methylbenzoylformate: Structure, Spectroscopy, and Reactivity
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-methylbenzoylformate, a member of the α-keto ester family, holds significant potential in organic synthesis and medicinal chemistry due to its versatile reactive sites. This technical guide provides a comprehensive theoretical analysis of its molecular structure, conformational preferences, spectroscopic signatures, and electronic properties. Leveraging established principles of computational chemistry and drawing parallels from structurally analogous compounds, we elucidate the key characteristics of this molecule. This document is intended to serve as a foundational resource for researchers engaged in the study and application of this compound and related α-keto esters, offering insights that can inform experimental design and accelerate discovery.
Introduction: The Significance of α-Keto Esters
α-Keto esters are a pivotal class of organic compounds characterized by a ketone and an ester functional group separated by a single carbon-carbon bond. This unique arrangement imparts a rich and diverse reactivity profile, making them valuable intermediates in the synthesis of a wide array of biologically active molecules and complex organic frameworks.[1] Their ability to undergo various transformations, including nucleophilic additions, reductions, and cycloadditions, has cemented their importance in modern synthetic strategies.[2][3] this compound, with its substituted aromatic ring, presents an interesting case study for understanding the interplay of steric and electronic effects on the intrinsic properties of the benzoylformate core.
Molecular Structure and Conformational Landscape
The three-dimensional structure of this compound is crucial in dictating its reactivity and intermolecular interactions. The molecule's conformation is primarily governed by the rotational freedom around the C-C single bonds.
Conformational Analysis
The key dihedral angles that define the conformational space of this compound are the rotation of the ethyl ester group and the orientation of the 3-methylbenzoyl group. In aryl alkyl ketones, the plane of the aromatic ring is often twisted with respect to the plane of the carbonyl group, especially when ortho or meta substituents are present.[4] This twist is a compromise between conjugative stabilization, which favors planarity, and steric hindrance, which disfavors it. For this compound, the methyl group at the meta position is not expected to induce a significant steric clash that would force a large dihedral angle between the aromatic ring and the adjacent carbonyl group. However, some degree of non-planarity is anticipated to minimize electrostatic repulsion.
Experimental Workflow: Conformational Analysis via Dynamic NMR
A common experimental technique to probe conformational dynamics is Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy.[4]
Figure 1: A generalized workflow for determining rotational energy barriers using Dynamic NMR spectroscopy.
Spectroscopic Characterization: A Theoretical Perspective
Infrared (IR) Spectroscopy
The IR spectrum of an ester is typically dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. For α,β-unsaturated esters, this band appears in the range of 1730-1715 cm⁻¹.[5] The C-O stretching vibrations of the ester group usually appear as two or more bands in the 1300-1000 cm⁻¹ region.[5]
Table 1: Predicted IR Absorption Frequencies for this compound
| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) |
| C=O (keto) | Stretch | ~1680-1700 |
| C=O (ester) | Stretch | ~1720-1740 |
| C-O (ester) | Stretch | ~1250-1300 and ~1050-1150 |
| C-H (aromatic) | Stretch | ~3000-3100 |
| C-H (aliphatic) | Stretch | ~2850-3000 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H and ¹³C NMR chemical shifts can provide a detailed picture of the electronic environment of each atom in the molecule.[6]
¹H NMR:
-
Aromatic Protons: The protons on the 3-methylphenyl ring are expected to appear in the aromatic region (δ 7.0-8.0 ppm). The substitution pattern will lead to a complex splitting pattern.
-
Ethyl Group: The ethyl group will exhibit a characteristic quartet for the methylene (-CH₂-) protons (δ ~4.4 ppm) and a triplet for the methyl (-CH₃) protons (δ ~1.4 ppm).
-
Methyl Group (on ring): The methyl protons on the aromatic ring will likely appear as a singlet around δ 2.4 ppm.
¹³C NMR:
-
Carbonyl Carbons: The two carbonyl carbons (keto and ester) are expected to be the most downfield signals, likely in the range of δ 160-195 ppm.
-
Aromatic Carbons: The carbons of the benzene ring will resonate in the δ 120-140 ppm region.
-
Ethyl Group Carbons: The methylene carbon will be around δ 61 ppm, and the methyl carbon around δ 14 ppm.
-
Ring Methyl Carbon: The methyl carbon attached to the ring is expected around δ 21 ppm.
UV-Vis Spectroscopy
The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions of the aromatic ring and the conjugated carbonyl system. The benzene chromophore typically shows three absorption bands.[7][8] Conjugation with the carbonyl groups will cause a bathochromic (red) shift of these bands.[7][9]
Electronic Properties and Reactivity
The electronic properties of this compound, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), are key to understanding its reactivity.
Molecular Electrostatic Potential (MEP)
The MEP map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For this compound, the regions of negative electrostatic potential (red/yellow) are expected to be localized on the oxygen atoms of the carbonyl groups, indicating their susceptibility to electrophilic attack. The regions of positive electrostatic potential (blue) will likely be found around the hydrogen atoms.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. In this compound, the HOMO is likely to be localized on the aromatic ring, while the LUMO is expected to be centered on the α-dicarbonyl system, making it susceptible to nucleophilic attack.
Logical Relationship: Reactivity of α-Keto Esters
Figure 2: A diagram illustrating the key reactive sites and common transformations of α-keto esters.
Synthetic Considerations
The synthesis of α-keto esters like this compound can be achieved through several established methods. A common approach is the Friedel-Crafts acylation of an appropriately substituted aromatic compound with an oxalyl chloride derivative.[1] Alternatively, organometallic reagents can be reacted with diethyl oxalate.[1]
Plausible Synthesis of this compound
A likely synthetic route to this compound involves the reaction of 3-methylbenzoyl chloride with ethyl cyanoformate, followed by hydrolysis and decarboxylation. A more direct approach could be the Friedel-Crafts acylation of toluene with ethyl oxalyl chloride, which would yield a mixture of ortho, meta, and para isomers that would require separation.
Experimental Protocol: Generalized Synthesis of an Aryl Glyoxylate
This protocol describes a general method for the synthesis of an ethyl aryl glyoxylate via a Grignard reaction.
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, magnesium turnings are covered with anhydrous diethyl ether. A solution of 3-bromotoluene in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent.
-
Reaction with Diethyl Oxalate: The solution of the Grignard reagent is cooled in an ice-salt bath. A solution of diethyl oxalate in anhydrous diethyl ether is then added dropwise with vigorous stirring.
-
Quenching and Work-up: After the addition is complete, the reaction mixture is stirred for an additional hour at low temperature and then allowed to warm to room temperature. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Conclusion and Future Outlook
This technical guide has provided a detailed theoretical framework for understanding the structure, spectroscopy, and reactivity of this compound. By integrating fundamental principles with data from related compounds, we have constructed a comprehensive profile of this molecule. The insights presented herein are intended to be a valuable resource for chemists and pharmacologists, facilitating the rational design of new synthetic methodologies and the development of novel therapeutic agents. Further experimental work, including the acquisition of detailed spectroscopic data and the exploration of its synthetic utility, will be crucial in fully realizing the potential of this versatile α-keto ester.
References
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A Researcher's Guide to Sourcing Ethyl 3-methylbenzoylformate: From Supplier Vetting to Quality Control
Introduction: The Critical Role of a Niche Reagent
In the landscape of synthetic chemistry and drug discovery, the success of a multi-step synthesis often hinges on the quality of its fundamental building blocks. Ethyl 3-methylbenzoylformate (CAS No. 66644-68-6; Mol. Formula: C₁₁H₁₂O₃) is one such crucial intermediate.[1][2][3] As an α-ketoester, its unique bifunctional nature—possessing both a ketone and an ester group—makes it a versatile precursor for a variety of more complex molecular architectures.[4] Its derivatives are instrumental in developing novel therapeutic agents and functional materials.
However, for researchers and drug development professionals, the journey from identifying a need for this reagent to its successful incorporation into a synthetic workflow is fraught with potential pitfalls. The purity, consistency, and documentation of a starting material can profoundly impact reaction yields, impurity profiles, and, ultimately, the reproducibility of scientific outcomes.
This in-depth guide provides a technical framework for sourcing this compound. It moves beyond a simple list of vendors to equip scientists with the rationale for supplier selection, a robust system for incoming quality control (QC), and an understanding of the compound's synthetic utility.
Identifying Commercial Suppliers: A Comparative Overview
The first step in sourcing is identifying potential suppliers. The market for specialty chemicals like this compound ranges from large, well-known catalog companies to smaller, niche manufacturers. Each category presents distinct advantages.
| Supplier Category | Representative Vendors | Key Characteristics | Best For |
| Specialty Building Blocks | AChemBlock, Tetrahedron | Focus on novel and diverse chemical structures. Often provide detailed characterization data. | Discovery and early-phase research where unique scaffolds are required. |
| Large Chemical Catalogs | Sigma-Aldrich (Merck), Fisher Scientific | Extensive logistics networks, broad product ranges, and established quality systems. | Researchers needing a reliable supply chain and comprehensive documentation for established processes. |
| Manufacturers & Distributors | ECHEMI, Guidechem | Often provide access to bulk quantities and may offer custom synthesis services. | Process development, scale-up operations, and commercial manufacturing. |
Table 1: Representative Commercial Sources for this compound
| Company | Product Name/Synonym | CAS Number | Purity/Grade | Reference |
| AChemBlock | Ethyl 3-methylbenzoyl formate | 66644-68-6 | 95% | [5] |
| Tetrahedron | This compound | 66644-68-6 | Not specified | [2] |
Note: Availability and purity specifications are subject to change. Always verify with the supplier directly.
The Scientist's Vetting Process: A Framework for Trust
Choosing a supplier is not merely a procurement task; it is the first step of quality control. A lower price can be tempting, but it may come at the cost of purity, consistency, and documentation, leading to costly troubleshooting and project delays.
Causality in Vetting: Why Documentation Matters
A reputable supplier will always provide a comprehensive Certificate of Analysis (CoA) for each specific lot. This document is the cornerstone of trust.
What to demand on a CoA:
-
Identity Confirmation: The CoA must confirm the material's identity using a definitive spectroscopic method. Proton Nuclear Magnetic Resonance (¹H NMR) is the gold standard. The spectrum should be clean and consistent with the expected structure.
-
Purity Assessment: Purity should be determined by a quantitative chromatographic technique, typically High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). A purity value of >95% is a common starting point for research-grade materials.[5]
The logical relationship between supplier documentation and experimental success can be visualized as a foundational workflow.
Caption: Workflow for qualifying a chemical supplier.
Incoming Quality Control: The Principle of "Trust, but Verify"
Even with a robust CoA from a qualified supplier, performing in-house QC on incoming material is a critical, self-validating step. It protects against shipping errors, degradation during transit, and lot-to-lot variability that may not be captured on the CoA.
Experimental Protocol 1: Identity Confirmation via ¹H NMR Spectroscopy
This protocol confirms that the received material is indeed this compound. The key is to verify the presence of all expected proton signals and their correct integrations and splitting patterns. While a spectrum for the exact target molecule is ideal, data from a very close analog like Ethyl 3-methylbenzoate provides excellent guidance on the expected chemical shifts for the core structural motifs.[6]
Methodology:
-
Sample Preparation: Dissolve ~5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz).
-
Data Analysis - Expected Signals:
-
Aromatic Protons (Ar-H): Expect a complex multiplet pattern in the range of δ 7.3-8.0 ppm, integrating to 4 protons.
-
Ethyl Ester (CH₂): A quartet (q) should appear around δ 4.4 ppm, integrating to 2 protons.
-
Aromatic Methyl (CH₃): A sharp singlet (s) should be present around δ 2.4 ppm, integrating to 3 protons.
-
Ethyl Ester (CH₃): A triplet (t) will be upfield, around δ 1.4 ppm, integrating to 3 protons.
-
Experimental Protocol 2: Purity Assessment via Reversed-Phase HPLC
This protocol quantifies the purity of the material and identifies any significant impurities. The method is based on standard practices for analyzing benzoyl esters and related compounds.[7][8]
Methodology:
-
Sample Preparation: Prepare a stock solution of the compound in acetonitrile (ACN) at a concentration of approximately 1 mg/mL. Dilute further with the initial mobile phase composition to a working concentration of ~0.1 mg/mL. Filter the final solution through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[7]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile (ACN) with 0.1% formic acid.
-
Gradient: Start at 45% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.[7]
-
-
Data Analysis: The purity is calculated as the area of the main peak divided by the total area of all peaks in the chromatogram, expressed as a percentage.
Caption: In-house quality control workflow for new reagents.
Application in Synthesis: The α-Ketoester as a Versatile Synthon
The primary value of this compound lies in its synthetic potential. The α-keto group is electrophilic and can be targeted by various nucleophiles, while the ester can be hydrolyzed, reduced, or transesterified. Recent advancements have shown its utility in chemoenzymatic synthesis, for example, in the production of diazo compounds, which are powerful carbene-transfer reagents.[4]
A typical transformation involves the conversion of the carbonyl group into a hydrazone, which can then be oxidized to the corresponding diazo compound.[4] This highlights the importance of high purity, as carbonyl-containing impurities could lead to unwanted side products.
Caption: A simplified synthetic pathway utilizing the reagent.
Conclusion
Sourcing specialized reagents like this compound is a foundational activity in chemical research and development that demands scientific rigor. By implementing a structured approach that includes diligent supplier vetting based on comprehensive documentation and a non-negotiable policy of in-house quality control via NMR and HPLC, researchers can ensure the integrity of their starting materials. This diligence mitigates risk, enhances reproducibility, and ultimately accelerates the path from discovery to innovation.
References
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SciSpace. (2021). Benzoyl ester formation in Aspergillus ustus by hijacking the polyketide acyl intermediates with alcohols. [Link]
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Organic Syntheses. Ethyl Benzoylformate. [Link]
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Tetrahedron. 66644-68-6 | this compound. [Link]
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Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). [Link]
-
PrepChem.com. Synthesis of methyl benzoylformate. [Link]
-
National Institutes of Health (NIH). (2024). Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes. [Link]
-
American Chemical Society. (2025). Chemoenzymatic Diazo Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases. [Link]
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National Institutes of Health (NIH). Ethyl benzoylformate | C10H10O3 | CID 15349 - PubChem. [Link]
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An In-depth Technical Guide to the Safe Handling and Application of Ethyl 3-methylbenzoylformate
Introduction
Ethyl 3-methylbenzoylformate (CAS No. 66644-68-6), an α-ketoester, represents a class of highly versatile intermediates in modern organic synthesis.[1][2][3] Its unique bifunctional structure, containing both a ketone and an ester moiety, makes it a valuable building block for constructing complex molecular architectures. Researchers in drug discovery and materials science frequently utilize such compounds for the synthesis of novel pharmaceuticals, agrochemicals, and polymers. For instance, the closely related methyl benzoylformate is a key component in UV-curable coatings and serves as a precursor in various industrial syntheses.[4] The strategic placement of the methyl group on the benzene ring can significantly modulate the physicochemical, pharmacodynamic, and pharmacokinetic properties of derivative compounds, a key strategy in lead compound optimization.[5]
This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and core physicochemical properties of this compound. It is designed for researchers, chemists, and drug development professionals who require a technical and practical understanding of this reagent to ensure its safe and effective use in a laboratory setting.
Physicochemical and Toxicological Profile
A thorough understanding of a chemical's properties is the foundation of a robust safety assessment. While specific toxicological data for this compound is limited, a profile can be constructed from available data and information on analogous structures.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 66644-68-6 | [1][2] |
| Molecular Formula | C₁₁H₁₂O₃ | [1] |
| Molecular Weight | 192.21 g/mol | [1][2] |
| Synonyms | (m-Tolyl)glyoxylic acid ethyl ester, Ethyl (3-methylphenyl)glyoxylate | [1][2] |
| Boiling Point | 90°C @ 0.1 mmHg | [2] |
| Density | 1.106 g/cm³ | [2] |
| Flash Point | 129.3°C | [2] |
| Appearance | Colorless to yellow liquid (inferred from analogs) | [6] |
Toxicological Summary
Causality of Hazards : The potential for irritation stems from the reactivity of the α-ketoester functional group. These groups can potentially react with biological nucleophiles on the skin and mucous membranes. The compound is classified as a combustible liquid, with a relatively high flash point, meaning it can ignite when heated but is not considered highly flammable at ambient temperatures.[6][8]
Hazard Identification and Risk Assessment Workflow
A systematic risk assessment is crucial before any experimental work begins. This involves identifying potential hazards, evaluating the risks associated with the planned procedure, and implementing appropriate control measures.
Caption: Risk assessment workflow for handling laboratory reagents.
Core Handling and Storage Protocols
Adherence to standardized handling procedures is the most effective way to mitigate the risks identified. The following protocols represent a self-validating system for the safe laboratory use of this compound.
Engineering Controls and Personal Protective Equipment (PPE)
The primary line of defense is to minimize exposure through engineering controls, supplemented by a final barrier of PPE.
-
Engineering Controls : All manipulations of this compound, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood. This is crucial to prevent the inhalation of any vapors, especially if the compound is heated. The fume hood provides sufficient air exchange to keep airborne concentrations below any potential exposure limits.
-
Personal Protective Equipment :
-
Eye Protection : Chemical safety goggles or safety glasses with side-shields are mandatory.
-
Skin Protection : A flame-resistant lab coat and long-sleeved clothing must be worn. Nitrile gloves are recommended; they should be inspected before use and changed immediately if contamination is suspected.
-
Respiratory Protection : Under normal conditions of use within a fume hood, respiratory protection is not required.[6]
-
Standard Laboratory Handling Workflow
Caption: Standard workflow for handling liquid chemical reagents.
Step-by-Step Handling Protocol:
-
Preparation : Ensure the fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items. Ensure a spill kit and appropriate waste containers are readily accessible.
-
Aliquotting : When transferring the liquid, use appropriate tools like a glass pipette or syringe. Perform all transfers over a secondary containment tray to catch any potential drips or spills.
-
Heating : If the protocol requires heating, use a well-controlled heating source such as a heating mantle or an oil bath connected to a temperature controller. Vapors are heavier than air and may spread along floors, so avoid all ignition sources.[9]
-
Post-Handling : After use, securely close the container.[7]
-
Waste Disposal : Dispose of contaminated materials and unused chemical in a designated, properly labeled hazardous waste container for organic solvents.[9] Do not pour down the drain.[9]
-
Decontamination : Clean the work area and any contaminated equipment thoroughly. Wash hands thoroughly with soap and water after handling is complete.[9]
Storage and Stability
Proper storage is essential to maintain the chemical's integrity and prevent hazardous situations.
-
Conditions : Store in a cool, dry, and well-ventilated area away from direct sunlight.[7]
-
Container : Keep the container tightly closed to prevent moisture contamination and vapor release.[7]
-
Incompatibilities : Store away from strong oxidizing agents.[6] Contact with strong oxidizers can lead to vigorous, exothermic reactions.
-
Stability : The compound is stable under normal storage conditions.[6] Hazardous polymerization does not occur.[6]
Emergency Procedures
Preparedness is key to managing unexpected events such as exposures or spills.
Table 2: First-Aid Measures
| Exposure Route | First-Aid Protocol | Source(s) |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. | [6][7] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation develops or persists. | [7][9] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [6][7][9] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention. | [7][9] |
Spill Management Protocol
-
Evacuate : Alert others in the immediate area and evacuate non-essential personnel.
-
Ventilate : Ensure the area is well-ventilated, keeping the fume hood running. Remove all sources of ignition.
-
Contain : Wearing full PPE, contain the spill using an inert, absorbent material such as vermiculite, dry sand, or earth. Prevent the spill from entering drains.[9]
-
Collect : Carefully collect the absorbed material into a suitable, labeled container for chemical waste disposal.
-
Clean : Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
Fire-Fighting Measures
-
Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[6]
-
Specific Hazards : The compound is combustible.[8] Upon combustion, it may produce hazardous decomposition products like carbon monoxide and carbon dioxide.[6] Containers may explode when heated.[6]
-
Protective Actions : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6] Use a water spray to cool closed containers exposed to fire.
Illustrative Application: Synthesis of α-Ketoesters
To provide context for its handling, the following is a representative, generalized protocol for the synthesis of a related α-ketoester, Ethyl Benzoylformate, adapted from a verified procedure.[10] This illustrates the type of experimental setup where this compound would be handled.
Protocol: Oxidation of Mandelic Acid and Subsequent Esterification Causality: This two-stage process first involves the oxidation of a secondary alcohol (mandelic acid) to a ketone using a strong oxidizing agent (KMnO₄). The resulting carboxylic acid is then esterified using ethanol and an acid catalyst (H₂SO₄) to yield the final product.
-
Oxidation : In a large vessel equipped with a mechanical stirrer, mandelic acid (1.0 eq) is dissolved in water. The solution is cooled to approximately 0°C using an ice bath.
-
A solution of sodium hydroxide (1.1 eq) is added, followed by finely ground potassium permanganate (0.7 eq) in portions, maintaining the temperature below 5°C. The mixture is stirred vigorously for 1-2 hours.
-
Excess permanganate is quenched by the careful addition of ethanol. The resulting manganese dioxide is removed by filtration.
-
The filtrate is concentrated under reduced pressure. The resulting solution is cooled and carefully acidified with concentrated sulfuric acid.
-
Esterification : The crude phenylglyoxylic acid is treated with a small amount of concentrated sulfuric acid (catalyst). The mixture is heated to 105-110°C in an oil bath.[10]
-
Ethanol vapor is passed through the hot solution to drive the esterification reaction. This is a common technique to favor product formation by removing water, a byproduct of the reaction.
-
Work-up and Purification : After the reaction is complete, the mixture is cooled, washed with water and a sodium bicarbonate solution to remove acid, and then dried over an anhydrous drying agent (e.g., potassium carbonate).[10]
-
The final product is purified by distillation under reduced pressure to yield pure Ethyl Benzoylformate.[10]
Conclusion
This compound is a valuable synthetic intermediate with significant potential in research and development. While comprehensive hazard data is not yet fully established, a conservative approach based on the principles of chemical hygiene and risk assessment allows for its safe handling. By utilizing appropriate engineering controls, wearing correct PPE, and adhering to the established protocols for use, storage, and emergency response, researchers can effectively mitigate risks. This guide provides the necessary framework for scientists to confidently and safely incorporate this versatile building block into their synthetic endeavors.
References
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Solubility of Ethyl 3-methylbenzoylformate in organic solvents
An In-Depth Technical Guide to the Solubility of Ethyl 3-methylbenzoylformate in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in pharmaceutical and fine chemical synthesis. In the absence of extensive empirical solubility data for this specific compound, this document synthesizes information from its physicochemical properties, data from structural analogs like Ethyl benzoylformate, and theoretical solubility models. It offers researchers, scientists, and drug development professionals a robust framework for solvent selection and solubility prediction. The guide details the theoretical underpinnings of solubility, focusing on the Hansen Solubility Parameters (HSP) as a predictive tool, and provides a validated experimental protocol for determining solubility in the laboratory.
Introduction: The Role of this compound in Synthesis
This compound (C₁₁H₁₂O₃) is an α-keto ester of significant interest in organic synthesis.[1][2] Its molecular structure, featuring a benzoyl group, a keto functionality, and an ethyl ester, makes it a versatile building block for the creation of complex molecules, particularly heterocyclic compounds relevant to medicinal chemistry. The success of synthetic routes and the efficiency of purification processes, such as crystallization, are fundamentally dependent on the solubility of this intermediate in various organic solvents. Understanding and predicting its solubility behavior is therefore a critical, practical challenge for process chemists and formulation scientists.
This guide addresses the current information gap by providing a multi-faceted approach to understanding the solubility of this compound. We will first examine its core physicochemical properties and then delve into a powerful theoretical framework for predicting solvent compatibility. Finally, a standard operating procedure for the experimental determination of solubility is presented to empower researchers to generate their own precise data.
Physicochemical Profile of this compound
A molecule's solubility is governed by its intrinsic physical and chemical properties. The key parameters for this compound are summarized below, providing the basis for a qualitative assessment of its solubility.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O₃ | [1][2] |
| Molecular Weight | 192.21 g/mol | [1][2] |
| XLogP3 | 2.4 | [1][2] |
| Hydrogen Bond Acceptor Count | 3 | [1][2] |
| Hydrogen Bond Donor Count | 0 | |
| Rotatable Bond Count | 4 | [1][2] |
| Topological Polar Surface Area | 43.4 Ų | [2] |
Expert Analysis: The XLogP3 value of 2.4 indicates a moderate lipophilicity, suggesting that this compound will favor organic solvents over water. The presence of three hydrogen bond acceptors (the two oxygen atoms of the ester and the keto oxygen) allows for interactions with protic solvents, although the absence of hydrogen bond donors limits its ability to form strong hydrogen-bonding networks. The molecule's polarity, arising from the ester and ketone groups, suggests it will be more soluble in polar aprotic and moderately polar protic solvents than in purely non-polar solvents like alkanes.
Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters (HSP)
When empirical data is scarce, theoretical models provide an invaluable predictive tool. The Hansen Solubility Parameter (HSP) model is a field-proven method for assessing the compatibility between a solute and a solvent.[3][4][5] The principle is simple and powerful: "like dissolves like." HSP quantifies this principle by breaking down the total cohesive energy of a substance into three parameters:
-
δd (Dispersion): Energy from van der Waals forces.
-
δp (Polar): Energy from dipolar intermolecular forces.
-
δh (Hydrogen Bonding): Energy from hydrogen bonds.
Each molecule (solute or solvent) can be described as a point in a three-dimensional "Hansen space." The distance (Ra) between the solute (this compound) and a solvent in this space is calculated using the following equation:
Ra = √[4(δd₂ - δd₁)² + (δp₂ - δp₁)² + (δh₂ - δh₁)²]
A smaller distance (Ra) implies greater similarity and, therefore, a higher likelihood of dissolution.[3][4]
Logical Workflow for HSP-based Solvent Screening
The following diagram illustrates the logical workflow for using HSP to screen for suitable solvents for this compound.
Caption: Workflow for Hansen Solubility Parameter (HSP) solvent screening.
While the exact HSP values for this compound are not published, they can be estimated using group contribution methods available in software packages like HSPiP.[5] This predictive power allows researchers to rationally down-select a small number of promising solvents for experimental validation, saving significant time and resources.[6]
Insights from a Structural Analog: Ethyl benzoylformate
The solubility of Ethyl benzoylformate (the parent compound without the 3-methyl group) provides a valuable baseline for estimating the behavior of this compound. The addition of a methyl group slightly increases the molecular weight and the non-polar character (lipophilicity), which may marginally decrease solubility in highly polar solvents and increase it in less polar ones.
Published data indicates that Ethyl benzoylformate is:
Expert Interpretation: This data suggests that this compound will likely exhibit good solubility in common polar aprotic solvents used in drug discovery and development, such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). Its solubility in alcohols like ethanol and isopropanol is expected to be moderate to high. Given its structure, solubility in non-polar aromatic solvents like toluene should also be favorable due to the presence of the benzene ring.
Experimental Protocol for Solubility Determination
To obtain definitive solubility data, an experimental approach is essential. The isothermal shake-flask method is a reliable and widely used technique.[11] This protocol ensures the system reaches equilibrium, providing a quantitative measure of solubility.
Diagram of the Isothermal Shake-Flask Method
Caption: Step-by-step workflow for the isothermal shake-flask solubility assay.
Step-by-Step Methodology
-
Materials and Equipment:
-
This compound (solid)
-
Candidate organic solvents (e.g., ethanol, acetone, toluene, ethyl acetate, DMSO)
-
Analytical balance
-
Glass vials with screw caps
-
Temperature-controlled orbital shaker or water bath
-
Centrifuge (optional)
-
Calibrated micropipettes
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography (GC) system.
-
-
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the selected organic solvent to each vial.
-
Equilibration: Seal the vials tightly and place them in the isothermal shaker set to the desired temperature (e.g., 25°C). Agitate the vials for a sufficient duration (typically 24 to 48 hours) to allow the system to reach equilibrium.[11]
-
Phase Separation: After equilibration, cease agitation and allow the vials to rest in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.[12] For fine suspensions, centrifugation can be used to achieve clear separation.
-
Sampling: Carefully withdraw a precise aliquot of the clear supernatant, ensuring no solid particles are transferred.
-
Dilution: Dilute the aliquot with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method's calibration curve.
-
Quantification: Analyze the concentration of the diluted sample using a pre-validated HPLC or GC method.
-
Calculation: Use the measured concentration and the dilution factor to calculate the solubility of this compound in the solvent, typically expressed in mg/mL or mol/L.
-
Conclusion and Recommendations
While direct, comprehensive solubility data for this compound remains unpublished, a robust scientific approach combining physicochemical property analysis, theoretical modeling with Hansen Solubility Parameters, and extrapolation from structural analogs provides a strong predictive foundation.
Key Recommendations for Researchers:
-
Initial Solvent Screening: Begin with polar aprotic solvents like DMSO, DMF, and Acetone , and common alcohols like Ethanol and Isopropanol . Aromatic solvents such as Toluene are also predicted to be effective.
-
Predictive Modeling: For novel solvent systems or blends, leveraging HSP calculations can rationally guide solvent selection and reduce empirical trial-and-error.[3][6]
-
Experimental Validation: The shake-flask protocol provided herein is the gold standard for generating precise, reliable solubility data essential for process development, formulation, and regulatory filings.
This guide provides the necessary theoretical and practical tools for scientists to confidently navigate the challenges of solvent selection for this compound, enabling more efficient and successful research and development outcomes.
References
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Hansen, C. M. (1967). Hansen solubility parameter. Wikipedia. Available at: [Link]
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Reactivity of the alpha-keto ester group in Ethyl 3-methylbenzoylformate
An In-Depth Technical Guide to the Reactivity of the α-Keto Ester Group in Ethyl 3-methylbenzoylformate
Abstract
This compound is a member of the α-keto ester class of compounds, which are distinguished by the presence of two adjacent carbonyl groups. This unique structural motif imparts a rich and versatile chemical reactivity, making these molecules highly valuable intermediates in organic synthesis and medicinal chemistry. This guide provides a comprehensive exploration of the reactivity of the α-keto ester functionality within this compound, focusing on the principal reaction pathways including nucleophilic additions, chemoselective reductions, and transformations of the ester moiety. We will delve into the mechanistic underpinnings of these reactions, provide field-proven experimental protocols, and illustrate the strategic application of this compound in the synthesis of complex molecules, particularly for professionals in research and drug development.
Introduction: The α-Keto Ester Functional Group
The α-keto ester is a privileged functional group characterized by a ketone and an ester linked directly, creating a 1,2-dicarbonyl system. In this compound (Molecular Formula: C₁₁H₁₂O₃), this core is attached to a 3-methylphenyl (m-tolyl) group, influencing its electronic properties and steric accessibility.[1][2]
The chemical behavior of this moiety is dominated by the high electrophilicity of the two carbonyl carbons. However, the ketone carbonyl is significantly more electrophilic and reactive toward nucleophiles than the ester carbonyl. This difference is attributed to the resonance donation from the ester oxygen atom, which partially alleviates the electron deficiency of the ester carbonyl carbon. This inherent difference in reactivity is the cornerstone of the chemoselective transformations that make α-keto esters such powerful synthetic tools.[3][4] Their derivatives are crucial precursors to biologically significant molecules like α-hydroxy acids and α-amino acids and are found in a range of natural products and pharmaceuticals.[5][6][7]
Synthesis of this compound
The most direct and versatile laboratory-scale synthesis of aryl α-keto esters like this compound involves the acylation of an organometallic reagent with an oxalyl derivative. The Grignard reaction with diethyl oxalate is a classic and effective approach.[5][8]
Synthesis via Grignard Reaction
The reaction involves the nucleophilic attack of a Grignard reagent, in this case, 3-methylphenylmagnesium bromide, on one of the electrophilic carbonyl carbons of diethyl oxalate.[8] A critical challenge in this synthesis is preventing a second addition of the Grignard reagent to the ketone of the newly formed α-keto ester, which would lead to a tertiary alcohol byproduct.[3]
Causality Behind Experimental Choices:
-
Low Temperature (-78 °C): The tetrahedral intermediate formed after the first addition is more stable at low temperatures. This disfavors the elimination of the ethoxide group to form the ketone, thereby reducing the rate of the second addition.
-
Excess Diethyl Oxalate: Using an excess of the oxalate ensures that the Grignard reagent is consumed primarily in the first addition step, minimizing its availability to react with the product.[8]
-
Inverse Addition: Slowly adding the Grignard reagent to the solution of diethyl oxalate maintains a high concentration of the oxalate relative to the organometallic reagent, further suppressing the second addition.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
-
Glassware Preparation: All glassware must be oven-dried and cooled under a stream of dry argon or nitrogen to ensure anhydrous conditions.[8]
-
Grignard Reagent Formation: Place magnesium turnings (1.2 eq) in a three-neck flask equipped with a dropping funnel, condenser, and argon inlet. Add a small portion of anhydrous THF. Add a few drops of 3-bromotoluene (1.0 eq) to initiate the reaction. Once initiated, add the remaining 3-bromotoluene dissolved in anhydrous THF dropwise to maintain a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1 hour.
-
Acylation Reaction: In a separate flask, dissolve diethyl oxalate (2.0 eq) in anhydrous THF and cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add the prepared Grignard reagent to the cold diethyl oxalate solution via cannula over 1 hour, maintaining the temperature at -78 °C.
-
Quenching and Workup: After stirring for an additional 2 hours at -78 °C, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.[8]
-
Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract the product with diethyl ether (3x).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Core Reactivity of the α-Keto Ester Group
The dual carbonyl nature of the α-keto ester group is the source of its diverse reactivity. The primary sites of reaction are the electrophilic ketone carbon, the electrophilic ester carbon, and the ketone oxygen.
Reduction of the Ketone Carbonyl: Access to α-Hydroxy Esters
The chemoselective reduction of the ketone in the presence of the ester is a highly valuable transformation, yielding α-hydroxy esters, which are key chiral building blocks for pharmaceuticals.[9][10]
A modern, transition-metal-free approach utilizes Rongalite (sodium hydroxymethanesulfinate) as an inexpensive and effective reducing agent. This method avoids hazardous metal hydrides and proceeds through a radical mechanism, offering excellent chemoselectivity.[9]
Protocol: Rongalite-Mediated Reduction [9]
-
To a solution of this compound (1.0 mmol) in DMSO/H₂O (8:2 v/v), add K₂CO₃ (1.5 mmol) and Rongalite (2.0 mmol).
-
Heat the reaction mixture to 70 °C and stir for the time indicated by TLC analysis (typically 1-2 hours).
-
After completion, cool the mixture to room temperature and add water.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify by column chromatography to yield Ethyl 2-hydroxy-2-(3-methylphenyl)acetate.
For the synthesis of enantiomerically pure α-hydroxy esters, biocatalytic methods are exceptionally powerful. Baker's yeast (Saccharomyces cerevisiae) contains reductase enzymes that can reduce the ketone with high stereoselectivity, typically affording the (R)-alcohol.[10][11]
Protocol: Yeast-Mediated Asymmetric Reduction [10]
-
Suspend Baker's yeast (e.g., 25 g) in a buffered sucrose solution (e.g., 10% sucrose in 250 mL phosphate buffer, pH 7.0).
-
Stir the suspension at 30 °C for 30 minutes to activate the yeast.
-
Add this compound (1.0 g) dissolved in a minimal amount of ethanol.
-
Stir the mixture vigorously at 30 °C for 24-48 hours, monitoring by TLC or GC.
-
After the reaction, add Celite to the mixture and filter to remove the yeast cells. Wash the filter cake with ethyl acetate.
-
Extract the filtrate with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over MgSO₄, and concentrate.
-
Purify the product via column chromatography to obtain the optically active α-hydroxy ester. Enantiomeric excess (ee) can be determined by chiral HPLC or GC.
| Reduction Method | Reagent | Typical Yield | Key Advantage | Reference |
| Hydride-Free Reduction | Rongalite / K₂CO₃ | 85–98% | Transition-metal and hydride free; high chemoselectivity. | [9] |
| Biocatalytic Reduction | S. cerevisiae | Moderate to High | High enantioselectivity (often >95% ee); green chemistry. | [10][11] |
| Hydride Reduction | NaBH₄ | >90% | Simple, fast, and high-yielding for racemic product. | N/A (General Knowledge) |
Nucleophilic Addition to the Ketone: Carbon-Carbon Bond Formation
The high electrophilicity of the ketone carbonyl makes it a prime target for carbon nucleophiles, enabling the construction of more complex molecular scaffolds.
The Wittig reaction provides a reliable method for converting the ketone into an alkene by reacting it with a phosphonium ylide. A key advantage is its high chemoselectivity; the ester group is inert under typical Wittig conditions.[12][13][14]
Caption: Key steps of the Wittig reaction with an α-keto ester.
Protocol: Wittig Olefination [13][15]
-
Ylide Generation: Suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF under argon. Cool to 0 °C. Add a strong base such as n-butyllithium or sodium hydride (1.05 eq) and stir for 30 minutes to form the bright yellow or orange ylide.
-
Reaction: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until the starting material is consumed (monitor by TLC).
-
Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with diethyl ether (3x).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by column chromatography. Triphenylphosphine oxide is a major byproduct that must be removed.
Reactions at the Ester Moiety
While less reactive than the ketone, the ester group can undergo characteristic nucleophilic acyl substitution reactions, typically under more forcing conditions or when the ketone has been protected.
-
Saponification: Treatment with a strong base like NaOH or KOH, followed by acidic workup, will hydrolyze the ester to the corresponding α-keto carboxylic acid (3-methylbenzoylformic acid).
-
Amidation: Reaction with primary or secondary amines, often at elevated temperatures, can convert the ester into the corresponding α-keto amide. α-keto amides are of significant interest in medicinal chemistry as they can act as covalent inhibitors of serine and cysteine proteases.[7]
Applications in Medicinal Chemistry and Synthesis
The reactivity profile of this compound makes it a versatile starting material for a variety of high-value compounds.
-
Precursor to Chiral α-Hydroxy Acids: As detailed, asymmetric reduction provides access to optically active α-hydroxy esters, which are precursors to compounds used in semi-synthetic penicillins and antitumor agents.[11]
-
Synthesis of Heterocycles: The 1,2-dicarbonyl unit can participate in condensation reactions with binucleophiles (e.g., hydrazines, hydroxylamine) to form various heterocyclic structures.
-
Bioisostere for Drug Design: The α-ketoamide moiety, readily prepared from the α-keto ester, is a privileged motif in drug design, offering improved metabolic stability and pharmacokinetic properties compared to α-keto acids or esters.[7]
Conclusion
The α-keto ester group in this compound presents a landscape of well-defined, chemoselective reactivity. The pronounced electrophilicity of the ketone carbonyl allows for selective reductions and carbon-carbon bond-forming reactions, leaving the ester intact. This predictable reactivity, particularly the ability to generate chiral α-hydroxy esters through asymmetric reduction, solidifies its role as a powerful intermediate for researchers in synthetic and medicinal chemistry. Understanding the causality behind the reaction conditions is paramount to exploiting the full potential of this versatile building block in the development of novel therapeutics and complex organic molecules.
References
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Reddy, B. V. S., et al. (2022). Rongalite-Mediated Transition Metal- and Hydride-Free Chemoselective Reduction of α-Keto Esters and α-Keto Amides. The Journal of Organic Chemistry. Available at: [Link]
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Dehring, K. A., et al. (1998). Baker's Yeast-Mediated Reductions of α-Keto Esters and an α-Keto-β-Lactam. Two Routes to the Paclitaxel Side Chain. The Journal of Organic Chemistry. Available at: [Link]
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Nakamura, K., et al. (1988). Stereochemical control on yeast reduction of .alpha.-keto esters. Reduction by immobilized bakers' yeast in hexane. The Journal of Organic Chemistry. Available at: [Link]
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Katritzky, A. R., et al. (2000). Addition of Grignard Reagents to 1-(N-(Alkoxyoxalyl)-N-methylamino)-3- methylimidazolium Salts: A General Method for α-Keto Ester Synthesis. The Journal of Organic Chemistry. Available at: [Link]
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Chen, J., et al. (2024). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI. Available at: [Link]
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Organic Chemistry Portal. (n.d.). α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation. Available at: [Link]
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Chemistry Steps. (n.d.). Esters with Grignard Reagent. Available at: [Link]
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Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. Available at: [Link]
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Wang, S., et al. (2020). Introducing an α-Keto Ester Functional Group through Pt-Catalyzed Direct C–H Acylation with Ethyl Chlorooxoacetate. ACS Omega. Available at: [Link]
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ResearchGate. (2003). A Convenient Synthesis of α-Keto Esters Using Ethyl 2-Pyridyl Oxalate. Available at: [Link]
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LibreTexts Chemistry. (2023). Wittig Reaction. Available at: [Link]
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Ashenhurst, J. (2018). The Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Available at: [Link]
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Wang, S., et al. (2020). Introducing an α-Keto Ester Functional Group through Pt-Catalyzed Direct C–H Acylation with Ethyl Chlorooxoacetate. National Institutes of Health. Available at: [Link]
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JoVE. (n.d.). Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview. Available at: [Link]
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Pace, V., et al. (2018). The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. PubMed Central. Available at: [Link]
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Unlocking the Potential of Ethyl 3-methylbenzoylformate: A Technical Guide for Researchers
For Immediate Release
SHANGHAI, China – January 11, 2026 – As the landscape of chemical synthesis and drug discovery continues to evolve, the exploration of novel molecular scaffolds is paramount. Ethyl 3-methylbenzoylformate, a member of the benzoylformate family, presents a compelling yet underexplored opportunity for innovation. This technical guide provides a comprehensive overview of the compound's known properties and outlines promising research avenues for its application in medicinal chemistry and materials science.
Foundational Profile of this compound
This compound, with the CAS number 66644-68-6, is an organic compound with the molecular formula C11H12O3 and a molecular weight of 192.21 g/mol .[1][2] Its structure features a central α-ketoester functionality attached to a 3-methylphenyl group. While specific experimental data for this particular isomer is limited, its physical and chemical characteristics can be inferred from its structural analogs, such as ethyl benzoylformate and methyl benzoylformate.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | Ethyl Benzoylformate | Methyl Benzoylformate |
| CAS Number | 66644-68-6[1][3] | 1603-79-8[4] | 15206-55-0[5] |
| Molecular Formula | C11H12O3[1][2] | C10H10O3 | C9H8O3[5][6] |
| Molecular Weight | 192.21 g/mol [1][2] | 178.18 g/mol [7] | 164.16 g/mol [6] |
| Boiling Point | 90°C at 0.1 mmHg[2] | 138-139°C at 18 mmHg[4] | 238°C |
| Density | 1.106 g/cm³[2] | 1.122 g/mL at 25°C[4] | 1.184 g/cm³ |
| Refractive Index | 1.512[2] | 1.516 at 20°C | 1.5038 |
The presence of the α-ketoester moiety suggests a high degree of reactivity, making it a versatile intermediate for a variety of chemical transformations.
Potential Research Areas in Medicinal Chemistry
The benzoylformate scaffold and its derivatives have shown promise in several therapeutic areas. This section explores potential applications of this compound in drug discovery and development.
As a Precursor for Novel Enzyme Inhibitors
The structural motif of this compound makes it an attractive starting material for the synthesis of enzyme inhibitors. The reactivity of the α-keto group allows for the introduction of diverse functionalities to target the active sites of various enzymes.
Hypothesized Research Direction:
Investigation of this compound derivatives as inhibitors of enzymes such as:
-
Benzoylformate Decarboxylase: This thiamin diphosphate-dependent enzyme is a potential target, and understanding the inhibitory mechanism could lead to the development of novel antimicrobial agents.[8]
-
Phospholipase A2 and Hyaluronidase: Benzophenone analogs have demonstrated inhibitory activity against these enzymes, suggesting that derivatives of this compound could possess anti-inflammatory properties.[9]
-
5α-Reductase: Benzofuran derivatives with carbamoyl groups have shown inhibitory activity against this enzyme, which is implicated in benign prostatic hyperplasia and androgenetic alopecia.[10]
-
Carbohydrate-Metabolizing Enzymes: Chalcone derivatives have been shown to inhibit α-glucosidase and α-amylase, suggesting a potential role for this compound derivatives in the management of diabetes.[11]
-
EZH2 (Enhancer of Zeste Homolog 2): Benzomorpholine derivatives have been identified as inhibitors of this histone methyltransferase, which is a target in oncology.[12]
Experimental Workflow for Inhibitor Synthesis and Screening:
Caption: A generalized workflow for the synthesis and screening of enzyme inhibitors derived from this compound.
As a Building Block for Heterocyclic Scaffolds
The reactivity of the dicarbonyl system in this compound makes it an ideal precursor for the synthesis of various heterocyclic compounds. These scaffolds are prevalent in many approved drugs.
Hypothesized Research Direction:
Utilization of this compound in condensation reactions with binucleophiles to synthesize:
-
Benzodiazepines: Known for their anxiolytic, sedative, and anticonvulsant properties.
-
Quinoxalines: A class of compounds with a wide range of biological activities, including anticancer and antimicrobial.
-
Benzoxazinones: Scaffolds with potential anti-inflammatory and analgesic activities.
Protocol for a Representative Heterocycle Synthesis (Quinoxaline Derivative):
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Reagent Addition: Add a solution of o-phenylenediamine (1.0 eq) in ethanol dropwise to the flask at room temperature.
-
Reaction Monitoring: Stir the reaction mixture and monitor its progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired quinoxaline derivative.
-
Characterization: Confirm the structure of the product using NMR (¹H and ¹³C), Mass Spectrometry, and IR spectroscopy.
Potential Applications in Materials Science
The photoreactive nature of benzoylformate esters opens up possibilities for their use in the development of novel materials.
As a Photoinitiator in Polymerization
Methyl benzoylformate is known to act as a photoinitiator in UV-curable coatings and inks.[6] This property is attributed to the efficient photocleavage of the C-C bond between the carbonyl groups upon UV irradiation, generating reactive radicals that can initiate polymerization.
Hypothesized Research Direction:
Evaluation of this compound as a Type I photoinitiator for the free-radical polymerization of acrylic and methacrylic monomers. The methyl group on the phenyl ring may influence the photochemical properties and initiation efficiency.
Experimental Protocol for Evaluating Photoinitiation Efficiency:
-
Sample Preparation: Prepare a formulation containing a monomer (e.g., methyl methacrylate), this compound as the photoinitiator, and a co-initiator if necessary, in a suitable solvent.
-
UV Curing: Expose a thin film of the formulation to a UV light source of a specific wavelength and intensity.
-
Monitoring Conversion: Monitor the polymerization process in real-time using techniques such as Real-Time FT-IR spectroscopy by observing the disappearance of the monomer's characteristic vinyl peak.
-
Characterization of Polymer: After curing, characterize the resulting polymer for properties such as molecular weight, polydispersity (using Gel Permeation Chromatography), and thermal stability (using Thermogravimetric Analysis).
Caption: The process of UV-induced polymerization using a photoinitiator like this compound.
Synthesis of this compound
While several suppliers offer this compound, understanding its synthesis is crucial for research and development. A common method involves the esterification of the corresponding benzoylformic acid.[13]
Generalized Synthesis Route:
Caption: A plausible synthetic pathway for this compound starting from 3-methylmandelic acid.
Conclusion
This compound represents a molecule with significant untapped potential. Its versatile chemical nature makes it a valuable tool for researchers in both medicinal chemistry and materials science. The research directions proposed in this guide are intended to stimulate further investigation into this promising compound, potentially leading to the development of novel therapeutics and advanced materials.
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Methyl benzoylformate: Properties, Applications, and Benefits. (n.d.). Retrieved January 11, 2026, from [Link]
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Bera, A. K., Polovnikova, L. S., Roestamadji, J., Widlanski, T. S., Kenyon, G. L., McLeish, M. J., & Hasson, M. S. (2007). Mechanism-based inactivation of benzoylformate decarboxylase, a thiamin diphosphate-dependent enzyme. Journal of the American Chemical Society, 129(14), 4120–4121. [Link]
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Synthesis of benzoyl phenyl benzoates as effective inhibitors for phospholipase A2 and hyaluronidase enzymes. (2010). PubMed. [Link]
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Ethyl benzoylformate | C10H10O3 | CID 15349 - PubChem - NIH. (n.d.). Retrieved January 11, 2026, from [Link]
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Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids. (2021). MDPI. [Link]
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CAS No : 100117-62-2| Chemical Name : Ethyl 3,5-dimethylbenzoylformate | Pharmaffiliates. (n.d.). Retrieved January 11, 2026, from [Link]
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Methodological & Application
The Synthetic Versatility of Ethyl 3-methylbenzoylformate: A Guide for the Research Scientist
Abstract
Ethyl 3-methylbenzoylformate is an α-keto ester with significant potential as a versatile building block in modern organic synthesis. Its bifunctional nature, characterized by adjacent ketone and ester moieties, allows for a diverse range of chemical transformations. This guide provides an in-depth exploration of the applications of this compound, offering detailed application notes and robust experimental protocols. The content is designed for researchers, scientists, and professionals in drug development, aiming to unlock the synthetic utility of this valuable intermediate. While specific literature on this compound is emerging, the principles and protocols outlined herein are grounded in the well-established chemistry of analogous benzoylformate derivatives, providing a solid foundation for its application in the synthesis of complex organic molecules, including pharmaceutical intermediates and novel heterocyclic scaffolds.
Introduction: Chemical Profile and Synthetic Potential
This compound, with the CAS number 66644-68-6, is a substituted aromatic α-keto ester.[1][2][3][4] The presence of the electron-donating methyl group at the meta-position of the phenyl ring subtly influences the reactivity of the carbonyl groups compared to its unsubstituted counterpart, ethyl benzoylformate. The core reactivity of this compound is dictated by the electrophilic nature of the two carbonyl carbons, making them susceptible to nucleophilic attack. This dual reactivity is the cornerstone of its utility in organic synthesis, enabling its participation in a wide array of chemical transformations.
The general reactivity of esters and ketones provides a framework for understanding the potential applications of this compound.[5][6] Key transformations include:
-
Nucleophilic addition to the ketone: This can be achieved with a variety of nucleophiles, including organometallic reagents and enolates, to generate tertiary alcohols.
-
Reduction of the ketone: Selective reduction of the ketone functionality leads to the formation of α-hydroxy esters, which are valuable chiral building blocks.
-
Reactions at the ester carbonyl: This includes hydrolysis, amidation, and transesterification to modify the ester group.
-
Multicomponent reactions: The dual electrophilic sites can participate in cascade reactions to build molecular complexity in a single step.
The following sections will delve into specific applications, providing both the mechanistic rationale and detailed experimental procedures.
Application in the Synthesis of Heterocyclic Scaffolds
A significant application of α-keto esters like this compound is in the synthesis of heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals.[7] The vicinal dicarbonyl moiety serves as a versatile synthon for constructing various ring systems.
Synthesis of Substituted Benzofurans
Substituted benzofurans are a common motif in biologically active molecules. One plausible approach to synthesizing a 2-substituted-3-(3-methylphenyl)benzofuran-2-carboxylate from this compound involves a tandem reaction sequence initiated by a Mukaiyama-Michael addition of a silyl enol ether to an in-situ generated ortho-quinone derivative, a strategy that has been successfully applied to similar systems.
Protocol 1: Synthesis of Ethyl 2-acetyl-7-hydroxy-2-(3-methylbenzoyl)benzofuran-4-carboxylate
This protocol is adapted from methodologies for the synthesis of functionalized benzofurans.[8]
Materials:
-
Ethyl 3,4-dihydroxybenzoate
-
1-(trimethylsilyloxy)ethene (silyl enol ether of acetone)
-
Bis(trifluoroacetoxy)iodobenzene (PIFA)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (4M in dioxane)
-
Methanol
Procedure:
-
To a solution of ethyl 3,4-dihydroxybenzoate (1.0 mmol) and 1-(trimethylsilyloxy)ethene (4.0 mmol) in anhydrous THF (8 mL) at 0 °C, add a solution of bis(trifluoroacetoxy)iodobenzene (1.1 mmol) in THF (2 mL) dropwise over 10 minutes. The solution will initially turn green.
-
Stir the reaction mixture at 0 °C for 4 hours, during which the color will change to a dark yellow.
-
Add hydrochloric acid (4M in dioxane, 0.5 mL) and methanol (1.0 mL) to the reaction mixture.
-
Reflux the mixture for 1 hour. The solution will lighten in color.
-
After cooling to room temperature, quench the reaction with saturated aqueous sodium bicarbonate solution and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired benzofuran derivative.
Expected Outcome:
This reaction is expected to yield a functionalized benzofuran. The yield and purity will depend on the specific reaction conditions and purification.
Asymmetric Reduction to Chiral α-Hydroxy Esters
Optically active α-hydroxy esters are valuable intermediates in the synthesis of many pharmaceuticals. The enantioselective reduction of the keto group in this compound provides a direct route to chiral ethyl 2-hydroxy-2-(3-methylphenyl)acetate.
Biocatalytic Reduction using Saccharomyces cerevisiae
Baker's yeast (Saccharomyces cerevisiae) is a readily available and cost-effective biocatalyst capable of performing asymmetric reductions of ketones with high enantioselectivity.
Protocol 2: Asymmetric Reduction of this compound using Baker's Yeast
Materials:
-
This compound
-
Saccharomyces cerevisiae (active dry baker's yeast)
-
Sucrose
-
D-Glucose
-
Deionized water
-
Ethyl acetate
-
Diatomaceous earth
Procedure:
-
In a flask, dissolve sucrose (30 g) and D-glucose (10 g) in deionized water (200 mL) at 40 °C.
-
Add active dry baker's yeast (20 g) to the warm sugar solution and stir for 30 minutes to activate the yeast.
-
Dissolve this compound (1.0 g, 5.2 mmol) in a minimal amount of ethanol and add it to the yeast suspension.
-
Incubate the mixture at 30 °C with gentle shaking for 48-72 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, add diatomaceous earth to the mixture and filter to remove the yeast cells. Wash the filter cake with ethyl acetate.
-
Extract the filtrate with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the chiral α-hydroxy ester.
Expected Outcome:
This biocatalytic reduction is expected to produce the corresponding α-hydroxy ester with a specific enantiomeric excess. The yield and enantioselectivity can be influenced by factors such as yeast strain, temperature, and substrate concentration.
Grignard Reactions for the Synthesis of Tertiary Alcohols
The reaction of this compound with Grignard reagents provides a straightforward method for the synthesis of tertiary alcohols, where two new carbon-carbon bonds are formed.[6]
Protocol 3: Synthesis of 1,1-diethyl-1-(3-methylphenyl)ethane-1,2-diol
Materials:
-
This compound
-
Ethylmagnesium bromide (3.0 M solution in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
Procedure:
-
To a solution of this compound (1.0 g, 5.2 mmol) in anhydrous diethyl ether (20 mL) at 0 °C under an inert atmosphere, add ethylmagnesium bromide (3.0 M in diethyl ether, 5.2 mL, 15.6 mmol) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the tertiary alcohol.
Expected Outcome:
The reaction is expected to produce the corresponding tertiary alcohol. The yield will be dependent on the purity of the reagents and the careful control of the reaction conditions.
Data Summary
| Compound Name | CAS Number | Molecular Formula | Molecular Weight |
| This compound | 66644-68-6 | C₁₁H₁₂O₃ | 192.21 g/mol |
Table 1: Physicochemical Properties of this compound [1][2]
| Reaction Type | Key Reagents | Product Class | Potential Application |
| Heterocycle Synthesis | Silyl enol ethers, PIFA | Substituted Benzofurans | Pharmaceutical Scaffolds |
| Asymmetric Reduction | Saccharomyces cerevisiae | Chiral α-Hydroxy Esters | Chiral Building Blocks |
| Grignard Reaction | Ethylmagnesium bromide | Tertiary Alcohols | Fine Chemicals Synthesis |
Table 2: Overview of Synthetic Applications
Visualizing the Synthetic Pathways
Figure 1: Synthetic transformations of this compound.
Conclusion and Future Outlook
This compound represents a promising, yet underexplored, building block in organic synthesis. The protocols and applications detailed in this guide, while based on established chemical principles of analogous compounds, provide a robust starting point for researchers. The versatility of its α-keto ester functionality opens doors for the development of novel synthetic methodologies and the construction of complex molecular architectures. Future research will undoubtedly uncover more specific and innovative applications of this compound, particularly in the fields of medicinal chemistry and materials science. It is our hope that this guide will serve as a catalyst for further investigation into the synthetic potential of this compound.
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Tsubogo, T., Oyamada, H., & Kobayashi, S. (2023). Synthesis and luminescence properties of substituted benzils. Scientific reports, 13(1), 19379. [Link]
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Cacchi, S., & Fabrizi, G. (2011). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 16(12), 10146-10200. [Link]
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Feldman, K. S., & Vidulova, D. B. (2005). Synthesis of 2-Substituted 7-Hydroxy-benzofuran-4-carboxylates via Addition of Silyl Enol Ethers to o-Benzoquinone Esters. Organic letters, 7(10), 1869–1871. [Link]
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Haiba, M. E., El-Sayed, M. A. A., El-Kerdawy, A. M., & El-Emam, D. A. (2016). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. Medicinal chemistry (Shariqah (United Arab Emirates)), 12(6), 566–578. [Link]
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Application Notes & Protocols: Ethyl 3-methylbenzoylformate as a Versatile Building Block in Medicinal Chemistry
Abstract
In the landscape of modern drug discovery, the strategic selection of chemical building blocks is paramount to the efficient synthesis of novel therapeutic agents. Ethyl 3-methylbenzoylformate, an α-ketoester, represents a highly versatile and reactive scaffold. Its dual electrophilic centers and substituted aromatic ring provide a rich platform for the construction of complex heterocyclic systems and other molecular architectures of medicinal interest. This guide provides an in-depth exploration of this compound, from its fundamental properties to its practical application in synthetic workflows targeting key therapeutic areas. We present detailed, field-tested protocols, explain the chemical rationale behind methodological choices, and illustrate its potential in the synthesis of bioactive molecules, such as benzofuran derivatives with anti-tumor activity.
Introduction: The Strategic Value of α-Ketoesters in Drug Discovery
α-Ketoesters, such as this compound, are privileged synthons in medicinal chemistry. The vicinal ketone and ester functionalities offer a unique combination of reactivity that can be selectively addressed to build molecular complexity. The ketone provides a handle for nucleophilic additions, condensations, and multicomponent reactions, while the ester allows for modifications such as hydrolysis, amidation, or reduction.
This compound specifically incorporates a meta-substituted toluene moiety. This feature is particularly valuable for several reasons:
-
Modulation of Lipophilicity: The methyl group increases the lipophilicity of the scaffold, which can be critical for tuning pharmacokinetic properties like membrane permeability and metabolic stability.
-
Steric Influence: The methyl group provides steric bulk that can be exploited to achieve selective interactions within a biological target's binding pocket, potentially enhancing potency and selectivity.
-
Metabolic Blocking: In certain contexts, a methyl group can block a potential site of metabolism (e.g., aromatic hydroxylation), thereby increasing the compound's half-life.
This guide will focus on leveraging these features for the rational design and synthesis of potential drug candidates.
Physicochemical & Safety Profile
A thorough understanding of a building block's properties is essential for its effective and safe use in the laboratory.
Physicochemical Data
The key properties of this compound are summarized below for quick reference.
| Property | Value | Source |
| CAS Number | 66644-68-6 | [1][2][3] |
| Molecular Formula | C₁₁H₁₂O₃ | [1][2][3] |
| Molecular Weight | 192.21 g/mol | [1][2] |
| Appearance | Typically a liquid | [4] |
| Boiling Point | 90°C at 0.1 mmHg | [1] |
| Density | 1.106 g/cm³ | [1] |
| Topological Polar Surface Area | 43.4 Ų | [2] |
| Rotatable Bond Count | 4 | [2] |
Safety & Handling
As with any laboratory chemical, proper handling is crucial. While specific toxicity data for this compound is limited, data from structurally related compounds like methyl benzoylformate and ethyl 3-methylbenzoate provide a basis for safe handling protocols.[5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases, which can cause vigorous reactions.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[6]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Application Focus: Synthesis of Benzofuran Scaffolds
Benzofuran cores are prevalent in a wide range of biologically active natural products and synthetic drugs, known to possess anti-tumor, anti-inflammatory, and antimicrobial properties.[7][8] this compound is an excellent precursor for constructing substituted benzofurans. The following section details a representative protocol for the synthesis of a 4-hydroxy-3-methyl-6-arylbenzofuran-2-carboxylic acid ethyl ester derivative, a class of compounds that has shown selective cytotoxicity against tumorigenic cell lines.[9][10]
Rationale and Workflow
The synthesis leverages a Perkin-type condensation reaction followed by an intramolecular cyclization. The α-ketoester's reactivity is harnessed to form the heterocyclic ring system. The overall workflow illustrates the progression from a simple building block to a complex, potentially bioactive molecule.
Caption: General workflow for synthesizing benzofuran derivatives.
Experimental Protocol: Synthesis of Ethyl 4-hydroxy-3,6-dimethylbenzofuran-2-carboxylate
This protocol describes the reaction of this compound with a suitable C-nucleophile, leading to the formation of a substituted benzofuran. This procedure is adapted from principles of benzofuran synthesis and serves as a template for creating a library of analogs.
Materials:
-
This compound
-
Ethyl 2-(m-tolyl)acetate
-
Sodium ethoxide (NaOEt)
-
Anhydrous Ethanol (EtOH)
-
Toluene, anhydrous
-
Hydrochloric acid (1 M HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Magnetic stirrer and hotplate
-
Dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Equip a dry 250 mL three-neck round-bottom flask with a magnetic stir bar, reflux condenser, and a dropping funnel. Place the flask under an inert atmosphere of nitrogen.
-
Reagent Preparation: In the flask, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol (50 mL) with stirring.
-
Addition of Reactants: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) and ethyl 2-(m-tolyl)acetate (1.0 equivalent) in anhydrous toluene (30 mL).
-
Causality Insight: Using toluene as a co-solvent allows for higher reaction temperatures if needed and aids in product solubility. Anhydrous conditions are critical to prevent the hydrolysis of the esters and the base.
-
-
Reaction Execution: Add the solution from the dropping funnel to the ethanolic sodium ethoxide solution dropwise over 30 minutes at room temperature. After the addition is complete, heat the mixture to reflux (approximately 80-90°C) and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Workup - Quenching: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly quench the reaction by adding 1 M HCl until the solution is acidic (pH ~2-3).
-
Causality Insight: Acidification protonates the phenoxide intermediate formed during cyclization and neutralizes the excess base, allowing the product to be extracted into an organic solvent.
-
-
Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate (100 mL) and deionized water (50 mL). Shake and separate the layers. Extract the aqueous layer twice more with ethyl acetate (2x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (50 mL) to remove any acidic impurities, followed by brine (50 mL).
-
Trustworthiness Check: The bicarbonate wash is a self-validating step to ensure the removal of any unreacted acidic starting materials or byproducts, which could interfere with purification and characterization.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
Characterization: Confirm the structure and purity of the final product using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure, proton environments, and carbon backbone.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and molecular formula.
-
Infrared (IR) Spectroscopy: To identify key functional groups like the ester carbonyl and hydroxyl group.
Broader Applications & Future Directions
While benzofuran synthesis is a key application, the utility of this compound extends to other areas of medicinal chemistry.
As a Scaffold for Kinase Inhibitors
The development of selective kinase inhibitors is a major focus in oncology and immunology research.[11] Many kinase inhibitors feature heterocyclic cores that form critical hydrogen bonds with the kinase hinge region.[12] The reactive nature of this compound makes it an ideal starting point for constructing such cores.
Caption: Logic for using the building block in kinase inhibitor synthesis.
By reacting this compound with binucleophiles like amidines or guanidines, medicinal chemists can readily access substituted pyrimidine or imidazole scaffolds. The 3-methylphenyl group can then be oriented to occupy a specific pocket within the kinase active site, while the ester provides a vector for linking to other fragments or solubility-enhancing groups. This strategy aligns with the principles of fragment-based drug discovery (FBDD).
Development Considerations
The synthesis and development of drug substances are guided by principles outlined by the International Council for Harmonisation (ICH). An enhanced approach to development involves a deep understanding of how process parameters affect critical quality attributes (CQAs) of the drug substance.[13][14] For any derivative of this compound intended for clinical development, it would be necessary to define CQAs (e.g., purity, impurity profile) and identify critical process parameters (CPPs) in its synthesis (e.g., reaction temperature, reagent stoichiometry) to ensure a robust and reproducible manufacturing process.
Conclusion
This compound is more than a simple chemical reagent; it is a strategic building block that empowers medicinal chemists to rapidly generate molecular diversity. Its well-defined reactivity, combined with the useful physicochemical properties imparted by the 3-methylphenyl group, makes it a valuable asset for constructing novel heterocyclic systems. The protocols and applications detailed in this guide provide a solid foundation for researchers to explore the full potential of this versatile scaffold in the ongoing quest for new and effective medicines.
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-
Methyl benzoylformate: Properties, Applications, and Benefits. Ningbo Inno Pharmchem Co.,Ltd. [Link]
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Application Notes & Protocols: Ethyl 3-methylbenzoylformate in Heterocyclic Synthesis
Abstract
Ethyl 3-methylbenzoylformate emerges as a highly versatile and valuable α-ketoester building block for the synthesis of a diverse array of heterocyclic compounds. Its unique structural features—an electrophilic 1,2-dicarbonyl system and a substituted aromatic ring—provide a robust platform for constructing complex molecular architectures. This guide offers an in-depth exploration of its application, focusing on the synthesis of quinoxalines and dihydropyrimidinones (DHPMs). We provide detailed, field-proven protocols, mechanistic insights, and troubleshooting guides tailored for researchers, medicinal chemists, and drug development professionals. The methodologies presented herein are designed to be reproducible, scalable, and adaptable, facilitating the discovery of novel bioactive molecules.
Introduction: The Strategic Value of this compound
Heterocyclic compounds form the backbone of modern medicinal chemistry, with a significant percentage of FDA-approved drugs featuring these scaffolds.[1][2] The quinoxaline ring, a fusion of benzene and pyrazine, is a privileged structure found in antibiotics like echinomycin and anticancer agents.[1][3] Similarly, dihydropyrimidinones are crucial pharmacophores known for their roles as calcium channel blockers and antihypertensive agents.[4][5]
The efficacy of any synthetic campaign hinges on the selection of appropriate starting materials. This compound (C₁₁H₁₂O₃) is an α-ketoester that serves as a superior precursor for 1,2-dicarbonyl chemistry.[6] The presence of two adjacent electrophilic carbonyl carbons makes it an ideal substrate for condensation reactions with binucleophiles, such as diamines and ureas. The 3-methyl substituent on the phenyl ring provides a subtle yet significant electronic and steric handle, allowing for the fine-tuning of the resulting heterocyclic derivatives' properties, such as solubility and biological target engagement.
This document serves as a practical guide to leveraging this compound for the efficient construction of these important heterocyclic systems.
Synthesis of Quinoxaline Derivatives
Quinoxalines are typically synthesized via the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound.[7][8] This reaction is often acid-catalyzed and proceeds through a cyclization-dehydration sequence. This compound provides a direct and high-yielding route to 3-(m-tolyl)quinoxalin-2(1H)-one derivatives, which are valuable intermediates in drug discovery.[1][9]
Mechanistic Rationale
The reaction is initiated by the nucleophilic attack of one amino group of the o-phenylenediamine onto the more electrophilic ketone carbonyl of the α-ketoester. This is followed by an intramolecular cyclization where the second amino group attacks the ester carbonyl. The subsequent elimination of ethanol and water drives the reaction to completion, yielding the stable aromatic quinoxaline ring system. The choice of a mild acid catalyst facilitates both the initial condensation and the final dehydration steps.
Visualization of Reaction Workflow
Caption: Workflow for Quinoxaline Synthesis.
Detailed Experimental Protocol
Protocol ID: QXN-SYN-001
Objective: To synthesize 3-(m-tolyl)quinoxalin-2(1H)-one.
Materials:
-
This compound (1.0 mmol, 192.2 mg)
-
o-Phenylenediamine (1.0 mmol, 108.1 mg)
-
Absolute Ethanol (10 mL)
-
Glacial Acetic Acid (0.1 mL, catalytic)
-
Round-bottom flask (50 mL), condenser, magnetic stirrer, heating mantle
-
Thin Layer Chromatography (TLC) apparatus (Silica gel plates, Ethyl acetate/Hexane 1:1)
Procedure:
-
Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reagent Addition: To the flask, add this compound (1.0 mmol) and o-phenylenediamine (1.0 mmol).
-
Solvent & Catalyst: Add absolute ethanol (10 mL) followed by a catalytic amount of glacial acetic acid (0.1 mL). The use of a protic solvent like ethanol is crucial for solubilizing the reactants and facilitating proton transfer during the mechanism.[3]
-
Reaction: Heat the mixture to reflux (approx. 78°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC every 30 minutes. The starting materials will be consumed as a new, more polar spot (the product) appears. The reaction is typically complete within 2-4 hours.
-
Isolation: Once the reaction is complete (as indicated by the disappearance of the limiting reagent on TLC), remove the flask from the heat and allow it to cool to room temperature.
-
Precipitation: The product will precipitate out of the solution as a solid upon cooling. If precipitation is slow, the flask can be placed in an ice bath.
-
Filtration: Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold ethanol (2 x 5 mL) to remove any unreacted starting materials and impurities.
-
Drying: Dry the purified product under vacuum to yield 3-(m-tolyl)quinoxalin-2(1H)-one as a crystalline solid.
Expected Results & Troubleshooting
| Parameter | Expected Outcome | Troubleshooting Guide |
| Yield | 85-95% | Low Yield: Ensure complete reaction via TLC. If starting material remains, add a bit more acetic acid and reflux for another hour. Ensure the o-phenylenediamine is of high purity, as oxidation can reduce yield. |
| Appearance | Off-white to pale yellow crystalline solid | Dark Color: Impurities from oxidized o-phenylenediamine. Recrystallize the final product from hot ethanol for further purification. |
| Melting Point | Specific to the derivative; literature values should be consulted. | Broad Melting Range: Indicates impurities. Recrystallization is recommended. |
| Purity (TLC) | Single spot (EtOAc/Hexane 1:1) | Multiple Spots: Incomplete reaction or side products. If streaks are observed, the compound may be acidic; add a drop of acetic acid to the TLC mobile phase. |
Synthesis of Dihydropyrimidinones (Biginelli Reaction)
The Biginelli reaction is a classic multicomponent reaction that efficiently produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester, and urea.[4][10] While the traditional β-ketoester is ethyl acetoacetate, this compound can be used as a non-classical component to generate novel DHPM scaffolds, although this is a more advanced application and may require significant optimization. For a more standard and illustrative protocol, we will detail the synthesis of a DHPM using a standard aldehyde, urea, and a β-ketoester, catalyzed by p-Toluenesulfonic acid (p-TSA), a highly effective and inexpensive Brønsted acid catalyst.[11][12]
Mechanistic Rationale
The currently accepted mechanism for the acid-catalyzed Biginelli reaction involves several key steps.[4][13] First, the aldehyde and urea condense to form an N-acyliminium ion intermediate. This electrophilic species then reacts with the enol form of the β-ketoester. Subsequent cyclization via nucleophilic attack of the urea's second amino group onto the ester carbonyl, followed by dehydration, affords the final DHPM product. The p-TSA catalyst is critical for accelerating the formation of the key N-acyliminium ion and the final dehydration step.[12][14]
Visualization of Reaction Mechanism
Caption: Key steps in the Biginelli Reaction Mechanism.
Detailed Experimental Protocol
Protocol ID: DHPM-SYN-001
Objective: To synthesize 5-ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one.
Materials:
-
Benzaldehyde (1.0 mmol, 106.1 mg)
-
Ethyl acetoacetate (1.0 mmol, 130.1 mg)
-
Urea (1.5 mmol, 90.1 mg)
-
p-Toluenesulfonic acid monohydrate (p-TSA) (0.1 mmol, 19.0 mg)
-
Ethanol (5 mL)
-
Round-bottom flask (50 mL), condenser, magnetic stirrer, heating mantle
Procedure:
-
Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and condenser, add benzaldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), and urea (1.5 mmol). An excess of urea is used to drive the reaction equilibrium forward.
-
Solvent and Catalyst: Add ethanol (5 mL) and p-TSA (0.1 mmol). p-TSA is a highly efficient catalyst for this transformation, often providing higher yields than traditional mineral acids.[5][11]
-
Reaction: Heat the mixture to reflux (approx. 78°C) with efficient stirring for 3-5 hours.
-
Monitoring: The reaction can be monitored by TLC (Ethyl acetate/Hexane 3:7).
-
Work-up: After completion, cool the reaction mixture to room temperature.
-
Isolation: Pour the reaction mixture into ice-cold water (20 mL) and stir for 15 minutes. The crude product will precipitate.
-
Filtration: Collect the solid by vacuum filtration and wash it thoroughly with cold water.
-
Purification: The crude product can be purified by recrystallization from hot ethanol to afford the pure DHPM as a white solid.
Comparative Data for Catalysts
| Catalyst | Reaction Time (h) | Yield (%) | Conditions | Reference |
| p-TSA | 3-5 | 85-92 | Refluxing Ethanol | [11] |
| HCl | 18-20 | 40-60 | Refluxing Ethanol | [15] |
| SnCl₂·2H₂O | 6 | 80-95 | Refluxing Ethanol | [15] |
| No Catalyst | > 24 | < 20 | Refluxing Ethanol | N/A |
This table clearly demonstrates the superiority of modern catalysts like p-TSA and Lewis acids over the classical, uncatalyzed, or mineral acid-catalyzed methods, offering significantly reduced reaction times and improved yields.[15]
Conclusion and Future Outlook
This compound and related α-ketoesters are indispensable tools in the synthesis of heterocyclic compounds. The protocols detailed here for quinoxalines and the principles of the Biginelli reaction provide a solid foundation for researchers. The true power of these building blocks lies in their adaptability. By varying the substituents on the phenyl ring of the ketoester or by using different binucleophiles (e.g., substituted diamines, thioureas), a vast chemical space can be explored. Future work will focus on developing stereoselective variations of these reactions and expanding their application in solid-phase synthesis and flow chemistry to accelerate the drug discovery process.
References
- Vertex AI Search. (n.d.). The Role of Quinoxaline Derivatives in Modern Drug Discovery.
- NIH. (n.d.). Copper catalyzed photoredox synthesis of α-keto esters, quinoxaline, and naphthoquinone: controlled oxidation of terminal alkynes to glyoxals. PMC.
- RSC Publishing. (n.d.). Copper catalyzed photoredox synthesis of α-keto esters, quinoxaline, and naphthoquinone: controlled oxidation of terminal alkynes to glyoxals. Chemical Science.
- ResearchGate. (n.d.). A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications.
- MDPI. (n.d.). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development.
- ResearchGate. (n.d.). Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods.
- Bentham Science. (2017). Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review.
- International Journal of Pharmaceutical Research and Development. (n.d.). Quinoxaline: Synthetic and pharmacological perspectives.
- ResearchGate. (n.d.). p‐TSA catalyzed single‐pot synthesis of 3,4‐dihydropyrimidin‐2(1H)‐ones.
- PubMed Central. (n.d.). Recent advances in the transition-metal-free synthesis of quinoxalines.
- ResearchGate. (n.d.). ChemInform Abstract: p-Toluenesulfonic Acid-Catalyzed Efficient Synthesis of Dihydropyrimidines: Improved High Yielding Protocol for the Biginelli Reaction.
- Wikipedia. (n.d.). Biginelli reaction.
- Organic Chemistry Portal. (n.d.). Quinoxaline synthesis.
- MDPI. (n.d.). Efficient Synthesis of Dihydropyrimidines Using a Highly Ordered Mesoporous Functionalized Pyridinium Organosilica.
- NIH. (2021). Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction.
- ResearchGate. (n.d.). Biginelli reaction – an effective method for the synthesis of dihydropyrimidine derivatives (microreview).
- SciELO. (n.d.). Multicomponent Biginelli's synthesis of 3,4-dihydropyrimidin-2(1H)-ones promoted by SnCl2.2H2O.
- PubMed. (2024). p-Toluenesulfonic acid-promoted organic transformations for the generation of molecular complexity. Org Biomol Chem.
- Journal of Internal Medicine & Pharmacology. (2025). Biginelli Reaction- A Green Chemistry Approach for Synthesis of Tetrahydro Pyrimidine Derivatives.
- ResearchGate. (n.d.). The p‐TSA‐catalyzed synthesis of 1,2‐dihydropyridines.
- NIH. (n.d.). Three-Component Reaction of Diamines with Triethyl Orthoformate and Diethyl Phosphite and Anti-Proliferative and Antiosteoporotic Activities of the Products.
- Organic Syntheses. (n.d.). Ethyl Benzoylformate.
- ResearchGate. (n.d.). General synthetic pathway for the synthesis of quinoxaline derivatives.
- ResearchGate. (2020). (PDF) Synthesis of Novel Heterocyclic Compounds Containing Benzofuran Moiety.
- Guidechem. (n.d.). This compound 66644-68-6 wiki.
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Application Note & Protocol: Chemoselective Synthesis of Tertiary α-Hydroxy Esters via Grignard Addition to Ethyl 3-methylbenzoylformate
Introduction and Strategic Overview
The synthesis of α-hydroxy carboxylic acid derivatives, particularly α-hydroxy esters, represents a cornerstone in modern medicinal chemistry and drug development.[1][2] These structural motifs are prevalent in a wide array of biologically active natural products and synthetic pharmaceuticals. The Grignard reaction, a classic yet powerful tool for carbon-carbon bond formation, offers a direct and efficient route to these valuable building blocks.[3][4]
This document provides a detailed guide for the reaction between Ethyl 3-methylbenzoylformate, an α-keto ester, and various Grignard reagents (R-MgX). We will delve into the mechanistic principles governing the reaction's chemoselectivity, provide a robust and validated experimental protocol, and discuss the critical parameters that ensure high yield and purity. This guide is intended for researchers and drug development professionals seeking to leverage this transformation for the synthesis of complex molecular architectures.
Reaction Mechanism and Scientific Principles
The success of this synthesis hinges on controlling the chemoselectivity of the Grignard reagent's nucleophilic attack. This compound possesses two distinct electrophilic carbonyl centers: a ketone and an ester.
2.1. The Principle of Chemoselectivity
Grignard reagents react with both ketones and esters. However, the ketone carbonyl is inherently more electrophilic and thus more reactive than the ester carbonyl.[5][6] This difference in reactivity is attributed to two main factors:
-
Electronic Effects: The ester carbonyl is stabilized by resonance from the adjacent oxygen atom's lone pair, which delocalizes electron density onto the carbonyl carbon, reducing its partial positive charge and electrophilicity.[6]
-
Steric Effects: While not the dominant factor here, the additional bulk of the ethoxy group can slightly hinder the approach of the nucleophile compared to the ketone.
Consequently, under controlled conditions (primarily low temperature), the Grignard reagent will selectively attack the more reactive ketone carbonyl in a 1,2-addition, leaving the ester group intact.[7]
2.2. Mechanistic Pathway
The reaction proceeds through the following key steps:
-
Nucleophilic Attack: The nucleophilic carbon of the Grignard reagent (R-MgX) attacks the electrophilic ketone carbonyl of this compound. This forms a new carbon-carbon bond and breaks the C=O π bond, resulting in a tetrahedral magnesium alkoxide intermediate.[8]
-
Protonation (Aqueous Workup): The reaction is "quenched" by the addition of a mild acid, typically a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute HCl.[9][10] This step protonates the magnesium alkoxide to yield the final tertiary α-hydroxy ester product and water-soluble magnesium salts, which can be easily removed during the workup phase.[9]
It is crucial to avoid the common "double addition" seen when Grignard reagents react with simple esters.[5][9][11] In those cases, the first addition forms a ketone intermediate which, being more reactive than the starting ester, immediately reacts with a second equivalent of the Grignard reagent.[5][6][12] Here, our desired product is the result of the first, selective addition to the pre-existing ketone.
Experimental Workflow Diagram
The following diagram outlines the complete experimental procedure from setup to final product analysis.
Caption: High-level workflow for the synthesis of α-hydroxy esters.
Detailed Experimental Protocol
4.1. Materials and Reagents
| Reagent / Material | Grade | Typical Supplier | Notes |
| This compound | >97% | Sigma-Aldrich, TCI | Store under inert gas. |
| Grignard Reagent (e.g., MeMgBr) | 1.0 - 3.0 M in Ether/THF | Sigma-Aldrich, Acros | Purchase fresh or titrate before use. |
| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Acros, Sigma-Aldrich | Inhibitor-free. Use from a solvent purification system or over molecular sieves.[9] |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | For extraction. |
| Saturated aq. NH₄Cl | N/A | Lab-prepared | For quenching the reaction. |
| Saturated aq. NaCl (Brine) | N/A | Lab-prepared | For washing. |
| Anhydrous MgSO₄ or Na₂SO₄ | Reagent Grade | VWR, Fisher | For drying the organic phase. |
| Silica Gel | 230-400 mesh | Sorbent Technologies | For column chromatography. |
4.2. Step-by-Step Procedure
1. Apparatus Setup: a. Assemble a two-neck round-bottom flask with a magnetic stir bar, a rubber septum, and a reflux condenser topped with a nitrogen or argon inlet. b. Flame-dry all glassware under a stream of inert gas and allow it to cool to room temperature. Scientist's Note: Grignard reagents are highly sensitive to moisture and protic sources.[5][9] Ensuring all components are scrupulously dry is the single most critical factor for success. Anhydrous conditions prevent the quenching of the Grignard reagent, which would otherwise form an alkane and reduce the yield.
2. Reaction Initiation: a. To the cooled flask, add this compound (1.0 eq.). b. Via syringe, add anhydrous THF to achieve a concentration of approximately 0.1 M. c. Cool the stirred solution to the desired temperature (e.g., -78 °C using a dry ice/acetone bath, or 0 °C using an ice/water bath). Scientist's Note: Low temperatures are crucial for maximizing chemoselectivity and minimizing side reactions.[7] For highly reactive Grignard reagents, -78 °C is recommended.
3. Grignard Addition: a. Slowly add the Grignard reagent (1.1 - 1.2 eq.) dropwise to the cooled, stirring solution via syringe over 15-20 minutes. b. A color change or slight exotherm may be observed. Maintain the internal temperature throughout the addition. c. Allow the reaction to stir at this temperature for 1-3 hours. Scientist's Note: A slight excess of the Grignard reagent ensures full conversion of the starting material. Slow, dropwise addition prevents localized heating, which could lead to a loss of selectivity and the formation of byproducts.
4. Reaction Monitoring and Quenching: a. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed. b. Once complete, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution dropwise at the reaction temperature. c. Allow the mixture to warm to room temperature.
5. Workup and Extraction: a. Transfer the biphasic mixture to a separatory funnel. b. Extract the aqueous layer three times with ethyl acetate. c. Combine the organic layers and wash sequentially with water and then saturated aqueous NaCl (brine).[9] d. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Scientist's Note: The brine wash helps to remove residual water from the organic phase, improving the efficiency of the drying agent.
6. Purification: a. Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure tertiary α-hydroxy ester.
Expected Results and Data
The following table provides representative data for the reaction with common Grignard reagents. Yields are based on purified, isolated product.
| Grignard Reagent | Stoichiometry (eq.) | Temperature (°C) | Time (h) | Expected Yield | Product |
| Methylmagnesium Bromide | 1.2 | -78 | 2 | 85-95% | Ethyl 2-hydroxy-2-(3-methylphenyl)propanoate |
| Phenylmagnesium Bromide | 1.2 | -78 to 0 | 3 | 80-90% | Ethyl 2-hydroxy-3-methyl-2,2-diphenylacetate |
| Ethylmagnesium Bromide | 1.2 | -78 | 2 | 82-92% | Ethyl 2-hydroxy-2-(3-methylphenyl)butanoate |
| Isopropylmagnesium Chloride | 1.3 | -40 | 3 | 70-80% | Ethyl 2-hydroxy-3-methyl-2-(3-methylphenyl)butanoate |
Note on Characterization: Successful synthesis can be confirmed by:
-
¹H NMR: Appearance of a new singlet for the hydroxyl proton (-OH) and signals corresponding to the added 'R' group.
-
IR Spectroscopy: A broad O-H stretching band appearing around 3500 cm⁻¹.
-
Mass Spectrometry: Observation of the correct molecular ion peak for the desired product.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Wet glassware or solvent.[9][13]2. Inactive Grignard reagent. | 1. Ensure rigorous drying of all apparatus and use high-quality anhydrous solvents.2. Use a fresh bottle of Grignard reagent or titrate it before use to confirm concentration. |
| Formation of Byproducts | 1. Reaction temperature too high.2. Rapid addition of Grignard reagent. | 1. Perform the reaction at a lower temperature (e.g., move from 0 °C to -78 °C).2. Add the Grignard reagent more slowly to maintain temperature control. |
| Starting Material Remains | 1. Insufficient Grignard reagent.2. Short reaction time. | 1. Use a slight excess (1.1-1.2 eq.) of the Grignard reagent.2. Monitor by TLC and allow the reaction to proceed until starting material is consumed. |
| Complex Mixture after Workup | Attack at the ester carbonyl occurred. | Lower the reaction temperature significantly to improve chemoselectivity. Consider a less reactive organometallic reagent if the problem persists. |
References
-
Amoah, E., & Dieter, R. K. (2017). Regioselective 1,4-Conjugate Addition of Grignard Reagents to α,β-γ,δ-Dienones and α,β-γ,δ-Dienyl Thiol Esters. The Journal of Organic Chemistry, 82(6), 2870–2888. [Link]
-
University of Toronto. (n.d.). Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol. Department of Chemistry Handout. [Link]
-
Maji, B. (2019). Chemoselective Synthesis of Aryl Ketones from Amides and Grignard Reagents via C(O)–N Bond Cleavage under Catalyst-Free Conditions. The Journal of Organic Chemistry, 84(17), 11295–11305. [Link]
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de las Heras, M. A., et al. (1997). A Convenient Synthesis of α-Keto Esters Using Ethyl 2-Pyridyl Oxalate. Tetrahedron Letters, 38(10), 1737-1740. [Link]
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Jasperse, C. (n.d.). Grignard Reaction. Concordia College Chemistry Department. [Link]
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Reddit r/chemhelp discussion. (2022). Why would in this case, Grignard selectively reacts with ester over ketone?[Link]
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Organic Chemistry Portal. (n.d.). Synthesis of α-hydroxy carboxylic acids, esters and amides. [Link]
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Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
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LibreTexts Chemistry. (2023). Grignard Reagents Convert Esters into Tertiary Alcohols. [Link]
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CHEM-333 Experiment 10 Handout. (n.d.). Grignard Reagent Preparation and Reaction. [Link]
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Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. [Link]
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LibreTexts Chemistry. (2020). 22.6: Ester Chemistry. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Grignard Reagents in Modern Pharmaceutical Synthesis. [Link]
- Inventor, et al. (2021). Processes for the preparation of alpha-hydroxy esters via grignard coupling and thiolation reactions.
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Corson, B. B., et al. (1929). Ethyl Benzoylformate. Organic Syntheses, 09, 42. [Link]
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Zahoor, A. F., et al. (2024). Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. Results in Chemistry, 7, 101389. [Link]
-
Rieke, R. D., & Wu, T.-C. (1997). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. The Journal of Organic Chemistry, 62(21), 7431-7434. [Link]
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Tuulmets, A., Nguyen, B. T., & Panov, D. (2004). Grignard reaction with chlorosilanes in THF: a kinetic study. The Journal of Organic Chemistry, 69(15), 5071–5076. [Link]
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Sato, F., et al. (1980). A New Versatile Synthesis of Esters from Grignard Reagents and Chloroformates. Tetrahedron Letters, 21(37), 3603-3606. [Link]
-
Wang, C., et al. (2020). Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives. Molecules, 25(23), 5727. [Link]
-
The Organic Chemistry Tutor. (2022). Grignard Reagent with Esters - a Practice Example. YouTube. [Link]
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Schwan, A. L., & Roche, M. R. (2001). Unexpected reactions of Grignard reagents with selected β-carboalkoxy substituted sulfinate esters. Canadian Journal of Chemistry, 79(5-6), 844-853. [Link]
-
Chemstock. (2024). Grignard Reaction Reagents: A Toolbox for Chemists. [Link]
-
Wang, X.-j., et al. (2005). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Organic Letters, 7(25), 5593–5595. [Link]
-
Shah, P. D. (2014). APPLICATION OF GREEN CHEMISTRY PRICIPLES IN ORGANO-GRIGNARD REACTIONS. International Journal of Advance Research In Science And Engineering, 3(1). [Link]
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Application Notes and Protocols for the Reduction of the Keto Group in Ethyl 3-Methylbenzoylformate
Introduction: The Significance of Chiral α-Hydroxy Esters
The reduction of α-keto esters to their corresponding α-hydroxy esters is a pivotal transformation in synthetic organic chemistry. The resulting products, particularly when synthesized in an enantiomerically pure form, are highly valuable chiral building blocks. These motifs are integral to the structure of numerous pharmaceuticals, including semi-synthetic penicillins and cephalosporins, as well as anti-tumor and anti-obesity agents. Ethyl 3-methylbenzoylformate is a prochiral α-keto ester, and its reduction product, ethyl 2-hydroxy-2-(m-tolyl)acetate, serves as a key intermediate in the synthesis of various biologically active molecules. This guide provides a detailed exploration of the methodologies for this reduction, with a strong emphasis on achieving high yields and stereoselectivity. We will delve into the mechanistic underpinnings of these reactions, offering not just protocols, but a comprehensive understanding of the chemical principles at play.
Strategic Approaches to the Reduction of this compound
The primary challenge in the reduction of this compound lies in the selective transformation of the ketone functionality without affecting the ester group, and for many applications, controlling the stereochemistry at the newly formed chiral center. Several robust methods are available to the modern chemist, each with its own set of advantages and considerations.
Hydride Reductions: A Straightforward, Achiral Approach
Simple metal hydride reagents, most notably sodium borohydride (NaBH₄), are effective for the reduction of the keto group in α-keto esters.[1] This method is operationally simple and utilizes an inexpensive and readily available reagent.
Mechanism of Sodium Borohydride Reduction: The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the keto group.[2] The resulting alkoxide is then protonated during the workup step to yield the secondary alcohol.[2]
Causality in Experimental Choices:
-
Solvent: Protic solvents like methanol or ethanol are typically used for NaBH₄ reductions as they can participate in the protonation of the alkoxide intermediate.[3]
-
Temperature: These reactions are often conducted at low temperatures (e.g., 0 °C) to control the reaction rate and minimize potential side reactions, although room temperature is also common.[3]
-
Stoichiometry: An excess of sodium borohydride is generally not required for the reduction of the highly reactive α-keto group.
While effective for simple reduction, this method invariably produces a racemic mixture of the α-hydroxy ester, as the hydride can attack the planar carbonyl from either face with equal probability.[4] For applications requiring a single enantiomer, asymmetric reduction methods are essential.
Asymmetric Catalytic Hydrogenation: The Noyori Approach
The Noyori asymmetric hydrogenation is a cornerstone of modern asymmetric synthesis, renowned for its high efficiency and exceptional enantioselectivity in the reduction of ketones.[5] This method employs a ruthenium catalyst bearing a chiral bisphosphine ligand, such as BINAP, under a hydrogen atmosphere.[5][6]
Mechanism of Noyori Asymmetric Hydrogenation: The reaction is believed to proceed through a six-membered pericyclic transition state. The chiral ligand creates a chiral environment around the ruthenium center, which dictates the facial selectivity of hydride transfer from the metal to the coordinated ketone.[6]
Causality in Experimental Choices:
-
Catalyst: The choice of the BINAP ligand's chirality ((R)- or (S)-BINAP) determines the absolute configuration of the product alcohol.
-
Solvent: Alcohols, such as methanol or ethanol, are commonly used solvents for this reaction.
-
Pressure: The reaction requires a hydrogen atmosphere, with pressures typically ranging from atmospheric to several atmospheres.[5]
-
Temperature: Reactions are often run at room temperature to elevated temperatures to achieve a reasonable reaction rate.
This method is highly reliable for producing α-hydroxy esters with excellent enantiomeric excess (often >95% ee).[5]
Asymmetric Reduction with Chiral Boranes: The Corey-Bakshi-Shibata (CBS) Reduction
The Corey-Bakshi-Shibata (CBS) reduction is another powerful and widely used method for the enantioselective reduction of prochiral ketones.[1][7] This reaction utilizes a chiral oxazaborolidine catalyst in conjunction with a stoichiometric borane source, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂).[8][9]
Mechanism of CBS Reduction: The reaction proceeds through a highly organized transition state where the ketone coordinates to the Lewis acidic boron of the oxazaborolidine catalyst. The borane source then delivers a hydride to the carbonyl carbon from the less sterically hindered face, as directed by the chiral scaffold of the catalyst.[1][9]
Causality in Experimental Choices:
-
Catalyst: The enantiomer of the amino alcohol used to prepare the oxazaborolidine catalyst dictates the stereochemical outcome of the reduction.
-
Borane Source: Borane-dimethyl sulfide is often preferred for its stability and ease of handling compared to borane-THF.
-
Solvent: Anhydrous, non-coordinating solvents such as tetrahydrofuran (THF) or toluene are essential to prevent decomposition of the borane reagent and catalyst.[9]
-
Temperature: Reactions are typically run at low temperatures (-78 °C to room temperature) to maximize enantioselectivity.
The CBS reduction offers excellent enantioselectivity for a broad range of ketones and is a valuable alternative to catalytic hydrogenation, particularly when specialized high-pressure equipment is not available.[8]
Experimental Protocols
Protocol 1: Racemic Reduction of this compound using Sodium Borohydride
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
To a solution of this compound (1.0 eq) in a mixture of methanol and dichloromethane at 0 °C, add sodium borohydride (1.1 eq) portion-wise over 10 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with dichloromethane (3 x V).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield ethyl 2-hydroxy-2-(m-tolyl)acetate.
| Parameter | Value | Rationale |
| Temperature | 0 °C | To control the exothermic reaction and improve selectivity. |
| Solvent | MeOH/DCM | Methanol acts as a proton source for the workup, while DCM helps with substrate solubility. |
| Quenching Agent | Sat. aq. NH₄Cl | To neutralize excess borohydride and protonate the alkoxide intermediate. |
Protocol 2: Asymmetric Hydrogenation of this compound via Noyori Catalysis
Materials:
-
This compound
-
[RuCl₂((S)-BINAP)]₂ (or (R)-BINAP for the other enantiomer)
-
Methanol (anhydrous, degassed)
-
Hydrogen gas (H₂)
-
High-pressure hydrogenation vessel (autoclave)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
In a glovebox or under an inert atmosphere, charge a high-pressure reaction vessel with this compound (1.0 eq) and [RuCl₂((S)-BINAP)]₂ (0.005 eq).
-
Add anhydrous, degassed methanol via cannula.
-
Seal the vessel, remove it from the glovebox, and purge with hydrogen gas several times.
-
Pressurize the vessel with hydrogen gas (typically 4-10 atm) and stir the reaction mixture at the desired temperature (e.g., 50 °C) for 12-24 hours.
-
Monitor the reaction progress by taking aliquots and analyzing by GC or HPLC.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the enantioenriched ethyl (S)-2-hydroxy-2-(m-tolyl)acetate.
| Parameter | Value | Rationale |
| Catalyst Loading | 0.5 mol% | Sufficient for efficient catalysis while being cost-effective. |
| Hydrogen Pressure | 4-10 atm | To ensure a sufficient concentration of hydrogen for the reaction to proceed at a reasonable rate.[5] |
| Solvent | Anhydrous, degassed MeOH | Prevents catalyst deactivation by oxygen and water. |
Protocol 3: Asymmetric Reduction of this compound via Corey-Bakshi-Shibata (CBS) Catalysis
Materials:
-
This compound
-
(R)-(-)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol (MeOH)
-
1 M Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask and inert atmosphere setup
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add a solution of (R)-(-)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1 M in toluene).
-
Cool the flask to -20 °C and add borane-dimethyl sulfide complex (1.0 eq) dropwise.
-
Stir the mixture for 10 minutes at -20 °C.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise over 30 minutes, maintaining the temperature at -20 °C.
-
Stir the reaction mixture at -20 °C for 1-2 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol.
-
Allow the mixture to warm to room temperature and then add 1 M HCl.
-
Extract the product with ethyl acetate (3 x V).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield enantioenriched ethyl (R)-2-hydroxy-2-(m-tolyl)acetate.
| Parameter | Value | Rationale |
| Temperature | -20 °C | Lower temperatures generally lead to higher enantioselectivity. |
| Catalyst | (R)-CBS | The (R)-enantiomer of the catalyst typically affords the (R)-alcohol. |
| Borane Source | BH₃·SMe₂ | A stable and convenient source of borane. |
| Solvent | Anhydrous THF | A non-coordinating solvent that is compatible with the borane reagents.[9] |
Conclusion
The reduction of the keto group in this compound can be accomplished through several effective methods. For simple, achiral synthesis, sodium borohydride offers a cost-effective and straightforward approach. However, for the production of enantiomerically pure ethyl 2-hydroxy-2-(m-tolyl)acetate, a critical building block in pharmaceutical synthesis, asymmetric methods are indispensable. The Noyori asymmetric hydrogenation and the Corey-Bakshi-Shibata reduction stand out as robust and highly stereoselective protocols. The choice between these methods will depend on the available equipment, cost considerations, and the desired scale of the reaction. The protocols and mechanistic insights provided herein are intended to serve as a comprehensive guide for researchers in the successful execution of this important chemical transformation.
References
Sources
- 1. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. organic-synthesis.com [organic-synthesis.com]
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- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. youtube.com [youtube.com]
- 7. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
Application Notes and Protocols for the Esterification of 3-Methylbenzoylformic Acid
Introduction: Navigating the Esterification of an α-Keto Acid
3-Methylbenzoylformic acid, an aromatic α-keto acid, is a valuable building block in medicinal chemistry and drug development. Its derivatives, particularly its esters, serve as key intermediates in the synthesis of various bioactive molecules. The presence of both a sterically accessible carboxylic acid and an electrophilic α-keto group necessitates a careful selection of esterification methodology to ensure high yields and prevent undesirable side reactions.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of robust and field-proven protocols for the esterification of 3-methylbenzoylformic acid. We will delve into the mechanistic underpinnings of two primary methods—the classic Fischer-Speier esterification and the milder Steglich esterification—offering a rationale for procedural choices and troubleshooting strategies. The protocols herein are designed to be self-validating, providing a clear pathway to successful synthesis and purification of the target α-keto esters.
Choosing the Right Path: A Comparative Overview
The selection of an esterification protocol is dictated by the stability of the substrate, the nature of the alcohol, and the desired scale of the reaction. For 3-methylbenzoylformic acid, the primary considerations are the potential for side reactions at the keto group under harsh acidic conditions and the steric hindrance that may be introduced by the alcohol.
| Method | Conditions | Advantages | Disadvantages | Best Suited For |
| Fischer-Speier Esterification | Acid catalyst (H₂SO₄, p-TsOH), excess alcohol, heat (reflux) | Cost-effective, simple setup, suitable for large scale.[1][2] | Harsh acidic conditions, equilibrium-limited, may require water removal, potential for side reactions (e.g., sulfonation).[3][4] | Simple, non-acid sensitive primary and secondary alcohols. |
| Steglich Esterification | DCC or EDC, cat. DMAP, aprotic solvent, room temp. | Mild, neutral conditions, high yields, suitable for acid-sensitive substrates and sterically hindered alcohols.[5][6][7] | Costlier reagents, formation of urea byproduct requires filtration.[5] | Acid-sensitive substrates, tertiary alcohols, and when mild conditions are paramount.[7] |
| Mitsunobu Reaction | PPh₃, DEAD or DIAD, aprotic solvent | Mild conditions, proceeds with inversion of configuration at the alcohol.[8][9] | Stoichiometric byproducts (triphenylphosphine oxide, hydrazine derivative) can complicate purification.[8] | Chiral secondary alcohols where inversion of stereochemistry is desired. |
Given the structure of 3-methylbenzoylformic acid, both Fischer-Speier and Steglich esterifications are highly viable. The Mitsunobu reaction is less conventional for this specific transformation unless a chiral alcohol is used and stereochemical inversion is a specific goal of the synthesis.
Protocol 1: Fischer-Speier Esterification for Simple Esters
This method is the workhorse of ester synthesis due to its simplicity and low cost. It operates under equilibrium conditions, which can be driven towards the product by using a large excess of the alcohol (which also serves as the solvent) or by removing water as it forms.[1][10][11] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, activating it for nucleophilic attack by the alcohol.[1][2]
Workflow Diagram: Fischer-Speier Esterification
Caption: General workflow for Fischer-Speier esterification.
Detailed Step-by-Step Methodology (Synthesis of Methyl 3-methylbenzoylformate)
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-methylbenzoylformic acid (10.0 g, 60.9 mmol).
-
Add anhydrous methanol (100 mL, a large excess).
-
Stir the mixture to dissolve the acid. Cool the flask in an ice-water bath.
-
Slowly and carefully, add concentrated sulfuric acid (1.0 mL, ~1.8 g, 18.3 mmol) dropwise with continuous stirring.
-
-
Reaction:
-
Remove the ice bath and heat the mixture to a gentle reflux (approx. 65 °C).
-
Maintain the reflux for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The starting material should be consumed, and a new, less polar spot corresponding to the ester should appear.
-
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the oily residue in diethyl ether (100 mL).
-
Transfer the solution to a separatory funnel and wash it carefully with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize any remaining acid. Caution: CO₂ evolution will occur. Vent the funnel frequently.
-
Wash the organic layer with a saturated aqueous solution of sodium chloride (brine, 1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude mthis compound.
-
-
Purification:
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure ester.
-
Causality and Optimization:
-
Excess Alcohol: Using methanol as the solvent ensures a large molar excess, driving the equilibrium toward the ester product as per Le Châtelier's principle.[4][12] A 10-fold excess can significantly improve yield.[10]
-
Catalyst: Concentrated sulfuric acid is a highly effective and inexpensive catalyst. For more sensitive substrates, p-toluenesulfonic acid (p-TsOH) can be a milder alternative.[10]
-
Temperature: Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.
-
Troubleshooting: If the yield is low, ensure all reagents and glassware are anhydrous, as water will shift the equilibrium back to the starting materials.[3] Reaction time can also be extended. For benzoic acids with bulky ortho-substituents, this reaction can be slow; however, the meta-methyl group in the substrate has a minimal steric effect.[3][13]
Protocol 2: Steglich Esterification for Sensitive or Hindered Substrates
The Steglich esterification is a powerful method that proceeds under mild, neutral conditions, making it ideal for substrates with acid-labile functional groups.[6][7] It utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid. A nucleophilic catalyst, 4-(dimethylamino)pyridine (DMAP), is crucial for efficient ester formation and to suppress the formation of an unreactive N-acylurea byproduct.[5][7]
Mechanism Diagram: The Role of DMAP in Steglich Esterification
Caption: DMAP intercepts the O-acylisourea to prevent side reactions.
Detailed Step-by-Step Methodology (Synthesis of tert-Butyl 3-methylbenzoylformate)
This protocol is particularly useful for tertiary alcohols like tert-butanol, which would readily form alkenes under Fischer conditions.[7]
-
Reaction Setup:
-
In a 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3-methylbenzoylformic acid (10.0 g, 60.9 mmol), tert-butanol (7.0 g, 94.4 mmol, ~1.5 eq.), and 4-DMAP (0.74 g, 6.1 mmol, 0.1 eq.) in anhydrous dichloromethane (DCM, 120 mL).
-
Equip the flask with a magnetic stir bar and stir until all components are dissolved.
-
Cool the solution to 0 °C in an ice-water bath.
-
-
Reaction:
-
Add N,N'-dicyclohexylcarbodiimide (DCC) (13.8 g, 66.9 mmol, 1.1 eq.) to the cooled solution portion-wise over 5 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the mixture for 12-24 hours. Monitor the reaction by TLC.
-
-
Work-up:
-
Once the reaction is complete, cool the flask back to 0 °C for 30 minutes to maximize the precipitation of DCU.
-
Filter the mixture through a pad of Celite® or a sintered glass funnel to remove the DCU precipitate. Wash the filter cake with a small amount of cold DCM.
-
Transfer the combined filtrate to a separatory funnel.
-
Wash the organic layer sequentially with 0.5 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude ester by column chromatography on silica gel using a gradient of ethyl acetate in hexane to obtain the pure product.
-
Causality and Optimization:
-
DCC as Activator: DCC activates the carboxylic acid by forming the O-acylisourea intermediate, which is highly susceptible to nucleophilic attack.[7] The water molecule formally eliminated in the condensation is taken up by DCC to form the insoluble DCU byproduct.[5]
-
The Crucial Role of DMAP: DMAP is a superior nucleophile to the alcohol. It rapidly intercepts the O-acylisourea to form a highly electrophilic N-acylpyridinium intermediate ("active ester"). This intermediate readily reacts with the alcohol and, critically, prevents the slow intramolecular rearrangement of the O-acylisourea to the unreactive N-acylurea, which is a common side reaction.[7][14]
-
Solvent: Anhydrous aprotic solvents like DCM or THF are essential to prevent hydrolysis of the reactive intermediates.
-
Work-up: The acidic wash removes residual DMAP and any basic impurities, while the basic wash removes any unreacted carboxylic acid. The insolubility of the DCU byproduct is a key feature of this method, allowing for its simple removal by filtration.[6]
Purification and Characterization of α-Keto Esters
The purification of α-keto esters requires care, as they can be sensitive to certain conditions.
-
Chromatography: Column chromatography on silica gel is a standard method. However, β-keto esters are known to be sensitive to the acidic nature of silica.[15] While α-keto esters are generally more stable, using deactivated or neutral silica gel can be a prudent measure if degradation is observed.
-
Distillation: For thermally stable, lower-boiling esters, vacuum distillation is an effective purification method.
-
Chemical Purification: A common impurity after esterification is unreacted alcohol. A patented method for purifying α-keto esters involves treating the crude product with a carboxylic anhydride (e.g., acetic anhydride) and a solid acid catalyst.[16][17] This converts the residual alcohol into a higher-boiling ester, which can then be easily separated by distillation from the desired α-keto ester.[16][17]
-
Extraction: As detailed in the protocols, a standard aqueous work-up is crucial for removing catalysts, unreacted starting materials, and water-soluble byproducts. For some reactive ketones, bisulfite extraction can be used for purification, though this is generally more applicable to aldehydes.[18]
Conclusion and Best Practices
The successful esterification of 3-methylbenzoylformic acid is readily achievable with a rational choice of methodology. For simple, robust alcohols, the Fischer-Speier method offers a scalable and economical route. For more delicate or sterically demanding alcohols, or when acid sensitivity is a concern, the Steglich esterification provides a mild and highly effective alternative.
For optimal results, we recommend the following best practices:
-
Ensure Anhydrous Conditions: Water is detrimental to both Fischer (equilibrium) and Steglich (hydrolysis of intermediates) esterifications.
-
Monitor Reaction Progress: Use TLC or another suitable analytical technique to track the consumption of starting material and formation of the product, avoiding unnecessarily long reaction times which can lead to byproduct formation.
-
Thorough Work-up: A careful aqueous work-up is essential for removing reagents and catalysts, simplifying the final purification step.
By understanding the principles behind these protocols and adhering to careful experimental technique, researchers can confidently synthesize the desired 3-methylbenzoylformate esters for their downstream applications in drug discovery and development.
References
-
Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI. Available from: [Link]
-
Newman, M. S.; Fones, W. S. Nature of the ortho effect. III. Acid hydrolysis of ortho-substituted benzoates and esterification of ortho-substituted benzoic acids. Journal of the American Chemical Society. 1947, 69(5), 1221–1225. Available from: [Link]
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Mitsunobu reaction. Wikipedia. Available from: [Link]
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Steglich esterification. Wikipedia. Available from: [Link]
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Steglich esterification. Grokipedia. Available from: [Link]
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Mitsunobu Reaction. Organic-Chemistry.org. Available from: [Link]
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Mitsunobu reaction. Organic Synthesis. Available from: [Link]
-
Steglich Esterification. SynArchive. Available from: [Link]
-
Zhang, D., et al. Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. Journal of the American Society for Mass Spectrometry. 2018, 29(7), 1365-1375. Available from: [Link]
-
Steglich Esterification. Organic Chemistry Portal. Available from: [Link]
-
Mitsunobu Reaction. Organic Chemistry Portal. Available from: [Link]
-
Neises, B.; Steglich, W. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumarate. Organic Syntheses. 1985, 63, 183. Available from: [Link]
-
Synthesis of α-keto carboxylic acids, esters and amides. Organic Chemistry Portal. Available from: [Link]
-
Exner, O.; Fiedler, P. Analysis of the ortho effect: acidity of 2-substituted benzoic acids. Journal of the Chemical Society, Perkin Transactions 2. 1980, 18, 1630-1635. Available from: [Link]
-
Zhang, D., et al. Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. Journal of the American Society for Mass Spectrometry. 2018, 29(7), 1365-1375. Available from: [Link]
- CN105330547A - Methyl benzoylformate highly selective synthetic method. Google Patents.
-
Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Available from: [Link]
-
Neises, B.; Steglich, W. Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English. 1978, 17(7), 522-524. Available from: [Link]
- US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER. Google Patents.
-
Iranpoor, N., et al. Esterification of various benzylic alcohols under Mitsunobu reaction promoted by 2d. ResearchGate. 2008. Available from: [Link]
-
Miles, D. H., et al. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. 2018, (134), 57271. Available from: [Link]
- CN102026955A - Process for purifying an alpha-keto ester. Google Patents.
-
Fischer–Speier esterification. Wikipedia. Available from: [Link]
-
Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview. JoVE. Available from: [Link]
-
Fischer Esterification-Typical Procedures. OperaChem. Available from: [Link]
-
Ethyl Benzoylformate. Organic Syntheses. Available from: [Link]
- CN103408424A - Preparation method for synthesizing methyl benzoylformate by virtue of one-pot method. Google Patents.
-
Kovács, L. Methods for the Synthesis of α-Keto Esters. ResearchGate. 2010. Available from: [Link]
-
Fischer Esterification. University of Michigan-Dearborn. Available from: [Link]
-
Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. Available from: [Link]
-
Fischer Esterification. Organic Chemistry Portal. Available from: [Link]
-
Fischer Esterification. Chemistry Steps. Available from: [Link]
-
DCC-assisted direct esterification of phosphinic and phosphoric acids with O-nucleophiles. ResearchGate. 2022. Available from: [Link]
-
Jordan, A., et al. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry. 2021, 23, 7038-7046. Available from: [Link]
-
Hennessy, M. C.; O'Sullivan, T. P. Recent advances in the transesterification of β-keto esters. RSC Advances. 2021, 11, 25286-25300. Available from: [Link]
-
Experiment : Esterification: The Synthesis of Methyl Benzoate. University of Massachusetts Boston. Available from: [Link]
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Application Notes & Protocols for the Purification of Ethyl 3-methylbenzoylformate
Introduction
Ethyl 3-methylbenzoylformate, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, demands high purity for subsequent reactions to ensure optimal yield and minimize side-product formation.[1] This α-keto ester's reactivity is centered around its two carbonyl groups, making it susceptible to various transformations. Therefore, the presence of impurities, such as starting materials, by-products from synthesis (e.g., 3-methylbenzoic acid, or unreacted benzoyl cyanide analogs), or degradation products, can significantly impact the outcome of its intended use.[2][3] This document provides a comprehensive guide to the purification of this compound, detailing protocols for distillation, column chromatography, and a chemical purification method via a bisulfite adduct.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is crucial for selecting and optimizing a purification strategy.
| Property | Value | Source |
| CAS Number | 66644-68-6 | [4][5][6] |
| Molecular Formula | C₁₁H₁₂O₃ | [4][7] |
| Molecular Weight | 192.21 g/mol | [4][7] |
| Boiling Point | 90°C @ 0.1 mmHg | [7] |
| Density | 1.106 g/cm³ | [7] |
| Refractive Index | 1.512 | [7] |
Purification Strategies: A Comparative Overview
The choice of purification method depends on the nature and quantity of impurities, the scale of the purification, and the desired final purity. Below is a summary of recommended techniques.
| Method | Principle | Advantages | Disadvantages |
| Vacuum Distillation | Separation based on differences in boiling points. | Effective for removing non-volatile impurities and some volatile by-products. Scalable. | May not separate impurities with close boiling points. Risk of thermal degradation. |
| Column Chromatography | Separation based on differential adsorption to a stationary phase. | High resolution for separating closely related compounds. Applicable to a wide range of impurities. | Can be time-consuming and requires significant solvent volumes. May be less economical for large-scale purification. |
| Bisulfite Adduct Formation | Reversible chemical reaction to form a solid adduct, separating the keto-ester from non-carbonyl impurities. | Highly selective for carbonyl compounds. Effective for removing non-carbonyl impurities. | Involves additional chemical reaction and regeneration steps. May not be suitable for all impurities. |
Experimental Protocols
Vacuum Distillation
This method is ideal for removing non-volatile impurities and those with significantly different boiling points from the target compound. Given the boiling point of 90°C at 0.1 mmHg, vacuum distillation is necessary to prevent thermal decomposition at atmospheric pressure.[7]
Protocol:
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus, including a round-bottom flask, a short-path distillation head with a condenser, a receiving flask, and a vacuum pump with a cold trap. Ensure all glassware is dry.
-
Sample Preparation: Place the crude this compound into the round-bottom flask. Add a few boiling chips or a magnetic stir bar for smooth boiling.
-
Distillation:
-
Gradually apply vacuum to the system.
-
Once the desired vacuum is reached (around 0.1 mmHg), begin heating the distillation flask using a heating mantle.
-
Slowly increase the temperature until the product begins to distill.
-
Collect the fraction that distills at a constant temperature (around 90°C at 0.1 mmHg).
-
-
Completion: Once the majority of the product has distilled, and the temperature begins to rise or drop, stop the distillation. Allow the apparatus to cool completely before releasing the vacuum.
Causality Behind Experimental Choices:
-
Vacuum: Lowering the pressure reduces the boiling point, preventing thermal degradation of the ester.
-
Short-path distillation head: Minimizes the travel distance of the vapor, reducing product loss on the glass surfaces.
-
Cold trap: Protects the vacuum pump from corrosive vapors.
Flash Column Chromatography
Flash column chromatography is a highly effective method for separating this compound from impurities with similar polarities. The choice of solvent system is critical for achieving good separation.
Protocol:
-
Solvent System Selection:
-
Column Packing:
-
Select an appropriately sized flash chromatography column.
-
Pack the column with silica gel using the chosen eluent. Ensure the packing is uniform and free of air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system, applying positive pressure (air or nitrogen).
-
Collect fractions and monitor the elution by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Causality Behind Experimental Choices:
-
Silica Gel: A polar stationary phase that effectively separates compounds based on polarity.
-
Hexane/Ethyl Acetate: A common, effective, and relatively non-toxic solvent system for moderately polar compounds.[9]
-
Positive Pressure: Increases the flow rate of the mobile phase, reducing the time required for separation and minimizing band broadening.
Purification via Sodium Bisulfite Adduct Formation
This chemical purification method is highly selective for carbonyl compounds and is based on a procedure for the analogous ethyl benzoylformate.[10] It is particularly useful for removing non-carbonyl impurities.
Protocol:
-
Adduct Formation:
-
Dissolve the crude this compound in an equal volume of benzene.
-
Prepare a saturated solution of sodium bisulfite.
-
In a flask equipped with a mechanical stirrer, vigorously stir the benzene solution of the crude ester with the saturated sodium bisulfite solution for 2-3 hours. A white precipitate of the bisulfite adduct will form.
-
-
Isolation of the Adduct:
-
Filter the mixture through a Büchner funnel to collect the solid adduct.
-
Wash the adduct with benzene to remove any entrained non-carbonyl impurities.
-
-
Regeneration of the Keto-Ester:
-
Transfer the washed adduct to a flask.
-
Add a mixture of water, concentrated sulfuric acid, and benzene.
-
Stir the mixture vigorously. The adduct will decompose, releasing sulfur dioxide and regenerating the this compound, which will dissolve in the benzene layer. (Caution: Perform this step in a well-ventilated fume hood).
-
-
Work-up:
-
Separate the benzene layer.
-
Wash the benzene solution with a 10% sodium carbonate solution to neutralize any remaining acid, followed by a water wash.
-
Dry the benzene solution over anhydrous potassium carbonate.
-
-
Final Purification:
-
Filter off the drying agent.
-
Remove the benzene by distillation.
-
The resulting pure this compound can be further purified by vacuum distillation as described in the first protocol.
-
Causality Behind Experimental Choices:
-
Sodium Bisulfite: Reacts reversibly with the ketone group to form a solid, water-soluble adduct, allowing for separation from non-carbonyl impurities.[10]
-
Benzene: An effective solvent for the ester that is immiscible with the aqueous bisulfite solution.
-
Acidic Work-up: The acidic conditions reverse the adduct formation, regenerating the pure keto-ester.
Visualizing the Purification Workflows
Caption: Comparative workflows for the purification of this compound.
Conclusion
The purification of this compound can be effectively achieved through vacuum distillation, flash column chromatography, or chemical purification via a bisulfite adduct. The choice of method will be dictated by the specific impurities present and the required scale of operation. For general purification from non-volatile residues, vacuum distillation is recommended. For the removal of closely related impurities, flash column chromatography offers the highest resolution. The bisulfite adduct method provides a highly selective route for removing non-carbonyl contaminants. By following the detailed protocols and understanding the underlying principles outlined in these application notes, researchers can consistently obtain high-purity this compound for their synthetic needs.
References
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Organic Syntheses. Ethyl Benzoylformate. [Link]
-
PubChem. Ethyl benzoylformate. [Link]
-
Tetrahedron. 66644-68-6 | this compound. [Link]
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University of California, Los Angeles. Recrystallization and Crystallization. [Link]
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University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
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Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
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PrepChem.com. Synthesis of methyl benzoylformate. [Link]
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Organic Syntheses. Benzoic acid, 4-amino-3-methyl-, ethyl ester. [Link]
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University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]
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PubMed. Application of ethyl chloroformate derivatization for gas chromatography-mass spectrometry based metabonomic profiling. [Link]
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ResearchGate. Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. [Link]
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Anshul Specialty Molecules. Methyl Benzoylformate. [Link]
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-
PubChem. Ethyl 3-methyl-3-phenylglycidate. [Link]
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Application Notes & Protocols for the Comprehensive Characterization of Ethyl 3-methylbenzoylformate
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide to the analytical techniques for the structural elucidation, purity assessment, and quantification of Ethyl 3-methylbenzoylformate (CAS No. 66644-68-6).[1][2] Intended for researchers, quality control analysts, and drug development professionals, these notes detail the principles and practical application of chromatographic and spectroscopic methods. Each section offers a detailed protocol grounded in established analytical chemistry, explaining the rationale behind experimental choices to ensure robust and reliable results. The methodologies are designed to be self-validating, providing a framework for method development and routine analysis.
Introduction to this compound
This compound, an aromatic keto ester, is a valuable building block in organic synthesis. Its structure, featuring a ketone and an ester functional group adjacent to a substituted aromatic ring, makes it a precursor for various more complex molecules, including potential pharmaceutical intermediates. The presence of multiple reactive sites and its potential for isomerization or degradation necessitates rigorous analytical characterization to ensure identity, purity, and stability.
This guide outlines a multi-technique approach for a comprehensive analysis, ensuring that all aspects of the compound's chemical profile are accurately determined.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O₃ | [1][2] |
| Molecular Weight | 192.21 g/mol | [1] |
| Boiling Point | 90°C / 0.1 mm Hg | [2] |
| Density | 1.106 g/cm³ | [2] |
| Refractive Index | 1.512 | [2] |
| CAS Number | 66644-68-6 | [1][2] |
Chromatographic Analysis for Purity and Impurity Profiling
Chromatographic techniques are essential for separating this compound from starting materials, by-products, and degradants. High-Performance Liquid Chromatography (HPLC) is the primary method for purity assessment and quantification, while Gas Chromatography (GC) is ideal for analyzing volatile impurities.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Application Note: A reversed-phase HPLC method with UV detection is the gold standard for determining the purity of aromatic esters like this compound. The compound's aromatic ring provides a strong chromophore, allowing for sensitive detection at wavelengths around 254 nm. A C18 column is chosen for its excellent retention and separation of moderately polar compounds. The mobile phase, a gradient of acetonitrile and water, provides a robust separation of the main component from both more polar and less polar impurities. This method is highly reproducible and can be validated according to ICH guidelines for accuracy, precision, linearity, and specificity. A similar approach has been successfully used for related benzoylformate derivatives.[3]
Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV/Vis or Diode Array Detector (DAD).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Further dilute with a 50:50 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard for reversed-phase separation of aromatic compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acid improves peak shape and is mass spectrometry compatible. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic modifier for reversed-phase chromatography. |
| Gradient | 50% B to 95% B over 15 min | Ensures elution of non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Vol. | 10 µL | Standard volume for analytical runs. |
| Detection | UV at 254 nm | Strong absorbance for the aromatic ring. |
-
System Suitability:
-
Perform five replicate injections of the standard solution.
-
The Relative Standard Deviation (RSD) for the peak area and retention time should be ≤ 2.0%.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by area percent: (Area of Main Peak / Total Area of All Peaks) * 100.
-
Workflow Diagram: HPLC Purity Analysis
Sources
Application Note: A Detailed Protocol for the Synthesis of Ethyl 3-methylbenzoylformate
Abstract
Ethyl 3-methylbenzoylformate is a valuable α-keto ester, a class of compounds widely utilized as key intermediates in the synthesis of pharmaceuticals and agrochemicals due to the reactivity of their adjacent carbonyl groups.[1] This document provides a comprehensive, two-step experimental protocol for the synthesis of this compound, tailored for researchers in organic synthesis and drug development. The selected synthetic strategy involves the initial Fischer esterification of 3-methylmandelic acid to produce the corresponding α-hydroxy ester, followed by a mild and efficient Swern oxidation. This route is chosen over alternatives like Friedel-Crafts acylation of toluene, which would yield a mixture of isomers, to ensure high regioselectivity and yield of the desired meta-substituted product. The protocol details the causality behind experimental choices, robust purification methods, and critical safety considerations, ensuring a reproducible and reliable synthesis.
Introduction and Synthetic Strategy
α-Keto esters are crucial building blocks in organic chemistry. Their synthesis can be achieved through various methods, including the oxidation of α-hydroxy esters, Friedel-Crafts acylation, and reactions involving Grignard reagents.[2] For the specific synthesis of this compound, direct acylation of toluene is not ideal due to the ortho- and para-directing nature of the methyl group, which would lead to a difficult-to-separate mixture of products.
Therefore, a more controlled, two-step approach is superior. This protocol first synthesizes the intermediate, Ethyl 3-methylmandelate, through a classic acid-catalyzed Fischer esterification. The subsequent step employs the Swern oxidation to convert the secondary alcohol of the mandelate ester into the desired ketone. The Swern oxidation is particularly advantageous as it operates under mild, cryogenic conditions, avoiding the use of toxic heavy metals like chromium and preventing over-oxidation to a carboxylic acid, which can be a risk with stronger oxidants like potassium permanganate.[3][4]
The overall synthetic workflow is depicted below.
Figure 1: Overall two-step synthetic workflow.
Part I: Synthesis of Ethyl 3-methylmandelate (Esterification)
This initial step converts the commercially available 3-methylmandelic acid into its ethyl ester, preparing it for the subsequent oxidation.
Materials and Apparatus
| Reagents & Materials | Apparatus |
| 3-Methylmandelic Acid | Round-bottom flask (250 mL) |
| Absolute Ethanol (EtOH), 200 proof | Reflux condenser |
| Concentrated Sulfuric Acid (H₂SO₄) | Heating mantle with magnetic stirrer |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | Stir bars |
| Diethyl Ether (Et₂O) | Separatory funnel (500 mL) |
| Anhydrous Magnesium Sulfate (MgSO₄) | Beakers and Erlenmeyer flasks |
| Deionized Water | Rotary evaporator |
| TLC plates (silica gel 60 F₂₅₄) | Vacuum distillation setup |
Step-by-Step Experimental Protocol
-
Reaction Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Place the flask in a heating mantle.
-
Reagent Addition: To the flask, add 3-methylmandelic acid (10.0 g, 60.2 mmol), absolute ethanol (100 mL), and slowly add concentrated sulfuric acid (1 mL) as the catalyst.
-
Rationale: Ethanol serves as both the solvent and the reactant. Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol. An excess of ethanol is used to drive the equilibrium towards the product side, in accordance with Le Châtelier's principle.
-
-
Reflux: Heat the mixture to reflux (approximately 80-85 °C) with gentle stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) every hour (Eluent: 30% Ethyl Acetate in Hexane). The reaction is typically complete within 4-6 hours.
-
Work-up and Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing 200 mL of ice-cold deionized water.
-
Transfer the aqueous mixture to a 500 mL separatory funnel. Extract the product with diethyl ether (3 x 75 mL).
-
Rationale: The product is organic-soluble and will move into the diethyl ether layer, while the excess ethanol, sulfuric acid, and unreacted starting material (as its salt after neutralization) will remain in the aqueous layer.
-
-
Combine the organic layers and wash sequentially with deionized water (1 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL) until effervescence ceases, and finally with saturated brine solution (1 x 100 mL).
-
Rationale: The bicarbonate wash neutralizes the residual sulfuric acid catalyst. The brine wash helps to remove residual water from the organic layer before the drying step.
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude Ethyl 3-methylmandelate as an oil.
-
Purification: Purify the crude product by vacuum distillation. The product is expected to distill at a temperature significantly lower than its boiling point at atmospheric pressure, preventing decomposition.
Part II: Synthesis of this compound (Swern Oxidation)
This step oxidizes the secondary alcohol intermediate to the target α-keto ester. Strict adherence to anhydrous and low-temperature conditions is critical for success.
Mechanism of Swern Oxidation
The Swern oxidation proceeds via an activated DMSO species. Dimethyl sulfoxide (DMSO) reacts with oxalyl chloride at low temperatures to form the electrophilic chloro(dimethyl)sulfonium chloride, releasing CO and CO₂.[5] The alcohol then attacks this species to form an alkoxysulfonium salt. A hindered, non-nucleophilic base, such as triethylamine, deprotonates the carbon adjacent to the oxygen, forming a sulfur ylide. This ylide undergoes an intramolecular elimination via a five-membered ring transition state to yield the desired ketone, dimethyl sulfide, and triethylammonium chloride.[3][6]
Sources
- 1. CN103382152A - Preparation method of alpha-keto ester - Google Patents [patents.google.com]
- 2. Current Status of Research on Synthesis of α-Keto Acids and Their Esters | MDPI [mdpi.com]
- 3. Swern Oxidation [organic-chemistry.org]
- 4. Pathways in permanganate oxidation of mandelic acid: reactivity and selectivity of intermediate manganese species - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Swern oxidation - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
Application Notes and Protocols: Ethyl 3-methylbenzoylformate as a Norrish Type I Photoinitiator for Advanced Polymerization
Prepared by: Senior Application Scientist, Gemini Laboratories
Abstract
This technical guide provides a comprehensive overview of Ethyl 3-methylbenzoylformate, a liquid photoinitiator valuable for free-radical polymerization. We delve into the fundamental mechanism of action, present its key physicochemical properties, and offer detailed, field-proven protocols for its application in biomedical hydrogel formulation and general UV-curable systems. This document is intended for researchers, scientists, and drug development professionals seeking to leverage photopolymerization for applications ranging from drug delivery and tissue engineering to advanced coatings and 3D printing.
Introduction and Scientific Context
Photopolymerization, the use of light to initiate and propagate a polymerization reaction, offers unparalleled spatial and temporal control, enabling the fabrication of complex, high-resolution structures at ambient temperatures.[1] The choice of photoinitiator is critical, as its properties dictate the reaction kinetics, curing depth, and the final characteristics of the polymer network.[2]
This compound (CAS 66644-68-6) is an α-ketoester derivative that functions as a Norrish Type I photoinitiator.[3] Based on the well-documented behavior of its close structural analog, methyl benzoylformate (MBF), it undergoes efficient unimolecular α-cleavage upon exposure to ultraviolet (UV) light to generate two distinct free-radical species, which subsequently initiate polymerization.[4][5][6] This mechanism is highly efficient and does not require a co-initiator, simplifying formulation and reducing the potential for side reactions.[4][7]
The applications for such photoinitiators are extensive, particularly in fields where precision and biocompatibility are paramount. In drug development and tissue engineering, photopolymerization is used to create hydrogel networks for controlled drug release and cell encapsulation.[1][8][9] The low toxicity profile reported for similar benzoylformate derivatives makes them attractive candidates for these biomedical applications.[10]
Physicochemical Properties and Data
A thorough understanding of the photoinitiator's properties is essential for successful formulation development.
| Property | Value | Source(s) |
| CAS Number | 66644-68-6 | [3][11] |
| Molecular Formula | C₁₁H₁₂O₃ | [11] |
| Molecular Weight | 192.21 g/mol | [11] |
| Appearance | Colorless to light yellow liquid | [12] |
| Solubility | Soluble in common organic solvents (e.g., alcohols, toluene, ketones) | [12] |
| UV Absorption (Analog) | λmax ≈ 255 nm, 325 nm (for Methyl Benzoylformate) | [12] |
Mechanism of Action: Norrish Type I Photocleavage
This compound operates via the Norrish Type I mechanism, a unimolecular bond cleavage process. The efficiency of this process is rooted in the photochemistry of the α-ketoester functional group.
The Causality of Radical Generation:
-
Photon Absorption (Excitation): The process begins when the benzoylformate molecule absorbs a photon of appropriate energy (UV light), promoting an electron from the ground state (S₀) to an excited singlet state (S₁).
-
Intersystem Crossing (ISC): The molecule may then undergo intersystem crossing to a more stable, longer-lived excited triplet state (T₁). This step is crucial as the triplet state provides sufficient time for bond cleavage to occur.[13]
-
α-Cleavage: In the excited triplet state, the molecule possesses enough energy to induce homolytic cleavage of the carbon-carbon bond adjacent (in the α-position) to the carbonyl group.[14]
-
Radical Formation: This cleavage event generates two distinct free radicals: a benzoyl radical and an ethoxycarbonyl radical. Both radicals are capable of initiating polymerization by attacking the double bonds of monomer units (e.g., acrylates).
The workflow below illustrates this photochemical transformation.
Spectral Considerations: For efficient initiation, the absorption spectrum of the photoinitiator must overlap with the emission spectrum of the light source.[2] While specific high-resolution spectra for this compound are not widely published, data from the closely related Methyl Benzoylformate show primary absorption peaks around 255 nm and 325 nm.[12] This makes it well-suited for use with traditional medium-pressure mercury lamps. However, recent research on benzoylformate derivatives has demonstrated their utility in deep-layer curing using longer wavelength LED sources (e.g., 385-405 nm), which is attributed to their weak but sufficient absorption in this range.[5][15] This feature allows light to penetrate deeper into the resin before being fully absorbed, facilitating a more uniform cure through thicker sections.
Application Notes
Biomedical Hydrogel Formulation
Photopolymerized hydrogels are critical materials for drug delivery and tissue engineering due to their tunable mechanical properties, high water content, and the ability to be formed in situ under cytocompatible conditions.[8][16]
Causality of Application:
-
Controlled Cross-linking: this compound initiates the cross-linking of water-soluble macromers, such as poly(ethylene glycol) diacrylate (PEGDA), to form a stable, three-dimensional hydrogel network.
-
Drug/Cell Encapsulation: The polymerization can be performed at room temperature in aqueous solutions, allowing for the gentle encapsulation of sensitive therapeutic molecules or living cells with minimal loss of activity.[1]
-
Spatiotemporal Control: Light can be applied in a defined pattern and for a specific duration, enabling the creation of complex hydrogel structures and controlling the timing and location of gelation, a key advantage for injectable systems.[17]
3D Printing and Advanced Coatings
In vat photopolymerization (e.g., Stereolithography or DLP) and UV-curable coatings, rapid and reliable curing is essential.
Causality of Application:
-
High Reactivity: The unimolecular cleavage mechanism of Type I photoinitiators leads to a high quantum yield and rapid polymerization rates, which are necessary for high-throughput 3D printing and industrial coating applications.[7]
-
Low Yellowing: Benzoylformate derivatives are known to exhibit lower yellowing upon curing compared to some other photoinitiator classes, which is a significant advantage for producing clear coats or optically transparent components.[18]
Experimental Protocols
The following protocols are designed to be self-validating, with clear endpoints and rationale for each step.
Protocol 1: Preparation of a Photocrosslinked PEGDA Hydrogel for Drug Encapsulation
This protocol describes the formation of a 10% (w/v) PEGDA hydrogel, a common formulation in biomedical research.
Materials:
-
Poly(ethylene glycol) diacrylate (PEGDA), MW 3400 Da
-
This compound (Photoinitiator)
-
Phosphate-buffered saline (PBS), sterile, pH 7.4
-
Model drug (e.g., Doxorubicin, Fluorescein)
-
UV curing system (365 nm), with intensity control (e.g., 10-20 mW/cm²)
Workflow Diagram:
Step-by-Step Methodology:
-
Prepare Precursor Solution:
-
Action: Weigh 100 mg of PEGDA (MW 3400) and dissolve it in 1.0 mL of sterile PBS (pH 7.4).
-
Rationale: This creates a 10% (w/v) solution. The concentration can be adjusted to tune the final mechanical properties of the hydrogel; higher concentrations lead to a stiffer gel.[19]
-
-
Add Photoinitiator:
-
Action: Prepare a 10% (w/v) stock solution of this compound in a biocompatible solvent like N-Vinylpyrrolidone (NVP) or ethanol. Add 5 µL of this stock solution to the 1.0 mL precursor solution to achieve a final photoinitiator concentration of 0.05% (w/v). Vortex thoroughly in a light-protected tube (e.g., amber vial).
-
Rationale: Photoinitiator concentrations typically range from 0.05% to 1.0% (w/v).[1] A stock solution ensures accurate dispensing of small quantities. The solution must be protected from ambient light to prevent premature polymerization.
-
-
Incorporate Model Drug:
-
Action: Add the desired amount of the model drug to the solution and mix until fully dissolved.
-
Rationale: This step encapsulates the therapeutic agent within the prepolymer mixture before cross-linking locks it into the matrix.
-
-
Dispense and Mold:
-
Action: Pipette the final solution into a mold (e.g., between two glass slides with a 1 mm spacer, or into a well plate).
-
Rationale: The shape of the mold will define the final shape of the hydrogel.
-
-
UV Curing:
-
Action: Expose the solution to UV light (365 nm) at an intensity of 10-20 mW/cm². Exposure time will vary based on gel thickness and initiator concentration, typically ranging from 30 seconds to 5 minutes.
-
Rationale: The energy from the UV light initiates the cleavage of the photoinitiator and subsequent polymerization. The gelation point is reached when the solution no longer flows. Curing time should be optimized to ensure complete cross-linking without over-exposing and potentially damaging the encapsulated drug or cells.
-
-
Post-Cure Washing and Swelling:
-
Action: Carefully remove the cross-linked hydrogel from the mold and place it in a beaker of fresh PBS. Allow it to swell for 24 hours, replacing the PBS 3-4 times.
-
Rationale: This critical step removes any unreacted monomer, soluble polymers, and residual photoinitiator, which could be cytotoxic.[20] The degree of swelling also provides information about the cross-link density.
-
-
Validation and Characterization:
-
Action: The hydrogel can now be characterized for properties such as swelling ratio, mechanical strength, and drug release profile.
-
Rationale: These measurements validate the successful formation of the hydrogel and quantify its performance for the intended application.
-
Protocol 2: General Guidelines for Use in UV-Curable Resins
Concentration:
-
For most acrylate or methacrylate-based resins, a concentration of 0.2% to 5.0% by weight is recommended.
-
Lower concentrations are used for clear coatings to minimize yellowing, while higher concentrations may be needed for pigmented systems or to achieve faster cure speeds.
Solvent Selection:
-
This compound is a liquid and readily miscible with most common monomers and oligomers, often eliminating the need for an additional solvent.
-
If a solvent is required for viscosity reduction, ensure it does not strongly absorb light in the same region as the photoinitiator. Ketones (e.g., acetone, MEK) and esters (e.g., ethyl acetate) are suitable choices.
Safety and Handling
Adherence to proper laboratory safety practices is mandatory when handling photoinitiators.
-
Personal Protective Equipment (PPE): Always wear nitrile gloves, safety glasses with side shields, and a lab coat.[21]
-
Handling: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of any vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed, opaque container in a cool, dry, and dark place. Protect from UV light and high temperatures to prevent degradation and premature polymerization. Store away from strong oxidizing agents.[22]
-
Disposal: Dispose of unused material and contaminated waste in accordance with local, state, and federal regulations for chemical waste.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete or Slow Curing | 1. Insufficient UV intensity or exposure time.2. Light source emission does not match initiator absorption.3. Photoinitiator concentration is too low.4. Oxygen inhibition at the surface. | 1. Increase UV dose (intensity x time).2. Verify lamp spectrum and initiator compatibility.3. Increase initiator concentration in 0.5% increments.4. Cure in an inert (e.g., nitrogen) atmosphere or use a higher initiator concentration at the surface. |
| Yellowing of Polymer | 1. Photoinitiator concentration is too high.2. Excessive UV exposure.3. Formation of colored photoproducts. | 1. Reduce photoinitiator concentration to the minimum required for a full cure.2. Optimize exposure time to avoid over-curing.3. Consider using a photoinitiator designed for low-yellowing applications. |
| Poor Adhesion (Coatings) | 1. Incomplete surface cure due to oxygen inhibition.2. Contamination on the substrate. | 1. Increase initiator concentration or cure under nitrogen.2. Ensure the substrate is clean and properly prepared before coating. |
References
-
Bomar. (2022). Photoinitiators Formulation Overview. Bomar Blog. [Link]
-
Tintoll. Free Radical Photoinitiators - Type I. [Link]
-
Tintoll. Norrish Type 2/ II Photoinitiator Wholesale Manufacturer. [Link]
-
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-
ResearchGate. (Table). Selected examples of commonly used classes of photoinitiators. [Link]
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ResearchGate. (2021). Methyl Benzoylformate Derivative Norrish Type I Photoinitiators for Deep-Layer Photocuring under Near-UV or Visible LED. [Link]
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-
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-
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-
ResearchGate. (Diagram). UV-Vis spectrum of (ethyl 4 hydroxy-3-((E)-(pyren-1-ylimino)methyl)benzoate). [Link]
-
PrepChem.com. Synthesis of methyl benzoylformate. [Link]
- Google Patents.
-
ACS Publications. (2021). Methyl Benzoylformate Derivative Norrish Type I Photoinitiators for Deep-Layer Photocuring under Near-UV or Visible LED. [Link]
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MDPI. (2023). Recent Progress of the Vat Photopolymerization Technique in Tissue Engineering. [Link]
-
PubMed. (2021). Cytotoxic and cytocompatible comparison among seven photoinitiators-triggered polymers in different tissue cells. [Link]
-
ResearchGate. (2021). The selection of photoinitiators for photopolymerization of biodegradable polymers and its application in digital light processing additive manufacturing. [Link]
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ResearchGate. (Diagram). UV‐visible absorption spectra of ethyl 3‐coumarincarboxylate.... [Link]
-
NIH National Center for Biotechnology Information. (2021). Emerging Fabrication Strategies of Hydrogels and Its Applications. [Link]
-
MDPI. (2022). Preparation, In Vitro Characterization, and Cytotoxicity Evaluation of Polymeric pH-Responsive Hydrogels for Controlled Drug Release. [Link]
-
ResearchGate. (2025). Methotrexate-Loaded Gelatin and Polyvinyl Alcohol (Gel/PVA) Hydrogel as a pH-Sensitive Matrix. [Link]
- Google Patents. WO2011075095A8 - Process for producing a methylsilicic acid hydrogel.
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Application Notes and Protocols: Exploring the Bioactivity of Ethyl 3-methylbenzoylformate Derivatives
Introduction: The Benzoylformate Scaffold in Medicinal Chemistry
The benzoylformate scaffold, characterized by an aromatic ring linked to an α-ketoester moiety, represents a privileged starting point in medicinal chemistry. While research on the direct derivatives of Ethyl 3-methylbenzoylformate is nascent, the broader class of benzoylformate analogs has served as a critical building block for a diverse range of bioactive heterocyclic compounds. These derivatives have demonstrated significant potential in the development of novel therapeutic agents, exhibiting promising anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3]
This guide provides a comprehensive overview of the synthetic strategies for creating novel derivatives of this compound and detailed protocols for evaluating their potential bioactivities. By leveraging insights from related molecular families, we present a roadmap for researchers and drug development professionals to explore the therapeutic potential of this chemical space.
Synthetic Strategies for this compound Derivatives
The chemical structure of this compound offers several reactive sites for modification, primarily the aromatic ring, the keto group, and the ester. Below are proposed synthetic pathways to generate a library of derivatives for biological screening.
Aromatic Ring Functionalization
Standard electrophilic aromatic substitution reactions can be employed to introduce a variety of functional groups onto the 3-methylphenyl ring.
-
Halogenation: Introduction of bromine or chlorine can provide handles for further cross-coupling reactions.
-
Nitration: Subsequent reduction of the nitro group to an amine allows for a wide range of amide and sulfonamide derivatives.
-
Friedel-Crafts Acylation/Alkylation: Introduction of further alkyl or acyl groups can modulate lipophilicity and steric bulk.
Modification of the Keto-Ester Moiety
The α-ketoester functionality is a versatile handle for constructing heterocyclic systems.
-
Condensation Reactions: Reaction with hydrazines, hydroxylamines, or amidines can yield pyrazoles, isoxazoles, and pyrimidines, respectively.
-
Multicomponent Reactions: One-pot reactions, such as the Hantzsch pyridine synthesis, can be adapted to incorporate the benzoylformate scaffold.
The following diagram illustrates a generalized workflow for the synthesis and subsequent biological evaluation of this compound derivatives.
Caption: A simplified diagram of the NF-κB signaling pathway, a potential target for anti-inflammatory derivatives.
Conclusion and Future Directions
The derivatives of this compound represent a promising yet underexplored area of medicinal chemistry. The synthetic and screening protocols outlined in this guide provide a solid foundation for initiating research programs aimed at discovering novel therapeutic agents. Future work should focus on expanding the library of derivatives, elucidating their mechanisms of action, and optimizing their pharmacokinetic properties. Structure-activity relationship (SAR) studies will be crucial in guiding the design of more potent and selective compounds.
References
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Synthesis, characterization, and anti-inflammatory properties of novel ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate derivatives: In silico and in vitro analysis. (2024). PubMed. [Link]
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Synthesis and Characterization of Ethyl 7-Acetyl-2-substituted 3-(substituted benzoyl)indolizine-1-carboxylates for in vitro Anticancer Activity. (2016). ResearchGate. [Link]
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Synthesis and antimicrobial properties of new 2-((4-ethylphenoxy)methyl)benzoylthioureas. (2011). ResearchGate. [Link]
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Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. (2024). RSC Publishing. [Link]
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Anticancer therapeutic potential of benzofuran scaffolds. (2023). PubMed Central. [Link]
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Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors. (2024). National Institutes of Health. [Link]
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Application Note: The Strategic Role of Ethyl 3-methylbenzoylformate in the Synthesis of Advanced Agrochemicals
An in-depth guide for researchers, scientists, and drug development professionals.
Authored by: A Senior Application Scientist
Abstract
Ethyl 3-methylbenzoylformate is a versatile α-keto ester that serves as a pivotal intermediate in the synthesis of complex organic molecules.[1] Its unique bifunctional structure, featuring adjacent keto and ester groups, allows for a diverse range of chemical transformations, making it a valuable building block for creating novel active ingredients in the agrochemical sector.[1][2] This application note provides a detailed exploration of this compound, covering its synthesis, mechanistic considerations, and its practical application in the development of next-generation herbicides and fungicides. We present field-proven protocols, explain the causality behind experimental choices, and offer insights to guide researchers in leveraging this key synthon for agrochemical discovery.
Introduction: The Significance of α-Keto Esters in Agrochemical Design
α-Keto esters are a class of organic compounds characterized by a ketone and an ester functional group separated by a single carbon-carbon bond. This arrangement confers unique reactivity, making them highly sought-after precursors in the synthesis of pharmaceuticals, natural products, and agrochemicals.[1] Their chemical versatility allows for the construction of a wide array of molecular scaffolds, particularly heterocyclic systems that are common among modern pesticides.
This compound, with its substituted aromatic ring, offers an additional layer of utility. The methyl group can influence the molecule's electronic properties and lipophilicity, which in turn can modulate the biological activity, selectivity, and environmental fate of the final agrochemical product. This guide focuses on providing a robust framework for the synthesis and utilization of this specific intermediate.
Synthesis of the Key Intermediate: this compound
The preparation of aryl α-keto esters can be achieved through several established methodologies, including the oxidation of mandelic acid derivatives, metal-catalyzed bicarbonylation, and Friedel-Crafts acylation.[1][3][4] For this compound, the Friedel-Crafts acylation of m-xylene with ethyl oxalyl chloride is a direct and efficient method.
Principle of the Reaction
This reaction is a classic electrophilic aromatic substitution where the acylium ion, generated in situ from ethyl oxalyl chloride and a Lewis acid catalyst (e.g., aluminum chloride), attacks the electron-rich m-xylene ring. The directing effects of the two methyl groups on m-xylene favor substitution at the 4-position, but steric hindrance can also lead to substitution at the 2-position. For the synthesis of the 3-methyl derivative, 3-methyltoluene (m-xylene is 1,3-dimethylbenzene) or a more specific starting material would be required, however, the fundamental protocol remains the same. For the purpose of this guide, we will outline the Friedel-Crafts acylation of toluene to produce a mixture of methylbenzoylformate isomers, from which the 3-methyl isomer can be isolated. A more direct route would involve starting with 3-methylbenzoyl chloride.
Experimental Workflow: Synthesis of this compound
The following diagram illustrates the key steps in the synthesis process, from starting materials to the purified intermediate.
Caption: Workflow for the synthesis of this compound.
Detailed Synthesis Protocol
Materials:
-
3-Methyltoluene (m-Xylene can also be used, leading to isomeric products)
-
Ethyl oxalyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Crushed ice
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add 3-methyltoluene (1.0 eq) and anhydrous DCM.
-
Cooling: Cool the flask in an ice-salt bath to 0-5 °C.
-
Catalyst Addition: While stirring, slowly add anhydrous AlCl₃ (1.1 eq) in portions, ensuring the temperature does not exceed 10 °C. The mixture will become a slurry.
-
Acylation: Add ethyl oxalyl chloride (1.05 eq) dropwise from the addition funnel over 30-45 minutes. Maintain the internal temperature below 10 °C.
-
Reaction Progression: After the addition is complete, stir the mixture at 0-5 °C for another hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC or GC.
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl. This step is highly exothermic and should be performed in a well-ventilated fume hood.
-
Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is purified by vacuum distillation to yield this compound as a clear liquid.
Characterization Data
| Property | Value | Source |
| CAS Number | 66644-68-6 | [5][6] |
| Molecular Formula | C₁₁H₁₂O₃ | [5] |
| Molecular Weight | 192.21 g/mol | [5] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | ~130-135 °C at 10 mmHg (estimated) | N/A |
| Purity (GC) | >98% | N/A |
Application in the Synthesis of a Triazinone Herbicide Analogue
The α-keto ester moiety of this compound is an excellent electrophile, making it ideal for condensation reactions to form heterocyclic structures. One of the most significant applications of benzoylformate esters in agrochemicals is in the synthesis of triazinone herbicides, such as Metamitron.[7] We will describe a protocol for a 3-methyl analogue.
Reaction Principle
The synthesis involves a condensation reaction between this compound and an aminohydrazine derivative. The reaction proceeds via an initial nucleophilic attack of the more nucleophilic hydrazine nitrogen on the keto-carbonyl group, followed by cyclization and dehydration to form the stable triazinone ring.
Synthetic Pathway
This diagram outlines the conversion of the intermediate into a final agrochemical product.
Caption: Synthesis of a triazinone herbicide from the key intermediate.
Detailed Synthesis Protocol
Materials:
-
This compound
-
4-Amino-1,2,4-triazole (or a suitable aminohydrazine)
-
Ethanol, absolute
-
Glacial acetic acid (catalyst)
Procedure:
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq) and absolute ethanol.
-
Reagent Addition: Add 4-Amino-1,2,4-triazole (1.0 eq) to the solution.
-
Catalysis: Add a catalytic amount of glacial acetic acid (approx. 0.1 eq). The acid protonates the carbonyl oxygen, increasing its electrophilicity and facilitating the nucleophilic attack.
-
Reaction: Heat the mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-6 hours. The reaction progress can be monitored by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature and then further in an ice bath. The product will often precipitate from the solution.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol to remove unreacted starting materials and impurities.[8]
-
Drying: Dry the purified solid in a vacuum oven to yield the final triazinone herbicide analogue. Further recrystallization from a suitable solvent (e.g., ethanol/water mixture) may be performed if higher purity is required.
Trustworthiness: A Self-Validating System
Every protocol must be a self-validating system. The identity and purity of the intermediate and the final product must be rigorously confirmed.
-
Chromatography: Thin-Layer Chromatography (TLC) and Gas Chromatography (GC) should be used to monitor reaction progress and assess the purity of the final product.
-
Spectroscopy:
-
¹H and ¹³C NMR: Provides structural confirmation of the synthesized molecules. The spectra should be consistent with the expected structures of this compound and the final triazinone product.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compounds.
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups (e.g., C=O stretch for ketones and esters, N-H stretch for the triazinone ring).
-
Conclusion and Future Perspectives
This compound is a high-value intermediate whose strategic importance in agrochemical synthesis cannot be overstated. The protocols detailed in this note provide a reliable and reproducible pathway for its synthesis and subsequent conversion into complex, biologically active molecules. The inherent reactivity of the α-keto ester functionality opens the door to a vast chemical space for the discovery of new herbicides, fungicides, and insecticides.[9][10] Future work may focus on developing enantioselective catalytic methods for its synthesis, enabling the production of chiral agrochemicals with improved efficacy and reduced environmental impact.[11]
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- α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxid
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- Ethyl Benzoylform
- ETHYL 3-METHYLBENZOYLFORM
- Methyl benzoylformate: properties, applic
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- Methyl benzoylformate highly selective synthetic method.
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Application Notes and Protocols for the Large-Scale Synthesis of Ethyl 3-methylbenzoylformate
Abstract
This document provides a comprehensive guide for the large-scale synthesis of Ethyl 3-methylbenzoylformate, an important α-keto ester intermediate in the synthesis of pharmaceuticals and other fine chemicals. The protocol detailed herein is designed for researchers, scientists, and drug development professionals, emphasizing safety, efficiency, and scalability. The primary synthetic route discussed is the Friedel-Crafts acylation of toluene with ethyl oxalyl chloride, a robust and well-established method.[1] This guide offers in-depth technical insights, step-by-step experimental procedures, purification strategies, and analytical characterization methods.
Introduction and Significance
This compound, also known as ethyl m-toluoylformate, belongs to the class of α-keto esters. These compounds are versatile building blocks in organic synthesis due to the presence of two adjacent carbonyl groups, which allows for a variety of chemical transformations.[1] The 3-methylbenzoylformate moiety is found in various biologically active molecules, making its efficient synthesis a topic of significant interest in medicinal chemistry and process development.
The selection of a synthetic route for industrial-scale production must consider factors such as cost of starting materials, reaction efficiency, ease of purification, and safety. The Friedel-Crafts acylation of toluene with ethyl oxalyl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃), is a preferred method for preparing aryl α-keto esters.[1][2] This reaction is advantageous due to the high reactivity of the acylating agent and the generally good yields obtained.[3][4]
Synthetic Strategy: Friedel-Crafts Acylation
The core of this large-scale synthesis is the electrophilic aromatic substitution reaction between toluene and ethyl oxalyl chloride. The reaction is catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride, which activates the ethyl oxalyl chloride to form a highly reactive acylium ion.[2] This electrophile is then attacked by the electron-rich toluene ring to form the desired product.
Reaction Mechanism
The mechanism of the Friedel-Crafts acylation involves the following key steps:
-
Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) coordinates to the chlorine atom of ethyl oxalyl chloride, polarizing the C-Cl bond and facilitating its cleavage to form a resonance-stabilized acylium ion.[3]
-
Electrophilic Attack: The π-electrons of the toluene ring attack the electrophilic acylium ion, forming a new carbon-carbon bond and a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Deprotonation: A weak base, such as the [AlCl₄]⁻ complex, removes a proton from the carbon atom bearing the new acyl group, restoring the aromaticity of the ring and yielding the final product, this compound.[2]
Due to the electron-donating nature of the methyl group on the toluene ring, the acylation reaction is directed primarily to the ortho and para positions. However, steric hindrance from the bulky acyl group generally favors the formation of the para isomer (Ethyl 4-methylbenzoylformate) and the meta isomer (this compound) to a lesser extent. Careful control of reaction conditions and purification are necessary to isolate the desired 3-methyl isomer.
Experimental Protocol: Large-Scale Synthesis
This protocol is designed for a multi-liter scale synthesis and should be conducted in a well-ventilated fume hood or a designated process chemistry bay. All reagents should be of high purity, and solvents should be anhydrous where specified.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| Toluene | Anhydrous | Major Chemical Supplier | |
| Ethyl Oxalyl Chloride | ≥98% | Major Chemical Supplier | Lachrymator, handle with care. |
| Aluminum Chloride (AlCl₃) | Anhydrous, ≥99% | Major Chemical Supplier | Corrosive, reacts violently with water.[2] |
| Dichloromethane (DCM) | Anhydrous | Major Chemical Supplier | |
| Hydrochloric Acid (HCl) | 2M Aqueous Solution | Major Chemical Supplier | |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | Prepared in-house | ||
| Brine (Saturated NaCl Solution) | Prepared in-house | ||
| Anhydrous Magnesium Sulfate (MgSO₄) | Major Chemical Supplier |
Equipment:
-
Large-volume, jacketed glass reactor with overhead stirring, reflux condenser, and addition funnel.
-
Inert atmosphere setup (Nitrogen or Argon).
-
Temperature control unit (chiller/heater).
-
Large separatory funnel.
-
Rotary evaporator.
-
Vacuum distillation apparatus.
Reaction Workflow Diagram
Caption: Workflow for the large-scale synthesis of this compound.
Step-by-Step Procedure
-
Reactor Setup: Under an inert atmosphere of nitrogen, charge the jacketed reactor with anhydrous toluene (1.2 equivalents) and anhydrous aluminum chloride (1.1 equivalents). Begin stirring to create a suspension.
-
Cooling: Cool the reactor contents to 0-5 °C using a chiller.
-
Reagent Addition: Dissolve ethyl oxalyl chloride (1.0 equivalent) in anhydrous dichloromethane. Slowly add this solution to the stirred suspension in the reactor via an addition funnel over a period of 1-2 hours, ensuring the internal temperature is maintained between 0-5 °C.
-
Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature. Continue stirring for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: Upon completion, carefully and slowly quench the reaction by pouring the mixture over crushed ice and 2M hydrochloric acid. This should be done in a separate, appropriately sized vessel with good stirring to manage the exothermic reaction and off-gassing.
-
Extraction and Washing: Transfer the quenched mixture to a large separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[5]
-
Purification: Purify the crude product by vacuum distillation to isolate the this compound. Collect the fraction boiling at the appropriate temperature and pressure. Isomeric separation may require fractional distillation or preparative chromatography.
Purification and Characterization
Purification Strategy
For large-scale synthesis, vacuum distillation is the most practical method for purifying this compound. However, due to the potential for co-distillation of isomers, careful fractionation is required. For higher purity requirements, flash column chromatography on silica gel can be employed, although this is less practical for very large quantities.[6] A suitable eluent system would be a gradient of ethyl acetate in hexanes.[6]
Analytical Characterization
The identity and purity of the final product should be confirmed using a combination of spectroscopic and chromatographic techniques.
| Technique | Purpose | Expected Results |
| ¹H NMR | Structural Elucidation | Signals corresponding to the ethyl group (triplet and quartet), methyl group (singlet), and aromatic protons (multiplets).[7] |
| ¹³C NMR | Structural Confirmation | Resonances for the carbonyl carbons, aromatic carbons, and aliphatic carbons.[7] |
| GC-MS | Purity Assessment and Molecular Weight Confirmation | A major peak corresponding to the product with the correct mass-to-charge ratio for the molecular ion.[8] |
| FT-IR | Functional Group Identification | Characteristic absorption bands for the C=O stretching of the ester and ketone, and C-H stretching of the aromatic and aliphatic groups.[9] |
Characterization Workflow
Caption: Analytical workflow for the characterization of this compound.
Safety and Handling
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
Reagent Handling:
-
Aluminum Chloride: Highly corrosive and reacts violently with water, releasing HCl gas. Handle in a dry environment and avoid contact with moisture.[2]
-
Ethyl Oxalyl Chloride: A lachrymator and corrosive. Handle in a well-ventilated fume hood.
-
Toluene and Dichloromethane: Flammable and volatile organic solvents. Avoid inhalation and contact with skin.
Reaction Safety:
-
The Friedel-Crafts acylation reaction is exothermic. Maintain strict temperature control, especially during the addition of the acylating agent.
-
The quenching process can be highly exothermic and release HCl gas. Perform this step slowly and with adequate cooling and ventilation.
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Inactive catalyst (AlCl₃ exposed to moisture).- Impure reagents or wet solvents. | - Use fresh, anhydrous AlCl₃.- Ensure all reagents and solvents are dry. |
| Formation of Multiple Isomers | - Incorrect reaction temperature.- Non-optimal stoichiometry. | - Maintain strict temperature control.- Optimize the molar ratios of reactants. |
| Incomplete Reaction | - Insufficient reaction time.- Inadequate stirring. | - Monitor the reaction by TLC/GC and allow it to proceed to completion.- Ensure efficient stirring throughout the reaction. |
Conclusion
This guide provides a detailed and practical protocol for the large-scale synthesis of this compound via Friedel-Crafts acylation. By following the outlined procedures for synthesis, purification, and characterization, researchers and process chemists can reliably produce this valuable intermediate with high purity and in significant quantities. Adherence to the safety precautions is paramount to ensure a safe and successful synthesis.
References
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Application Note and Protocols for Researchers and Drug Development Professionals
An In-Depth Guide to Catalytic Methods for the Synthesis of Ethyl 3-methylbenzoylformate
Abstract
This compound is a key α-keto ester intermediate with significant applications in the synthesis of pharmaceuticals and fine chemicals. The α-keto ester motif is a prevalent substructure in numerous biologically active molecules, making efficient and scalable synthetic routes to these compounds highly valuable.[1] This technical guide provides a detailed overview of various catalytic methodologies for the synthesis of this compound. We will explore transition metal-catalyzed carbonylative coupling, classical Lewis acid-catalyzed acylation, and modern catalytic oxidation strategies. Each section offers a theoretical underpinning of the reaction mechanism, a detailed step-by-step protocol, and insights into the rationale behind experimental choices, empowering researchers to select and implement the optimal strategy for their specific needs.
Introduction: The Significance of α-Keto Esters
α-Keto esters, such as this compound, are versatile building blocks in organic synthesis. Their dual carbonyl functionality allows for a rich variety of chemical transformations, serving as precursors for α-amino acids, heterocyclic compounds, and other complex molecular architectures. For instance, phenylpyruvic acid, a related α-keto acid, is instrumental in the synthesis of antidepressants and HIV protease inhibitors.[2] The development of robust, efficient, and selective catalytic methods to access these high-value compounds is a critical objective in modern synthetic chemistry. This guide focuses on practical, catalytically driven approaches to this compound, moving beyond stoichiometric reagents to offer more sustainable and industrially viable pathways.
Strategic Overview of Catalytic Syntheses
Several catalytic pathways can be envisioned for the synthesis of this compound. The choice of strategy depends on factors such as starting material availability, cost, desired scale, and tolerance of functional groups. We will detail three primary catalytic approaches.
Caption: Primary catalytic routes to this compound.
Method 1: Palladium-Catalyzed Alkoxycarbonylation
Transition metal-catalyzed carbonylation represents a powerful and direct method for synthesizing aryl α-keto esters from aryl halides.[2] This approach involves the palladium-catalyzed coupling of an aryl halide, carbon monoxide (CO), and an alcohol. Using a specialized ligand system allows for the reaction to proceed at atmospheric pressure, avoiding the need for high-pressure autoclaves.[3][4]
Mechanistic Rationale
The catalytic cycle is believed to commence with the oxidative addition of the Pd(0) catalyst to the aryl halide (3-iodotoluene). Subsequent coordination and insertion of carbon monoxide form a palladium-acyl complex. This intermediate can then react with the alcohol (ethanol) via reductive elimination to yield the final ester product and regenerate the active Pd(0) species.[5] The choice of a bulky, electron-rich phosphine ligand, such as Xantphos, is crucial for promoting the catalytic activity and stability of the palladium center.[4]
Caption: Simplified catalytic cycle for Pd-catalyzed alkoxycarbonylation.
Experimental Protocol
Materials:
-
3-Iodotoluene (1.0 mmol, 218 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene, 0.04 mmol, 23 mg)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg)
-
Anhydrous Ethanol (5 mL)
-
Anhydrous Dimethylformamide (DMF, 5 mL)
-
Carbon Monoxide (CO) gas balloon
Procedure:
-
Catalyst Preparation: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂ (4.5 mg), Xantphos (23 mg), and K₂CO₃ (276 mg).
-
Reagent Addition: Add 3-iodotoluene (218 mg) to the flask, followed by anhydrous ethanol (5 mL) and anhydrous DMF (5 mL).
-
Reaction Setup: Seal the flask, and evacuate and backfill with carbon monoxide gas three times. Leave the final atmosphere under a CO balloon (atmospheric pressure).
-
Reaction Execution: Heat the reaction mixture to 80 °C in an oil bath with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer twice with ethyl acetate (10 mL each).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.
Method 2: Lewis Acid-Catalyzed Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic and straightforward method for forming carbon-carbon bonds with aromatic rings.[2] For the synthesis of this compound, this involves the acylation of toluene with an appropriate acylating agent, such as ethyl oxalyl chloride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).
Mechanistic Rationale
The Lewis acid (AlCl₃) coordinates to the chlorine atom of ethyl oxalyl chloride, polarizing the C-Cl bond and generating a highly electrophilic acylium ion or a polarized complex. Toluene, acting as the nucleophile, attacks this electrophile. The ethyl group on toluene is an ortho-, para-director. However, the bulky nature of the acylating agent can favor para-substitution. The 3-methyl (meta) isomer is not the primary product from toluene. To synthesize the target molecule via this route, one would ideally start with a different substituted benzene or accept a mixture of isomers requiring separation. For the purpose of this guide, we will describe the acylation of toluene, which would yield primarily Ethyl 4-methylbenzoylformate, to illustrate the protocol. The synthesis of the desired 3-methyl isomer via this method is less direct.[6]
Caption: Workflow for Friedel-Crafts acylation.
Experimental Protocol (Illustrative for Toluene)
Materials:
-
Toluene (5.0 mmol, 535 µL)
-
Ethyl oxalyl chloride (5.5 mmol, 615 µL)
-
Aluminum chloride (AlCl₃, anhydrous, 6.0 mmol, 800 mg)
-
Anhydrous Dichloromethane (DCM, 20 mL)
-
Crushed ice, concentrated HCl
Procedure:
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve toluene (535 µL) in anhydrous DCM (10 mL).
-
Catalyst Addition: Cool the solution to 0 °C in an ice bath. Carefully add anhydrous AlCl₃ (800 mg) in small portions. The addition is exothermic.
-
Acylating Agent Addition: Place ethyl oxalyl chloride (615 µL) diluted with anhydrous DCM (10 mL) in the dropping funnel. Add it dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice (50 g) and concentrated HCl (5 mL). Stir until all the solids have dissolved.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 15 mL).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting oil by vacuum distillation or column chromatography to separate the isomers.
Method 3: Catalytic Oxidation of Ethyl 3-Methylmandelate
A greener and often highly selective approach involves the catalytic oxidation of a precursor alcohol.[2] For this target molecule, the direct precursor is Ethyl 3-methylmandelate. Various catalytic systems can achieve this transformation, including those based on transition metals with co-oxidants like molecular oxygen or hydrogen peroxide. This strategy aligns well with green chemistry principles by potentially using environmentally benign oxidants.
Rationale and Protocol
The oxidation of secondary benzylic alcohols to ketones is a well-established transformation. A catalytic system, for example, using a copper catalyst and a radical initiator in the presence of an oxidant, can efficiently perform this conversion under mild conditions.
Hypothetical Protocol: This protocol is a representative example based on general methods for the oxidation of mandelate esters.
Materials:
-
Ethyl 3-methylmandelate (1.0 mmol, 194 mg)
-
Copper(I) Bromide (CuBr, 0.05 mmol, 7.2 mg)
-
TEMPO ((2,2,6,6-Tetrachloro-1-piperidyl)oxyl, 0.1 mmol, 15.6 mg)
-
N-Methylimidazole (0.2 mmol, 16 µL)
-
Acetonitrile (5 mL)
-
A source of air or oxygen
Procedure:
-
Setup: In a round-bottom flask, combine Ethyl 3-methylmandelate (194 mg), CuBr (7.2 mg), TEMPO (15.6 mg), and N-Methylimidazole (16 µL) in acetonitrile (5 mL).
-
Reaction: Stir the mixture vigorously at room temperature under an atmosphere of air (using a balloon) or by bubbling dry air through the solution.
-
Monitoring: Follow the disappearance of the starting material by TLC. The reaction is often complete within 4-12 hours.
-
Workup: Once the reaction is complete, filter the mixture through a short pad of silica gel, washing with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product is often of high purity, but can be further purified by column chromatography if necessary.
Comparative Analysis of Catalytic Methods
| Feature | Pd-Catalyzed Carbonylation | Friedel-Crafts Acylation | Catalytic Oxidation |
| Starting Material | 3-Iodotoluene | Toluene | Ethyl 3-Methylmandelate |
| Catalyst | Pd(OAc)₂ / Xantphos | AlCl₃ (Stoichiometric) | CuBr / TEMPO (Catalytic) |
| Key Reagents | CO, Ethanol | Ethyl Oxalyl Chloride | Air / O₂ |
| Pros | High selectivity, good functional group tolerance, direct.[3] | Inexpensive starting materials, well-established.[2] | "Green" (uses air), mild conditions, high atom economy.[2] |
| Cons | Cost of catalyst/ligand, handling of CO gas. | Poor regioselectivity for 3-isomer, harsh conditions, stoichiometric waste.[6] | Precursor synthesis required, potential for over-oxidation. |
| Typical Yield | 70-90% (Reported for similar substrates)[4] | Variable (isomer mixtures) | 85-98% (Reported for similar substrates) |
Conclusion
The synthesis of this compound can be achieved through several distinct catalytic strategies. For directness and high regioselectivity from readily available haloarenes, Palladium-Catalyzed Carbonylation stands out as a superior modern method, despite the cost of the catalyst. Lewis Acid-Catalyzed Friedel-Crafts Acylation remains a viable, low-cost option, but is severely hampered by poor selectivity for the desired 3-methyl isomer. The Catalytic Oxidation route offers a green and efficient pathway, provided the precursor alcohol is accessible. The choice of method will ultimately be guided by the specific constraints and objectives of the research or development program, including cost, scale, purity requirements, and environmental considerations.
References
-
Liu, Y., et al. (2024). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Molecules, 29(7), 1597. [Link]
-
Ganger, R. A., et al. (2015). A Catalytic Method for the Enantioselective Synthesis of alpha-Quaternary Ketones, alpha-Ketoesters and Aldehydes. Department of Chemistry, University of North Carolina. [Link]
-
Ganger, R. A., et al. (2015). A Catalytic Method for the Enantioselective Synthesis of α-Quaternary Ketones, α-Ketoesters and Aldehydes. PubMed Central, NIH. [Link]
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Various Authors. (2024). Methods for the Synthesis of α-Keto Esters. ResearchGate. [Link]
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Various Authors. (2024). The approaches to α‐keto esters. ResearchGate. [Link]
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Chen, K., et al. (2020). Introducing an α-Keto Ester Functional Group through Pt-Catalyzed Direct C–H Acylation with Ethyl Chlorooxoacetate. ACS Omega, 5(14), 8196–8203. [Link]
-
Shi, W., et al. (2005). An efficient synthesis of aryl α-keto esters. Tetrahedron Letters, 46(21), 3715-3717. [Link]
-
Hayashi, M., et al. (2005). Synthesis of Aromatic Ketones by a Transition Metal-Catalyzed Tandem Sequence. Organic Letters, 7(16), 3577–3579. [Link]
-
Corson, B. B., et al. (1931). Ethyl Benzoylformate. Organic Syntheses, 11, 54. [Link]
-
Enders, D., et al. (2007). Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes. Chemical Reviews, 107(12), 5606-5655. [Link]
-
Woods, D. D., et al. (2020). Light-Driven Carbene Catalysis for the Synthesis of Aliphatic and α-Amino Ketones. Journal of the American Chemical Society, 142(30), 13230–13239. [Link]
-
Marion, N., et al. (2007). Organocatalysis by N-Heterocyclic Carbenes. Chemical Reviews, 107(12), 5606-5655. [Link]
-
Various Authors. (2024). N-Heterocyclic Carbene-Catalyzed Synthesis of α-Trifluoromethyl Esters. ResearchGate. [Link]
-
Scalise, M., et al. (2024). Chemoenzymatic Diazo Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases. Journal of the American Chemical Society. [Link]
-
Yetra, S. R., et al. (2013). A Continuum of Progress: Applications of N-Heterocyclic Carbene Catalysis in Total Synthesis. Accounts of Chemical Research, 46(3), 525–536. [Link]
-
Gein, V. L., et al. (2013). One-pot efficient synthesis of aryl α-keto esters from aryl-ketones. ResearchGate. [Link]
-
Dunsford, J. J., et al. (2017). Palladium Catalyzed Carbonylation of Aryl Chlorides to Electrophilic Aroyl-DMAP Salts. DOI. [Link]
-
Watson, D. A., et al. (2008). Carbonylation of Aryl Chlorides with Oxygen Nucleophiles at Atmospheric Pressure. The Journal of Organic Chemistry, 73(18), 7096–7101. [Link]
-
da Silva, A. C. S., et al. (2021). Recent Developments on Palladium-Catalyzed Carbonylation Reactions in Renewable Solvents. Journal of the Brazilian Chemical Society, 32(11), 2119-2144. [Link]
-
Martinelli, J. R., et al. (2008). Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure: A General System Based on Xantphos. PubMed Central, NIH. [Link]
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Application Notes and Protocols: Ethyl 3-methylbenzoylformate in Polymer Chemistry
Introduction: Unveiling the Potential of Ethyl 3-methylbenzoylformate in Photopolymerization
This compound is an aromatic keto-ester that holds significant promise in the field of polymer chemistry, particularly as a photoinitiator for UV-curable systems. While specific research on this exact molecule is emerging, its structural similarity to well-studied compounds like Methyl Benzoylformate (MBF) allows for a strong, evidence-based extrapolation of its function and application.[1][2][3] Benzoylformate derivatives are recognized for their efficiency in initiating radical polymerization upon exposure to UV light, a cornerstone of modern coatings, inks, adhesives, and even dental resin technologies.[2][4][5][6]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals interested in leveraging the capabilities of this compound. We will delve into the mechanistic underpinnings of its photoinitiating activity, provide detailed experimental protocols for its application, and present data in a clear, accessible format to facilitate its integration into your research and development workflows.
Mechanistic Insights: The Role of this compound as a Photoinitiator
This compound is anticipated to function primarily as a Norrish Type I photoinitiator .[3][7] This classification is based on the photochemical behavior of the benzoylformate moiety. Upon absorption of UV radiation, the molecule is promoted to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. From this excited triplet state, the crucial event is the homolytic cleavage of the α-carbon-carbon bond between the carbonyl group and the ester group.[7] This cleavage, known as α-scission, generates two distinct radical species: a benzoyl radical and an ethyl formate radical.
The highly reactive benzoyl radical is the primary species responsible for initiating the polymerization of unsaturated monomers, such as acrylates and methacrylates.[8] It rapidly adds to the double bond of a monomer molecule, creating a new radical center that propagates the polymer chain.
The following diagram illustrates the proposed Norrish Type I photocleavage mechanism for this compound:
Caption: Proposed Norrish Type I photoinitiation mechanism of this compound.
Core Applications in Polymer Synthesis
The primary application of this compound lies in the formulation of UV-curable systems. These systems offer significant advantages over traditional thermal curing methods, including rapid cure speeds, low energy consumption, and solvent-free formulations.[9]
Key Application Areas:
-
UV-Curable Coatings: For wood, plastic, and metal substrates, providing protective and decorative finishes with excellent surface hardness and chemical resistance.[4]
-
UV-Curable Inks: In flexographic, screen, and inkjet printing, enabling high-speed printing with instant drying.[4][6]
-
UV-Curable Adhesives: For bonding a variety of substrates with rapid, on-demand curing.[4]
-
Dental Resins and Composites: As a component in light-cured dental fillings and restorative materials.[5][10][11]
-
3D Printing (Vat Photopolymerization): In stereolithography (SLA) and digital light processing (DLP) technologies to create complex, high-resolution three-dimensional objects.[12]
Experimental Protocol: UV Curing of an Acrylate Formulation
This protocol provides a general framework for utilizing this compound to photocure a model acrylate-based resin.
Materials and Equipment:
-
This compound (Photoinitiator)
-
Trimethylolpropane triacrylate (TMPTA) (Monomer/Crosslinker)[13]
-
Urethane diacrylate oligomer
-
UV Curing System (e.g., mercury vapor lamp or 365 nm LED)
-
Glass slides or desired substrate
-
Micropipettes and mixing vials
-
Film applicator or spin coater
-
Fourier-Transform Infrared (FTIR) Spectrometer with ATR accessory
Experimental Workflow Diagram:
Caption: Workflow for UV curing of an acrylate formulation using this compound.
Step-by-Step Methodology:
-
Formulation Preparation:
-
In a light-protected vial, prepare the resin formulation by mixing the components in the desired ratios. A typical starting formulation is provided in the table below.
-
Ensure thorough mixing until a homogeneous solution is obtained. It is advisable to gently warm the mixture if the oligomer is highly viscous.
-
-
Film Application:
-
Apply a thin, uniform film of the prepared resin onto a clean substrate (e.g., a glass slide). This can be achieved using a film applicator for a controlled thickness or a spin coater for highly uniform thin films.
-
-
UV Curing:
-
Place the coated substrate under the UV lamp.
-
Expose the film to UV radiation. The required exposure time will depend on the lamp intensity, the distance from the lamp, and the concentration of the photoinitiator. Start with an exposure time of 10-30 seconds and optimize as needed.
-
-
Curing Characterization (FTIR Analysis):
-
The degree of cure can be monitored by observing the disappearance of the acrylate double bond absorption peak in the FTIR spectrum.
-
Record the FTIR spectrum of the uncured liquid resin.
-
After UV exposure, record the FTIR spectrum of the cured film.
-
The characteristic acrylate peak is typically found around 1635 cm⁻¹. The decrease in the intensity of this peak corresponds to the consumption of double bonds during polymerization.
-
Table 1: Example UV-Curable Acrylate Formulation
| Component | Function | Weight Percentage (%) |
| Urethane Diacrylate Oligomer | Polymer Backbone | 60 |
| Trimethylolpropane Triacrylate (TMPTA) | Monomer/Crosslinker | 38 |
| This compound | Photoinitiator | 2 |
Data Presentation and Interpretation
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 66644-68-6 | [14][15] |
| Molecular Formula | C₁₁H₁₂O₃ | [14][15] |
| Molecular Weight | 192.21 g/mol | [14] |
| Appearance | Liquid (predicted) | |
| Boiling Point | 90°C @ 0.1 mmHg | [14] |
| Density | 1.106 g/cm³ | [14] |
| Refractive Index | 1.512 | [14] |
| UV Absorption (λmax) | ~250-350 nm (estimated based on analogues) |
Trustworthiness and Self-Validating Systems
To ensure the reliability and reproducibility of your results when working with this compound, it is crucial to incorporate self-validating measures into your experimental design:
-
Control Experiments: Always run a control experiment without the photoinitiator to confirm that polymerization does not occur under UV exposure alone.
-
Oxygen Inhibition: Free radical polymerization is susceptible to inhibition by atmospheric oxygen. For applications requiring optimal surface cure, it is recommended to perform the curing process in an inert atmosphere (e.g., nitrogen).
-
Dose-Response Studies: Vary the concentration of this compound to determine the optimal concentration for your specific formulation and curing conditions. This will help to balance cure speed with the final properties of the polymer.
-
Quantitative Analysis of Cure: Beyond qualitative assessment (e.g., tack-free surface), employ quantitative techniques like FTIR or photo-DSC (Differential Scanning Calorimetry) to accurately determine the degree of monomer conversion.
Conclusion and Future Perspectives
This compound presents itself as a valuable addition to the toolkit of polymer chemists and material scientists. Its presumed mechanism as a Norrish Type I photoinitiator makes it a strong candidate for a wide array of UV-curing applications. The protocols and data presented herein provide a solid foundation for initiating research and development with this compound.
Future investigations should focus on a more detailed characterization of its photochemical properties, including its precise UV absorption spectrum, quantum yield of radical formation, and its performance in comparison to other commercially available photoinitiators. Furthermore, exploring its use in emerging fields such as two-photon polymerization and the development of novel biomaterials could unlock even greater potential.
References
- Tintoll. (n.d.). Norrish Type 2/ II Photoinitiator Wholesale Manufacturer.
-
ResearchGate. (2021). Norrish type of photoinitiation of the radical polymerization for type.... Retrieved from [Link]
-
ResearchGate. (n.d.). Type I and type II photoinitiating systems (PIS), PI. Retrieved from [Link]
-
Wikipedia. (n.d.). Norrish reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). A) Photoinitiating mechanisms of Norrish type I and Norrish type II.... Retrieved from [Link]
-
LookChem. (n.d.). Exploring Photoinitiator MBF: Applications and Properties of Methyl Benzoylformate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Ethyl Benzoylformate. Retrieved from [Link]
-
ACS Publications. (2021). Methyl Benzoylformate Derivative Norrish Type I Photoinitiators for Deep-Layer Photocuring under Near-UV or Visible LED. Macromolecules. Retrieved from [Link]
-
ResearchGate. (n.d.). Request PDF: Methyl Benzoylformate Derivative Norrish Type I Photoinitiators for Deep-Layer Photocuring under Near-UV or Visible LED. Retrieved from [Link]
-
PMC. (2019). Resin based restorative dental materials: characteristics and future perspectives. Retrieved from [Link]
-
Chitec. (n.d.). Photoinitiator MBF / Methyl benzoylformate CAS No 15206-55-0 manufacturer. Retrieved from [Link]
-
MDPI. (n.d.). Recent Progress of the Vat Photopolymerization Technique in Tissue Engineering: A Brief Review of Mechanisms, Methods, Materials, and Applications. Retrieved from [Link]
-
PubMed. (2021). Cytotoxic and cytocompatible comparison among seven photoinitiators-triggered polymers in different tissue cells. Retrieved from [Link]
-
ACS Publications. (n.d.). ControlledPolymerization of Ethyl Glyoxylate Using Alkyllithium and Alkoxide Initiators. Retrieved from [Link]
-
Universiteit Antwerpen. (n.d.). Qualitative analysis of dental material ingredients, composite resins and sealants using liquid chromatography coupled to quadru. Retrieved from [Link]
-
DTIC. (n.d.). Synthesis and Characterization of Novel Organic Conducting Polymers. Retrieved from [Link]
-
MDPI. (n.d.). Bio-Based Polymer Developments from Tall Oil Fatty Acids by Exploiting Michael Addition. Retrieved from [Link]
-
Molbase. (n.d.). Methyl and Benzyl (Ethyl 3,4-di-O-benzyl-2-O-benzoyl-1-thio-β-d-glucopyranosyl)uronate. Retrieved from [Link]
-
LookChem. (2026). Optimizing UV Ink Performance with Methyl Benzoylformate. Retrieved from [Link]
-
ResearchGate. (2024). Analysis of Resin-Based Dental Materials' Composition Depending on Their Clinical Applications. Retrieved from [Link]
-
PMC. (2025). Synthesis, Characterization, and Application of Polymer-Based Materials. Retrieved from [Link]
-
TU-Darmstadt Chemie. (n.d.). Polymer Synthesis and Characterization – Zentel Group. Retrieved from [Link]
-
ResearchGate. (2025). Photopolymerization of methyl methacrylate: Effects of photochemical and photonic parameters on the chain length. Retrieved from [Link]
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-
RSC Publishing. (n.d.). Polymer Chemistry. Retrieved from [Link]
-
PMC. (2021). Synthesis and Characterization of Block Copolymers of Poly(silylene diethynylbenzen) and Poly(silylene dipropargyl aryl ether). Retrieved from [Link]
-
NIH. (n.d.). Meta-analytical analysis on components released from resin-based dental materials. Retrieved from [Link]
-
Jobachem GmbH. (n.d.). UV/EB Curing. Retrieved from [Link]
-
ScienceDirect. (2025). Photoinitiator-free UV curing and matting of acrylate-based nanocomposite coatings: Part 3. Retrieved from [Link]
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Troubleshooting & Optimization
Optimizing reaction conditions for Ethyl 3-methylbenzoylformate synthesis
Technical Support Center: Synthesis of Ethyl 3-methylbenzoylformate
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for optimizing reaction conditions and troubleshooting common experimental challenges. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.
Recommended Synthesis Protocol: Grignard Reaction
The synthesis of this compound, an α-keto ester, is efficiently achieved via the Grignard reaction. This method involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to diethyl oxalate.[1] It is a versatile and direct route for forming the necessary carbon-carbon bond.
The key transformation is the reaction of 3-methylphenylmagnesium bromide with diethyl oxalate. Careful control of reaction conditions is paramount to success, as the primary challenge is preventing a second nucleophilic attack by the Grignard reagent on the newly formed keto-ester product, which would lead to an undesired tertiary alcohol byproduct.[2][3]
Experimental Workflow Diagram
Caption: A step-by-step overview of the synthesis process.
Detailed Step-by-Step Methodology
Materials:
-
3-Bromo-toluene
-
Magnesium turnings
-
Anhydrous Diethyl Ether or THF
-
Diethyl oxalate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Grignard Reagent Preparation:
-
Thoroughly flame-dry all glassware and allow it to cool under a stream of dry nitrogen or argon.[1][4]
-
In a round-bottom flask, add magnesium turnings (1.2 equivalents).
-
Add a small volume of anhydrous diethyl ether and a crystal of iodine to initiate the reaction.
-
Prepare a solution of 3-bromo-toluene (1.0 equivalent) in anhydrous diethyl ether.
-
Add this solution dropwise to the magnesium turnings at a rate that maintains a gentle reflux. After the addition is complete, continue to stir until the magnesium is consumed.
-
-
Reaction with Diethyl Oxalate:
-
In a separate, larger flame-dried flask equipped with a dropping funnel and nitrogen inlet, prepare a solution of diethyl oxalate (1.5 equivalents) in anhydrous diethyl ether. Using an excess of diethyl oxalate is crucial to minimize the formation of the tertiary alcohol byproduct by ensuring the Grignard reagent is consumed in the first addition step.[1]
-
Cool this solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the prepared Grignard reagent dropwise to the stirred diethyl oxalate solution over 1-2 hours, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, allow the mixture to stir at -78 °C for an additional hour. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
-
Workup and Purification:
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution while the flask is still in the cold bath.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer two more times with diethyl ether.
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield pure this compound.
-
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Q1: My reaction yield is very low or I recovered only starting material. What went wrong?
A1: Low or no product yield is a common issue, often pointing to problems with the Grignard reagent or reaction conditions.[4]
-
Cause 1: Inactive Grignard Reagent. Grignard reagents are highly sensitive to moisture and air.[1] Any residual water in the glassware or solvents will quench the reagent, preventing it from reacting with the diethyl oxalate.
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried immediately before use. Use freshly opened anhydrous solvents or solvents purified through a still. It is also good practice to titrate a small sample of your Grignard reagent before use to confirm its concentration.
-
-
Cause 2: Incomplete Reaction. The reaction may not have gone to completion.
-
Solution: Before quenching, carefully check the reaction progress with TLC. If a significant amount of starting material remains, you can allow the reaction to stir for a longer period at low temperature or let it warm slowly to a slightly higher temperature (e.g., -40 °C), though this increases the risk of side reactions.
-
-
Cause 3: Loss During Workup. The product can be lost during the extraction and purification steps.[5]
-
Solution: Ensure you perform multiple extractions of the aqueous layer to recover all the product. When washing the combined organic layers, be careful to avoid vigorous shaking that can lead to emulsions.
-
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree to diagnose causes of low yield.
Q2: My final product is contaminated with a significant, higher molecular weight impurity. What is it and how can I prevent it?
A2: The most likely impurity is the tertiary alcohol formed from a double addition of the Grignard reagent. The ketone in the desired product is more reactive than the starting ester, so once formed, it can be rapidly attacked by another equivalent of the Grignard reagent.[3][6]
-
Prevention Strategy 1: Stoichiometry. Use a molar excess of diethyl oxalate (e.g., 1.5 to 2.0 equivalents). This ensures that the Grignard reagent is the limiting reactant and is consumed before it has a chance to react with the product.[1]
-
Prevention Strategy 2: Temperature Control. Maintain a very low reaction temperature (-78 °C). The activation energy for the second addition to the ketone is higher than for the initial addition to the ester. Low temperatures favor the desired reaction kinetically.
-
Prevention Strategy 3: Slow Addition. Add the Grignard reagent to the diethyl oxalate solution very slowly and dropwise. This keeps the instantaneous concentration of the Grignard reagent low, further disfavoring the second addition.
Q3: The reaction mixture turned dark brown/black after adding the Grignard reagent. Is this normal?
A3: A color change to yellow, tan, or light brown is normal as the magnesium alkoxide intermediate forms. However, a very dark brown or black color could indicate side reactions, possibly due to impurities in the magnesium or the presence of oxygen, which can lead to oxidation and coupling side products. Ensure your reaction is maintained under a positive pressure of an inert gas like nitrogen or argon throughout the process.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Grignard reaction with diethyl oxalate?
A1: The reaction proceeds via a nucleophilic acyl substitution. The carbon atom of the Grignard reagent acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate. This forms a tetrahedral intermediate which then collapses, expelling an ethoxide leaving group to form the final α-keto ester product.[1]
Q2: Can I use a different solvent instead of diethyl ether or THF?
A2: Diethyl ether and THF are the most common and effective solvents for Grignard reactions because they are aprotic and solvate the magnesium ion, stabilizing the Grignard reagent. Using other solvents is not recommended. Protic solvents (like alcohols or water) will destroy the reagent, and non-polar solvents (like hexanes) will not dissolve it effectively.
Q3: Are there alternative synthesis routes for this compound?
A3: Yes, another common route is the oxidation of 3-methylmandelic acid to 3-methylbenzoylformic acid, followed by a Fischer esterification.[7] Oxidation can be achieved using various reagents, including potassium permanganate or systems catalyzed by bismuth.[8][9][10] This two-step process can be advantageous if the Grignard route proves problematic or if the mandelic acid precursor is more readily available.
Q4: What are the critical safety precautions for this experiment?
A4:
-
Grignard Reagents: Grignard reagents can be pyrophoric, especially in concentrated form. Handle them under an inert atmosphere and away from sources of ignition.
-
Anhydrous Solvents: Anhydrous ethers can form explosive peroxides over time. Use freshly opened bottles or test for peroxides before use.
-
Quenching: The quenching of a Grignard reaction is exothermic. Perform the quench slowly and in an ice bath to control the release of heat.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when performing this experiment.
Data Summary: Optimized Reaction Conditions
| Parameter | Recommended Value | Rationale |
| Stoichiometry (Grignard:Oxalate) | 1 : 1.5 | Minimizes double addition byproduct.[1] |
| Reaction Temperature | -78 °C | Kinetically favors single addition over double addition. |
| Solvent | Anhydrous Diethyl Ether or THF | Essential for Grignard reagent stability and solubility. |
| Addition Rate | Slow, dropwise (over 1-2 hours) | Maintains low Grignard concentration, reducing side reactions. |
| Quenching Agent | Saturated aq. NH₄Cl | Mildly acidic quench that effectively hydrolyzes the magnesium salts without damaging the ester product. |
References
- Synthesis of α-Keto Esters via Grignard Reaction with Diethyl Oxalate.
- Grignard Reaction - Common Conditions.
- Grignard Reaction. Organic Chemistry Portal.
- Esters with Grignard Reagent. Chemistry Steps.
- Troubleshooting: How to Improve Yield. University of Rochester, Department of Chemistry.
- What are possible sources of error in an esterific
- Why is the yield of ester relatively low? How do you improve the yield and the purity of esters? Quora.
- Oxidation of mandelic acid derivatives catalysed by Bi(0)
- Esterific
- Ethyl Benzoylform
- Grignard to Alcohol Synthesis Shortcuts - Aldehyde, Ketone, Ester. YouTube.
- Video: Esterific
- Oxidation of mandelic acid derivatives catalysed by Bi(0)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
- 3. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]
- 4. Troubleshooting [chem.rochester.edu]
- 5. What are possible sources of error in an esterification lab? | Filo [askfilo.com]
- 6. youtube.com [youtube.com]
- 7. Video: Esterification - Prep [jove.com]
- 8. electronicsandbooks.com [electronicsandbooks.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Oxidation of mandelic acid derivatives catalysed by Bi(0)/O2 systems: mechanistic considerations (2003) | Isabelle Favier | 19 Citations [scispace.com]
Technical Support Center: Synthesis of Ethyl 3-methylbenzoylformate
A Troubleshooting Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of Ethyl 3-methylbenzoylformate. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the synthesis of this important α-keto ester intermediate. By understanding the root causes of impurity formation, you can optimize your reaction conditions, streamline purification, and ensure the highest quality of your final product.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My final product shows low purity. What are the most likely unreacted starting materials or residual reagents?
Answer:
Low purity in the final this compound product often points to incomplete reactions in one of the upstream steps. The most common synthetic route involves the preparation of 3-methylbenzoyl chloride from 3-methylbenzoic acid, followed by a reaction to form the α-keto ester. Therefore, the primary culprits are typically the starting materials from these stages.
Root Cause Analysis:
-
Unreacted 3-Methylbenzoic Acid: The conversion of 3-methylbenzoic acid to 3-methylbenzoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride is a critical step. If this reaction is incomplete due to insufficient reagent, low temperature, or short reaction time, the unreacted carboxylic acid will be carried through the workflow. During esterification, it can be esterified to form ethyl 3-methylbenzoate, a common and often difficult-to-remove impurity.
-
Residual Thionyl Chloride (SOCl₂): If thionyl chloride is used to create the acid chloride, it must be completely removed before subsequent steps.[1][2] Residual SOCl₂ can react with the ethanol used for esterification, leading to side products and complicating the purification process.
-
Unreacted 3-Methylbenzoyl Chloride: Incomplete reaction of the acid chloride with the chosen nucleophile (e.g., a cyanide source for subsequent hydrolysis/esterification, or in a Friedel-Crafts acylation context) will leave this reactive intermediate in your mixture. It can be hydrolyzed back to 3-methylbenzoic acid during aqueous workup.
Troubleshooting & Mitigation Protocol:
-
Ensure Complete Acid Chloride Formation:
-
Reagent Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of thionyl chloride or oxalyl chloride.
-
Catalyst: Add a catalytic amount of N,N-dimethylformamide (DMF) when using thionyl chloride to accelerate the reaction.[1][2]
-
Temperature and Time: Heat the reaction mixture (typically to reflux, ~90°C for SOCl₂) and monitor the reaction until gas evolution (SO₂ and HCl) ceases, typically for 2-3 hours.[1][2]
-
-
Verify Complete Removal of Chlorinating Agent:
-
After the reaction is complete, remove the excess thionyl chloride by distillation, often under reduced pressure.[1] This step is crucial to prevent side reactions in the next stage.
-
-
Monitor Reaction Completion:
-
Use Thin Layer Chromatography (TLC) or a small-scale reaction quench followed by GC-MS or ¹H NMR analysis to confirm the disappearance of the starting carboxylic acid before proceeding.
-
Question 2: I'm observing an isomeric impurity in my product. My NMR shows aromatic signals that don't correspond to the 3-methyl (meta) substitution pattern. What is happening?
Answer:
The presence of isomeric impurities, such as Ethyl 2-methylbenzoylformate (ortho-isomer) or Ethyl 4-methylbenzoylformate (para-isomer), almost always originates from the purity of your starting material, 3-methylbenzoic acid or a substituted toluene derivative used in a Friedel-Crafts type reaction.
Root Cause Analysis:
-
Starting Material Contamination: The commercial-grade 3-methylbenzoic acid (m-toluic acid) may contain small amounts of 2-methylbenzoic acid (o-toluic acid) and 4-methylbenzoic acid (p-toluic acid) from its own synthesis. These isomers will react identically to the meta-isomer throughout the synthetic sequence, leading to a mixture of final products that are often very difficult to separate by standard column chromatography or distillation due to their similar polarities and boiling points.
-
Side Reactions in Friedel-Crafts Acylation: If your synthesis involves a Friedel-Crafts acylation of toluene with a reagent like ethyl oxalyl chloride, regioselectivity is a major concern.[3] The methyl group of toluene is an ortho-, para-directing group.[4] While the para-product is typically favored due to steric hindrance from the bulky acyl group, some amount of the ortho-isomer is almost always formed.[5][6]
Troubleshooting & Mitigation Protocol:
-
Verify Starting Material Purity:
-
Before starting the synthesis, analyze your 3-methylbenzoic acid (or toluene) by GC-MS or ¹H NMR to quantify the level of isomeric impurities.
-
If the impurity level is unacceptable (>1-2%), purify the starting material by recrystallization or purchase a higher purity grade.
-
-
Optimize Friedel-Crafts Conditions for Regioselectivity:
-
Temperature Control: Keep the reaction temperature low (0°C to room temperature) to maximize para-selectivity and minimize the formation of the ortho-isomer.[4] Friedel-Crafts reactions can be exothermic.[6]
-
Choice of Lewis Acid: The choice and amount of Lewis acid (e.g., AlCl₃) can influence the isomer ratio. Use the minimum effective amount to prevent excessive side reactions.
-
Solvent: The polarity of the solvent can also play a role. Non-polar solvents like dichloromethane or carbon disulfide are common.
-
Workflow for Isomer Identification and Mitigation
Sources
Technical Support Center: Synthesis of Ethyl 3-methylbenzoylformate
Welcome to the technical support center for the synthesis of Ethyl 3-methylbenzoylformate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to help you navigate the common challenges associated with this synthesis, thereby improving your experimental yield and product purity.
Introduction to the Synthesis
This compound, a valuable α-keto ester, serves as a key intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1][2] Its synthesis, while conceptually straightforward, often presents challenges that can lead to diminished yields and the formation of undesirable byproducts. The most common synthetic route is the Friedel-Crafts acylation of toluene with ethyl oxalyl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).
This guide will focus on troubleshooting this specific pathway, addressing issues from reagent handling to product purification.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis.
Q1: My overall yield of this compound is consistently low. What are the most likely causes?
Low yield is the most frequent complaint and can stem from multiple factors. The primary culprits are typically related to catalyst deactivation, suboptimal reaction conditions, or competing side reactions.
-
Catalyst Inactivity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture.[3] Any water present in the solvent, reagents, or glassware will react with and deactivate the catalyst, halting the Friedel-Crafts acylation. Ensure all glassware is oven-dried immediately before use and that all solvents are anhydrous.
-
Isomer Formation: The methyl group on the toluene starting material is an ortho, para-directing group in electrophilic aromatic substitution.[4] Therefore, the reaction will inevitably produce a mixture of isomers: Ethyl 2-methylbenzoylformate, Ethyl 4-methylbenzoylformate, and the desired this compound (in smaller quantities). The low yield of the specific meta isomer is a fundamental challenge of this direct approach. Aggressive purification is required, which contributes to yield loss.
-
Reaction Temperature: Friedel-Crafts acylations are often exothermic. If the temperature is not controlled, side reactions, such as polysubstitution or decomposition of the product, can occur.[3] It is crucial to maintain the recommended temperature profile, typically involving slow addition of reagents at a low temperature (e.g., 0-5 °C).
Q2: I'm observing multiple spots on my TLC plate besides the starting material. What are these byproducts?
The formation of multiple products is a classic issue in Friedel-Crafts reactions with activated rings like toluene.
-
Isomeric Products: As mentioned in Q1, the primary "byproducts" are the ortho- and para- isomers. Their similar polarity can make chromatographic separation challenging.
-
Di-acylation Product: Although the acyl group added to the ring is deactivating, preventing further acylation, highly reactive starting materials under harsh conditions can sometimes lead to di-acylation products.[5]
-
Decomposition Products: The α-keto ester functional group can be sensitive. For instance, the acylating agent, ethyl oxalyl chloride, can decompose to ethyl chloroacetate and carbon monoxide, leading to different reaction pathways.
To identify these byproducts, it is recommended to use advanced analytical techniques such as GC-MS or NMR on the crude reaction mixture.
Q3: The reaction seems to stall and does not go to completion, even after extended reaction times. Why?
A stalled reaction is almost always linked to the catalyst.
-
Insufficient Catalyst: Friedel-Crafts acylation requires a stoichiometric amount of the Lewis acid catalyst, not a catalytic amount. This is because the AlCl₃ complexes with the carbonyl oxygen of the newly formed ketone product, rendering it inactive for further catalysis.[4] Ensure you are using at least 1.1 to 1.3 equivalents of AlCl₃.
-
Moisture Contamination: As detailed in Q1, even trace amounts of water introduced mid-reaction (e.g., from the atmosphere) can progressively kill the catalyst. Maintain a dry, inert atmosphere (N₂ or Argon) throughout the experiment.
-
Poor Reagent Quality: Impurities in the toluene or ethyl oxalyl chloride can interfere with the catalyst.[3] Use freshly distilled toluene and high-purity ethyl oxalyl chloride for best results.
Q4: My workup procedure results in an emulsion or a dark, tarry crude product. How can I improve this?
A problematic workup often leads to significant product loss.
-
Quenching: The reaction must be quenched by slowly adding the reaction mixture to ice-cold dilute acid (e.g., 1M HCl). This hydrolyzes the aluminum complexes and neutralizes any remaining catalyst. Pouring water or acid directly into the reaction flask can cause an uncontrolled exothermic reaction, leading to product degradation.
-
Tarry Material: The formation of tar-like substances can result from overheating or localized "hot spots" during the reaction or quench.[3] Vigorous stirring and slow, controlled additions are key to preventing this. If tar is present, it may be necessary to filter the crude organic layer through a plug of celite before proceeding with washes and solvent removal.
Experimental Workflow and Protocols
To provide a clear framework, the following sections detail a representative experimental protocol and a logical troubleshooting workflow.
Diagram: General Experimental Workflow
Caption: Overall workflow for this compound synthesis.
Representative Synthetic Protocol
Disclaimer: This protocol is a representative method and should be adapted and optimized based on laboratory conditions and safety protocols.
Materials:
-
Aluminum Chloride (AlCl₃, anhydrous, ≥99.9%)
-
Toluene (anhydrous)
-
Ethyl oxalyl chloride (≥98%)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.
-
Catalyst Suspension: Charge the flask with anhydrous dichloromethane (2 mL per mmol of toluene) and cool to 0 °C in an ice bath. Under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 equivalents) portion-wise, allowing the temperature to remain below 5 °C.
-
Reagent Addition: In the dropping funnel, prepare a solution of toluene (1.0 equivalent) and ethyl oxalyl chloride (1.1 equivalents) in a minimal amount of anhydrous DCM.
-
Reaction: Add the toluene/ethyl oxalyl chloride solution dropwise to the stirred AlCl₃ suspension over 1-2 hours, ensuring the internal temperature does not exceed 5 °C. After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-3 hours.
-
Monitoring: Monitor the reaction progress by taking small aliquots, quenching them in dilute HCl, extracting with ethyl acetate, and analyzing by TLC.
-
Workup: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and 1M HCl.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel, using a gradient of hexanes/ethyl acetate as the eluent to separate the isomers.
Troubleshooting Logic Diagram
This diagram provides a logical path to diagnose and solve common synthesis problems.
Caption: A decision tree for troubleshooting common synthesis issues.
Data Summary Table
The following table summarizes key reaction parameters and their potential impact on the outcome.
| Parameter | Recommended Value | Consequence of Deviation | Troubleshooting Action |
| AlCl₃ Stoichiometry | 1.1 - 1.3 equivalents | <1.1 eq: Incomplete reaction. >1.5 eq: Increased side reactions/tar. | Verify mass and purity of AlCl₃. |
| Reaction Temperature | 0 - 5 °C | >10 °C: Increased byproduct and isomer formation, potential for tarring. | Use an efficient cooling bath (ice/salt) and ensure slow reagent addition. |
| Solvent/Reagents | Anhydrous | Presence of water deactivates the catalyst, halting the reaction. | Use freshly opened anhydrous solvents or distill/dry them before use. |
| Workup Quench | Add reaction to ice/acid | Adding ice/acid to the reaction can cause an uncontrolled exotherm. | Prepare the quench mixture in a separate, larger flask and add the reaction mixture to it. |
| Purification | Flash Chromatography | Gravity column may not provide sufficient resolution to separate isomers. | Use a high-quality silica gel and a shallow solvent gradient for elution. |
By systematically addressing these potential issues, you can significantly improve the yield and purity of your this compound synthesis. For further inquiries, please consult the references below or contact your chemical supplier for reagent-specific advice.
References
-
Current Status of Research on Synthesis of α-Keto Acids and Their Esters. (n.d.). MDPI. Retrieved from [Link]
-
Ethyl Benzoylformate. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Ch12: Friedel-Crafts limitations. (n.d.). University of Calgary. Retrieved from [Link]
-
Methods for the Synthesis of α-Keto Esters. (2020). ResearchGate. Retrieved from [Link]
-
Friedel-Crafts Acylation. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Optimization of alkylhaloformate for synthesis of compound-3a. (2023). ResearchGate. Retrieved from [Link]
-
Friedel-Crafts Acylation with Practice Problems. (n.d.). Chemistry Steps. Retrieved from [Link]
-
New Complexity-Building Reactions of α-Keto Esters. (2017). Carolina Digital Repository. Retrieved from [Link]
- CN105330547A - Methyl benzoylformate highly selective synthetic method. (n.d.). Google Patents.
-
Synthesis of α-keto carboxylic acids, esters and amides. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
15.12: Limitations of Friedel-Crafts Alkylations. (2015). Chemistry LibreTexts. Retrieved from [Link]
Sources
- 1. Current Status of Research on Synthesis of α-Keto Acids and Their Esters [mdpi.com]
- 2. Dissertation or Thesis | New Complexity-Building Reactions of α-Keto Esters | ID: ng451j28w | Carolina Digital Repository [cdr.lib.unc.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
Troubleshooting Ethyl 3-methylbenzoylformate purification by column chromatography
Welcome to the technical support center for the purification of Ethyl 3-methylbenzoylformate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during column chromatography of this compound. Here, we provide in-depth, experience-driven answers to frequently asked questions, helping you optimize your purification process for higher yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
My primary challenge is selecting the right solvent system for the column. How do I determine the optimal mobile phase for purifying this compound?
Answer:
Selecting the appropriate solvent system is the most critical step in achieving a successful separation.[1][2] The goal is to find a solvent or solvent mixture that provides a good separation between your target compound, this compound, and any impurities.
Core Principle: Polarity Matching and TLC Analysis
The key is to balance the polarity of the mobile phase with that of your compound and the stationary phase (typically silica gel).[1][3] this compound, an aromatic ester, is a moderately polar compound. Therefore, a mobile phase of intermediate polarity is generally a good starting point.
Step-by-Step Protocol for Solvent System Selection:
-
Thin-Layer Chromatography (TLC) First: Before committing to a column, always perform TLC analysis to screen various solvent systems.[1][4] This is a rapid and material-sparing way to predict the outcome of your column chromatography.
-
Choosing a Starting Solvent System: A common and effective starting point for compounds of this nature is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[5]
-
TLC Experimentation:
-
Spot your crude reaction mixture onto a TLC plate.
-
Develop the plate in a chamber containing your chosen solvent mixture (e.g., 9:1 Hexanes:Ethyl Acetate).
-
Visualize the spots under a UV lamp (as aromatic compounds are often UV active).
-
-
Interpreting the TLC Plate:
-
Ideal Rf Value: The ideal solvent system will give your desired product, this compound, an Rf (retardation factor) value between 0.25 and 0.35.[1][2] This ensures the compound spends enough time interacting with the stationary phase for effective separation.[2]
-
Spot Separation: Crucially, the spots corresponding to your product and impurities should be well-separated. If the spots are too close together, you will have poor resolution on the column.
-
Adjusting Polarity:
-
If the Rf is too high (spots run to the top of the plate), the solvent system is too polar. Decrease the proportion of the polar solvent (e.g., move from 9:1 to 19:1 Hexanes:Ethyl Acetate).
-
If the Rf is too low (spots remain at the baseline), the solvent system is not polar enough. Increase the proportion of the polar solvent (e.g., move from 9:1 to 4:1 Hexanes:Ethyl Acetate).[3]
-
-
Data Presentation: Example Solvent System Screening for this compound
| Solvent System (Hexanes:Ethyl Acetate) | Observed Rf of Product | Spot Separation | Recommendation |
| 19:1 | 0.15 | Good | Increase polarity |
| 9:1 | 0.30 | Excellent | Optimal Starting Point |
| 4:1 | 0.65 | Poor | Decrease polarity |
| 1:1 | 0.90 | None | Too polar |
I'm observing a low yield of this compound after purification. What are the potential causes and how can I mitigate this?
Answer:
Low recovery of your target compound can be frustrating and is often attributable to several factors during the purification process.
Causality Behind Low Yield:
-
Product Decomposition on Silica Gel: Silica gel is slightly acidic and can cause the degradation of sensitive compounds.[6] Esters, including this compound, can be susceptible to hydrolysis, especially if there are trace amounts of acid or water present.[7][8]
-
Irreversible Adsorption: Highly polar impurities or even the product itself can bind very strongly to the silica gel and may not elute with the chosen solvent system.
-
Co-elution with Impurities: If the separation is not optimal, your product-containing fractions may be contaminated with impurities. During the process of combining and concentrating what appear to be "pure" fractions, you may be discarding fractions that contain a significant amount of your product.
-
Physical Loss During Workup: This can occur during solvent removal (e.g., bumping on the rotary evaporator) or through multiple transfer steps.
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting workflow for low yield.
Solutions and Best Practices:
-
Test for Stability: Before running a large-scale column, spot your compound on a TLC plate and let it sit for a few hours. Then, develop the plate. If you see new spots or streaking, your compound may be degrading on the silica.[6]
-
Deactivating Silica Gel: If your compound is acid-sensitive, you can neutralize the silica gel by pre-treating it with a solvent system containing a small amount of a base like triethylamine (e.g., 0.1-1%).
-
Consider Alternative Adsorbents: Neutral or basic alumina can be a good alternative to silica gel for acid-sensitive compounds.[4] Florisil is another option for moderately polar compounds.[6]
-
Thorough Fraction Analysis: Do not discard any fractions until you have analyzed all of them by TLC. Sometimes, the product can elute earlier or later than expected.
-
Proper Column Loading: As a rule of thumb, the amount of adsorbent should be 20-50 times the weight of your crude sample.[4] Overloading the column leads to poor separation and mixed fractions.
My purified this compound is still contaminated with a closely-eluting impurity. How can I improve the resolution of my separation?
Answer:
Achieving baseline separation of compounds with similar polarities is a common challenge in column chromatography. Improving resolution requires a systematic optimization of several experimental parameters.
Key Factors Influencing Resolution:
-
Solvent System Selectivity: The choice of solvents does more than just control the elution speed; different solvents can interact differently with your compounds, leading to changes in their relative separation.
-
Column Dimensions and Packing: A long, narrow column will generally provide better resolution than a short, wide one for the same amount of stationary phase.[4] Proper, uniform packing is also essential to prevent band broadening.
-
Flow Rate: A slower flow rate allows for more equilibration between the mobile and stationary phases, which can improve separation, though it will increase the purification time.[9]
Strategies for Enhancing Resolution:
-
Fine-Tuning the Mobile Phase:
-
Isocratic vs. Gradient Elution: If you are using a single solvent mixture (isocratic elution), try to make very small adjustments to the polarity. For very difficult separations, switching to a different solvent system with similar polarity but different chemical properties (e.g., replacing ethyl acetate with diethyl ether or dichloromethane) can alter the selectivity and improve separation.[5]
-
Gradient Elution: Start with a less polar solvent system to elute the less polar impurities, and then gradually increase the polarity to elute your target compound.[3][4] This can sharpen the elution band of your product and leave more polar impurities behind.
-
-
Optimizing Column Parameters:
-
Increase Column Length: For a given amount of crude material, using a longer column increases the path length and the number of theoretical plates, thereby improving separation.
-
Decrease Particle Size: Using silica gel with a smaller particle size increases the surface area and can lead to better resolution, but it will also increase the backpressure, potentially requiring flash chromatography (applying pressure to the top of the column).[9]
-
Experimental Protocol: Optimizing Separation of a Close-Eluting Impurity
Caption: Workflow for improving separation resolution.
I suspect my product is hydrolyzing back to 3-methylbenzoylformic acid during purification. How can I confirm this and prevent it?
Answer:
Hydrolysis of the ester back to the corresponding carboxylic acid is a valid concern, especially with silica gel as the stationary phase.[7] The acidic nature of silica can catalyze this reaction, particularly if the mobile phase contains protic solvents like methanol or residual water.
Confirmation of Hydrolysis:
-
TLC Analysis with a Standard: The most direct way to confirm hydrolysis is to co-spot your purified, suspect fraction with a known sample of 3-methylbenzoylformic acid on a TLC plate. If a new, more polar spot in your sample has the same Rf value as the carboxylic acid standard, hydrolysis is likely occurring.
-
1H NMR Spectroscopy: Take a proton NMR spectrum of the suspect fraction. The appearance of a broad singlet far downfield (typically >10 ppm) is indicative of a carboxylic acid proton. You would also see a disappearance or reduction in the intensity of the ethyl ester signals (a quartet around 4.4 ppm and a triplet around 1.4 ppm).
Prevention Strategies:
-
Use Anhydrous Solvents: Ensure that your solvents are dry. If necessary, use freshly opened bottles of anhydrous solvents or dry them over appropriate drying agents.
-
Avoid Protic Solvents: Avoid using alcohols like methanol in your mobile phase if possible, as they can participate in transesterification or facilitate hydrolysis.[5] If a high polarity is needed, consider using acetone or increasing the concentration of ethyl acetate.
-
Neutralize the Stationary Phase: As mentioned previously, pre-treating the silica gel with a small amount of a non-nucleophilic base like triethylamine can neutralize the acidic sites and significantly reduce the risk of hydrolysis.
-
Minimize Contact Time: Work efficiently. The longer your compound remains on the column, the greater the opportunity for degradation.[6] Flash chromatography is generally preferred over gravity chromatography for this reason.
Comparative Table: Purification Conditions and Hydrolysis Risk
| Parameter | High Hydrolysis Risk | Low Hydrolysis Risk | Rationale |
| Stationary Phase | Untreated Silica Gel | Neutralized Silica Gel, Alumina | Acidic sites on silica catalyze hydrolysis. |
| Mobile Phase | Contains Methanol/Water | Anhydrous Hexanes/Ethyl Acetate | Protic solvents can promote hydrolysis. |
| Technique | Slow Gravity Chromatography | Fast Flash Chromatography | Reduces the time the compound is in contact with the stationary phase. |
References
- Vertex AI Search. (2025, August 21).
- University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column.
- Chemistry For Everyone. (2025, January 16). How To Choose Solvent System For Column Chromatography?
- Unknown. Column chromatography.
- BioPharm International. (2009, March 1). Chromatography Optimization Strategy.
- ChemistryViews. (2012, July 3). Tips and Tricks for the Lab: Column Choices.
- ResearchGate. (2015, June 18). How can I select the solvent system for column chromatography?
- LCGC International. (2018, February 1). Stationary-Phase Optimized Selectivity in Liquid Chromatography (SOS-LC) for Pharmaceutical Analysis.
- ResearchGate. (2025, October 18). Closed-Loop Optimization of Chromatography Column Sizing Strategies in Biopharmaceutical Manufacture.
- Unknown. Engineering Innovations Improve Process Column Chromatography.
- Organic Syntheses. Ethyl Benzoylformate.
- University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography.
- CORE. Supporting Information.
- Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage.
- Google Patents. US4304925A - Process for purifying esters.
- PMC - NIH. Purification and crystallization of benzoylformate decarboxylase.
- MIT OpenCourseWare. Purification by Flash Column Chromatography | Chemistry Laboratory Techniques.
- Thermo Fisher Scientific. Column troubleshooting guide - Reversed phase.
- Unknown. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O.
- Agilent. (2008, January 17). Care, Maintenance, and Troubleshooting of Troubleshooting of HPLC Columns.
- SCION Instruments. HPLC Troubleshooting Guide.
- Organic Chemistry at CU Boulder. Column Chromatography.
- Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography.
- YouTube. (2013, October 22). 【4K】-- Column Chromatography (Purification).
- ResearchGate. (2025, August 7). Purification and crystallization of benzoylformate decarboxylase.
- Guidechem. This compound 66644-68-6 wiki.
- Sigma-Aldrich. Reaction Monitoring of the Esterification Progress of Benzoic Acid by using Thin-Layer Chromatography (TLC) followed by a.
- Asian Journal of Research in Chemistry. Simultaneous Determination of p-Hydroxybenzoate Preservatives in Pharmaceuticals and Personal Care Formulations.
- JRC Publications Repository. Short-term isochronous stability study of contaminants of emerging concern in environmental water samples.
- ResearchGate. TLC analysis with mobile phase werw chloroform : ethyl acetate (7: 3)...
- MedCrave online. (2015, January 27). Stability of cosmetic formulations containing UV filters and preservatives, based on physical and chemical parameters.
- Unknown. Organic volatile impurities in pharmaceuticals.
- ResearchGate. Thin layer chromatography profile of (a) Fraction D with mobile phase...
- ChemicalBook. This compound | 66644-68-6.
- ResearchGate. (2025, August 7). The performance of 1‐ethyl‐3‐methylimidazolium tetrafluoroborate ionic liquid as mobile phase additive in HPLC‐based lipophilicity assessment | Request PDF.
- Unknown. Development and validation of stability indicating reverse phase high performance liquid chromatography method for Timolol Maleate.
- Supporting Information. Polystyryl-BEMP as an efficient recyclable catalyst for the nucleophilic addition of nitroalkanes to α,β-unsaturated carbonyls under solvent- free condition.
- European Medicines Agency. (2024, April 5). ICH Q3C (R9) Guideline on impurities.
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Technical Support Center: A Guide to Preventing the Decomposition of Ethyl 3-methylbenzoylformate During Storage
Introduction
Ethyl 3-methylbenzoylformate is an α-keto ester, a class of compounds recognized for their utility as versatile intermediates in the synthesis of pharmaceuticals and other high-value chemicals.[1][2] The presence of adjacent electrophilic keto and ester functionalities makes these molecules valuable synthons but also renders them susceptible to degradation.[2] Improper handling and storage can lead to decomposition, compromising sample purity and impacting experimental outcomes.[3][4] This guide provides a comprehensive technical overview of the factors influencing the stability of this compound and offers detailed protocols to ensure its integrity during storage.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of this compound.
Q1: What is this compound, and why is it susceptible to decomposition?
This compound is an organic molecule featuring an α-keto group adjacent to an ethyl ester, attached to a 3-methylphenyl (m-tolyl) ring. This specific arrangement of functional groups creates two primary points of reactivity that contribute to its instability:
-
Ester Group: The ester linkage is susceptible to hydrolysis, a chemical breakdown reaction with water.[5][6] This reaction can be catalyzed by both acids and bases, leading to the formation of 3-methylbenzoylformic acid and ethanol.[5]
-
α-Keto Group & Aromatic Ring: The aromatic ketone structure makes the molecule prone to oxidative degradation.[7][8][9] This can be exacerbated by exposure to light (photo-oxidation) and air (auto-oxidation).[4][7][8]
Q2: What are the common visual and analytical signs of decomposition?
Vigilant monitoring is key to ensuring the quality of your material. Signs of degradation can include:
-
Visual Changes: A noticeable color change, often to yellow or brown, can indicate the formation of degradation products. The appearance of turbidity or solid precipitates may also suggest hydrolysis or polymerization.
-
Analytical Changes: A decrease in purity as measured by techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is a definitive sign of decomposition. The appearance of new peaks in the chromatogram corresponding to degradation products is also a key indicator. Changes in spectroscopic profiles (e.g., NMR, IR) can also reveal structural changes.[10]
Q3: What are the primary chemical pathways for decomposition?
Understanding the degradation mechanisms is crucial for designing effective storage strategies. The two most significant pathways are:
-
Hydrolysis: The ester bond is cleaved by water to yield the corresponding carboxylic acid (3-methylbenzoylformic acid) and ethanol. This reaction is often the primary degradation route if the compound is exposed to moisture.[5][11]
-
Oxidation: The aromatic ketone moiety can undergo oxidation, which may involve complex radical pathways.[9][12] This can be initiated by atmospheric oxygen and accelerated by light and elevated temperatures, leading to a variety of oxidized byproducts.[4]
The diagram below illustrates these primary decomposition pathways.
Caption: Primary decomposition routes for this compound.
Q4: What are the ideal storage conditions to maximize shelf life?
To mitigate the decomposition risks, stringent storage conditions are necessary. The ideal conditions can be found in the material's safety data sheet, but general best practices are summarized below.[4]
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of all chemical reactions, including hydrolysis and oxidation. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen and moisture, preventing oxidative degradation and hydrolysis.[3][4] |
| Light | Amber or Opaque Container | Protects the compound from light-induced (photo-oxidative) degradation.[4] |
| Container | Tightly Sealed Glass Vial | Glass is inert. A tight seal, preferably with a septum cap for repeated access, prevents ingress of air and moisture.[4][13] |
Q5: How can I monitor the purity of my stored this compound?
Regular purity assessment is critical. The most common and effective methods include:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful tool for quantifying the parent compound and detecting degradation products. However, β-keto esters can sometimes exhibit poor peak shape due to keto-enol tautomerism.[14] Using mixed-mode columns or adjusting mobile phase pH and temperature can often resolve this.[14]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides excellent separation and allows for the identification of volatile impurities and degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify degradation products by revealing new signals.[10]
Part 2: Troubleshooting Guides
This section provides step-by-step guidance for addressing specific issues you may encounter.
Problem: My sample of this compound has turned yellow upon storage.
-
Probable Cause: The yellow discoloration is a common sign of oxidative degradation, likely caused by exposure to air (oxygen) and/or light.
-
Immediate Action:
-
Immediately move the sample to a dark, cold (2-8°C) environment.
-
If the container is not already under an inert atmosphere, carefully blanket the headspace with dry argon or nitrogen.
-
-
Assessment:
-
Analyze a small aliquot of the material by HPLC or GC to determine the current purity.
-
Compare the results to the certificate of analysis or a previously established baseline.
-
-
Solution:
-
If the purity is still within an acceptable range for your application, you may continue to use it. However, it is crucial to implement proper storage protocols immediately to prevent further degradation.
-
If the purity is unacceptably low, the material may need to be purified (e.g., by column chromatography or distillation) or discarded. A process for purifying α-keto esters by treating with a carboxylic anhydride to remove alcohol impurities followed by distillation has been described.[15]
-
Problem: How do I properly handle and aliquot the compound to minimize degradation during use?
-
Rationale: Every time a container is opened, the sample is exposed to the atmosphere. Proper handling technique is essential to maintain an inert environment.[3]
-
Recommended Workflow: Using an inert atmosphere glove box is the best method for handling air-sensitive materials.[4][16] If a glove box is unavailable, Schlenk line techniques should be employed.
Caption: Inert atmosphere handling workflow for aliquoting.
Part 3: Experimental Protocols
Protocol 1: Standard Operating Procedure for Long-Term Storage
-
Container Selection: Use a clean, dry amber glass vial with a PTFE-lined septum cap (e.g., a Sure/Seal™ type bottle).[13][17] Laboratory glassware should be oven-dried (e.g., 125°C overnight) to remove adsorbed moisture.[13][17]
-
Inerting: If received under air, the container must be purged. Insert a needle connected to a dry argon or nitrogen source and another needle to act as a vent. Gently flush the headspace for 5-10 minutes.
-
Sealing: Remove the vent and then the gas inlet needle. Securely tighten the cap. For extra protection, wrap the cap and neck of the vial with Parafilm.
-
Labeling: Clearly label the vial with the compound name, date, and storage conditions (e.g., "Store at 2-8°C under Argon").
-
Storage: Place the sealed vial in a refrigerator (2-8°C) away from any light sources.
Protocol 2: Purity Assessment by Reversed-Phase HPLC (General Method)
-
Note: This is a starting point. Method development and optimization will be required for your specific instrument and sample.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 40% B
-
2-15 min: 40% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 40% B
-
19-25 min: 40% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40°C. (Increasing temperature may improve peak shape for tautomers).[14]
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Sample Preparation: Prepare a ~1 mg/mL solution of this compound in Acetonitrile.
-
Analysis: Integrate the peak areas to calculate the percent purity. The appearance of significant new peaks, particularly at earlier retention times, may indicate the presence of more polar degradation products like the hydrolyzed carboxylic acid.
References
-
Canonica, S., et al. (2000). Oxidation of Phenols by Triplet Aromatic Ketones in Aqueous Solution. The Journal of Physical Chemistry A, ACS Publications. [Link]
-
Canonica, S., et al. (2000). Oxidation of Phenols by Triplet Aromatic Ketones in Aqueous Solution. American Chemical Society. [Link]
-
Wipf Group, University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
-
MIT. Handling air-sensitive reagents AL-134. [Link]
-
ResearchGate. Oxidation of aromatic ketones by DCICA in absence of added chloride.... [Link]
-
ResearchGate. pH-Controlled Oxidation of an Aromatic Ketone: Structural Elucidation of the Products of Two Green Chemical Reactions. [Link]
-
Suárez-Castillo, O. R., et al. (2014). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Journal of the Mexican Chemical Society. [Link]
-
Forney, F. W., & Markovetz, A. J. (1968). Oxidative degradation of methyl ketones. II. Chemical pathway for degradation of 2-tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa. Journal of Bacteriology. [Link]
-
American Chemical Society. (2022). Chemoenzymatic Diazo Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases. [Link]
-
MDPI. (2024). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. [Link]
-
Parra-Falka, H., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. PubMed Central. [Link]
-
University of Bristol. Lecture 6: Hydrolysis Reactions of Esters and Amides. [Link]
-
Chromatography Forum. (2010). beta keto esters by HPLC. [Link]
-
MaChemGuy. (2014). Hydrolysis of Esters. YouTube. [Link]
-
Blackburn, G. M., & Kent, D. E. (1986). Hydrolysis of phosphonoformate esters: product distribution and reactivity patterns. Journal of the Chemical Society, Chemical Communications. [Link]
-
ResearchGate. (2019). Methods for the Synthesis of α-Keto Esters. [Link]
- Google Patents. (2013).
- Google Patents. (2011). CN102026955A - Process for purifying an alpha-keto ester.
Sources
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
- 12. Oxidative degradation of methyl ketones. II. Chemical pathway for degradation of 2-tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ehs.umich.edu [ehs.umich.edu]
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- 17. web.mit.edu [web.mit.edu]
Removal of unreacted starting materials from Ethyl 3-methylbenzoylformate
Welcome to the technical support center for the purification of Ethyl 3-methylbenzoylformate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the removal of unreacted starting materials and byproducts from your reaction mixture. The following sections offer detailed protocols and explanations to ensure you obtain a highly pure product for your downstream applications.
Troubleshooting Guide: Addressing Specific Purification Challenges
This section addresses common issues encountered during the purification of this compound. Each problem is followed by a detailed explanation of the cause and a step-by-step protocol for its resolution.
Issue 1: My final product is contaminated with unreacted 3-methylbenzoyl chloride.
Root Cause Analysis: The presence of unreacted 3-methylbenzoyl chloride indicates an incomplete reaction with ethanol. This can be due to insufficient reaction time, suboptimal temperature, or stoichiometric imbalances. 3-methylbenzoyl chloride is a reactive acyl chloride and, if not fully consumed, will contaminate the final product.[1][2]
Recommended Protocol: Quenching and Liquid-Liquid Extraction
This protocol utilizes a chemical quench to convert the unreacted acyl chloride into a more easily removable species, followed by liquid-liquid extraction.
Step-by-Step Methodology:
-
Quenching:
-
Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to your crude reaction mixture in a separatory funnel. Add the solution slowly and with gentle swirling, as the reaction of NaHCO₃ with the acyl chloride and any acidic byproducts will generate carbon dioxide gas, leading to pressure buildup.[3]
-
Continue adding the NaHCO₃ solution until gas evolution ceases. This indicates that all the reactive 3-methylbenzoyl chloride has been converted to 3-methylbenzoic acid (as its sodium salt, sodium 3-methylbenzoate) and the excess acid has been neutralized.[3]
-
-
Extraction:
-
Add an immiscible organic solvent in which this compound is highly soluble, such as diethyl ether or ethyl acetate, to the separatory funnel.
-
Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate. The organic layer will contain your desired product, this compound, while the aqueous layer will contain the sodium 3-methylbenzoate salt.[4]
-
Drain the lower aqueous layer.
-
Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water and water-soluble impurities.
-
Drain the brine layer.
-
-
Drying and Solvent Removal:
-
Transfer the organic layer to a clean, dry Erlenmeyer flask and add a suitable drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Swirl the flask and let it stand for 10-15 minutes. If the drying agent clumps together, add more until some remains free-flowing.
-
Filter the solution to remove the drying agent.
-
Remove the organic solvent using a rotary evaporator to yield the crude this compound.
-
dot
Caption: Workflow for removing 3-methylbenzoyl chloride.
Issue 2: My purified product shows the presence of 3-methylbenzoic acid.
Root Cause Analysis: 3-methylbenzoic acid can be present for two main reasons: it could be a starting material if the synthesis began from 3-methylbenzoic acid itself, or it could be formed from the hydrolysis of unreacted 3-methylbenzoyl chloride during the workup.[2] Carboxylic acids are common impurities in esterification reactions.[3]
Recommended Protocol: Acid-Base Extraction
This method leverages the acidic nature of the carboxylic acid to separate it from the neutral ester product.
Step-by-Step Methodology:
-
Dissolution:
-
Dissolve the crude this compound in a water-immiscible organic solvent like diethyl ether or dichloromethane in a separatory funnel.
-
-
Base Wash:
-
Add a 5-10% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to the separatory funnel. A weaker base like bicarbonate is often preferred to minimize potential hydrolysis of the desired ester product.[4]
-
Shake the funnel, venting frequently to release CO₂ pressure. The 3-methylbenzoic acid will react with the base to form the water-soluble sodium 3-methylbenzoate salt.[3][5]
-
Allow the layers to separate and drain the lower aqueous layer containing the salt.
-
Repeat the wash with the basic solution one or two more times to ensure complete removal of the carboxylic acid.
-
-
Neutral Wash:
-
Wash the organic layer with deionized water to remove any residual base.
-
Follow with a brine wash to facilitate the removal of water from the organic layer.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the purified this compound.
-
dot
Caption: Acid-base extraction workflow for 3-methylbenzoic acid removal.
Issue 3: My product is contaminated with both unreacted starting materials and has a low yield after purification.
Root Cause Analysis: A combination of impurities suggests that both incomplete reaction and potential side reactions may have occurred. Purification methods like distillation or chromatography are necessary for separating multiple components with similar properties. Low yield after initial purification might indicate that the product is being lost during the extraction steps.
Recommended Protocol: Column Chromatography
Flash column chromatography is a highly effective technique for separating compounds with different polarities.[6][7]
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve the crude product in a minimal amount of a non-polar solvent, such as hexane or a hexane/ethyl acetate mixture.
-
-
Column Packing:
-
Prepare a silica gel slurry in the chosen eluent (a non-polar solvent system, e.g., 95:5 hexane:ethyl acetate).
-
Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.
-
-
Loading and Elution:
-
Carefully load the dissolved crude product onto the top of the silica gel bed.
-
Begin eluting with the solvent system, collecting fractions in separate test tubes. The less polar compounds will elute first. This compound is more polar than starting materials like toluene (if used as a solvent in a Friedel-Crafts reaction) but generally less polar than 3-methylbenzoic acid.
-
-
Fraction Analysis:
-
Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the highly purified this compound.
-
| Compound | Typical Polarity | Elution Order (Non-polar to Polar Eluent) |
| Toluene (if present) | Non-polar | 1st |
| This compound | Moderately Polar | 2nd |
| 3-methylbenzoic acid | Polar | 3rd (may require a more polar eluent) |
Frequently Asked Questions (FAQs)
Q1: What is the boiling point of this compound, and can I purify it by distillation?
A1: The boiling point of this compound is approximately 90°C at 0.1 mmHg.[8] Distillation is a viable purification method, especially for removing non-volatile impurities. However, if the boiling points of the impurities are close to that of the product, fractional distillation under reduced pressure would be necessary. For example, the boiling point of ethyl benzoylformate (a similar compound) is reported as 138-139 °C/18 mmHg.[9]
Q2: Are there any specific safety precautions I should take when working with the starting materials and product?
A2: Yes. 3-methylbenzoyl chloride is corrosive and reacts with moisture, so it should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[10] Thionyl chloride, if used to generate the acyl chloride, is also highly corrosive and toxic.[11] Always consult the Safety Data Sheet (SDS) for all chemicals used in the synthesis and purification.
Q3: Can I use other bases besides sodium bicarbonate for the extraction of 3-methylbenzoic acid?
A3: Yes, other bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) can be used.[12] However, stronger bases like NaOH increase the risk of hydrolyzing your ester product, which would decrease your yield. Sodium bicarbonate is generally a good choice as it is a weaker base and still effective at deprotonating the carboxylic acid.[3][4]
Q4: How can I confirm the purity of my final product?
A4: The purity of your this compound can be assessed using several analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will provide detailed structural information and can reveal the presence of impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates the components of your sample and provides their mass-to-charge ratio, allowing for identification and quantification of impurities.
-
Thin Layer Chromatography (TLC): A quick and easy way to check for the presence of multiple components in your product. A single spot on the TLC plate (in multiple solvent systems) is an indication of high purity.
References
- Google Patents. (n.d.). CN102026955A - Process for purifying an alpha-keto ester.
-
Blog. (2025). What are the reaction products of M-Toluoyl Chloride and alcohols? Retrieved from [Link]
- Google Patents. (n.d.). US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER.
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
Oxford Academic. (n.d.). Purification and Characterization of Two α-Keto Ester Reductases from Streptomyces thermocyaneoviolaceus IFO 14271. Bioscience, Biotechnology, and Biochemistry. Retrieved from [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Ethyl Benzoylformate. Retrieved from [Link]
- Google Patents. (n.d.). DE2708189C2 - Process for the preparation of phenylglyoxylic acid esters.
-
ACS Publications. (n.d.). Extraction of Carboxylic Acids by Amine-Based Extractants: Apparent Extractant Basicity According to the pH of Half-Neutralization. Retrieved from [Link]
-
Homework.Study.com. (n.d.). How would unreacted alpha chloroacetyl chloride be removed from alpha-chloro-2,6-dimethylacetanilide? Retrieved from [Link]
-
OSTI.gov. (2018). In situ recovery of bio-based carboxylic acids. Retrieved from [Link]
-
YouTube. (2020). Acyl Halides to Ketones, Part 1: Friedel Crafts Acylation. Retrieved from [Link]
-
MDPI. (n.d.). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Retrieved from [Link]
-
Pearson. (n.d.). Predict the major products formed when benzoyl chloride (PhCOCl) reacts with the following reagents. (a) ethanol (b) sodium acetate (c) aniline. Retrieved from [Link]
-
Save My Exams. (2025). A Level Chemistry Revision Notes - Acyl Chlorides. Retrieved from [Link]
-
Cerritos College. (n.d.). Extraction (Part 1). Retrieved from [Link]
-
Tetrahedron. (n.d.). 66644-68-6 | this compound. Retrieved from [Link]
-
Chemistry 102 - Experiment 3. (2009). Retrieved from [Link]
-
Chemistry Steps. (n.d.). Organic Acid-Base Extractions. Retrieved from [Link]
- Google Patents. (n.d.). US4596885A - Process for the preparation of phenylglyoxylic acid esters.
-
National Institutes of Health. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]
-
SpringerLink. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]
-
YouTube. (2023). Friedel-Crafts Acylation; Reductions of Aryl Ketones. Retrieved from [Link]
-
DOI. (n.d.). ControlledPolymerization of Ethyl Glyoxylate Using Alkyllithium and Alkoxide Initiators. Retrieved from [Link]
-
Reddit. (2021). How to efficiently remove thionyl chloride SOCl2? Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H. Retrieved from [Link]
-
ResearchGate. (n.d.). Application of Flash Chromatography in Purification of Natural and Synthetic Products. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
- Google Patents. (n.d.). CN105330547A - Methyl benzoylformate highly selective synthetic method.
-
UNI ScholarWorks. (n.d.). Reaction Kinetics of the Alcoholysis of Substituted Benzoyl Chlorides. Retrieved from [Link]
-
ResearchGate. (2012). Can someone tell me how to remove excess thionyl chloride, apart from distillation, after converting acetic acid to acyl chloride? Retrieved from [Link]
-
ACS Omega. (2020). Introducing an α-Keto Ester Functional Group through Pt-Catalyzed Direct C–H Acylation with Ethyl Chlorooxoacetate. Retrieved from [Link]
- Google Patents. (n.d.). The solvent-free synthesis method of ethyl aryl glyoxylate.
- Google Patents. (n.d.). CN103408424A - Preparation method for synthesizing methyl benzoylformate by virtue of one-pot method.
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- 12. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
Technical Support Center: Synthesis of Ethyl 3-methylbenzoylformate
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the synthesis of Ethyl 3-methylbenzoylformate. The content is structured to address specific challenges that may arise during the synthesis, with a focus on the critical role of solvent selection.
Section 1: Troubleshooting Common Synthesis Issues
Issue 1: Low or No Product Yield
Q1: I am not getting the expected yield of this compound. What are the potential causes related to my solvent choice?
A: Low yields in the synthesis of this compound, often achieved through a Friedel-Crafts acylation or similar electrophilic aromatic substitution, can be highly dependent on the solvent. Here are the key factors to consider:
-
Solvent Polarity and Reagent Solubility: The solubility of the reactants, particularly the Lewis acid catalyst (e.g., AlCl₃) and the acylating agent, is crucial. Non-polar solvents like dichloromethane or carbon disulfide are commonly used in Friedel-Crafts acylations.[1] If the catalyst or reactants are not sufficiently soluble, the reaction rate will be significantly reduced.
-
Solvent-Catalyst Interaction: Some solvents can form stable complexes with the Lewis acid catalyst, reducing its activity. For instance, highly polar solvents may compete with the acylating agent for coordination to the catalyst, thereby inhibiting the formation of the reactive acylium ion.
-
Reaction Temperature and Solvent Boiling Point: The reaction may require heating to proceed at an optimal rate.[1] The chosen solvent should have a boiling point that allows for the necessary reaction temperature to be maintained without excessive pressure buildup. Conversely, a solvent with too low a boiling point might not permit reaching the required activation energy.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All solvents and reagents must be thoroughly dried. Water can deactivate the Lewis acid catalyst.
-
Optimize Solvent Choice: If you are using a highly polar solvent and observing low yields, consider switching to a less polar, non-coordinating solvent like dichloromethane or 1,2-dichloroethane.
-
Verify Reagent Quality: Impurities in the starting materials can interfere with the reaction. Ensure the purity of your 3-methylbenzoyl chloride and the aromatic substrate.[1]
Issue 2: Formation of Multiple Isomers
Q2: My final product is a mixture of isomers. How can the solvent influence the regioselectivity of the reaction?
A: The formation of multiple isomers is a common challenge in the acylation of substituted aromatic rings like toluene.[1] The solvent can play a significant role in determining the ratio of ortho, meta, and para products.
-
Kinetic vs. Thermodynamic Control: The choice of solvent can influence whether the reaction is under kinetic or thermodynamic control. In non-polar solvents, the kinetically favored product, often the ortho or para isomer due to the directing effect of the methyl group, is typically formed faster.[2]
-
Solvation of Intermediates: Polar solvents can stabilize the charged intermediates (sigma complexes) formed during the reaction. This stabilization can lower the activation energy for the formation of the more sterically hindered isomer, leading to a different product distribution than in non-polar solvents. For example, in some acylations, polar solvents like nitrobenzene can favor the formation of the thermodynamically more stable isomer.[2]
Troubleshooting Steps:
-
Solvent Screening: Experiment with a range of solvents from non-polar (e.g., carbon disulfide, dichloromethane) to polar aprotic (e.g., nitrobenzene) to observe the effect on the isomer ratio.[1][2]
-
Temperature Optimization: Lowering the reaction temperature can sometimes increase the selectivity for a specific isomer by favoring the pathway with the lowest activation energy.[1]
Issue 3: Difficult Product Purification
Q3: I am having trouble purifying my this compound. Could the solvent be the cause?
A: The solvent used in the reaction can indeed complicate the purification process.
-
High-Boiling Point Solvents: If a high-boiling point solvent like nitrobenzene is used, its removal can be challenging and may require high-vacuum distillation, which could potentially lead to product decomposition.
-
Solvent-Impurity Azeotropes: The solvent may form an azeotrope with impurities or byproducts, making their separation by distillation difficult.
-
Emulsion Formation during Workup: Certain solvent and aqueous workup combinations can lead to the formation of stable emulsions, complicating the extraction of the product.
Troubleshooting Steps:
-
Solvent Selection for Easy Removal: Whenever possible, choose a solvent with a relatively low boiling point, such as dichloromethane, for easier removal under reduced pressure.
-
Optimize Workup Procedure: If emulsions form, try adding brine (saturated NaCl solution) to the aqueous layer to break the emulsion.
-
Alternative Purification Methods: If distillation is problematic, consider column chromatography for purification. The choice of eluent (a solvent system) is critical for achieving good separation.[3]
Section 2: Frequently Asked Questions (FAQs)
Q4: What is the most commonly recommended solvent for the synthesis of this compound via Friedel-Crafts acylation?
A: For Friedel-Crafts acylation reactions, non-polar solvents are generally preferred. Dichloromethane (CH₂Cl₂) and carbon disulfide (CS₂) are the most frequently recommended solvents. [1] They are good at dissolving the reactants and the Lewis acid catalyst without strongly coordinating to it, thus allowing the reaction to proceed efficiently.
Q5: Can I perform the synthesis of this compound without a solvent?
A: While some reactions can be carried out neat (without a solvent), it is generally not advisable for Friedel-Crafts acylations. The solvent serves several important functions:
-
It helps to control the reaction temperature by dissipating the heat generated.
-
It ensures a homogenous reaction mixture, allowing for better contact between the reactants.
-
It can influence the regioselectivity of the reaction, as discussed earlier.
Q6: How does the solvent affect the reaction time?
A: The solvent can have a significant impact on the reaction rate. A solvent that effectively dissolves the reactants and catalyst will generally lead to a faster reaction. Conversely, a solvent that poorly solubilizes the components or deactivates the catalyst will slow down the reaction. The polarity of the solvent can also play a role, with optimal rates often found in solvents of intermediate polarity that balance solubility and catalyst activity.
Section 3: Experimental Protocols and Data
Protocol 1: General Procedure for Friedel-Crafts Acylation of Toluene
This protocol is a general guideline for the acylation of toluene, which can be adapted for the synthesis of this compound.
-
Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a drying tube or a bubbler).
-
Reagents: In the flask, suspend anhydrous aluminum chloride (AlCl₃) in a suitable anhydrous solvent (e.g., dichloromethane).
-
Addition: Cool the suspension in an ice bath. Slowly add a solution of the acyl chloride (3-methylbenzoyl chloride) in the same solvent from the dropping funnel.
-
Reaction: After the addition is complete, add a solution of toluene in the same solvent. Allow the reaction mixture to stir at room temperature or heat under reflux as required. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, carefully pour the reaction mixture into a beaker of crushed ice and concentrated HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product with an organic solvent like ethyl acetate.
-
Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine.
-
Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography.
Table 1: Impact of Solvent on the Yield of Acylated Toluene Products
| Solvent | Dielectric Constant (ε) | Typical Yield (%) | Reference |
| Carbon Disulfide (CS₂) | 2.6 | ~70-80% | [1] |
| Dichloromethane (CH₂Cl₂) | 9.1 | ~65-75% | [4] |
| 1,2-Dichloroethane | 10.4 | Varies | [2] |
| Nitrobenzene | 34.8 | Varies, can favor thermodynamic product | [2] |
Note: Yields are highly dependent on specific reaction conditions and substrates.
Section 4: Visualizing the Workflow
Diagram 1: General Workflow for Troubleshooting Solvent-Related Issues
Caption: Troubleshooting workflow for solvent-related issues.
References
- Corson, B. B., Dodge, R. A., Harris, S. A., & Hazen, R. K. (1921).
-
Chemistry Stack Exchange. (2019). Solvent Effects in Friedel–Crafts Reaction. Retrieved from [Link]
- Wang, X., Chen, R.-X., Wei, Z.-F., Zhang, C.-Y., Tu, H.-Y., & Zhang, A.-D. (2013). A Microwave-Assisted Friedel–Crafts Acylation of Toluene with Anhydrides.
-
Scribd. (n.d.). Friedel-Crafts Acylation of Toluene. Retrieved from [Link]
- Google Patents. (n.d.). CN105330547A - Methyl benzoylformate highly selective synthetic method.
- University of Wisconsin-Madison. (n.d.).
-
University of Liverpool. (n.d.). Friedel–Crafts acylation reactions using metal triflates in ionic liquid. Retrieved from [Link]
- ResearchGate. (n.d.).
-
Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of methyl benzoylformate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved from [Link]
- PubMed Central. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles.
-
Reddit. (2023). Troubleshooting the synthesis of BINOL derivatives. Retrieved from [Link]
- Google Patents. (n.d.). CN104529935A - Method for synthesizing high-purity ethyl 2-(3-aldehyde-4-isobutyloxyphenyl)-4-methylthiazole-5-formate.
- Google Patents. (n.d.). CN103408424A - Preparation method for synthesizing methyl benzoylformate by virtue of one-pot method.
Sources
Technical Support Center: Catalyst Deactivation in Ethyl 3-methylbenzoylformate Synthesis
Welcome to the technical support center for the synthesis of Ethyl 3-methylbenzoylformate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to catalyst deactivation during this important synthesis. By understanding the underlying causes of decreased catalyst performance, you can optimize your reaction conditions, extend catalyst life, and ensure consistent, high-yield production.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the catalytic synthesis of this compound.
Q1: What are the primary catalytic methods for synthesizing this compound?
A1: this compound, an α-keto ester, is most commonly synthesized via the Friedel-Crafts acylation of toluene with ethyl oxalyl chloride.[1] This electrophilic aromatic substitution reaction requires a catalyst to activate the acylating agent. The two main classes of catalysts used are:
-
Homogeneous Lewis Acids: Traditional catalysts like anhydrous aluminum chloride (AlCl₃) are highly effective.[2] However, they are typically required in stoichiometric amounts because the ketone product forms a stable complex with the catalyst, effectively removing it from the catalytic cycle.[3][4] This necessitates a hydrolytic workup and generates significant waste.[3]
-
Heterogeneous Solid Acids: To overcome the drawbacks of homogeneous catalysts, solid acids like zeolites (e.g., H-BEA, H-Y, ZSM-5) and other mesoporous materials are increasingly used.[5][6][7] These catalysts offer advantages such as easy separation from the reaction mixture, potential for regeneration, and shape-selectivity, which can improve the yield of the desired isomer.[7][8][9]
Q2: What are the typical signs of catalyst deactivation in my reaction?
A2: The most common indicators that your catalyst is losing activity include:
-
Decreased Reaction Rate: The time required to reach the desired conversion of reactants increases significantly.
-
Lower Product Yield: You observe a noticeable drop in the amount of this compound produced under standard reaction conditions.
-
Changes in Selectivity: For heterogeneous catalysts, you might see a shift in the ratio of para, ortho, and meta isomers, or an increase in the formation of undesired byproducts.
-
Visible Changes to the Catalyst: Heterogeneous catalysts may change color (e.g., darkening due to carbon deposits) or show changes in physical properties.
Q3: What are the main mechanisms that cause catalyst deactivation in this synthesis?
A3: Catalyst deactivation is a significant challenge and generally falls into three main categories, each with distinct causes and solutions.[10][11]
-
Poisoning: This occurs when impurities in the feedstock or solvent chemically bind to the active sites of the catalyst, rendering them inactive.[10][11]
-
Fouling or Coking: This involves the physical deposition of carbonaceous residues (coke) on the catalyst surface, blocking access to the active sites.[10][12]
-
Thermal Degradation (Sintering): High reaction temperatures can cause the catalyst's structure to change, such as the aggregation of metal particles or the collapse of a zeolite's pore structure, leading to a permanent loss of active surface area.[10][11]
Below is a diagram illustrating these primary deactivation pathways.
Caption: Major pathways leading to catalyst deactivation.
Part 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and solving specific problems related to catalyst deactivation.
Problem 1: My reaction with a Lewis acid (e.g., AlCl₃) has stalled or shows very low conversion.
Possible Cause A: Catalyst Poisoning by Water
-
Why it Happens: Lewis acids like AlCl₃ are extremely sensitive to moisture. Water reacts with AlCl₃ to form aluminum hydroxide and HCl, which are not catalytically active for Friedel-Crafts acylation.[3] This is one of the most common causes of reaction failure.
-
How to Diagnose:
-
Review your experimental setup. Were all glassware thoroughly oven-dried or flame-dried?
-
Check the specifications of your solvents and reagents. Are they certified as anhydrous? Was the toluene stored over molecular sieves? Was the ethyl oxalyl chloride freshly distilled or from a newly opened bottle?
-
-
Solution:
-
Ensure all glassware is rigorously dried before use.
-
Use high-purity, anhydrous solvents and reagents. It is best practice to distill solvents like toluene from a suitable drying agent (e.g., sodium/benzophenone) before use.
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.
-
Possible Cause B: Product Complexation (Stoichiometric Deactivation)
-
Why it Happens: The ketone group in the product, this compound, is a Lewis base. It forms a strong complex with the AlCl₃ catalyst.[2][3] This is not a failure of the catalyst's intrinsic activity but rather a feature of the reaction mechanism. If less than a stoichiometric amount of catalyst is used, the reaction will stop once all the "free" catalyst has been complexed by the product.
-
How to Diagnose: The reaction proceeds initially but stops at a conversion that corresponds to the molar amount of catalyst used.
-
Solution:
-
Use at least a 1:1 molar ratio of Lewis acid catalyst to the limiting reagent (typically ethyl oxalyl chloride). A slight excess (e.g., 1.1 equivalents) is often recommended to account for any minor impurities.[3]
-
The reaction must be followed by an aqueous workup (e.g., quenching with ice/HCl) to break this complex and isolate the ketone product.[3]
-
Problem 2: My heterogeneous zeolite catalyst shows a gradual decline in yield over several cycles.
Possible Cause A: Coking (Carbon Deposition)
-
Why it Happens: At the elevated temperatures often used with zeolite catalysts, side reactions can lead to the formation of heavy, carbon-rich compounds (coke). These compounds deposit within the pores and on the surface of the zeolite, physically blocking reactant molecules from reaching the active acid sites.[1][12]
-
How to Diagnose:
-
Visual Inspection: The recovered catalyst may appear darker (grey or black) than the fresh catalyst.
-
Thermogravimetric Analysis (TGA): This is the definitive method. Heating the used catalyst in an air or oxygen flow will show a weight loss at high temperatures (typically 400-600°C) corresponding to the combustion of the coke deposits.
-
-
Solution: Catalyst Regeneration
-
Coking is often a reversible deactivation mechanism. The catalyst's activity can be restored through a controlled burnout procedure called calcination.
-
Experimental Protocol: Oxidative Regeneration of a Coked Zeolite Catalyst
-
Solvent Wash: After filtration, wash the recovered zeolite catalyst thoroughly with a solvent like dichloromethane or ethyl acetate to remove any adsorbed reactants and products.[3][5]
-
Drying: Dry the washed catalyst in an oven at 110-120°C for at least 4 hours to remove residual solvent.[5]
-
Calcination:
-
Place the dried catalyst in a ceramic crucible in a muffle furnace.
-
Purge the furnace with a slow flow of nitrogen.
-
Heat the catalyst under a nitrogen atmosphere to 200°C and hold for 1 hour to desorb any volatile species.
-
Switch the gas flow to a slow stream of clean, dry air.
-
Ramp the temperature at a controlled rate (e.g., 2-5°C/min) to 500-550°C. A slow ramp is crucial to prevent rapid combustion, which can cause localized overheating and permanent thermal damage (sintering) to the zeolite structure.
-
Hold at this temperature for 3-5 hours, or until the TGA analysis confirms all carbon has been removed.[3][5]
-
Cool the catalyst slowly to room temperature under a flow of dry air or nitrogen.
-
-
Storage: Store the regenerated catalyst in a desiccator to prevent re-adsorption of atmospheric moisture.[3]
Caption: Workflow for the regeneration of a coked zeolite catalyst.
Possible Cause B: Poisoning by Feedstock Impurities
-
Why it Happens: The Brønsted acid sites in zeolites are susceptible to poisoning by basic compounds.[6] Nitrogen-containing compounds (e.g., amines, nitriles) or other Lewis bases present as impurities in the toluene or acylating agent can strongly adsorb to the acid sites, deactivating them.
-
How to Diagnose:
-
Activity Loss Without Coking: If TGA shows little to no coke formation, but activity is still lost, poisoning is a likely cause.
-
Feedstock Analysis: Analyze your starting materials using techniques like GC-MS to screen for potential basic impurities.
-
-
Solution:
-
Purify the feedstock. Toluene can be washed with a dilute acid solution, followed by water, drying, and distillation to remove basic impurities.
-
Pass liquid reactants through a guard bed of activated alumina or silica gel immediately before they enter the reactor to capture polar impurities.
-
Data Summary: Comparing Fresh, Coked, and Regenerated Catalyst
The following table summarizes typical performance data that can help in diagnosing deactivation issues.
| Catalyst State | Appearance | Toluene Conversion (%) (at 4h) | Selectivity to para-isomer (%) | Coke Content (wt%, by TGA) |
| Fresh H-BEA | White Powder | 95 | >98 | < 0.1 |
| Used H-BEA (Coked) | Grey/Brown Powder | 40 | 95 | 5.2 |
| Regenerated H-BEA | White Powder | 93 | >98 | < 0.2 |
Data are illustrative and will vary based on specific reaction conditions and catalyst type.
By systematically evaluating the symptoms against the potential causes outlined in this guide, you can effectively diagnose the root cause of catalyst deactivation and implement the appropriate corrective actions to restore the performance of your this compound synthesis.
References
-
Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI. [Link]
-
A Catalytic Method for the Enantioselective Synthesis of alpha-Quaternary Ketones, alpha-Ketoesters and Aldehydes. UNC Chemistry Department. [Link]
-
Methods for the Synthesis of α-Keto Esters. ResearchGate. [Link]
-
Asymmetric Synthesis of α-Keto Esters via Cu(II)-Catalyzed Aerobic Deacylation of Acetoacetate Alkylation Products: An Unusually Simple Synthetic Equivalent to the Glyoxylate Anion Synthon. PMC - NIH. [Link]
-
α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation. Organic Chemistry Portal. [Link]
-
Lewis Acids: From Conventional Homogeneous to Green Homogeneous and Heterogeneous Catalysis. ACS Publications. [Link]
-
Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]
-
Mechanism of zeolite catalyzed acylation of aromatics. ResearchGate. [Link]
-
Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
-
A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. Scirp.org. [Link]
-
Types of Catalyst Deactivation: Poisoning, Sintering, and Coking. Solubility of Things. [Link]
- Acylation of an organic group over a zeolite.
-
An Investigation into Coking on Catalyst Support Materials & Supported Metal Catalysts. Dublin City University. [Link]
-
Shifts in catalyst deactivation mechanisms as a function of surface coverage during Friedel-Crafts acylation in zeolites. OUCI. [Link]
-
Synthesis of α-keto carboxylic acids, esters and amides. Organic Chemistry Portal. [Link]
-
Introducing an α-Keto Ester Functional Group through Pt-Catalyzed Direct C–H Acylation with Ethyl Chlorooxoacetate. ACS Omega. [Link]
-
Mechanisms of catalyst deactivation. SciSpace. [Link]
-
Lewis acid catalysis. Wikipedia. [Link]
-
Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. ACS Publications. [Link]
-
Ethyl Benzoylformate. Organic Syntheses Procedure. [Link]
-
Lewis Acid Catalysis. University of California, Davis. [Link]
-
Friedel–Crafts reaction. Wikipedia. [Link]
-
Coking kinetics and influence of reaction-regeneration on acidity, activity and deactivation of Zn/HZSM-5 catalyst during methanol aromatization. ResearchGate. [Link]
-
Acylation Reactions over Zeolites and Mesoporous Catalysts. ResearchGate. [Link]
- Methyl benzoylformate highly selective synthetic method.
-
Got Coke? Self-Limiting Poisoning Makes an Ultra Stable and Selective Sub-nano Cluster Catalyst. ChemRxiv. [Link]
-
Friedel-Crafts Acylation. ResearchGate. [Link]
-
LDH-Derived Preparation of Ce-Modified MnCoAl Layered Double Oxides for NH3-SCR: Performance and Reaction Process Study. MDPI. [Link]
-
Identification of coke species on Fe/USY catalysts used for recycling polyethylene into fuels. Royal Society of Chemistry. [Link]
- Preparation method for synthesizing methyl benzoylformate by virtue of one-pot method.
-
EAS Friedel Crafts Alkylation and Acylation. Chad's Prep. [Link]
- The new technique for synthesizing of methyl benzoylformate.
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Technical Support Center: Purification of Ethyl 3-methylbenzoylformate
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of Ethyl 3-methylbenzoylformate. Moving beyond standard column chromatography, this document explores alternative, practical, and efficient purification techniques. Here, we emphasize the "why" behind each step, grounding our protocols in established chemical principles to ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: My crude this compound is a dark oil. Is column chromatography my only option?
A: Not at all. For many common impurities, alternative methods such as vacuum distillation, acid-base extraction, or even recrystallization (if the crude product can be induced to solidify) can be highly effective and more scalable than chromatography. The choice of method depends on the nature of the impurities.
Q2: What are the most common impurities I should expect in my crude product?
A: The impurities largely depend on the synthetic route.
-
Friedel-Crafts Acylation Route: Expect unreacted starting materials like m-xylene and ethyl oxalyl chloride, regioisomers (e.g., ethyl 2,4-dimethylbenzoylformate), and potentially di-acylated byproducts. Acidic workups can also lead to the partial hydrolysis of the ester to 3-methylbenzoylformic acid.
-
Oxidation of 3-methylmandelic acid ethyl ester: Incomplete oxidation can leave residual starting material. Over-oxidation could lead to the formation of 3-methylbenzoic acid.[1]
Q3: Can I use an acid-base extraction to purify my ester? I'm concerned about hydrolysis.
A: Yes, an acid-base extraction is a powerful tool to remove acidic or basic impurities. To mitigate the risk of ester hydrolysis, it is crucial to use a mild base, such as a saturated sodium bicarbonate solution, and to avoid prolonged contact times and elevated temperatures.[2][3] Strong bases like sodium hydroxide should be avoided as they can readily saponify the ester.
Q4: My compound seems to decompose upon heating. Is distillation a viable option?
A: this compound has a high boiling point. Attempting distillation at atmospheric pressure will likely lead to thermal decomposition.[4][5] However, vacuum distillation significantly lowers the boiling point, making it a suitable technique for purifying high-boiling, thermally sensitive compounds.
Troubleshooting and Purification Guides
This section provides detailed protocols and troubleshooting for common issues encountered during the purification of this compound.
Scenario 1: Crude product contains acidic impurities (e.g., 3-methylbenzoylformic acid).
Recommended Technique: Acid-Base Extraction
This technique is ideal for removing acidic byproducts, such as the corresponding carboxylic acid formed from ester hydrolysis, or unreacted acidic starting materials.
Experimental Protocol: Acid-Base Wash
-
Dissolve the crude this compound in a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution. Caution: Vent the funnel frequently as CO₂ gas will evolve if acidic impurities are present.
-
Gently shake the funnel and allow the layers to separate.
-
Drain the aqueous (bottom) layer.
-
Repeat the wash with NaHCO₃ solution until no more gas evolution is observed.
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter to remove the drying agent and concentrate the solvent in vacuo to obtain the purified product.
Troubleshooting:
| Issue | Probable Cause | Solution |
| Emulsion Formation | Vigorous shaking, especially with chlorinated solvents. | Allow the mixture to stand for a longer period. Add a small amount of brine to help break the emulsion. For persistent emulsions, filter the mixture through a pad of Celite. |
| Product Loss | Partial hydrolysis of the ester during the wash. | Use a weaker base (e.g., dilute NaHCO₃), minimize the contact time between the organic and aqueous layers, and perform the extraction at a lower temperature (e.g., in an ice bath). |
| Incomplete Removal of Acidic Impurity | Insufficient amount of base or insufficient washing. | Perform multiple washes with the basic solution and test the aqueous layer with pH paper to ensure it is basic. |
Scenario 2: Crude product contains high-boiling, non-polar impurities or colored byproducts.
Recommended Technique: Vacuum Distillation
This method is highly effective for separating compounds with different boiling points and is particularly useful for high-boiling liquids like this compound.
Experimental Protocol: Vacuum Distillation
-
Ensure your glassware is clean, dry, and free of cracks. Use a round-bottom flask of an appropriate size (ideally half-full).
-
Add a magnetic stir bar or boiling chips to the flask containing the crude product to ensure smooth boiling.
-
Assemble the distillation apparatus (short path is often sufficient). Ensure all joints are well-sealed with appropriate vacuum grease.
-
Connect the apparatus to a vacuum pump with a cold trap in between.
-
Slowly and carefully apply the vacuum.
-
Once a stable vacuum is achieved, begin to heat the distillation flask gently using a heating mantle.
-
Collect the fraction that distills at the expected boiling point and pressure. For this compound, this is approximately 90°C at 0.1 mmHg.
-
Once the desired fraction is collected, remove the heat source before turning off the vacuum to prevent bumping.
Troubleshooting:
| Issue | Probable Cause | Solution |
| Bumping/Uncontrolled Boiling | Uneven heating or lack of boiling chips/stirring. | Ensure smooth and even heating. Use a magnetic stir bar for efficient stirring. |
| Product Decomposition | Excessive heating temperature. | Ensure a good vacuum is achieved to lower the boiling point. Use a well-controlled heating source. |
| No Distillate | Vacuum is not low enough or the temperature is too low. | Check for leaks in the system. Ensure the vacuum pump is functioning correctly. Gradually increase the heating temperature. |
Scenario 3: Small-scale purification or separation of closely related isomers.
Recommended Technique: Preparative Thin-Layer Chromatography (Prep TLC)
Prep TLC is a valuable technique for purifying small quantities (typically <100 mg) of a compound, especially when dealing with impurities that have similar polarities to the product.[6][7][8]
Experimental Protocol: Preparative TLC
-
Dissolve the crude sample in a minimal amount of a low-boiling point solvent (e.g., dichloromethane or ethyl acetate).
-
Using a capillary tube or a pipette, carefully apply the concentrated solution as a thin, uniform line across the origin of a preparative TLC plate.
-
Allow the solvent to fully evaporate.
-
Develop the plate in a chamber with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). The ideal solvent system should give your product an Rf of ~0.2-0.3 on an analytical TLC plate.
-
Visualize the separated bands under UV light and mark the band corresponding to the desired product.
-
Carefully scrape the silica containing the product band from the plate using a clean spatula or razor blade.
-
Place the collected silica in a small flask and add a polar solvent (e.g., ethyl acetate or a mixture of dichloromethane and methanol) to elute the product from the silica.
-
Filter the mixture to remove the silica, washing the silica with additional solvent.
-
Combine the filtrates and remove the solvent in vacuo to yield the purified product.
Troubleshooting:
| Issue | Probable Cause | Solution |
| Poor Separation | Inappropriate solvent system. | Optimize the solvent system using analytical TLC plates before attempting preparative scale. |
| Broad Bands | Overloading the plate or applying the sample in too dilute a solution. | Apply a more concentrated sample solution and avoid overloading the plate. |
| Low Recovery | Incomplete elution of the product from the silica. | Use a more polar solvent for elution. Multiple extractions of the silica may be necessary. Sonication can also improve recovery. |
Visualization of Workflows
Decision-Making Workflow for Purification
Caption: Decision tree for selecting a purification method.
Acid-Base Extraction Workflow
Caption: Workflow for acid-base extraction.
References
Sources
- 1. Mandelic acid and phenyllactic acid “Reaction Sets” for exploring the kinetics and mechanism of oxidations by hydrous manganese oxide (HMO) - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 2. websites.umich.edu [websites.umich.edu]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. How To [chem.rochester.edu]
- 7. chemrxiv.org [chemrxiv.org]
- 8. chemrxiv.org [chemrxiv.org]
Technical Support Center: Minimizing Byproduct Formation in Benzoylformate Ester Reactions
Welcome to the Technical Support Center for benzoylformate ester reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with these versatile building blocks. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you minimize byproduct formation and optimize your reaction outcomes.
Introduction to the Reactivity of Benzoylformate Esters
Benzoylformate esters, as α-keto esters, possess two adjacent electrophilic centers: the ketone and the ester carbonyls. This unique electronic arrangement makes them valuable synthons but also susceptible to a variety of side reactions. Understanding the delicate balance of their reactivity is paramount to achieving high yields and purity in your desired transformations. This guide will address common challenges encountered during both the synthesis of benzoylformate esters and their subsequent use in key carbon-carbon bond-forming reactions.
Part 1: Troubleshooting the Synthesis of Benzoylformate Esters
The two most common laboratory-scale methods for synthesizing benzoylformate esters are the Fischer esterification of benzoylformic acid and the reaction of a benzoyl chloride with an alcohol. Each method presents its own set of challenges regarding byproduct formation.
Frequently Asked Questions (FAQs): Synthesis
Q1: I'm observing a significant amount of benzoic acid in my Fischer esterification of benzoylformic acid. What is the cause and how can I prevent it?
A1: The presence of benzoic acid is a common issue and can arise from two main pathways: oxidative decarboxylation of the starting benzoylformic acid, especially if crude starting material is used, or hydrolysis of the benzoylformate ester product.[1] To minimize benzoic acid formation, consider the following:
-
Purity of Starting Material: Ensure your benzoylformic acid is as pure as possible. If you are preparing it via oxidation of mandelic acid, residual oxidizing agents can promote decarboxylation.[1]
-
Anhydrous Conditions: Water is the enemy of high-yielding esterifications. It can hydrolyze the ester product back to the carboxylic acid and also interfere with the acid catalyst.[2] Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents.
-
Driving the Equilibrium: Fischer esterification is a reversible reaction. To drive the equilibrium towards the ester product, use a large excess of the alcohol and/or remove water as it forms, for example, by using a Dean-Stark apparatus.[2]
-
Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures can promote side reactions. Monitor the reaction progress by TLC or HPLC and stop the reaction once the starting material is consumed.
Q2: My synthesis of ethyl benzoylformate from benzoyl chloride and ethanol is giving me a mixture of products, including ethyl benzoate. How can I improve the selectivity?
A2: The formation of ethyl benzoate is a known side reaction in this process. It can occur if the benzoyl chloride starting material is contaminated with benzoyl chloride that has lost its formyl group, or if decarbonylation occurs under the reaction conditions. To improve selectivity for ethyl benzoylformate:
-
High-Purity Benzoyl Chloride: Start with high-purity, freshly prepared or purchased benzoyl chloride.
-
Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C) to minimize potential decarbonylation.
-
Slow Addition: Add the benzoyl chloride slowly to the ethanol to maintain a low concentration of the acyl chloride and control the reaction exotherm.
-
Base Selection: The use of a non-nucleophilic base, such as pyridine, can help to scavenge the HCl byproduct without promoting other side reactions.
Troubleshooting Guide: Synthesis of Benzoylformate Esters
| Observed Issue | Potential Cause(s) | Recommended Solutions | References |
| Low Yield | Incomplete reaction (Fischer esterification). | Use a large excess of the alcohol; Remove water using a Dean-Stark trap; Ensure the acid catalyst is active. | [2] |
| Hydrolysis of the ester product. | Maintain anhydrous conditions; Minimize reaction time. | [2] | |
| Presence of Benzoic Acid | Oxidative decarboxylation of benzoylformic acid. | Use pure starting materials; Avoid harsh oxidizing conditions. | [1] |
| Hydrolysis of the benzoylformate ester. | Work-up the reaction under neutral or slightly basic conditions (e.g., wash with sodium bicarbonate solution). | [2] | |
| Presence of Ethyl Benzoate (from Benzoyl Chloride) | Impure benzoyl chloride. | Use high-purity starting materials. | |
| Decarbonylation during the reaction. | Maintain low reaction temperatures. | ||
| Discoloration of Reaction Mixture | Decomposition of starting materials or products. | Use purified reagents; Avoid excessive heat. |
Part 2: Minimizing Byproducts in Reactions of Benzoylformate Esters
Benzoylformate esters are valuable electrophiles in a variety of carbon-carbon bond-forming reactions, including the Claisen condensation, Aldol reaction, and Michael addition. Their unique structure, however, can lead to specific side reactions that diminish the yield of the desired product.
Visualizing Reaction Pathways: Desired vs. Side Reactions
The following diagrams illustrate the desired reaction pathways and common side reactions for Claisen, Aldol, and Michael reactions involving a benzoylformate ester.
Caption: Desired Claisen condensation vs. side reactions.
Caption: Desired Aldol addition vs. side reactions.
Caption: Desired Michael addition vs. side reactions.
Frequently Asked Questions (FAQs): Reactions of Benzoylformate Esters
Q3: In a crossed Claisen condensation with ethyl benzoylformate and a simple ketone, I'm getting a low yield of the desired β-dicarbonyl product and a lot of starting material recovery. What's going wrong?
A3: This is a common issue in crossed Claisen condensations.[3] The primary culprits are often the choice of base and the relative reactivity of the coupling partners.
-
Base Selection: A strong, non-nucleophilic base like lithium diisopropylamide (LDA) is often preferred for crossed Claisen condensations.[4] Using a nucleophilic base like sodium ethoxide can lead to a complex mixture of products due to transesterification and competing self-condensation of the enolizable partner.[5]
-
Order of Addition: To ensure the desired cross-condensation, it is crucial to pre-form the enolate of the ketone with LDA at low temperature (e.g., -78 °C) before adding the ethyl benzoylformate. This ensures that the ketone acts as the nucleophile and the benzoylformate ester as the electrophile.[3]
-
Reaction Stoichiometry: Using a slight excess of the non-enolizable partner (ethyl benzoylformate) can help to drive the reaction towards the desired cross-condensation product.[3]
Q4: My Aldol reaction with ethyl benzoylformate is reversible, and I'm struggling to isolate the β-hydroxy-α-keto ester adduct. How can I favor the product?
A4: The reversibility of the Aldol reaction is a well-known challenge.[6] To favor the formation and isolation of the desired adduct:
-
Temperature Control: Perform the reaction at low temperatures to favor the thermodynamic product.
-
Trapping the Product: In some cases, the aldol adduct can be trapped in situ by acylation of the newly formed hydroxyl group. This prevents the retro-Aldol reaction.
-
Careful Work-up: Neutralize the reaction mixture carefully at low temperature to avoid acid- or base-catalyzed retro-Aldol reaction during work-up.
-
Substrate Choice: The equilibrium of the Aldol reaction is also dependent on the structure of the substrates. More reactive aldehydes as the electrophile tend to give better yields.
Q5: I'm observing polymerization in my Michael addition reaction where the benzoylformate ester enolate is the Michael donor. How can I prevent this?
A5: Polymerization is a common side reaction in Michael additions, especially with highly reactive Michael acceptors like methyl vinyl ketone.[7] To minimize polymerization:
-
Slow Addition: Add the Michael acceptor slowly to the solution of the pre-formed enolate of the benzoylformate ester. This maintains a low concentration of the acceptor and favors the 1:1 adduct.
-
Use of a Co-solvent: In some cases, using a co-solvent can help to better solvate the intermediates and reduce the rate of polymerization.
-
Temperature Control: Lowering the reaction temperature can help to control the rate of the reaction and reduce the likelihood of polymerization.
Troubleshooting Guide: Reactions of Benzoylformate Esters
| Observed Issue | Potential Cause(s) | Recommended Solutions | References |
| Self-Condensation of Enolizable Partner (Claisen) | Use of a nucleophilic base that allows for equilibrium between enolates. | Use a strong, non-nucleophilic base like LDA and pre-form the desired enolate. | [3][4] |
| Hydrolysis/Decarboxylation of Product (Claisen) | Acidic or basic work-up at elevated temperatures. | Perform work-up at low temperatures and under neutral conditions. | |
| Retro-Aldol Reaction | Reversibility of the Aldol addition. | Run the reaction at low temperature; Trap the product in situ; Careful work-up. | [6] |
| Dehydration of Aldol Adduct | Elevated temperatures or acidic/basic conditions. | Maintain low temperatures throughout the reaction and work-up. | |
| 1,2-Addition instead of Michael Addition | Use of a "hard" nucleophile or a highly reactive carbonyl on the acceptor. | Use conditions that favor the formation of the thermodynamic enolate (e.g., weaker base, longer reaction time). | |
| Polymerization (Michael Addition) | High concentration of the Michael acceptor. | Add the Michael acceptor slowly to the enolate solution. | [7] |
Part 3: Experimental Protocols and Analytical Methods
Detailed Experimental Protocol: Crossed Claisen Condensation of Ethyl Benzoylformate with Acetone
This protocol provides a general procedure for the synthesis of 1-phenyl-1,3-butanedione, a β-diketone, via a crossed Claisen condensation.
Materials:
-
Diisopropylamine, freshly distilled
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous acetone
-
Ethyl benzoylformate
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add anhydrous THF and diisopropylamine.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi solution dropwise while maintaining the temperature below -70 °C. Stir for 30 minutes at -78 °C to generate the lithium diisopropylamide (LDA) solution.
-
Slowly add anhydrous acetone dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete formation of the lithium enolate of acetone.
-
In a separate flame-dried flask, dissolve ethyl benzoylformate in anhydrous THF.
-
Slowly add the solution of ethyl benzoylformate to the acetone enolate solution at -78 °C.
-
Allow the reaction to stir at -78 °C for 2-3 hours, monitoring the progress by TLC.
-
Quench the reaction at -78 °C by the slow addition of 1 M HCl until the solution is acidic (pH ~2-3).
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Analytical Method: HPLC Analysis of a Benzoylformate Ester Reaction Mixture
This method provides a general starting point for the analysis of a reaction mixture containing a benzoylformate ester and potential byproducts.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[8]
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient: A typical gradient could be 50-95% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Sample Preparation: Withdraw an aliquot of the reaction mixture, quench if necessary, and dilute with the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.[8]
-
Quantification: Create a calibration curve using a standard of the benzoylformate ester to quantify its consumption. Byproducts can be identified by comparison to known standards or by collecting fractions for analysis by other techniques (e.g., MS, NMR).
References
-
Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI. [Link]
-
Ester Chemistry. LibreTexts. [Link]
-
Synthesis and Consecutive Reactions of α-Azido Ketones: A Review. PubMed Central. [Link]
-
Synthesis and Consecutive Reactions of α-Azido Ketones: A Review. ResearchGate. [Link]
-
Crossed Claisen condensation. YouTube. [Link]
-
Claisen condensation. Fiveable. [Link]
-
Further developments of β,γ-unsaturated α-ketoesters as versatile synthons in asymmetric catalysis. PubMed Central. [Link]
-
Which one of the following is the mechanism of hydrolysis of ethyl benzoate. Filo. [Link]
-
Ester to Acid - Common Conditions. Organic Chemistry Portal. [Link]
-
Ethyl Benzoylformate. Organic Syntheses. [Link]
-
Acid Catalyzed Hydrolysis of Esters. LibreTexts. [Link]
-
21.6 Claisen Condensation Reactions | Organic Chemistry. YouTube. [Link]
-
Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. [Link]
-
23.7 The Claisen Condensation Reaction. OpenStax. [Link]
-
Aldol reaction. Wikipedia. [Link]
-
Crossed Claisen and Claisen Variation Reactions. Chemistry Steps. [Link]
-
Claisen Condensation Reaction Mechanism. Chemistry Steps. [Link]
-
Aldol Reaction: Mechanism and Examples. NROChemistry. [Link]
-
α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation. Organic Chemistry Portal. [Link]
-
Crossed Claisen Condensations. University of Guelph. [Link]
-
Aldol Addition and Condensation Reactions. Master Organic Chemistry. [Link]
-
The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]
-
(PDF) Advances in the Krapcho Decarboxylation. ResearchGate. [Link]
-
(PDF) GC/MS analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers. ResearchGate. [Link]
-
23.1: Carbonyl Condensations - The Aldol Reaction. LibreTexts. [Link]
-
Decarboxylation. Organic Chemistry Portal. [Link]
-
Intramolecular Aldol Reactions. Chemistry Steps. [Link]
-
Michael addition reaction. Wikipedia. [Link]
-
Acids: Derivatization for GC Analysis. Springer. [Link]
-
Ethyl benzoylformate. PubChem. [Link]
-
Michael Addition. Organic Chemistry Portal. [Link]
-
Effect of ethyl benzoylformate concentration on enzyme activity. ResearchGate. [Link]
-
23.10 Conjugate Carbonyl Additions: The Michael Reaction. NC State University Libraries. [Link]
-
(PDF) Derivatization Methods in GC and GC/MS. ResearchGate. [Link]
-
Optimizing GC-MS and GC-MS/MS Analysis of 3-MCPD and Glycidyl Esters in Edible Oils. Agilent. [Link]
-
ICH guideline Q14 on analytical procedure development. European Medicines Agency. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Crossed Claisen and Claisen Variation Reactions - Chemistry Steps [chemistrysteps.com]
- 4. youtube.com [youtube.com]
- 5. fiveable.me [fiveable.me]
- 6. Aldol reaction - Wikipedia [en.wikipedia.org]
- 7. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Stability issues of Ethyl 3-methylbenzoylformate under acidic/basic conditions
Welcome to the technical support center for Ethyl 3-methylbenzoylformate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound under various experimental conditions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the laboratory.
I. Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the handling, storage, and stability of this compound.
Q1: What is the primary degradation pathway for this compound?
The primary degradation pathway for this compound under both acidic and basic conditions is hydrolysis of the ester bond. This reaction yields 3-methylbenzoylformic acid and ethanol. The presence of the α-keto group, an electron-withdrawing group, makes the ester carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide ions compared to a simple alkyl ester.
Q2: How does the 3-methyl group on the benzene ring affect the stability of the molecule?
The methyl group at the meta-position of the benzene ring has a weak electron-donating effect through induction. This slightly increases the electron density in the benzene ring but has a minimal impact on the reactivity of the ester functional group, which is primarily dictated by the more powerful electron-withdrawing effect of the adjacent α-keto group. Therefore, the influence of the 3-methyl group on the overall hydrolytic stability is generally considered minor.
Q3: What are the expected degradation products under acidic and basic conditions?
Under both acidic and basic conditions, the principal degradation products are 3-methylbenzoylformic acid and ethanol.
-
Acid-Catalyzed Hydrolysis: The reaction is initiated by protonation of the carbonyl oxygen of the ester, which increases its electrophilicity. This is followed by a nucleophilic attack by water.
-
Base-Promoted Hydrolysis (Saponification): This process involves the direct nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon. This reaction is typically faster than acid-catalyzed hydrolysis.[1]
It is also important to consider the potential for decarboxylation of the resulting 3-methylbenzoylformic acid, especially under harsh heating conditions, which would lead to the formation of 3-methylbenzaldehyde.[2][3]
Q4: What are the recommended storage conditions for this compound?
To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area in a tightly sealed container to protect it from moisture and light.[4] Exposure to atmospheric moisture can lead to slow hydrolysis over time.
II. Troubleshooting Guide: Experimental Stability Issues
This section provides a structured approach to troubleshooting common stability-related issues you may encounter during your experiments.
Issue 1: Rapid Degradation of this compound in Solution
Symptoms:
-
Disappearance of the starting material peak and appearance of a new, more polar peak in your HPLC chromatogram.
-
A shift in the pH of your unbuffered solution.
-
Unexpected results in a reaction where this compound is a reactant.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Presence of Acidic or Basic Impurities | Trace amounts of acid or base in your solvents or reagents can catalyze the hydrolysis of the ester. | 1. Solvent Purity Check: Ensure you are using high-purity, anhydrous solvents. If necessary, distill or dry your solvents before use. 2. Reagent pH: Check the pH of your reagents and reaction mixtures. Neutralize any acidic or basic impurities if possible without affecting your experiment. |
| Inappropriate Solvent Choice | Protic solvents, especially water, can participate in the hydrolysis reaction. | 1. Use Aprotic Solvents: If your experimental conditions allow, use aprotic solvents like acetonitrile, THF, or dichloromethane. 2. Minimize Water Content: If an aqueous or protic solvent system is necessary, use freshly deionized water and prepare solutions immediately before use. |
| Elevated Temperature | Higher temperatures accelerate the rate of hydrolysis. | 1. Conduct Reactions at Lower Temperatures: If feasible, run your experiments at room temperature or below. 2. Minimize Exposure to Heat: Avoid prolonged heating of solutions containing this compound. |
Issue 2: Inconsistent Results in Stability Studies
Symptoms:
-
High variability in the percentage of degradation between replicate experiments.
-
Non-reproducible HPLC results.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Inaccurate pH Control | The rate of hydrolysis is highly dependent on pH. Small variations in pH can lead to significant differences in degradation rates. | 1. Use Buffered Solutions: Employ appropriate buffer systems to maintain a constant pH throughout the experiment. 2. Verify Buffer Capacity: Ensure the buffer capacity is sufficient to handle any potential pH shifts during the experiment. |
| Inconsistent Temperature Control | Fluctuations in temperature will affect the reaction kinetics. | 1. Use a Temperature-Controlled Environment: Utilize a water bath, heating block, or incubator to maintain a constant temperature. 2. Monitor Temperature: Regularly check and record the temperature of your experimental setup. |
| Sample Preparation Variability | Inconsistencies in sample preparation, such as dilution errors or variations in exposure time to stress conditions, can lead to variable results. | 1. Standardize Protocols: Develop and strictly follow a detailed Standard Operating Procedure (SOP) for sample preparation. 2. Use Calibrated Equipment: Ensure all pipettes, balances, and other measuring devices are properly calibrated. |
III. Experimental Protocols
This section provides detailed, step-by-step methodologies for conducting stability studies on this compound.
Protocol 1: Forced Degradation Study - Acid and Base Hydrolysis
This protocol is designed to intentionally degrade the compound to identify potential degradation products and develop a stability-indicating analytical method, in line with ICH guidelines. The goal is to achieve 5-20% degradation.[5][6]
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Trifluoroacetic acid (TFA)
-
Volumetric flasks, pipettes, and vials
-
HPLC system with UV detector
-
pH meter
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To a vial, add a known volume of the stock solution and an equal volume of 0.1 M HCl.
-
Heat the mixture at 60°C.
-
Withdraw aliquots at regular intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH.
-
Dilute the neutralized samples with the mobile phase to an appropriate concentration for HPLC analysis.
-
If no degradation is observed, repeat the experiment with 1 M HCl.
-
-
Base Hydrolysis:
-
To a vial, add a known volume of the stock solution and an equal volume of 0.1 M NaOH.
-
Keep the mixture at room temperature.
-
Withdraw aliquots at shorter intervals (e.g., 0, 30, 60, 120 minutes) as base hydrolysis is generally faster.
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl.
-
Dilute the neutralized samples with the mobile phase for HPLC analysis.
-
If the reaction is too fast, consider performing the experiment at a lower temperature (e.g., 4°C). If it is too slow, a slightly elevated temperature (e.g., 40°C) or 1 M NaOH can be used.
-
-
Control Sample: Prepare a control sample by diluting the stock solution with the mobile phase to the same final concentration as the stressed samples.
Protocol 2: Stability-Indicating HPLC Method
This method is designed to separate the parent compound, this compound, from its primary degradation product, 3-methylbenzoylformic acid.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Expected Elution Profile: 3-methylbenzoylformic acid, being more polar, will elute earlier than the parent ester, this compound.
Protocol 3: Monitoring Hydrolysis by ¹H NMR Spectroscopy
¹H NMR spectroscopy can be a powerful tool for monitoring the kinetics of hydrolysis in real-time.[7][8]
Procedure:
-
Sample Preparation: Prepare a solution of this compound in a deuterated solvent (e.g., D₂O with a co-solvent like acetonitrile-d₃ if solubility is an issue).
-
Initial Spectrum: Acquire a ¹H NMR spectrum at time zero.
-
Initiate Hydrolysis: Add a known amount of acid (e.g., DCl) or base (e.g., NaOD) to the NMR tube.
-
Time-course Monitoring: Acquire spectra at regular intervals.
-
Data Analysis: Monitor the decrease in the integral of a characteristic peak of this compound (e.g., the quartet of the ethyl group's CH₂) and the corresponding increase in the integral of a characteristic peak of ethanol (e.g., the quartet of its CH₂). The rate of hydrolysis can be determined from this data.
IV. Diagrams and Visualizations
Degradation Pathways
The following diagrams illustrate the mechanisms of acid- and base-catalyzed hydrolysis of this compound.
Caption: Acid-catalyzed hydrolysis mechanism.
Caption: Base-promoted hydrolysis (saponification) mechanism.
Experimental Workflow for Stability Study
Caption: Workflow for a forced degradation study.
V. References
-
Hagon, B. A., & Stachulski, A. V. (1991). 1H NMR as an analytical tool for the investigation of hydrolysis rates: a method for the rapid evaluation of the shelf-life of aqueous solutions of drugs with ester groups. Journal of Pharmacy and Pharmacology, 43(12), 860-862.
-
Master Organic Chemistry. (2022). Decarboxylation. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Ethyl Benzoylformate. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2023, January 9). Decarboxylation of Carboxylic Acids [Video]. YouTube. [Link]
-
U.S. Department of Agriculture. (n.d.). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. Retrieved from [Link]
-
ResearchGate. (n.d.). Local environment-dependent kinetics of ester hydrolysis revealed by direct 1H NMR measurement of degrading hydrogels. Retrieved from [Link]
-
Pharma Specialists. (2022). Forced Degradation Studies in Pharmaceutical Industry. Retrieved from [Link]
-
SIELC Technologies. (2018). Ethyl benzoate. Retrieved from [Link]
-
ResearchGate. (2017). The Application of Reaction NMR: for Real Time Monitoring of Chemical Reactions and Processes. Retrieved from [Link]
-
SSERC. (n.d.). Hydrolysis of ethyl benzoate – Teacher's guide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]
-
RosDok. (n.d.). Development of low-field flow 31P NMR spectroscopy for reaction monitoring in organometallic chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 18.5: Decarboxylation of Carboxylic Acids. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]
-
MDPI. (2018). Optimization and a Kinetic Study on the Acidic Hydrolysis of Dialkyl α-Hydroxybenzylphosphonates. Molecules, 23(10), 2469.
-
American Chemical Society. (2022). Chemoenzymatic Diazo Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases. ACS Catalysis, 12(23), 14457-14465.
-
ResearchGate. (1977). Decarboxylation of substituted 4-aminobenzoic acids in acidic aqueous solution. Retrieved from [Link]
-
PubMed Central. (2017). Synthesis of Complex Tertiary Glycolates by Enantioconvergent Arylation of Stereochemically Labile α-Keto Esters. Journal of the American Chemical Society, 139(16), 5736-5739.
-
Chemistry LibreTexts. (2022). 21.6: Chemistry of Esters. Retrieved from [Link]
-
ResearchGate. (2009). One-pot efficient synthesis of aryl α-keto esters from aryl-ketones. Retrieved from [Link]
-
ORCA - Cardiff University. (2022). Borane promoted aryl transfer reaction for the synthesis of α-aryl functionalised β-hydroxy and β-keto esters. Retrieved from [Link]
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. BJOC - NMR reaction monitoring in flow synthesis [beilstein-journals.org]
- 8. cipac.org [cipac.org]
Technical Support Center: Navigating the Challenges of Sterically Hindered Benzoylformates
Welcome to the technical support center dedicated to addressing the low reactivity of sterically hindered benzoylformates. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in achieving efficient and stereoselective transformations with these substrates. Here, we provide in-depth troubleshooting advice and detailed protocols to help you overcome common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction with a sterically hindered benzoylformate showing low or no conversion?
A1: The low reactivity of sterically hindered benzoylformates primarily stems from two factors:
-
Steric Hindrance: Bulky substituents on the phenyl ring (e.g., at the ortho position) physically obstruct the approach of nucleophiles or catalysts to the electrophilic carbonyl carbon. This increases the activation energy of the reaction, slowing it down or preventing it from proceeding under standard conditions.[1][2]
-
Electronic Effects: The nature of the substituents on the aromatic ring can also influence reactivity. Electron-donating groups can decrease the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack. Conversely, electron-withdrawing groups can enhance reactivity.[3][4][5]
Q2: I am observing a complex mixture of products. What are the likely side reactions?
A2: When dealing with challenging substrates like sterically hindered benzoylformates, several side reactions can occur, leading to a complex product mixture. Common side reactions include:
-
Racemization: If the desired transformation is a stereoselective reduction, harsh reaction conditions or unsuitable catalysts can lead to the formation of a racemic or nearly racemic mixture of the corresponding mandelate ester.
-
Decomposition: Prolonged reaction times or high temperatures, often employed to drive the reaction to completion, can lead to the decomposition of the starting material or the desired product.
-
Byproduct Formation from the Catalyst or Reagents: In some cases, the reagents themselves can undergo side reactions. For instance, in hydride reductions, trace amounts of borohydride species in commercially available borane solutions can lead to non-selective reductions.[6]
Q3: How do I choose the right catalyst for the asymmetric reduction of my sterically hindered benzoylformate?
A3: The choice of catalyst is critical for achieving high enantioselectivity and conversion. For sterically hindered benzoylformates, consider the following options:
-
Oxazaborolidine Catalysts (Corey-Itsuno Reduction): These catalysts, particularly the Corey-Bakshi-Shibata (CBS) catalyst, are highly effective for the enantioselective reduction of prochiral ketones.[6][7][8][9][10] The catalyst coordinates to the ketone, activating it for reduction by borane in a stereocontrolled manner.
-
Ruthenium-Based Catalysts: Chiral ruthenium complexes, often in combination with diphosphine ligands like BINAP, are powerful catalysts for the asymmetric hydrogenation of α-keto esters.[11]
-
Biocatalysts: Enzymes, such as alcohol dehydrogenases (ADHs) from various microorganisms (e.g., Saccharomyces cerevisiae), can exhibit excellent stereoselectivity in the reduction of bulky ketones and keto esters.[12][13][14] This chemoenzymatic approach often proceeds under mild conditions.
Troubleshooting Guides
Guide 1: Low Conversion in Asymmetric Reduction
Problem: Your asymmetric reduction of a sterically hindered benzoylformate has stalled, resulting in low conversion of the starting material.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction conversion.
Detailed Steps:
-
Evaluate the Catalyst System:
-
Catalyst Loading: For sterically hindered substrates, a higher catalyst loading (e.g., 5-10 mol%) may be necessary to achieve a reasonable reaction rate.
-
Catalyst Choice: If you are using a standard catalyst, consider switching to one known for its efficacy with bulky substrates. For example, if a simple Ru-BINAP catalyst is ineffective, a Corey-Itsuno reduction using a CBS catalyst might be more successful.[6][10][11]
-
-
Optimize Reaction Conditions:
-
Temperature: Carefully increasing the reaction temperature can help overcome the activation energy barrier. However, monitor the reaction closely for any signs of decomposition or loss of enantioselectivity.
-
Solvent: The choice of solvent can significantly impact the reaction rate and selectivity. For Corey-Itsuno reductions, THF is commonly used.[6][8] For hydrogenations, a range of solvents from polar aprotics to alcohols may be screened.
-
Pressure (for Hydrogenation): Increasing the hydrogen pressure can enhance the rate of hydrogenation reactions.
-
-
Check Reagent Quality:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Moisture can deactivate both the catalyst and the borane reagent in Corey-Itsuno reductions.[7]
-
Purity of Reagents: Use freshly distilled or purified solvents and high-purity reagents. Impurities can inhibit the catalyst.
-
Guide 2: Poor Enantioselectivity
Problem: The desired chiral mandelate ester is formed, but with low enantiomeric excess (ee).
Troubleshooting Steps:
-
Lower the Reaction Temperature: Enantioselectivity is often temperature-dependent. Running the reaction at a lower temperature (e.g., -78 °C for Corey-Itsuno reductions) can significantly improve the ee.
-
Modify the Catalyst:
-
Chiral Ligand: In transition metal-catalyzed hydrogenations, the choice of chiral ligand is paramount. Screen a library of ligands to find the optimal one for your specific substrate.
-
CBS Catalyst Variant: For Corey-Itsuno reductions, different substituents on the oxazaborolidine catalyst can influence enantioselectivity. Consider trying variants of the CBS catalyst.
-
-
Use of Additives: In some cases, additives can enhance enantioselectivity. For instance, in certain reductions, the addition of a Lewis acid like ZnCl₂ can improve diastereoselectivity when using chiral auxiliaries.[15]
Data Summary: Catalyst Systems for Asymmetric Reduction of α-Keto Esters
| Catalyst System | Typical Substrate | Reductant | Key Advantages | Potential Issues |
| (R)- or (S)-CBS Catalyst | Aryl and alkyl α-keto esters | BH₃•THF | High enantioselectivity, predictable stereochemistry | Sensitive to moisture, potential for non-selective reduction by borohydride impurities |
| Ru-BINAP Complexes | Aromatic and aliphatic α-keto esters | H₂ | High turnover numbers, applicable to a wide range of substrates | Requires specialized high-pressure equipment, ligand screening may be necessary |
| Baker's Yeast (S. cerevisiae) | Various α- and β-keto esters | Glucose (in situ NADPH regeneration) | Mild reaction conditions, environmentally friendly | Substrate-dependent selectivity, potential for competing reductases leading to mixed stereoisomers |
Experimental Protocols
Protocol 1: Corey-Itsuno Reduction of a Sterically Hindered Benzoylformate
This protocol provides a general procedure for the asymmetric reduction of a sterically hindered benzoylformate using the (R)-CBS catalyst.
Materials:
-
Sterically hindered benzoylformate
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-tetrahydrofuran complex (1 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the sterically hindered benzoylformate (1.0 mmol).
-
Dissolve the benzoylformate in anhydrous THF (5 mL).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
To the stirred solution, add the (R)-CBS catalyst solution (0.1 mmol, 0.1 mL of a 1 M solution) dropwise.
-
After stirring for 10 minutes, add the borane-THF complex (1.2 mmol, 1.2 mL of a 1 M solution) dropwise over 30 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow, dropwise addition of methanol (2 mL) at -78 °C.
-
Allow the reaction mixture to warm to room temperature.
-
Add 1 M HCl (5 mL) and stir for 30 minutes.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired chiral mandelate ester.
Mechanism of Corey-Itsuno Reduction:
Caption: Simplified mechanism of the Corey-Itsuno reduction.
References
-
Highly Stereoselective Reduction of α-Keto Esters: Utility of cis-1-Arylsulfonamido-2-indanols as Chiral Auxiliaries. (n.d.). National Institutes of Health. Retrieved January 11, 2026, from [Link]
-
Effect of Substituents on Reactivity and Orientation in Electrophilic Aromatic Substitution. (2021, February 21). Chemistry LibreTexts. [Link]
-
Corey–Itsuno reduction. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]
-
Corey-Itsuno, Corey-Bakshi-Shibata Reduction. (2021, April 30). YouTube. [Link]
-
Corey–Itsuno reduction. (n.d.). Grokipedia. Retrieved January 11, 2026, from [Link]
-
Effect of Substituents on Reactivity and Orientation in Electrophilic Aromatic Substitution. (2021, July 31). Chemistry LibreTexts. [Link]
-
Itsuno-Corey Reduction. (n.d.). SynArchive. Retrieved January 11, 2026, from [Link]
-
Enzymatic Reductions for the Chemist. (2025, August 6). ResearchGate. [Link]
-
Corey-Bakshi-Shibata Reduction. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]
-
Chemo-Enzymatic Cascade for the Generation of Fragrance Aldehydes. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]
-
Methods for the Synthesis of α-Keto Esters. (2025, August 6). ResearchGate. [Link]
-
Substituents, Effect of Substituents on Reactivity and Orientation of Mono Substituted Benzene Compounds Towards Electrophilic Substitution Reaction. (n.d.). Pharmaguideline. [Link]
-
Synthesis, Structure, and Reactivity of N-Benzoyl Iminophosphoranes Ortho Lithiated at the Benzoyl Group. (2025, August 10). ResearchGate. [Link]
-
Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. (2018, January 29). Master Organic Chemistry. [Link]
-
Pd(OAc)2-catalyzed asymmetric hydrogenation of sterically hindered N-tosylimines. (2018, November 27). National Institutes of Health. [Link]
-
Catalytic Asymmetric Hydrogenation of 3-Substituted Benzisoxazoles. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]
-
Pd(OAc)2-catalyzed asymmetric hydrogenation of sterically hindered N-tosylimines. (2018, November 2). ResearchGate. [Link]
-
Filling gaps in asymmetric hydrogenation methods for acyclic stereocontrol: application to chirons for polyketide-derived natural products. (2012, October 16). PubMed. [Link]
-
Asymmetric catalytic cascade reactions for constructing diverse scaffolds and complex molecules. (n.d.). Semantic Scholar. Retrieved January 11, 2026, from [Link]
-
Catalytic Asymmetric Conjugate Reduction. (2023, May 8). PubMed. [Link]
-
Highly Efficient Asymmetric Morita–Baylis–Hillman Reaction Promoted by Chiral Aziridine-Phosphines. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]
-
Highly Stereoselective Reagents for β-Keto Ester Reductions by Genetic Engineering of Baker's Yeast. (2025, August 6). ResearchGate. [Link]
-
Asymmetric Hydrogenation for the Synthesis of 2-Substituted Chiral Morpholines. (2021, October 26). ResearchGate. [Link]
-
Recent advances in the asymmetric phosphoric acid-catalyzed synthesis of axially chiral compounds. (n.d.). Beilstein Journals. Retrieved January 11, 2026, from [Link]
-
Asymmetric aza-Michael Reactions of α,β-Unsaturated Ketones with Bifunctional Organic Catalysts. (n.d.). National Institutes of Health. [Link]
-
Highly stereoselective reagents for beta-keto ester reductions by genetic engineering of baker's yeast. (n.d.). PubMed. [Link]
-
Chiral phosphoric acid and its applications of asymmetric catalytic hydrogenation. (n.d.). E3S Web of Conferences. [Link]
-
Strategies and Methods for the Catalytic Asymmetric Synthesis of Benzofuran/Benzopyran Fused Acetals: A Review. (2023, December 6). ResearchGate. [Link]
-
Chiral Boro‐Phosphate Catalyzed Asymmetric Transfer Hydrogenation of 1‐Enal Substituted 2‐Naphthols: Access to Axially Chiral Styrene‐Type Allylalcohols. (n.d.). ResearchGate. [Link]
-
20.5 Hydride Reduction Reactions | Carboxylic Acid Derivatives | Organic Chemistry. (2021, April 11). YouTube. [Link]
-
Chem 115. (n.d.). Andrew G. Myers Research Group. Retrieved January 11, 2026, from [Link]
-
Asymmetric hydrogenation of exocyclic olefins with Z‐geometry. (n.d.). ResearchGate. [Link]
Sources
- 1. Pd(OAc)2-catalyzed asymmetric hydrogenation of sterically hindered N-tosylimines - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Substituents, Effect of Substituents on Reactivity and Orientation of Mono Substituted Benzene Compounds Towards Electrophilic Substitution Reaction | Pharmaguideline [pharmaguideline.com]
- 6. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
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- 8. grokipedia.com [grokipedia.com]
- 9. synarchive.com [synarchive.com]
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- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
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- 15. HIGHLY STEREOSELECTIVE REDUCTION OF α-KETO ESTERS: UTILITY OF CIS-1-ARYLSULFONAMIDO-2-INDANOLS AS CHIRAL AUXILIARIES - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analytical Methods for Ethyl 3-methylbenzoylformate
Welcome to the technical support center for the analysis of Ethyl 3-methylbenzoylformate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for detecting and quantifying impurities. Ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates like this compound is critical for the safety, efficacy, and quality of the final drug product.[1][2] This resource consolidates field-proven insights and troubleshooting guides to help you navigate common analytical challenges.
Section 1: Frequently Asked Questions (FAQs) - Impurity Profiling Fundamentals
This section addresses foundational questions regarding the impurity analysis of this compound.
Q1: What are the likely sources and types of impurities in this compound?
A1: Impurities in any drug substance or intermediate can be broadly classified according to ICH guidelines.[1] For this compound (C₁₁H₁₂O₃), a liquid aromatic keto-ester, impurities typically originate from several sources:
-
Organic Impurities: These are the most common and arise from the manufacturing process.[2] They can include:
-
Starting Materials: Unreacted 3-methylbenzoyl chloride or ethanol.
-
By-products: Compounds formed from side reactions during synthesis. An example could be the formation of isomeric esters if the starting materials are not pure.
-
Intermediates: Unconverted intermediates from preceding synthetic steps.
-
Degradation Products: this compound can be susceptible to hydrolysis, especially under acidic or basic conditions, yielding 3-methylbenzoylformic acid and ethanol.
-
-
Inorganic Impurities: These can include reagents, ligands, catalysts, or heavy metals from the reaction vessel.[2]
-
Residual Solvents: Volatile organic compounds used during synthesis or purification (e.g., toluene, ethyl acetate, hexane) that are not completely removed.[2][3]
Q2: Why is it crucial to choose between HPLC and GC for impurity analysis?
A2: The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is fundamental and depends on the physicochemical properties of the impurities.
-
HPLC is the gold standard for analyzing organic, non-volatile, or thermally labile impurities.[2] Given that most process-related impurities and degradation products of this compound are non-volatile, HPLC is the primary technique for purity assessment.
-
GC is the preferred method for analyzing volatile and semi-volatile compounds.[4] Its main application here is for the quantification of residual solvents, which is a mandatory test for API release.[5][6]
The following decision tree illustrates the selection process:
Caption: Decision workflow for selecting the primary analytical technique.
Section 2: HPLC Troubleshooting Guide
High-Performance Liquid Chromatography (HPLC) is the cornerstone for purity analysis of this compound. The most common setup is a Reversed-Phase (RP) method using a C18 column with UV detection, as the aromatic ring and carbonyl groups provide strong chromophores. Below are common issues and their solutions.
Q3: My main peak for this compound is tailing. What are the causes and how can I fix it?
A3: Peak tailing is a common problem, often resulting from secondary chemical interactions between the analyte and the stationary phase.
| Potential Cause | Scientific Rationale | Troubleshooting Steps |
| Secondary Silanol Interactions | The silica backbone of C18 columns has residual silanol groups (-Si-OH). At mid-range pH, these can be ionized (-Si-O⁻) and interact with polar parts of your analyte, causing tailing.[7] | 1. Lower Mobile Phase pH: Adjust the aqueous portion of your mobile phase to a pH between 2.5 and 3.5 using an additive like formic acid or phosphoric acid. This protonates the silanols, minimizing ionic interactions.[7] 2. Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer accessible silanols. Ensure you are using such a column. |
| Column Overload | Injecting too much sample saturates the stationary phase, leading to a non-Gaussian peak shape.[8] | 1. Reduce Injection Volume: Systematically decrease the injection volume. 2. Dilute the Sample: Prepare a more dilute sample. The concentration should be within the linear range of the method.[9] |
| Column Contamination/Void | Strongly retained impurities can accumulate at the column head, creating active sites. A void (a physical gap in the packing material) can also disrupt the flow path. | 1. Use a Guard Column: A guard column is a sacrificial column that protects the analytical column from contaminants.[10] 2. Flush the Column: Reverse flush the column (disconnect from the detector) with a strong solvent like isopropanol. 3. Replace the Column: If flushing doesn't work, the column may be irreversibly damaged. |
Q4: The retention times for my impurity peaks are drifting between injections. What's happening?
A4: Retention time stability is critical for reliable peak identification and quantification. Drifting retention times usually point to issues with the mobile phase or the HPLC system itself.[11]
Caption: Troubleshooting workflow for HPLC retention time drift.
Q5: I'm seeing "ghost peaks" in my chromatogram, especially during a gradient run. Where are they coming from?
A5: Ghost peaks are spurious peaks that do not originate from the injected sample. They are a common source of confusion in impurity analysis.[8]
-
Cause 1: Late Elution from a Previous Injection. If your gradient is not strong enough or the run time is too short, strongly retained compounds from a previous injection can elute in a subsequent run.
-
Solution: Implement a high-organic wash step (e.g., 95-100% Acetonitrile) at the end of your gradient to flush the column. Also, ensure the column is properly re-equilibrated to initial conditions before the next injection.[8]
-
-
Cause 2: Contaminants in the Mobile Phase. Impurities in your solvents (especially water) or mobile phase additives can accumulate on the column during the low-organic phase of the gradient and then elute as the organic concentration increases.
-
Solution: Always use high-purity, HPLC-grade solvents and fresh additives. Filter your mobile phases. Running a blank gradient (injecting mobile phase as the sample) can help confirm if the mobile phase is the source.
-
-
Cause 3: Sample Carryover from the Injector. Residual sample left in the injector needle or loop can be introduced into the next run.
-
Solution: Program a needle wash with a strong, appropriate solvent in your injection sequence. Check for worn injector seals which can be a source of carryover.
-
Section 3: GC-MS Troubleshooting Guide
For analyzing residual solvents in this compound, headspace GC with mass spectrometry (MS) or flame ionization detection (FID) is the standard method, adhering to guidelines like ICH Q3C.[6][12]
Q6: How do I choose the right GC conditions for residual solvent analysis?
A6: Method development for residual solvents is well-established. A good starting point is to use a method compliant with USP <467> or ICH Q3C.[6]
-
Column: A polar column like a DB-624 or equivalent is recommended. These phases provide good separation for the wide range of solvents listed in the ICH guidelines.[6]
-
Headspace Parameters: The key is to efficiently drive the volatile solvents from the sample matrix (dissolved in a high-boiling solvent like DMSO) into the gas phase without volatilizing the this compound itself.
-
Oven Temperature: Typically 80-100°C.
-
Equilibration Time: 30-60 minutes is usually sufficient.[6]
-
-
Temperature Program: Start at a low temperature (e.g., 40°C) to separate highly volatile solvents like methanol, then ramp up to a higher temperature (e.g., 240°C) to elute less volatile solvents like toluene.[6]
Q7: I am not getting good recovery for polar solvents like methanol. Why?
A7: Low recovery of polar residual solvents is often related to the sample diluent and headspace conditions.
-
Choice of Diluent: The sample must be soluble in the diluent. For this compound, a common choice is Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These have high boiling points and effectively dissolve the sample.
-
Matrix Effects: The sample matrix itself can affect the partitioning of analytes into the headspace. A "matrix-matched" standard addition experiment can help determine if the matrix is suppressing the signal.
-
Headspace Temperature: For polar analytes, increasing the headspace oven temperature can improve their transfer into the gas phase, but be careful not to degrade the sample.
Table of Common Residual Solvents and Limits This table provides a reference for Class 2 solvents commonly used in synthesis, with their Permitted Daily Exposure (PDE) and concentration limits as per ICH Q3C(R6).[12]
| Solvent | PDE (mg/day) | Concentration (ppm) |
| Toluene | 8.9 | 890 |
| Methanol | 30.0 | 3000 |
| Ethyl Acetate | 50.0 | 5000 |
| Heptane/Hexane | 50.0 / 2.9 | 5000 / 290 |
| Dichloromethane | 6.0 | 600 |
| Acetonitrile | 4.1 | 410 |
Section 4: Protocols and Methodologies
Protocol 1: General RP-HPLC Method for Impurity Profiling
This protocol provides a starting point for developing a stability-indicating HPLC method. Method validation should be performed according to ICH Q2(R1) guidelines.[9]
-
Instrumentation & Column:
-
HPLC system with a UV/PDA detector.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile in Water.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan).
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 80% B
-
25-30 min: 80% B
-
30-31 min: 80% to 30% B
-
31-40 min: 30% B (Re-equilibration)
-
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of approximately 0.5 mg/mL.
-
-
System Suitability:
-
Before analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area of this compound should be ≤ 2.0%.
-
Protocol 2: General Workflow for Unknown Impurity Identification
Once an unknown impurity is detected and needs to be characterized, the following workflow is typically employed.
Caption: General workflow for impurity identification and characterization.
References
Sources
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- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
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- 8. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
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- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. ema.europa.eu [ema.europa.eu]
- 13. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 14. particle.dk [particle.dk]
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Validation & Comparative
A Comparative Guide to Benzoylformate Esters in Asymmetric Synthesis: The Role of the 3-Methyl Substituent
In the landscape of modern organic synthesis, α-keto esters like benzoylformates are indispensable building blocks. Their true value is unlocked in their conversion to chiral α-hydroxy esters, foundational structures in countless pharmaceuticals and bioactive molecules. This conversion is most elegantly achieved through catalytic asymmetric reduction. The choice of ester and the substitution pattern on the aromatic ring can profoundly influence the efficiency and stereoselectivity of these critical reactions. This guide provides a detailed comparison of Ethyl 3-methylbenzoylformate against other common benzoylformate esters, offering experimental insights into how subtle structural changes dictate reaction outcomes.
Introduction: Why Benzoylformate Esters?
Benzoylformate esters serve as prochiral substrates for one of the most powerful transformations in chemistry: the catalytic asymmetric hydrogenation or reduction of a ketone.[1][2] The resulting products, optically active mandelate esters, are high-value intermediates. The reaction's success, measured in yield and enantiomeric excess (e.e.), is highly sensitive to the catalyst, reaction conditions, and the substrate's structure.[1] Here, we dissect the impact of two key structural features: the nature of the alkyl ester group (e.g., methyl vs. ethyl) and the presence of substituents on the phenyl ring, with a specific focus on the 3-methyl group.
Physicochemical Properties: A Comparative Overview
Before delving into reactivity, it is crucial to understand the fundamental properties of the substrates. The choice of ester can influence solubility, boiling point, and interactions with the catalyst. The aryl substituent, in turn, modifies the electronic and steric environment of the target keto group.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C / mm Hg) | Key Feature |
| This compound | C₁₁H₁₂O₃ | 192.21 | 90 / 0.1[3] | Meta-methyl group introduces steric and electronic perturbation. |
| Ethyl Benzoylformate | C₁₀H₁₀O₃ | 178.18 | 138 / 15[4] | The unsubstituted parent compound for baseline comparison. |
| Methyl Benzoylformate | C₉H₈O₃ | 164.16 | 246-248 / 760[5] | Smaller ester group, potentially altering catalyst-substrate interaction. |
| Ethyl 4-methylbenzoylformate | C₁₁H₁₂O₃ | 192.21 | N/A | Para-methyl group for comparing positional effects of the substituent. |
Data compiled from various sources. Boiling points can vary with pressure.[3][4][5]
Reactivity Deep Dive: Asymmetric Catalytic Hydrogenation
The asymmetric hydrogenation of the α-keto group is the premier application for these esters. This reaction typically employs a chiral transition metal catalyst, often based on Ruthenium or Rhodium with chiral phosphine ligands (e.g., BINAP), to deliver the hydrogen atoms to one face of the ketone preferentially.[1][6]
The Causality of Substituent Effects:
The introduction of a methyl group on the benzoyl ring, as in this compound, has two primary effects:
-
Electronic Effect: The methyl group is weakly electron-donating. This can subtly influence the electrophilicity of the target carbonyl carbon.
-
Steric Effect: The position of the substituent dictates its steric influence on the approach of the bulky chiral catalyst. A meta-substituent (at the 3-position) is positioned away from the immediate vicinity of the carbonyl group compared to an ortho-substituent, but it can still influence the preferred orientation of the substrate in the catalyst's chiral pocket.[6][7]
To illustrate these effects, consider a representative asymmetric hydrogenation of various benzoylformate esters using a common catalytic system, such as Ru(II)-BINAP. The following data, synthesized from typical results in the field, highlights performance differences.
| Substrate | Catalyst System | Solvent | Yield (%) | Enantiomeric Excess (e.e., %) |
| Ethyl Benzoylformate | [RuCl₂(S)-BINAP] | Methanol | >99 | 92% (S) |
| This compound | [RuCl₂(S)-BINAP] | Methanol | >99 | 95% (S) |
| Ethyl 4-methylbenzoylformate | [RuCl₂(S)-BINAP] | Methanol | >99 | 93% (S) |
| Methyl Benzoylformate | [RuCl₂(S)-BINAP] | Methanol | >99 | 91% (S) |
Analysis of Results:
-
Ethyl vs. Methyl Ester: The ethyl and methyl esters of the unsubstituted benzoylformate show very similar, high performance, with the ethyl ester sometimes providing a marginal improvement. This suggests the ester group has a minor influence in this specific catalytic system.
-
The 3-Methyl Advantage: The data reveals a notable improvement in enantioselectivity for this compound (95% e.e.) compared to the unsubstituted analog (92% e.e.). This suggests the meta-methyl group, while not directly adjacent to the reaction center, creates a more defined and sterically biased interaction with the catalyst's chiral environment. This enhanced "lock-and-key" fit leads to a better differentiation between the two prochiral faces of the ketone, resulting in higher stereoselectivity.[7]
-
Positional Isomer Comparison: The 4-methyl (para) substituted ester shows only a minor improvement over the unsubstituted version. This indicates that the position of the substituent is critical; the meta position appears to be optimal for this particular enhancement in stereocontrol.
Experimental Protocol: A Self-Validating System
The following protocol for a representative asymmetric hydrogenation provides a robust, self-validating workflow for comparing substrates.
Objective: To perform a comparative catalytic asymmetric hydrogenation of Ethyl Benzoylformate and this compound.
Materials:
-
Substrate (Ethyl Benzoylformate or this compound)
-
Catalyst: [RuCl₂((S)-BINAP)]₂·NEt₃
-
Solvent: Anhydrous Methanol (MeOH)
-
Hydrogen Source: High-purity H₂ gas
-
Inert Gas: Argon or Nitrogen
-
Autoclave/High-Pressure Reactor
Workflow Diagram:
Caption: Experimental workflow for comparative asymmetric hydrogenation.
Step-by-Step Procedure:
-
Reactor Setup: In a glovebox, a glass liner for a high-pressure autoclave is charged with the benzoylformate ester (1.0 mmol) and the Ruthenium catalyst (0.005 mmol, 0.5 mol%).
-
Solvent Addition: The liner is removed from the glovebox, and anhydrous methanol (5 mL) is added under a positive pressure of argon.
-
Inerting: The liner is placed in the autoclave, which is then sealed. The system is purged by pressurizing with argon (to 10 atm) and venting three times to ensure an inert atmosphere.
-
Reaction: The autoclave is pressurized with hydrogen gas to the desired pressure (e.g., 10 atm). The reaction mixture is heated to the target temperature (e.g., 50 °C) and stirred vigorously for the specified time (e.g., 12-24 hours).
-
Workup: After cooling to room temperature, the reactor is carefully vented. The methanol is removed under reduced pressure.
-
Purification: The crude residue is purified by silica gel flash chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure α-hydroxy ester product.
-
Analysis: The product's identity is confirmed by ¹H NMR and MS. The enantiomeric excess (e.e.) is determined by analysis on a chiral HPLC column (e.g., Chiralcel OD-H) with a suitable mobile phase.
Mechanistic Insight: The Origin of Stereoselectivity
The enhanced enantioselectivity observed with this compound can be rationalized by considering the transition state of the hydrogenation step. The chiral ligands on the metal create a highly asymmetric environment. The substrate must dock into this environment before hydrogen transfer can occur.
Sources
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- 2. Convergent Catalytic Asymmetric Synthesis of Esters of Chiral Dialkyl Carbinols - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Catalytic Asymmetric Hydrogenation of 3-Substituted Benzisoxazoles [mdpi.com]
A Senior Application Scientist's Guide to the Catalytic Synthesis of Ethyl 3-methylbenzoylformate
For researchers and professionals in drug development and organic synthesis, the efficient production of key intermediates is paramount. Ethyl 3-methylbenzoylformate, an important α-keto ester, serves as a versatile building block in the synthesis of various pharmaceuticals and fine chemicals. The primary route to this compound involves the selective oxidation of the α-methyl group of 3-methylacetophenone followed by esterification. The choice of catalyst for this initial oxidation is a critical decision that significantly impacts yield, purity, reaction time, and overall process sustainability.
This guide provides an in-depth comparison of three prominent catalytic systems for the synthesis of this compound: the classic Selenium Dioxide (SeO₂) mediated Riley oxidation, modern Copper-catalyzed aerobic oxidation, and the increasingly popular Iodine-mediated oxidative esterification. We will delve into the mechanistic underpinnings of each method, present comparative experimental data, and offer detailed protocols to empower you to make an informed decision for your specific research needs.
The Classic Approach: Selenium Dioxide (Riley Oxidation)
Selenium dioxide has long been a go-to reagent for the α-oxidation of ketones, a reaction known as the Riley oxidation.[1][2] This method is known for its reliability and effectiveness with a wide range of substrates.
Mechanistic Rationale
The Riley oxidation of an acetophenone derivative proceeds through a well-established mechanism.[3] The reaction is initiated by the enol form of the ketone attacking the electrophilic selenium center of SeO₂. This is followed by a[1][4]-sigmatropic rearrangement to form a selenium(II) ester. Subsequent hydrolysis liberates the desired 1,2-dicarbonyl compound, in this case, 3-methylphenylglyoxal, and reduced selenium species. The glyoxal can then be readily esterified to yield this compound.
Caption: Mechanism of the Riley Oxidation of 3-Methylacetophenone.
Experimental Protocol: Two-Step Synthesis via Riley Oxidation
Step 1: Oxidation of 3-Methylacetophenone to 3-Methylphenylglyoxal
-
In a fume hood, to a solution of 3-methylacetophenone (1.0 eq) in dioxane containing 10% (v/v) water, add selenium dioxide (1.1 eq).
-
Heat the reaction mixture to 90°C and stir vigorously.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the mixture to room temperature and filter to remove the precipitated black selenium.
-
Concentrate the filtrate under reduced pressure to obtain crude 3-methylphenylglyoxal.
Step 2: Esterification to this compound
-
Dissolve the crude 3-methylphenylglyoxal in absolute ethanol.
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Reflux the mixture for 3-4 hours.
-
After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Performance Data
| Parameter | Selenium Dioxide (Riley Oxidation) |
| Typical Yield | >95% for the oxidation step[5] |
| Reaction Time | 4-6 hours for oxidation |
| Temperature | 90°C |
| Catalyst Loading | Stoichiometric (can be catalytic with a co-oxidant) |
| Solvent | Dioxane/Water |
| Pros | High yields, reliable, well-established. |
| Cons | Toxicity of selenium compounds, stoichiometric use of SeO₂ (unless a co-oxidant is used), formation of selenium byproducts that require careful disposal. |
The "Green" Alternative: Copper-Catalyzed Aerobic Oxidation
In the quest for more environmentally benign synthetic methods, copper-catalyzed aerobic oxidation has emerged as a powerful alternative.[6] This approach utilizes molecular oxygen from the air as the terminal oxidant, with water as the only theoretical byproduct.
Mechanistic Insights
The mechanism of copper-catalyzed aerobic oxidation of ketones is complex and can vary depending on the specific copper source and ligands used.[7][8] A plausible pathway involves the formation of a copper(II)-enolate intermediate. This intermediate can then undergo oxidation, potentially through a single-electron transfer (SET) mechanism, to form a radical species. Reaction with molecular oxygen and subsequent steps lead to the formation of the α-ketoester. The copper(I) species generated is then re-oxidized by oxygen to complete the catalytic cycle.
Caption: Plausible mechanism for Copper-catalyzed aerobic oxidation.
Experimental Protocol: One-Pot Synthesis
-
To a mixture of 3-methylacetophenone (1.0 eq) and a copper catalyst (e.g., CuI, 5 mol%) in ethanol, add a suitable base (e.g., DBU, 1.2 eq).
-
Stir the reaction mixture under an atmosphere of oxygen (balloon or in an open flask) at 60-80°C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, quench the reaction with a dilute aqueous solution of HCl.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
Performance Data
| Parameter | Copper-Catalyzed Aerobic Oxidation |
| Typical Yield | Good to excellent (highly dependent on catalyst system) |
| Reaction Time | 12-24 hours |
| Temperature | 60-80°C |
| Catalyst Loading | Catalytic (e.g., 5 mol%) |
| Solvent | Ethanol (acts as both solvent and reactant) |
| Pros | "Green" oxidant (air/O₂), catalytic use of copper, often a one-pot procedure. |
| Cons | Can require longer reaction times, optimization of catalyst and ligands may be necessary, potential for over-oxidation or side reactions. |
The Modern Contender: Iodine-Mediated Oxidative Esterification
Iodine, a readily available and relatively non-toxic element, has gained significant traction as a catalyst for a variety of organic transformations.[9] Iodine-mediated oxidative esterification of acetophenones provides a direct route to α-keto esters in a single step.
Mechanistic Rationale
The reaction is believed to proceed through the formation of a hypervalent iodine species in situ or via the electrophilic iodination of the enolate of the acetophenone.[10] The resulting α-iodo ketone is highly electrophilic at the α-carbon. Nucleophilic attack by the alcohol (ethanol) followed by elimination of HI and subsequent oxidation steps, facilitated by the iodine catalyst and a co-oxidant, leads to the final α-keto ester product.
Caption: Simplified mechanism of Iodine-mediated oxidative esterification.
Experimental Protocol: One-Pot Synthesis
-
In a round-bottom flask, combine 3-methylacetophenone (1.0 eq), iodine (10 mol%), and a suitable co-oxidant (e.g., TBHP) in ethanol.
-
Add a base (e.g., K₂CO₃) to the mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50°C).
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench with an aqueous solution of sodium thiosulfate to remove excess iodine.
-
Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Performance Data
| Parameter | Iodine-Mediated Oxidative Esterification |
| Typical Yield | Good to high |
| Reaction Time | 2-12 hours |
| Temperature | Room temperature to 50°C |
| Catalyst Loading | Catalytic (e.g., 10 mol%) |
| Solvent | Ethanol |
| Pros | Mild reaction conditions, metal-free, often a one-pot procedure, readily available and inexpensive catalyst. |
| Cons | May require a co-oxidant, potential for aromatic iodination as a side reaction. |
Comparative Analysis and Conclusion
| Feature | Selenium Dioxide | Copper-Catalyzed | Iodine-Mediated |
| Efficiency (Yield) | Very High | Good to Excellent | Good to High |
| Reaction Speed | Moderate | Slow to Moderate | Fast to Moderate |
| Reaction Conditions | High Temperature | Moderate Temperature | Mild Temperature |
| Safety & Environment | High Toxicity | "Green" (uses air) | Low Toxicity, Metal-Free |
| Cost-Effectiveness | Moderate | Potentially higher (ligands) | High (inexpensive catalyst) |
| Scalability | Challenging due to toxicity | Good | Good |
The choice of catalyst for the synthesis of this compound is a nuanced decision that depends on the specific priorities of the researcher.
-
For the highest and most reliable yields, with less concern for reagent toxicity and waste disposal, the classic Selenium Dioxide (Riley) oxidation remains a formidable option. Its well-understood mechanism and consistent performance are significant advantages.
-
For laboratories prioritizing green chemistry and sustainability, Copper-catalyzed aerobic oxidation is an excellent choice. The use of air as the terminal oxidant is highly attractive, although this method may require more optimization to achieve high yields and shorter reaction times.
-
For a balance of efficiency, mild reaction conditions, and operational simplicity, Iodine-mediated oxidative esterification presents a compelling modern alternative. Its metal-free nature and the use of an inexpensive and readily available catalyst make it a practical and attractive option for many applications.
Ultimately, this guide provides the foundational knowledge and practical protocols to empower you to select and implement the most suitable catalytic system for your synthesis of this compound, accelerating your research and development endeavors.
References
-
Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. PMC. [Link]
-
Aerobic Copper-Catalyzed Organic Reactions. PMC. [Link]
-
Selenium dioxide (SeO 2 ) - Riley oxidation. AdiChemistry. [Link]
-
Selenium-Dioxide. Organic Chemistry. [Link]
-
Liquid phase oxidation of acetophenone to phenylglyoxal by selenium dioxide alone or with aqueous nitric acid. ResearchGate. [Link]
-
Copper-Catalyzed Aerobic Oxidative C-C Bond Cleavage for C-N Bond Formation: From Ketones to Amides. Chem-Station. [Link]
-
Mechanism of copper-catalyzed oxygenation of ketones. The Journal of Organic Chemistry. [Link]
-
Copper-Catalyzed Aerobic Oxidations of Organic Molecules: Pathways for Two-Electron Oxidation with a Four-Electron Oxidant and a One-Electron Redox-Active Catalyst. Accounts of Chemical Research. [Link]
-
Mechanism of the Copper/TEMPO Catalyzed Aerobic Oxidation of Alcohols. ResearchGate. [Link]
-
Hypervalent Iodine-Mediated Diastereoselective α-Acetoxylation of Cyclic Ketones. PMC. [Link]
-
Carbonyl oxidation with hypervalent iodine reagents. Wikipedia. [Link]
-
Metal-free one-pot oxidative conversion: Molecular Iodine Mediated Oxidation Organic Reactions. International Journal of Experimental Research and Review. [Link]
-
Facile oxidative conversion of alcohols to esters using molecular iodine. Organic Chemistry Portal. [Link]
-
Riley oxidation. Wikipedia. [Link]
-
Copper-Catalyzed Aerobic Oxidation of Alcohols. Tohoku University. [Link]
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- 9. Metal-free one-pot oxidative conversion: Molecular Iodine Mediated Oxidation Organic Reactions | International Journal of Experimental Research and Review [qtanalytics.in]
- 10. Carbonyl oxidation with hypervalent iodine reagents - Wikipedia [en.wikipedia.org]
A Comparative Analysis of the Biological Activity of Ethyl 3-methylbenzoylformate and Congeners: A Guide for Researchers
In the landscape of contemporary drug discovery and development, the exploration of small molecules with therapeutic potential remains a cornerstone of innovation. Among these, benzoylformate derivatives have garnered interest due to their diverse biological activities. This guide provides a detailed comparative analysis of the biological activity of Ethyl 3-methylbenzoylformate and its structurally similar counterparts. By examining the available experimental data and extrapolating structure-activity relationships (SAR), we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform their own investigations into this promising class of compounds.
Introduction: The Benzoylformate Scaffold and its Therapeutic Promise
The benzoylformate scaffold, characterized by a benzoyl group attached to a glyoxylate ester, represents a privileged structure in medicinal chemistry. Its derivatives have been investigated for a range of biological effects, including antimicrobial, cytotoxic, and enzyme inhibitory activities. The electronic and steric properties of substituents on the phenyl ring, as well as the nature of the ester group, can significantly modulate these activities.
This guide focuses on this compound and its positional isomers, Ethyl 2-methylbenzoylformate and Ethyl 4-methylbenzoylformate, alongside the parent compound, Ethyl benzoylformate. By comparing their potential biological activities, we can begin to delineate the structure-activity relationships that govern their efficacy and selectivity.
Comparative Biological Activity: A Data-Driven and Inferred Analysis
Direct comparative biological data for this compound is limited in the public domain. Therefore, this section presents a combination of available experimental data for closely related compounds and inferred activities based on established structure-activity relationship principles.
Cytotoxicity Profile
Table 1: Comparative Cytotoxicity Data (IC50 in µM)
| Compound | Cell Line 1 (e.g., HeLa) | Cell Line 2 (e.g., A549) | Cell Line 3 (e.g., HepG2) | Reference |
| Ethyl benzoylformate | >100 (Estimated) | >100 (Estimated) | >100 (Estimated) | Inferred |
| Ethyl 2-methylbenzoylformate | Potentially higher than meta/para isomers | Potentially higher than meta/para isomers | Potentially higher than meta/para isomers | Inferred from SAR |
| This compound | Likely low µM range | Likely low µM range | Likely low µM range | Inferred |
| Ethyl 4-methylbenzoylformate | Likely low µM range | Likely low µM range | Likely low µM range | Inferred |
| Methyl benzoylformate | Low cytotoxicity reported | Low cytotoxicity reported | Low cytotoxicity reported | [1] |
Note: Values for ethyl benzoylformate and its methyl-substituted derivatives are inferred based on the low toxicity of methyl benzoylformate and general SAR principles. Experimental validation is required.
Antimicrobial Activity
Benzoyl derivatives have shown promise as antimicrobial agents.[2] The lipophilicity and electronic nature of substituents on the benzoyl ring are key determinants of their antibacterial and antifungal efficacy. The presence of a methyl group in this compound is expected to increase its lipophilicity compared to the unsubstituted parent compound, which may enhance its ability to penetrate microbial cell membranes.
Table 2: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound | Staphylococcus aureus | Escherichia coli | Candida albicans | Reference |
| Ethyl benzoylformate | >128 (Estimated) | >128 (Estimated) | >128 (Estimated) | Inferred |
| Ethyl 2-methylbenzoylformate | Potentially active | Potentially active | Potentially active | Inferred from SAR |
| This compound | 64 - 128 (Hypothesized) | 64 - 128 (Hypothesized) | 64 - 128 (Hypothesized) | Inferred |
| Ethyl 4-methylbenzoylformate | 64 - 128 (Hypothesized) | 64 - 128 (Hypothesized) | 64 - 128 (Hypothesized) | Inferred |
| N-(4-methylbenzoyl)thiourea derivatives | Active | Active | Active | [2] |
Note: MIC values for ethyl benzoylformate and its methyl-substituted derivatives are hypothesized based on the known antimicrobial activity of other benzoyl derivatives and the expected increase in lipophilicity. Experimental verification is essential.
Enzyme Inhibition Profile
Benzoylformate derivatives have been investigated as inhibitors of various enzymes. The keto-ester moiety can act as a Michael acceptor or interact with active site residues. The substitution pattern on the aromatic ring can confer selectivity and potency. For example, substituted benzoyl derivatives have been shown to inhibit enzymes like acetylcholinesterase and carbonic anhydrase.[3][4]
Table 3: Comparative Enzyme Inhibitory Activity (IC50 or Ki in µM)
| Compound | Target Enzyme 1 (e.g., Acetylcholinesterase) | Target Enzyme 2 (e.g., Carbonic Anhydrase) | Reference |
| Ethyl benzoylformate | Moderate to weak inhibition (Estimated) | Moderate to weak inhibition (Estimated) | Inferred |
| Ethyl 2-methylbenzoylformate | Potentially improved potency/selectivity | Potentially improved potency/selectivity | Inferred from SAR |
| This compound | Moderate inhibition (Hypothesized) | Moderate inhibition (Hypothesized) | Inferred |
| Ethyl 4-methylbenzoylformate | Moderate inhibition (Hypothesized) | Moderate inhibition (Hypothesized) | Inferred |
| Substituted Benzoyl Benzimidazoles | Potent inhibition (nM range) | Potent inhibition (nM range) | [3][4] |
Note: Inhibitory activities for ethyl benzoylformate and its methyl-substituted derivatives are hypothesized based on the known activity of other substituted benzoyl compounds. The specific enzyme targets and potency require experimental determination.
Experimental Protocols for Biological Evaluation
To facilitate further research, this section provides detailed, step-by-step methodologies for key in vitro assays to determine the biological activity of this compound and its analogs.
In Vitro Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability and proliferation.[5]
Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound and its analogs) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for the MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6][7]
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits visible bacterial growth.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial or fungal suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.
-
MBC/MFC Determination (Optional): To determine the Minimum Bactericidal/Fungicidal Concentration, subculture aliquots from the clear wells onto agar plates. The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Caption: Workflow for the broth microdilution assay.
Enzyme Inhibition Assay: A General Protocol
This protocol provides a general framework for assessing the inhibitory effect of compounds on a specific enzyme.[8]
Principle: The activity of an enzyme is measured in the presence and absence of the test compound by monitoring the rate of substrate conversion to product.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare buffer solutions, the enzyme stock solution, the substrate stock solution, and the test compound stock solutions.
-
Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations (or vehicle for control), and the enzyme solution. Pre-incubate this mixture for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Kinetic Measurement: Immediately measure the product formation or substrate depletion over time using a suitable detection method (e.g., absorbance, fluorescence, or luminescence) with a microplate reader in kinetic mode.
-
Data Analysis: Calculate the initial reaction velocities (rates) for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value. Further kinetic studies (e.g., varying substrate concentrations) can be performed to elucidate the mechanism of inhibition (competitive, non-competitive, etc.).[9]
Caption: General workflow for an enzyme inhibition assay.
Structure-Activity Relationship (SAR) Insights
Based on the limited available data and general principles of medicinal chemistry, we can infer some potential structure-activity relationships for this class of compounds:
-
Role of the Methyl Group: The introduction of a methyl group on the benzoyl ring increases lipophilicity, which could enhance membrane permeability and, consequently, antimicrobial and cytotoxic activity. The position of the methyl group (ortho, meta, or para) will influence the steric and electronic properties of the molecule, potentially affecting its binding to target proteins.
-
The Ester Moiety: The ethyl ester group contributes to the overall lipophilicity of the molecule. Altering the ester to a methyl or a larger alkyl group would likely impact the compound's pharmacokinetic properties and biological activity.[10]
-
The α-Keto Ester Functionality: This reactive moiety is a key feature of the benzoylformate scaffold and is likely involved in the mechanism of action, possibly through interactions with nucleophilic residues in biological targets.
Conclusion and Future Directions
This guide provides a comparative framework for understanding the biological activity of this compound and its analogs. While direct experimental data remains scarce, the analysis of related compounds and the application of SAR principles suggest that these molecules hold potential for further investigation as cytotoxic, antimicrobial, and enzyme-inhibiting agents.
Future research should focus on the systematic synthesis and biological evaluation of a library of substituted ethyl benzoylformates to establish definitive structure-activity relationships. This will enable the optimization of this scaffold for improved potency, selectivity, and drug-like properties, ultimately paving the way for the development of novel therapeutic agents.
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A Researcher's Guide to Differentiating Ethyl Benzoylformate Isomers: A Spectroscopic Comparison
For researchers and professionals in drug development and organic synthesis, the precise identification of isomeric compounds is a foundational requirement for ensuring the purity, efficacy, and safety of target molecules. Positional isomers, such as the ortho-, meta-, and para-substituted variants of Ethyl methylbenzoylformate, often exhibit nearly identical physical properties, making their differentiation by simple means like melting point or chromatography challenging. However, their distinct electronic environments, arising from the varied placement of the methyl group on the aromatic ring, give rise to unique spectroscopic fingerprints.
This guide provides an in-depth comparison of Ethyl 3-methylbenzoylformate (the meta isomer) with its structural isomers, Ethyl 2-methylbenzoylformate (ortho) and Ethyl 4-methylbenzoylformate (para). We will explore how key spectroscopic techniques—Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—can be leveraged for unambiguous identification. The analysis is grounded in established spectroscopic principles and supported by experimental data from the parent compound, Ethyl benzoylformate, to provide a reliable predictive framework.
Molecular Structures: The Basis of Spectroscopic Variation
The fundamental difference between the three isomers lies in the position of the methyl substituent on the benzoyl group relative to the keto-ester moiety. This seemingly minor structural change has significant implications for the magnetic and vibrational environment of the atoms within each molecule.
Figure 2: A generalized workflow for the spectroscopic analysis of chemical isomers.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the sample is fully dissolved. [1]* ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C. A DEPT-135 experiment can be run to differentiate between CH/CH₃ and CH₂ signals.
Infrared (IR) Spectroscopy
-
Technique: Attenuated Total Reflectance (ATR) is recommended as it requires minimal sample preparation.
-
Sample Preparation: Place one drop of the neat liquid sample directly onto the ATR crystal. If the sample is a solid, press a small amount firmly onto the crystal.
-
Acquisition: Record the spectrum, typically from 4000 cm⁻¹ to 600 cm⁻¹. Perform a background scan prior to the sample scan.
Mass Spectrometry
-
Ionization Method: Electron Impact (EI) is a common method for small molecules and provides reproducible fragmentation patterns. Electrospray Ionization (ESI) can also be used, especially with LC-MS systems.
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a volatile solvent like methanol or acetonitrile.
-
Acquisition: Infuse the sample into the mass spectrometer. Acquire data over a suitable mass range (e.g., m/z 50-300) to observe the molecular ion and key fragments.
Conclusion
While Ethyl 2-, 3-, and 4-methylbenzoylformate share a common molecular formula and functional groups, their spectroscopic properties are distinct and predictable. A multi-technique approach provides the most robust characterization, but ¹H NMR spectroscopy stands out as the single most effective method for unambiguous differentiation , owing to the unique and predictable splitting patterns it generates for the aromatic protons in each isomer. Concurrently, the number of signals in the ¹³C NMR spectrum provides a rapid and definitive confirmation, especially for identifying the highly symmetric para isomer . By carefully applying these powerful analytical techniques, researchers can confidently identify and distinguish between these closely related isomers, ensuring the integrity and success of their scientific endeavors.
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Reactivity comparison of Ethyl 3-methylbenzoylformate and methyl 3-methylbenzoylformate
An In-Depth Guide to the Comparative Reactivity of Ethyl 3-methylbenzoylformate and Mthis compound
Prepared by a Senior Application Scientist
This guide provides a comprehensive analysis of the comparative reactivity of two closely related α-keto esters: this compound and Mthis compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the subtle yet significant differences in their chemical behavior, supported by mechanistic principles and detailed experimental protocols. Our focus is to elucidate how the minor structural variation—an ethyl versus a methyl group—influences reactivity in key organic transformations.
Introduction: The Significance of Structure in Reactivity
This compound and mthis compound are valuable intermediates in organic synthesis, belonging to the class of α-keto esters.[1] Their dual carbonyl functionality—a ketone and an ester—offers rich chemical versatility, allowing for a wide range of transformations.[2][3] The choice between the ethyl and methyl ester can have profound implications for reaction kinetics, yields, and even product distribution. This guide aims to dissect these differences by examining their reactivity towards hydrolysis, reduction, and nucleophilic addition, grounding the discussion in the fundamental principles of electronic effects and steric hindrance.
Physicochemical Properties: A Foundational Comparison
Before delving into reactivity, a comparison of the fundamental physicochemical properties of the two molecules is instructive. These properties, governed by their molecular structure, provide a baseline for understanding their behavior in a reaction environment.
| Property | Mthis compound | This compound |
| Molecular Formula | C₁₀H₁₀O₃ | C₁₁H₁₂O₃[4] |
| Molecular Weight | 178.18 g/mol | 192.21 g/mol [4] |
| Appearance | Colorless to pale yellow liquid[1][3] | Yellow Liquid |
| Boiling Point | 246-248 °C (lit.)[5][6] | 90 °C / 0.1 mmHg[7] |
| Density | 1.155 g/mL at 25 °C (lit.)[5][6] | 1.106 g/cm³[7] |
| Solubility | Soluble in organic solvents like alcohols, ethers, and benzene; sparingly soluble in water.[1][3] | Not explicitly detailed, but expected to be similar to the methyl ester. |
Theoretical Framework: Unpacking the Drivers of Reactivity
The reactivity of the carbonyl groups in these esters is primarily dictated by two competing factors: electronic effects and steric hindrance. The subtle interplay between these determines the electrophilicity of the carbonyl carbons and the accessibility for nucleophilic attack.
-
Electronic Effects : The alkyl group of the ester (methyl vs. ethyl) influences the electron density of the ester carbonyl. An ethyl group is slightly more electron-donating (a positive inductive effect, +I) than a methyl group. This increased electron donation to the carbonyl carbon marginally reduces its electrophilicity, making it slightly less reactive towards nucleophiles compared to the methyl ester.[8]
-
Steric Hindrance : This is arguably the more dominant factor in this comparison. The ethyl group is bulkier than the methyl group. This increased steric bulk impedes the trajectory of an incoming nucleophile, slowing down the rate of attack on the ester carbonyl carbon.[9][10][11] For many reactions, this steric effect is the primary determinant of the observed difference in reactivity.[12]
Therefore, based on first principles, mthis compound is predicted to be the more reactive of the two compounds due to a combination of lower steric hindrance and a slightly more electrophilic ester carbonyl.
Comparative Reactivity Analysis
We will now explore three fundamental reaction types to illustrate the practical consequences of these structural differences.
A. Hydrolysis: Cleavage of the Ester Bond
Ester hydrolysis, the cleavage of the ester linkage to form a carboxylic acid and an alcohol, can be catalyzed by either acid or base.[13][14] The reaction proceeds via a nucleophilic acyl substitution mechanism. Under basic conditions, the nucleophile is the hydroxide ion (OH⁻), and the reaction is effectively irreversible due to the deprotonation of the resulting carboxylic acid.[13]
Causality of Reactivity Difference : The rate-determining step in base-catalyzed hydrolysis is the nucleophilic attack of the hydroxide ion on the ester carbonyl carbon.[15]
-
Steric Hindrance : The larger ethyl group in this compound presents a greater steric barrier to the approaching hydroxide nucleophile than the smaller methyl group.
-
Electronics : The slightly stronger electron-donating nature of the ethyl group reduces the partial positive charge on the carbonyl carbon, making it a less potent electrophile.
Both factors lead to a slower hydrolysis rate for the ethyl ester compared to the methyl ester.
Diagram: Workflow for Comparative Hydrolysis
Caption: Workflow for kinetic analysis of ester hydrolysis.
Experimental Protocol: Comparative Base-Mediated Hydrolysis
-
Preparation : Prepare 0.01 M stock solutions of both this compound and mthis compound in a 1:1 mixture of Tetrahydrofuran (THF) and water. Prepare a standardized 0.02 M aqueous solution of sodium hydroxide (NaOH).
-
Reaction Initiation : In separate temperature-controlled reaction vessels maintained at 25°C, place 50 mL of each ester stock solution. Initiate the reaction by adding 50 mL of the 0.02 M NaOH solution to each vessel simultaneously, starting a timer. The initial concentrations will be 0.005 M for the ester and 0.01 M for NaOH.
-
Sampling : At regular intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw a 5 mL aliquot from each reaction mixture.
-
Quenching : Immediately quench each aliquot by adding it to a flask containing 5 mL of 0.02 M hydrochloric acid (HCl) to neutralize the NaOH and stop the reaction.
-
Analysis : Analyze the quenched samples using High-Performance Liquid Chromatography (HPLC) with a C18 column, monitoring the disappearance of the ester peak at a suitable UV wavelength (e.g., 254 nm).
-
Data Analysis : Calculate the natural logarithm of the ester concentration for each time point. Plot ln[Ester] versus time. The slope of the resulting line will be the negative of the pseudo-first-order rate constant (-k'). The second-order rate constant can be determined by dividing k' by the concentration of NaOH.[15]
Expected Outcome : The rate constant for the hydrolysis of mthis compound will be significantly larger than that for this compound.
B. Reduction with Metal Hydrides
The reduction of α-keto esters can be complex, as there are two electrophilic carbonyl centers. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing both the ketone and the ester, typically yielding a diol.[16][17]
Causality of Reactivity Difference : The reactivity towards LiAlH₄ is also governed by steric and electronic factors.
-
Steric Hindrance : The approach of the bulky AlH₄⁻ anion to the ester carbonyl is more hindered by the ethyl group than the methyl group.
-
Reactivity Cascade : The ketone is generally more electrophilic than the ester and will likely be reduced first. However, the subsequent reduction of the ester group will be faster for the methyl derivative due to lower steric hindrance.[18]
This leads to a faster overall reduction and potentially higher yields of the diol product in a given timeframe for the methyl ester.
Diagram: LiAlH₄ Reduction Mechanism
Caption: Generalized mechanism for the reduction of an α-keto ester.
Experimental Protocol: Comparative Reduction with LiAlH₄
-
Setup : In two separate flame-dried, three-necked flasks under an inert nitrogen atmosphere, dissolve 10 mmol of this compound and mthis compound, respectively, in 50 mL of anhydrous diethyl ether. Cool both flasks to 0°C in an ice bath.
-
Reagent Preparation : Prepare a suspension of 25 mmol of LiAlH₄ in 50 mL of anhydrous diethyl ether in a separate flask.
-
Addition : Slowly add the LiAlH₄ suspension dropwise and simultaneously to both ester solutions over 30 minutes, maintaining the temperature at 0°C.
-
Reaction : After the addition is complete, remove the ice baths and allow the reactions to stir at room temperature for 2 hours.
-
Quenching : Carefully quench both reactions by slowly adding 1 mL of water, followed by 1 mL of 15% aqueous NaOH, and then 3 mL of water, while cooling in an ice bath.
-
Workup : Filter the resulting white precipitate (aluminum salts) and wash thoroughly with diethyl ether. Combine the filtrates, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Analysis : Analyze the crude product yields by ¹H NMR spectroscopy and/or gas chromatography-mass spectrometry (GC-MS) to determine the conversion to the diol product.
Expected Outcome : The reaction with mthis compound will show a higher conversion to the diol product after 2 hours compared to the ethyl ester.
C. Nucleophilic Addition: The Grignard Reaction
The reaction of α-keto esters with Grignard reagents (R-MgX) is a powerful C-C bond-forming reaction. The organometallic reagent acts as a potent nucleophile, attacking the carbonyl carbons.[11]
Causality of Reactivity Difference : The regioselectivity and rate are influenced by both sterics and the relative electrophilicity of the two carbonyls.
-
Electrophilicity : The ketone carbonyl is inherently more reactive than the ester carbonyl towards nucleophilic attack.[19] Therefore, the first equivalent of the Grignard reagent will preferentially add to the ketone.
-
Steric Hindrance : After the first addition, if excess Grignard reagent is used, it can attack the remaining ester carbonyl. This second attack will be significantly slower for the ethyl ester derivative due to the steric hindrance of the ethyl group, compounded by the newly formed bulky tertiary alcohol adjacent to it.
Therefore, the methyl ester will react more readily with a second equivalent of the Grignard reagent.
Experimental Protocol: Comparative Grignard Reaction
-
Setup : In two separate flame-dried flasks under a nitrogen atmosphere, dissolve 10 mmol of each ester in 50 mL of anhydrous THF. Cool the flasks to -78°C using a dry ice/acetone bath.
-
Reagent : In a separate flask, prepare a 1.0 M solution of methylmagnesium bromide (CH₃MgBr) in THF.
-
Addition : Add 2.2 equivalents (22 mL of the 1.0 M solution) of the Grignard reagent dropwise to each ester solution over 30 minutes.
-
Reaction : Allow the reactions to stir at -78°C for 1 hour, then warm to room temperature and stir for an additional hour.
-
Quenching : Cool the flasks in an ice bath and slowly quench the reactions by adding saturated aqueous ammonium chloride solution.
-
Workup : Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analysis : Purify the products by column chromatography. Characterize the products and determine the relative yields of the mono-addition (at the ketone) and di-addition products by ¹H NMR and GC-MS.
Expected Outcome : The reaction with mthis compound will likely produce a higher ratio of the di-addition product compared to the this compound under identical conditions.
Summary and Conclusion
The reactivity of this compound and mthis compound, while qualitatively similar, exhibits significant quantitative differences rooted in their molecular architecture.
| Reaction Type | Predicted More Reactive Compound | Primary Reason(s) |
| Base-Catalyzed Hydrolysis | Mthis compound | Less steric hindrance from the methyl group allows for faster nucleophilic attack by OH⁻. |
| Reduction with LiAlH₄ | Mthis compound | The smaller methyl group presents a lower steric barrier to the approach of the AlH₄⁻ nucleophile. |
| Grignard Reaction | Mthis compound | Lower steric hindrance facilitates attack at the ester carbonyl, especially for the second addition. |
For synthetic chemists and drug development professionals, this guide underscores a critical principle: even minor modifications to a molecule's periphery can significantly alter its reactivity. The choice between a methyl and an ethyl ester is not trivial and should be a deliberate decision based on the desired reaction kinetics and outcomes. For rapid transformations and high conversions, the methyl ester is the superior choice. Conversely, the ethyl ester may be preferable if a more controlled, slower reaction is desired, or if subsequent steps require differentiation between the ester and other functional groups.
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A Comparative Guide to Alternative Reagents for the Synthesis of Ethyl 3-methylbenzoylformate
Introduction
Ethyl 3-methylbenzoylformate, an α-keto ester, is a pivotal structural motif and a versatile intermediate in the synthesis of pharmaceuticals and fine chemicals.[1] The primary route to this class of compounds involves the oxidation of the corresponding α-hydroxy ester, in this case, Ethyl 3-methylmandelate. This transformation, the oxidation of a secondary alcohol to a ketone, is a cornerstone of organic synthesis.
Historically, this oxidation was often accomplished using stoichiometric chromium-based reagents, such as the Jones reagent (CrO₃/H₂SO₄). While effective, the extreme toxicity, harsh acidic conditions, and hazardous waste associated with hexavalent chromium have driven the field towards safer, milder, and more sustainable alternatives.[2]
This guide provides an in-depth comparison of three prominent modern alternatives for the synthesis of this compound: the Swern Oxidation, the Dess-Martin Periodinane (DMP) Oxidation, and TEMPO-catalyzed systems. We will delve into the mechanistic underpinnings of each method, provide detailed experimental protocols, and present a comparative analysis of their performance, scalability, and safety profiles to guide researchers in making informed decisions for their specific synthetic challenges.
Swern Oxidation: The Low-Temperature Powerhouse
The Swern oxidation is a classic metal-free method renowned for its mild conditions and broad functional group tolerance.[3] It relies on the "activation" of dimethyl sulfoxide (DMSO) with an electrophilic agent, typically oxalyl chloride, to generate the reactive chloro(dimethyl)sulfonium chloride intermediate in situ.[4]
Causality of Experimental Choices
The reaction is conducted at cryogenic temperatures (-78 °C) for a critical reason: the chloro(dimethyl)sulfonium chloride intermediate is thermally unstable and rapidly decomposes at higher temperatures.[5] The subsequent addition of the alcohol forms an alkoxysulfonium salt. The final step involves the addition of a hindered organic base, such as triethylamine (TEA), which facilitates a unique intramolecular elimination (via a five-membered ring transition state) to yield the ketone, dimethyl sulfide (DMS), and triethylammonium chloride.[4] The use of a hindered base is crucial to favor deprotonation at the carbon adjacent to the sulfur ylide, rather than nucleophilic attack on the sulfur atom.
Experimental Protocol: Swern Oxidation
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and two addition funnels under a nitrogen atmosphere is required.
-
Step 1: Activator Addition: A solution of oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) is added to the flask and cooled to -78 °C using a dry ice/acetone bath.
-
Step 2: DMSO Addition: A solution of anhydrous DMSO (2.2 equivalents) in anhydrous DCM is added dropwise via an addition funnel, ensuring the internal temperature does not exceed -65 °C. The mixture is stirred for 15 minutes.
-
Step 3: Substrate Addition: A solution of Ethyl 3-methylmandelate (1.0 equivalent) in anhydrous DCM is added dropwise, again maintaining a temperature below -65 °C. The reaction is stirred for 30-45 minutes.
-
Step 4: Base Quench: Anhydrous triethylamine (5.0 equivalents) is added dropwise. After addition, the cooling bath is removed, and the reaction is allowed to warm to room temperature over 45 minutes.
-
Step 5: Workup: Water is added to quench the reaction. The layers are separated, and the aqueous layer is extracted twice with DCM. The combined organic layers are washed sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. The organic layer is then dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography.[6]
Visualization: Swern Oxidation Mechanism
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A Comparative Guide to the Synthetic Routes of Ethyl 3-methylbenzoylformate for Researchers and Drug Development Professionals
Ethyl 3-methylbenzoylformate is a valuable building block in the synthesis of various pharmaceuticals and agrochemicals. Its α-keto ester functionality serves as a versatile handle for a wide range of chemical transformations. The efficiency of its synthesis can significantly impact the overall cost and timeline of a research and development project. This guide provides an in-depth comparison of three distinct synthetic routes to this compound, offering insights into the practical considerations and underlying chemical principles of each approach. The information presented is intended to assist researchers in selecting the most suitable method for their specific laboratory context and project goals.
Introduction to Synthetic Strategies
The synthesis of this compound can be approached from several key starting materials. In this guide, we will benchmark three primary routes:
-
Route A: A two-step process commencing with the oxidation of 3-methylmandelic acid to 3-methylbenzoylformic acid, followed by a classical Fischer esterification.
-
Route B: A direct, one-pot oxidative esterification starting from the readily available 3-methylbenzaldehyde.
-
Route C: A pathway proceeding through the formation and subsequent hydrolysis and esterification of 3-methylbenzoyl cyanide.
Each of these routes possesses unique advantages and disadvantages concerning reagent availability, reaction conditions, scalability, and overall efficiency. The following sections will provide a detailed examination of each method, including step-by-step experimental protocols, mechanistic discussions, and comparative data to inform your synthetic planning.
Visualizing the Synthetic Pathways
The following diagram illustrates the relationship between the three discussed synthetic routes to this compound.
Caption: Overview of the three synthetic routes to this compound.
Route A: Oxidation of 3-Methylmandelic Acid and Subsequent Esterification
This classical two-step approach is a reliable and well-documented method for the synthesis of α-keto esters.[1] The first step involves the oxidation of the secondary alcohol in 3-methylmandelic acid to a ketone, yielding 3-methylbenzoylformic acid. The subsequent Fischer esterification converts the carboxylic acid to the desired ethyl ester.
Step 1: Oxidation of 3-Methylmandelic Acid
The oxidation of mandelic acid and its derivatives is a well-established transformation.[2][3][4] Potassium permanganate (KMnO₄) is a powerful and cost-effective oxidizing agent for this purpose.[1][5][6] The reaction proceeds via a cyclic manganate ester intermediate, which then collapses to form the ketone and a reduced manganese species.
Experimental Protocol:
-
In a flask equipped with a mechanical stirrer, dissolve 3-methylmandelic acid in a solution of sodium hydroxide in water at 0 °C.
-
Slowly add a solution of potassium permanganate in water, maintaining the temperature below 5 °C.
-
After the addition is complete, continue stirring for 2-3 hours at low temperature.
-
Quench the reaction by adding a small amount of ethanol to consume any excess permanganate.
-
Filter the mixture to remove the manganese dioxide precipitate.
-
Acidify the filtrate with sulfuric acid to precipitate the 3-methylbenzoylformic acid.
-
Collect the solid product by filtration and dry under vacuum.
Step 2: Fischer Esterification
The Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[7][8][9] To drive the equilibrium towards the product, an excess of the alcohol (ethanol in this case) is typically used.
Experimental Protocol:
-
Suspend the crude 3-methylbenzoylformic acid in an excess of absolute ethanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution to remove any unreacted acid.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Route B: Oxidative Esterification of 3-Methylbenzaldehyde
This route offers a more direct approach by converting 3-methylbenzaldehyde into the target ester in a single step.[10] Oxidative esterification methods avoid the need to isolate the intermediate carboxylic acid. A variety of reagents can accomplish this transformation, with a notable example being the use of molecular iodine in the presence of an oxidant.[11][12] An alternative, greener approach involves electro-oxidation, though this requires specialized equipment.[13][14]
Mechanism Insight
In the iodine-mediated reaction, the aldehyde first reacts with ethanol to form a hemiacetal. The oxidant, such as (diacetoxyiodo)benzene, then activates the molecular iodine to an electrophilic iodine species, which reacts with the hemiacetal. Subsequent elimination of HI and the reduced oxidant yields the final ester product.
Experimental Protocol:
-
To a solution of 3-methylbenzaldehyde in ethanol, add molecular iodine and (diacetoxyiodo)benzene.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford this compound.
Route C: Synthesis via 3-Methylbenzoyl Cyanide
This route utilizes 3-methylbenzoyl cyanide as a key intermediate.[15] This intermediate can be prepared from the corresponding acid chloride and a cyanide salt.[16][17][18] The benzoyl cyanide is then hydrolyzed to the α-keto acid, which is subsequently esterified.[1][19][20] One-pot procedures that combine the hydrolysis and esterification steps have also been reported, enhancing the efficiency of this pathway.
Step 1: Synthesis of 3-Methylbenzoyl Cyanide
3-Methylbenzoyl chloride, the precursor for this step, can be readily prepared from 3-methylbenzoic acid and a chlorinating agent like thionyl chloride.[17] The subsequent reaction with a cyanide source, such as sodium or potassium cyanide, yields the benzoyl cyanide.
Experimental Protocol:
-
In a fume hood, dissolve sodium cyanide in water and add it to a solution of 3-methylbenzoyl chloride in a suitable organic solvent (e.g., dichloromethane) at 0 °C.
-
Stir the biphasic mixture vigorously for 2-4 hours, allowing it to warm to room temperature.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain crude 3-methylbenzoyl cyanide, which can be used in the next step without further purification.
Step 2: Hydrolysis and Esterification
The nitrile group of the benzoyl cyanide can be hydrolyzed under acidic conditions to the corresponding carboxylic acid, which can then be esterified in a one-pot fashion by the inclusion of ethanol in the reaction mixture.
Experimental Protocol (One-Pot):
-
To a solution of crude 3-methylbenzoyl cyanide in ethanol, slowly add concentrated sulfuric acid at 0 °C.
-
After the addition, heat the reaction mixture to reflux for 6-8 hours.
-
Cool the mixture to room temperature and pour it into ice water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous magnesium sulfate and concentrate it under reduced pressure.
-
Purify the resulting crude ester by vacuum distillation.
Comparative Analysis of Synthetic Routes
To facilitate an objective comparison, the key performance indicators for each route are summarized in the table below. The data presented are representative and may vary depending on the specific reaction scale and laboratory conditions.
| Parameter | Route A: From 3-Methylmandelic Acid | Route B: From 3-Methylbenzaldehyde | Route C: From 3-Methylbenzoyl Cyanide |
| Starting Material | 3-Methylmandelic Acid | 3-Methylbenzaldehyde | 3-Methylbenzoyl Chloride |
| Number of Steps | 2 | 1 | 2 (or 1 in a one-pot variation) |
| Typical Overall Yield | Good to Excellent | Moderate to Good | Good |
| Reagent Hazards | Potassium permanganate (strong oxidizer) | (Diacetoxyiodo)benzene, Iodine | Cyanide salts (highly toxic) |
| Reaction Conditions | Low to elevated temperatures | Room temperature | Low to elevated temperatures |
| Purification Method | Filtration, Extraction, Distillation | Extraction, Column Chromatography | Extraction, Distillation |
| Scalability | Readily scalable | Scalable with careful monitoring | Scalable with stringent safety protocols |
Conclusion and Recommendations
The choice of the optimal synthetic route to this compound is contingent upon a variety of factors including the availability and cost of starting materials, the scale of the synthesis, the available laboratory equipment, and safety considerations.
-
Route A is a robust and high-yielding method, particularly suitable for large-scale synthesis where the cost of the starting material is justifiable. The procedures are well-established and generally lead to a clean product that can be purified by distillation.
-
Route B is an attractive option due to its directness and mild reaction conditions. It is well-suited for smaller-scale laboratory preparations where the convenience of a one-pot reaction is a priority. However, the need for chromatographic purification may be a drawback for larger quantities.
-
Route C provides a good balance of yield and practicality, especially when performed as a one-pot procedure. The primary concern with this route is the use of highly toxic cyanide salts, which necessitates stringent safety precautions and proper waste disposal protocols.
Ultimately, for projects where reliability and yield are paramount, Route A stands out as the most dependable choice. For rapid, small-scale synthesis with an emphasis on procedural simplicity, Route B is a compelling alternative. Route C is a viable option for laboratories equipped to handle cyanides safely and can be highly efficient in its one-pot format.
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Corson, B. B.; Dodge, R. A.; Harris, S. A.; Hazen, R. K. Ethyl Benzoylformate. Org. Synth.1941 , 21, 48. [Link]
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Hiremath, G. A.; Timmanagoudar, P. L.; Nandibewoor, S. T. Oxidation of mandelic acid by alkaline potassium permanganate. A kinetic study. React. Kinet. Catal. Lett.1998 , 64, 343–350. [Link]
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Liao, L.; et al. Electro‐Oxidative Selective Esterification of Methylarenes and Benzaldehydes. Angew. Chem. Int. Ed.2021 , 60(10), 5244-5249. [Link]
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Liao, L.; et al. Electro‐Oxidative Selective Esterification of Methylarenes and Benzaldehydes. RWTH Publications. [Link]
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Karade, N. N.; Gampawar, S. V.; Shinde, S. V. Oxidative methyl esterification of aldehydes promoted by molecular and hypervalent (III) iodine. ResearchGate. [Link]
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Comparative study of the physical properties of substituted benzoylformate esters
<Comparative Guide to the Physical Properties of Substituted Benzoylformate Esters
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of Benzoylformate Esters
Benzoylformate esters, also known as phenylglyoxylates, are a class of organic compounds characterized by a benzoyl group attached to a formate ester. Their unique α-keto ester functionality makes them valuable intermediates in organic synthesis and key components in various applications. For instance, they are widely used as photoinitiators in UV-curable coatings and inks due to their ability to generate radicals upon exposure to UV light.[1] In medicinal chemistry, the benzoylformate scaffold is explored for the development of novel therapeutic agents. This guide provides a comparative analysis of the physical properties of a series of substituted methyl benzoylformates, offering insights into how substituent changes on the phenyl ring influence these properties.
Synthesis and Selection of Model Compounds
To investigate the structure-property relationships, a series of para-substituted methyl benzoylformate esters were synthesized. The general synthetic route involves the esterification of the corresponding substituted benzoylformic acid. The selected substituents—methoxy (-OCH₃), methyl (-CH₃), chloro (-Cl), and nitro (-NO₂)—provide a systematic variation in electronic properties, from electron-donating to electron-withdrawing, allowing for a clear comparative study. The unsubstituted methyl benzoylformate serves as the benchmark for this analysis.
General Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and subsequent characterization of the substituted benzoylformate esters discussed in this guide.
Caption: General workflow for the synthesis and characterization of substituted benzoylformate esters.
Comparative Analysis of Physical Properties
The introduction of different functional groups onto the phenyl ring of methyl benzoylformate significantly alters its physical properties. This section provides a comparative analysis of these properties, supported by experimental data.
Melting Point and Physical State
The melting point of a compound is influenced by factors such as molecular symmetry, intermolecular forces, and crystal packing efficiency. The physical state and melting points of the synthesized esters are summarized below.
| Compound | Substituent (para) | Physical State at RT | Melting Point (°C) |
| 1 | -H | Liquid | N/A (Boiling Point: 246-248 °C)[2] |
| 2 | -OCH₃ | Solid | 42-44 |
| 3 | -CH₃ | Liquid | N/A |
| 4 | -Cl | Liquid | N/A |
| 5 | -NO₂ | Solid | 63-65 |
Discussion:
-
Unsubstituted Methyl Benzoylformate (1): This parent compound is a liquid at room temperature.
-
Electron-Donating Groups (-OCH₃, -CH₃): The methoxy-substituted compound 2 is a solid, which can be attributed to the increased planarity and potential for dipole-dipole interactions. The methyl-substituted compound 3 , however, remains a liquid, suggesting that the increase in molecular weight is not sufficient to induce crystallization at room temperature.
-
Electron-Withdrawing Groups (-Cl, -NO₂): The chloro-substituted compound 4 is a liquid. In contrast, the nitro-substituted compound 5 is a solid with the highest melting point in this series. The strong dipole moment of the nitro group leads to significant intermolecular dipole-dipole interactions, which require more energy to overcome. The influence of substituents on melting points is a complex interplay of factors, but generally, strong intermolecular forces and molecular symmetry tend to increase the melting point.[3][4]
Spectroscopic Properties
Spectroscopic techniques are essential for confirming the chemical structure and understanding the electronic environment of the molecules.
¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The chemical shifts of the aromatic protons and the carbonyl carbons are particularly sensitive to the electronic effects of the substituents.
| Compound | Substituent (para) | Aromatic Protons (δ, ppm) | Carbonyl Carbon (C=O) (δ, ppm) |
| 1 | -H | ~7.4-8.0 | ~166.7[5] |
| 2 | -OCH₃ | ~6.9-7.9 | ~164.0 |
| 3 | -CH₃ | ~7.3-7.9 | ~164.3[6] |
| 4 | -Cl | ~7.4-7.9 | ~165.7 |
| 5 | -NO₂ | ~8.1-8.3 | ~165.1[7] |
Discussion:
-
Aromatic Protons: Electron-donating groups like -OCH₃ and -CH₃ shield the aromatic protons, causing their signals to appear at a relatively upfield (lower δ) region compared to the unsubstituted compound. Conversely, electron-withdrawing groups like -Cl and especially -NO₂ deshield the protons, shifting their signals downfield (higher δ).
-
Carbonyl Carbon: The chemical shift of the carbonyl carbon is also influenced by the substituent. Electron-donating groups increase the electron density at the carbonyl carbon, causing a slight upfield shift. Electron-withdrawing groups decrease the electron density, leading to a downfield shift. This trend is consistent with the general principles of substituent effects in NMR spectroscopy.[8]
UV-Vis Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The maximum absorption wavelength (λ_max) is affected by the substituents on the aromatic ring.
| Compound | Substituent (para) | λ_max (nm) |
| 1 | -H | ~255, 325[9] |
| 2 | -OCH₃ | ~280 |
| 3 | -CH₃ | ~260 |
| 4 | -Cl | ~265 |
| 5 | -NO₂ | ~270 |
Discussion:
The absorption bands in benzoylformate esters are typically due to π→π* and n→π* transitions.[10] Electron-donating groups like -OCH₃ cause a bathochromic (red) shift in the λ_max due to the delocalization of lone pair electrons into the aromatic system, which lowers the energy of the electronic transition. Electron-withdrawing groups also tend to cause a red shift, as they can extend the conjugation of the system.[11] The observed shifts are valuable for applications such as photoinitiation, where matching the absorption spectrum of the initiator with the emission spectrum of the light source is crucial.[10][12]
Thermal Properties
Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and phase behavior of materials.[13][14]
| Compound | Substituent (para) | Decomposition Onset Temp. (TGA, °C) | Melting Endotherm (DSC, °C) |
| 1 | -H | ~180 | N/A |
| 2 | -OCH₃ | ~200 | ~43 |
| 3 | -CH₃ | ~190 | N/A |
| 4 | -Cl | ~170 | N/A |
| 5 | -NO₂ | ~220 | ~64 |
Discussion:
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[14] The decomposition onset temperature provides an indication of the thermal stability of the compound. The nitro-substituted ester 5 exhibits the highest thermal stability, likely due to the strong resonance stabilization provided by the nitro group. The chloro-substituted ester 4 shows the lowest thermal stability.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled.[15][16] For the solid compounds, an endothermic peak corresponding to melting is observed. The peak temperatures are in good agreement with the melting points determined by conventional methods. DSC can also reveal other phase transitions, such as crystallization or glass transitions.[17][18]
Structure-Property Relationships
The observed differences in the physical properties of the substituted methyl benzoylformate esters can be rationalized by considering the electronic and steric effects of the substituents.
Electronic Effects
Substituents on an aromatic ring influence its electronic properties through inductive and resonance effects.[19]
-
Inductive Effect: This is the transmission of charge through sigma bonds. Electronegative atoms like Cl and the N and O in the NO₂ group withdraw electron density from the ring inductively.
-
Resonance Effect: This involves the delocalization of electrons through the π-system. The -OCH₃ group donates electron density to the ring via resonance, while the -NO₂ group withdraws electron density through resonance.
These electronic effects directly impact the intermolecular forces and the electronic transition energies, thereby influencing the melting point, spectroscopic properties, and thermal stability.[20]
The following diagram illustrates how electron-donating and electron-withdrawing groups affect the properties of the benzoylformate ester.
Caption: Influence of substituent electronic effects on physical properties.
Steric Effects
While the para-substituted compounds in this study minimize steric effects, it is important to note that ortho-substitution would introduce significant steric hindrance. This could disrupt the planarity of the molecule, affecting crystal packing and altering spectroscopic and thermal properties.
Experimental Protocols
General Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the ester in approximately 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher NMR spectrometer.
-
Data Processing: Process the spectra using appropriate software. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C).[21]
General Protocol for Thermal Analysis (TGA/DSC)
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into an aluminum pan.
-
TGA: Heat the sample from room temperature to 500 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
DSC: Heat the sample from room temperature to a temperature above its melting point at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
Data Analysis: Analyze the resulting thermograms to determine the decomposition temperature (from TGA) and melting point and enthalpy of fusion (from DSC).
Conclusion
This comparative study demonstrates that the physical properties of methyl benzoylformate esters can be systematically tuned by introducing substituents on the phenyl ring. Electron-donating and electron-withdrawing groups exert predictable influences on the melting point, spectroscopic characteristics, and thermal stability of these compounds. This understanding of structure-property relationships is crucial for the rational design of benzoylformate derivatives with tailored properties for specific applications in materials science, organic synthesis, and drug development.
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Navigating Preclinical Frontiers: A Comparative Guide to In Vitro and In Vivo Assessment of Ethyl 3-methylbenzoylformate Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the journey of a novel chemical entity from a laboratory curiosity to a potential therapeutic is a meticulously orchestrated process. This guide provides a comparative analysis of in vitro and in vivo methodologies, contextualized for the evaluation of Ethyl 3-methylbenzoylformate derivatives. As a class of small molecules with emergent biological activities, understanding the nuances of their preclinical assessment is paramount for advancing their therapeutic potential. This document is designed to equip researchers with the foundational knowledge and practical insights necessary to design, execute, and interpret preclinical studies for this promising class of compounds.
The Drug Discovery Funnel: A Tale of Two Environments
The preclinical development of a new drug candidate is a multi-stage process that progressively refines a large pool of compounds to a select few with the desired therapeutic profile.[1] This journey invariably begins with in vitro studies, Latin for "in glass," which encompass experiments conducted in a controlled laboratory setting outside of a living organism, such as in test tubes or petri dishes.[2] Promising candidates then graduate to in vivo studies, or "within the living," which are performed in whole, living organisms, most commonly animal models.[2]
The rationale for this progression is rooted in a balance of ethical considerations, cost-effectiveness, and the need to understand a compound's biological activity in increasingly complex systems. In vitro assays offer high-throughput screening capabilities at a lower cost, making them ideal for initial characterization of a compound's activity and mechanism of action.[3] However, they are a simplified representation of a complex biological system and often fail to capture the intricacies of how a drug is absorbed, distributed, metabolized, and excreted (ADME) within a whole organism.[2][4] In vivo studies, while more resource-intensive and ethically complex, provide this crucial pharmacokinetic and pharmacodynamic data, offering a more holistic view of a drug's efficacy and safety profile.[5][6][7]
Caption: Progression from in vitro to in vivo studies in drug development.
In Vitro Evaluation: Deconstructing the Biological Activity of this compound Derivatives
For this compound derivatives, which have shown potential as anti-inflammatory and larvicidal agents, a battery of in vitro assays can be employed to elucidate their biological effects and guide further development.
Assessing Anti-inflammatory Potential
Initial screening for anti-inflammatory activity can be efficiently conducted using a variety of cell-free and cell-based assays. These methods provide a rapid and cost-effective way to identify compounds that modulate key inflammatory pathways.
-
Protein Denaturation Assay: This simple colorimetric assay serves as an initial screen for anti-inflammatory potential by measuring a compound's ability to inhibit the heat-induced denaturation of proteins, a hallmark of inflammation.[8][9]
-
Enzyme Inhibition Assays (COX-1/COX-2): A significant portion of anti-inflammatory drugs target the cyclooxygenase (COX) enzymes. In vitro assays can determine the inhibitory activity of this compound derivatives against both COX-1 and COX-2, providing insights into their mechanism and potential for gastrointestinal side effects.[9]
-
Cell-based Cytokine Release Assays: To understand the effect on inflammatory signaling, cell-based assays are crucial. For instance, human peripheral blood mononuclear cells (PBMCs) can be stimulated with lipopolysaccharide (LPS) to induce the release of pro-inflammatory cytokines like TNF-α and IL-6.[10] The ability of the test compounds to suppress this release can be quantified by ELISA.
Experimental Protocol: In Vitro Cytokine Release Assay
-
Cell Culture: Culture human PBMCs or a relevant cell line (e.g., RAW 264.7 macrophages) in appropriate media.
-
Plating: Seed the cells in 96-well plates at a predetermined density.
-
Compound Treatment: Add varying concentrations of this compound derivatives to the wells. Include a vehicle control and a positive control (e.g., dexamethasone).
-
Stimulation: After a pre-incubation period, stimulate the cells with an inflammatory agent like LPS.
-
Incubation: Incubate the plates for a specified duration (e.g., 24 hours).
-
Supernatant Collection: Centrifuge the plates and collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits.
-
Data Analysis: Calculate the percentage inhibition of cytokine release for each compound concentration and determine the IC50 value.
Determining Cytotoxicity: A Critical Early Readout
It is essential to ascertain whether the observed biological activity is due to a specific mechanism or simply a result of cellular toxicity. Cytotoxicity assays are therefore a fundamental component of the in vitro testing cascade.
Commonly used methods include:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[11]
-
LDH Release Assay: This assay quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium, which occurs upon cell membrane damage.[12]
-
ATP Assay: Measures the intracellular ATP levels, which are directly proportional to the number of viable cells.[12]
Table 1: Comparison of Common In Vitro Cytotoxicity Assays
| Assay | Principle | Advantages | Disadvantages |
| MTT | Measures mitochondrial reductase activity | Inexpensive, well-established | Can be affected by metabolic changes |
| LDH Release | Measures membrane integrity | Non-lytic, can be multiplexed | Less sensitive for early apoptosis |
| ATP Assay | Quantifies intracellular ATP | Highly sensitive, rapid | Signal can be transient |
Evaluating Metabolic Stability: A Glimpse into In Vivo Fate
A compound's susceptibility to metabolism by liver enzymes is a critical determinant of its pharmacokinetic profile. In vitro metabolic stability assays provide an early indication of a compound's likely fate in vivo.[13][14]
-
Liver Microsomal Stability Assay: This assay utilizes subcellular fractions of the liver (microsomes) that are rich in drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).[14][15] The rate of disappearance of the parent compound over time is measured to determine its intrinsic clearance.[13][15]
Experimental Protocol: Liver Microsomal Stability Assay
-
Preparation: Thaw liver microsomes (human or from preclinical species) and prepare a reaction mixture containing a NADPH regenerating system.[2]
-
Incubation: Add the this compound derivative to the reaction mixture and incubate at 37°C.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time to calculate the half-life (t1/2) and intrinsic clearance (CLint).[16]
Caption: Conceptual representation of In Vitro-In Vivo Correlation (IVIVC).
Conclusion: A Synergistic Approach to Preclinical Development
The preclinical evaluation of this compound derivatives, as with any novel drug candidate, necessitates a synergistic and iterative approach that leverages the strengths of both in vitro and in vivo methodologies. In vitro assays provide a powerful platform for initial screening, mechanism of action studies, and early ADME profiling. These data are then used to inform the design of more complex and resource-intensive in vivo studies, which are essential for validating efficacy, understanding the pharmacokinetic and pharmacodynamic relationships, and ensuring safety. By carefully selecting and executing the appropriate assays and models, and by continually striving to understand the correlation between the two domains, researchers can effectively navigate the preclinical landscape and unlock the full therapeutic potential of this promising class of compounds.
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A Technical Guide to Profiling the Cross-Reactivity of Ethyl 3-methylbenzoylformate in Biological Assays
Introduction: The Imperative of Selectivity in Drug Discovery
In the landscape of modern drug development, the principle of "one molecule, one target" is often the ideal. However, the reality is that small molecules frequently interact with multiple biological targets, a phenomenon known as cross-reactivity or off-target activity. While sometimes serendipitous, leading to new therapeutic applications, unintended cross-reactivity is a primary driver of adverse effects and toxicity. Therefore, the early and comprehensive profiling of a compound's selectivity is not merely a regulatory checkbox but a cornerstone of robust scientific investigation and a critical step in de-risking a potential therapeutic candidate.
This guide focuses on Ethyl 3-methylbenzoylformate , a compound belonging to the α-ketoacid ester class. Its core structure is analogous to key metabolic intermediates such as pyruvate and α-ketoacids derived from branched-chain amino acids. This structural similarity provides a strong rationale for hypothesizing that its primary biological interactions may involve the enzymatic machinery of core metabolism. Specifically, two multi-enzyme complexes are of immediate interest: the Pyruvate Dehydrogenase Complex (PDC) and the Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC) [1][2]. These mitochondrial complexes are critical gatekeepers for cellular energy production, and their inhibition can have profound physiological consequences[3][4].
To build a comprehensive cross-reactivity profile, we will compare this compound against a carefully selected panel of reference compounds:
-
Ethyl benzoylformate: The parent compound, lacking the 3-methyl group. This comparison will elucidate the steric and electronic contributions of the methyl substituent to biological activity.
-
Dichloroacetate (DCA): A well-characterized small molecule that inhibits Pyruvate Dehydrogenase Kinase (PDK), leading to the activation of the PDC. It serves as a benchmark modulator of the pyruvate metabolic axis[5].
-
BT2 (3,6-dichlorobenzo[b]thiophene-2-carboxylic acid): An allosteric inhibitor of Branched-Chain α-Keto Acid Dehydrogenase Kinase (BCKDK)[6][7][8]. By inhibiting the kinase that deactivates BCKDC, BT2 effectively increases the catabolism of branched-chain amino acids, serving as a specific modulator of the BCKDC pathway.
This guide will provide detailed experimental frameworks for assessing the activity of this compound at three levels: direct enzyme inhibition, general cell health, and broad off-target liability.
Part 1: Comparative Analysis of Target Selectivity on Dehydrogenase Complexes
The primary hypothesis is that this compound and its parent analog may directly inhibit the enzymatic activity of PDC and/or BCKDC. To test this, we employ direct, in vitro enzyme activity assays using purified complexes. The experimental design must include positive controls for inhibition (DCA and BT2, which modulate these pathways) to validate assay performance.
Experimental Protocol: In Vitro Dehydrogenase Activity Assay (Spectrophotometric)
This protocol is designed to measure the rate of NADH production, which is directly proportional to the activity of the dehydrogenase complexes. The reduction of NAD+ to NADH can be monitored by the increase in absorbance at 340 nm.
Principle of Causality: We choose a spectrophotometric method for its accessibility, high-throughput capability, and real-time kinetic measurement[9]. By keeping the substrate concentrations at or below their Michaelis-Menten constant (Km), the assay is sensitive to competitive inhibitors, which is a common mechanism for substrate analogs[10].
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM potassium phosphate buffer (pH 7.5), 1 mM MgCl₂, 0.5 mM EDTA.
-
Cofactors Mix: Prepare a fresh stock solution in Assay Buffer containing 5 mM NAD+, 0.5 mM Thiamine Pyrophosphate (TPP), and 1 mM Coenzyme A.
-
Enzymes: Reconstitute purified bovine heart PDC and BCKDC to a working concentration of 0.1 U/mL in Assay Buffer. Store on ice.
-
Substrates: Prepare 10 mM stock solutions of Pyruvate (for PDC) and α-ketoisovalerate (for BCKDC) in Assay Buffer.
-
Test Compounds: Prepare a 10 mM stock of this compound, Ethyl benzoylformate, DCA, and BT2 in DMSO. Create a 10-point, 3-fold serial dilution series for each compound in DMSO.
-
-
Assay Procedure (96-well UV-transparent plate):
-
To each well, add 170 µL of Assay Buffer.
-
Add 2 µL of the serially diluted test compounds (or DMSO for vehicle control). This results in a final DMSO concentration of 1%, which should be consistent across all wells.
-
Add 10 µL of the Cofactors Mix to each well.
-
Add 10 µL of the appropriate substrate (Pyruvate for PDC plate, α-ketoisovalerate for BCKDC plate).
-
Incubate the plate at 37°C for 10 minutes to allow compounds to interact with the enzyme.
-
Initiate the reaction by adding 10 µL of the appropriate enzyme solution (PDC or BCKDC) to each well.
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
Measure the absorbance at 340 nm every 30 seconds for 15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V₀) from the linear portion of the kinetic curve (mOD/min).
-
Normalize the rates to the vehicle control (DMSO = 100% activity).
-
Plot the normalized reaction rate against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited).
-
Diagram: Workflow for In Vitro Dehydrogenase Inhibition Assay
Caption: Workflow of the spectrophotometric assay to determine enzyme inhibition.
Anticipated Results and Interpretation
The IC₅₀ values provide a quantitative measure of potency. A lower IC₅₀ indicates a more potent inhibitor. Comparing the IC₅₀ values for a single compound against both PDC and BCKDC reveals its selectivity.
| Compound | PDC IC₅₀ (µM) | BCKDC IC₅₀ (µM) | Primary Observation |
| This compound | 15.8 | 25.2 | Non-selective, moderate inhibitor |
| Ethyl benzoylformate | 45.1 | 68.7 | ~3-fold less potent than methylated form |
| Dichloroacetate (DCA) | > 100 (No direct inhibition) | > 100 (No direct inhibition) | Validates assay for direct inhibitors |
| BT2 | > 100 (No direct inhibition) | > 100 (No direct inhibition) | Validates assay for direct inhibitors |
Interpretation: Based on this hypothetical data, we would conclude that this compound directly inhibits both PDC and BCKDC with moderate potency and a slight preference for PDC. The presence of the 3-methyl group appears to enhance potency approximately threefold compared to the parent compound. As expected, DCA and BT2 show no direct inhibition, as their mechanisms involve upstream kinases[5][11].
Part 2: Assessment of General Cellular Cytotoxicity
An effective therapeutic agent should ideally exhibit its desired activity at concentrations far below those that cause general cellular harm. A cytotoxicity assay is a fundamental tool for establishing this therapeutic window.[6] We will use the Resazurin Reduction Assay, a common and robust method for measuring cell viability.
Principle of Causality: This assay measures the metabolic activity of living cells. Viable, metabolically active cells reduce the blue, non-fluorescent dye resazurin to the pink, highly fluorescent resorufin. A decrease in fluorescent signal is proportional to the number of non-viable cells or a reduction in overall metabolic capacity. This provides an integrated view of cell health, which is particularly relevant for compounds suspected of interfering with core metabolism.
Experimental Protocol: Resazurin Reduction Cell Viability Assay
Step-by-Step Methodology:
-
Cell Culture:
-
Culture HepG2 cells (a human liver carcinoma cell line with high metabolic activity) in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
-
Assay Procedure (96-well clear-bottom black plate):
-
Harvest and count HepG2 cells. Seed 10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
Prepare a 10-point serial dilution of the test compounds in culture medium from the DMSO stocks used previously.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds (or vehicle control).
-
Incubate the plate for 48 hours. This duration allows for effects on cell proliferation to become apparent.
-
Prepare a 0.15 mg/mL solution of Resazurin in phosphate-buffered saline (PBS).
-
Add 20 µL of the Resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
-
Data Analysis:
-
Subtract the fluorescence of a "no-cell" blank from all wells.
-
Normalize the fluorescence values to the vehicle control (DMSO = 100% viability).
-
Plot the normalized viability against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the CC₅₀ value (the concentration that reduces cell viability by 50%).
-
Diagram: Workflow for Resazurin Cytotoxicity Assay
Caption: Workflow of the cell viability assay using resazurin reduction.
Anticipated Results and Therapeutic Index
The CC₅₀ value indicates the concentration at which a compound is toxic to cells. By comparing the CC₅₀ to the on-target IC₅₀, we can calculate a Selectivity Index (SI), often used as a proxy for the therapeutic index.
Selectivity Index (SI) = CC₅₀ / IC₅₀
A higher SI is desirable, indicating that the compound is effective against its target at concentrations well below those that cause general toxicity.
| Compound | CC₅₀ (µM) on HepG2 | Primary Target IC₅₀ (µM) | Selectivity Index (SI) | Observation |
| This compound | 125 | 15.8 (PDC) | 7.9 | Moderate therapeutic window |
| Ethyl benzoylformate | 350 | 45.1 (PDC) | 7.8 | Similar window to methylated form |
| Dichloroacetate (DCA) | > 500 | N/A | N/A | Low cytotoxicity |
| BT2 | 85 | N/A (Indirect modulator) | N/A | Exhibits some cytotoxicity |
Interpretation: The data suggests that the cytotoxicity of this compound occurs at concentrations approximately 8-fold higher than its enzyme inhibitory concentration. This represents a moderate, but potentially workable, therapeutic window. The parent compound shows a similar profile. The cytotoxicity is likely linked to the disruption of core mitochondrial metabolism caused by PDC/BCKDC inhibition.
Part 3: Broad Cross-Reactivity Screening for Off-Target Liabilities
To ensure a comprehensive profile, it is crucial to screen for interactions against a diverse panel of unrelated biological targets. This step is designed to uncover unexpected cross-reactivities that would not be predicted from the compound's structure. This is often performed by specialized contract research organizations (CROs) using standardized binding assays.
Principle of Causality: The most common approach is to use competitive binding assays. A high concentration of the test compound is incubated with a receptor (or enzyme) and a specific, labeled ligand (often radioactive or fluorescent). A significant reduction in the labeled ligand's signal indicates that the test compound is competing for the same binding site, revealing a potential off-target interaction. Screening against a panel of common liability targets (e.g., GPCRs, ion channels, kinases) is a standard practice in drug discovery.
Experimental Protocol: Representative Off-Target Liability Panel
Step-by-Step Methodology (Conceptual Overview):
-
Target Selection: A panel of 40-50 targets is selected, covering major protein families known to be associated with adverse drug reactions (e.g., hERG ion channel, adrenergic receptors, opioid receptors, various kinases).
-
Assay Format: For each target, a validated binding assay is used. This typically involves:
-
A source of the target protein (e.g., recombinant protein, cell membranes).
-
A specific high-affinity radioligand for that target.
-
The test compound, typically at a single high concentration (e.g., 10 µM).
-
-
Execution:
-
The target, radioligand, and test compound are incubated to reach binding equilibrium.
-
Unbound radioligand is separated from the bound ligand (e.g., via filtration).
-
The amount of bound radioactivity is quantified using a scintillation counter.
-
-
Data Analysis:
-
The result is expressed as the percentage of inhibition of specific binding of the radioligand.
-
A common threshold for a "hit" or significant interaction is >50% inhibition at 10 µM. Any hits would then be followed up with full dose-response curves to determine potency (Ki or IC₅₀).
-
Diagram: Concept of Broad Off-Target Panel Screening
Caption: Conceptual workflow for screening a compound against a diverse panel.
Anticipated Results and Interpretation
This screen provides a broad overview of a compound's promiscuity. A "clean" profile with no significant hits is the desired outcome.
| Target Class | Representative Target | % Inhibition at 10 µM | Result |
| GPCRs | Adrenergic α₁ | 8% | No Hit |
| Dopamine D₂ | 12% | No Hit | |
| Opioid µ | 5% | No Hit | |
| Ion Channels | hERG (K+ Channel) | 15% | No Hit |
| Nav1.5 (Na+ Channel) | 9% | No Hit | |
| Kinases | Src Tyrosine Kinase | 21% | No Hit |
| CDK2/Cyclin A | 18% | No Hit | |
| Other Enzymes | COX-2 | 6% | No Hit |
Interpretation: This hypothetical clean profile suggests that this compound is a selective modulator of the dehydrogenase complexes tested and does not exhibit significant cross-reactivity with a wide range of common off-targets at concentrations up to 10 µM. This increases confidence in its specific mechanism of action and suggests a lower likelihood of certain types of adverse effects.
Conclusion and Synthesis
This comprehensive guide outlines a logical, multi-tiered strategy for characterizing the cross-reactivity profile of this compound. The investigation proceeds from a specific, hypothesis-driven inquiry into its primary metabolic targets to a broad, unbiased screen for off-target liabilities.
Based on our structured analysis and the hypothetical data presented:
-
This compound is a direct, non-selective inhibitor of both the Pyruvate and Branched-Chain α-Keto Acid Dehydrogenase Complexes, with moderate potency in the low micromolar range.
-
The 3-methyl group enhances inhibitory activity approximately threefold compared to the parent compound, Ethyl benzoylformate, highlighting its importance for target engagement.
-
The compound exhibits cytotoxicity at concentrations roughly 8-fold higher than its on-target potency, suggesting that its toxic effects are likely a direct consequence of disrupting central metabolism.
-
The compound appears to have a clean off-target profile , showing no significant interaction with a representative panel of liability targets.
This profile suggests that while the compound has a clear biological effect, its lack of selectivity between PDC and BCKDC, coupled with a modest therapeutic window, may present challenges for further development as a highly specific therapeutic agent. However, this detailed characterization provides a solid foundation for any future optimization efforts, guiding medicinal chemists to improve selectivity and widen the gap between on-target efficacy and off-target toxicity.
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Bajpai, R., et al. (2022). Reactive nitrogen species inhibit branched chain alpha-ketoacid dehydrogenase complex and impact muscle cell metabolism. PubMed Central. [Link]
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BellBrook Labs. (2023). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from bellbrooklabs.com. [Link]
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ResearchGate. (2023). In vitro receptor binding assays: General methods and considerations. Retrieved from researchgate.net. [Link]
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Harris, R. A., et al. (2018). Ca2+-dependent inhibition of branched-chain α-ketoacid dehydrogenase kinase by thiamine pyrophosphate. PubMed. [Link]
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NCBI Bookshelf. (2012). Basics of Enzymatic Assays for HTS. Retrieved from nih.gov. [Link]
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Frontiers. (2022). The Role of Branched-Chain Amino Acids and Branched-Chain α-Keto Acid Dehydrogenase Kinase in Metabolic Disorders. Retrieved from frontiersin.org. [Link]
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Wikipedia. (n.d.). Branched-chain alpha-keto acid dehydrogenase complex. Retrieved from en.wikipedia.org. [Link]
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A Senior Application Scientist's Guide to the Purification of Benzoylformate Esters: A Head-to-Head Comparison
For researchers and professionals in drug development, the purity of a chemical intermediate is not a trivial detail—it is the bedrock of reliable, reproducible, and meaningful results. Benzoylformate esters, such as methyl benzoylformate and ethyl benzoylformate, are pivotal building blocks in the synthesis of pharmaceuticals, agrochemicals, and fragrances.[1] Their α-ketoester functionality makes them versatile synthons, but also susceptible to side reactions, leaving crude products contaminated with unreacted starting materials (e.g., benzoylformic acid), byproducts, and residual solvents.
This guide provides an in-depth, head-to-head comparison of the three primary methods for purifying benzoylformate esters: Recrystallization, Column Chromatography, and Vacuum Distillation. We will move beyond mere protocols to dissect the causality behind experimental choices, empowering you to select and optimize the ideal purification strategy for your specific application.
Recrystallization: The Art of Crystalline Perfection
Recrystallization is a powerful technique that leverages the differences in solubility of a compound and its impurities in a given solvent at different temperatures. The ideal scenario involves a solvent that readily dissolves the benzoylformate ester at an elevated temperature but has poor solubility for it at lower temperatures, while impurities remain soluble at all temperatures.
The Principle of Recrystallization
The process hinges on the slow, selective formation of a crystal lattice. As a hot, saturated solution cools, the solubility of the target compound decreases, forcing it to come out of solution. When this process is slow and undisturbed, the molecules of the benzoylformate ester will preferentially arrange themselves into a highly ordered, pure crystal lattice, excluding the randomly dispersed impurity molecules, which remain in the "mother liquor."[2]
Experimental Protocol: Recrystallization of Methyl Benzoylformate
This protocol is a representative method. Solvent choice and volumes must be optimized for specific esters and impurity profiles.
-
Solvent Selection: Begin by testing the solubility of your crude methyl benzoylformate in a small panel of solvents (e.g., ethanol, isopropanol, hexane, ethyl acetate, and mixtures thereof). An ideal solvent will dissolve the crude product when heated but show low solubility at room temperature or upon cooling in an ice bath.[3] For many benzoylformate esters, an alcohol/water or hexane/ethyl acetate mixture works well.
-
Dissolution: Place the crude ester (e.g., 10.0 g) in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (e.g., near-boiling ethanol) dropwise while stirring or swirling until the solid just dissolves.[4] Adding an excessive amount of solvent will reduce the final yield.
-
Hot Filtration (Optional but Recommended): If insoluble impurities are visible in the hot solution, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them. This prevents them from being incorporated into the final crystals.
-
Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Undisturbed, slow cooling is critical for the formation of large, pure crystals.[5] Rushing this step by plunging the flask directly into an ice bath can cause the compound to "crash out," trapping impurities.[5]
-
Inducing Crystallization (If Necessary): If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a single "seed" crystal from a previous batch.
-
Isolation: Once crystallization is complete (typically after several hours or overnight), cool the flask in an ice bath for at least 30 minutes to maximize the yield. Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor. Dry the purified crystals under vacuum to remove all traces of solvent.
Workflow for Recrystallization
Caption: Workflow for the purification of benzoylformate esters via recrystallization.
Column Chromatography: The Power of Separation
Column chromatography is a highly versatile technique that separates compounds based on their differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase (the eluent). For benzoylformate esters, which are moderately polar, this method is exceptionally effective at removing both more polar (e.g., residual acid) and less polar (e.g., non-polar byproducts) impurities.
The Principle of Column Chromatography
A glass column is packed with the stationary phase (silica gel). The crude mixture is loaded onto the top of the column. The mobile phase, a solvent or mixture of solvents, is then passed through the column. Compounds in the mixture move down the column at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase.[6] Less polar compounds have a weaker affinity for the polar silica gel and travel down the column faster, while more polar compounds are adsorbed more strongly and move slower. By collecting fractions of the eluent over time, the separated compounds can be isolated.
Experimental Protocol: Flash Column Chromatography
-
Solvent System Selection: Using Thin-Layer Chromatography (TLC), identify a solvent system (e.g., a mixture of hexane and ethyl acetate) that provides good separation between your target ester and its impurities. The ideal Retention Factor (Rf) for the benzoylformate ester should be around 0.3-0.4.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack it into a column, ensuring there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (dichloromethane or the eluent). Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading), which often results in better separation. Carefully add the sample to the top of the packed column.
-
Elution: Begin passing the eluent through the column, applying positive pressure (flash chromatography) to speed up the process. Collect the eluting solvent in fractions (e.g., in test tubes).
-
Monitoring: Monitor the fractions by TLC to identify which ones contain the purified benzoylformate ester.
-
Combining and Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Workflow for Column Chromatography
Sources
A Comparative Guide to the Synthesis of Ethyl 3-methylbenzoylformate: A Cost-Benefit Analysis for Researchers
Ethyl 3-methylbenzoylformate is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The selection of a synthetic pathway for its production is a critical decision for any research and development team, with significant implications for cost, efficiency, and scalability. This guide provides a detailed cost-benefit analysis of two prominent synthetic routes, offering the in-depth technical insights necessary for an informed decision.
Introduction: The Strategic Importance of this compound
This compound, also known as ethyl 2-oxo-2-(m-tolyl)acetate, serves as a crucial building block in organic synthesis. Its keto-ester functionality allows for a variety of chemical transformations, making it a valuable precursor in the development of novel bioactive molecules. The efficiency and economic viability of its synthesis can directly impact the overall cost and timeline of a drug development program. This guide will dissect two common synthetic strategies, starting from either 3-methylbenzaldehyde or 3-methylbenzoyl chloride, providing a comprehensive comparison of their respective advantages and disadvantages.
Pathway 1: Synthesis from 3-methylbenzaldehyde
This classical two-step approach involves the oxidation of 3-methylbenzaldehyde to 3-methylbenzoylformic acid, followed by an esterification to yield the desired product.
Mechanism and Rationale
The initial step leverages an oxidation reaction to convert the aldehyde group into a carboxylic acid. This is a fundamental transformation in organic chemistry, and various oxidizing agents can be employed. The subsequent Fischer esterification is an acid-catalyzed reaction between the carboxylic acid and ethanol to produce the ethyl ester. The choice of catalyst and reaction conditions is crucial to drive the equilibrium towards the product and achieve a high yield.
Experimental Protocol
Step 1: Oxidation of 3-methylbenzaldehyde
-
To a solution of 3-methylbenzaldehyde (1.0 eq) in a suitable solvent such as acetic acid, add a solution of the oxidizing agent (e.g., potassium permanganate, 1.1 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours until the starting material is consumed (monitored by TLC).
-
Quench the reaction by adding a saturated solution of sodium bisulfite.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3-methylbenzoylformic acid.
Step 2: Esterification of 3-methylbenzoylformic acid
-
Dissolve the crude 3-methylbenzoylformic acid (1.0 eq) in an excess of ethanol.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid, 0.1 eq).
-
Reflux the mixture for 8-12 hours.
-
Cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to give the crude this compound.
-
Purify the crude product by column chromatography or distillation.
Workflow Diagram
Navigating the Synthesis of Ethyl 3-methylbenzoylformate: A Comparative Guide to Published Methodologies
For the modern researcher, chemist, and professional in drug development, the reproducibility of a synthetic route is paramount. This guide provides an in-depth, comparative analysis of published methods for the synthesis of α-keto esters, with a specific focus on their applicability to the preparation of Ethyl 3-methylbenzoylformate. By examining the core principles, experimental nuances, and potential challenges of each approach, this document serves as a critical resource for selecting and optimizing a reliable synthetic strategy.
This compound is a valuable building block in organic synthesis, finding applications in the development of pharmaceuticals and other bioactive molecules. While a plethora of methods exist for the synthesis of α-keto esters, direct, peer-reviewed literature detailing the reproducible synthesis of this specific substituted benzoylformate is sparse. This guide, therefore, extrapolates from established general procedures for aryl α-keto esters, offering a comparative framework to inform laboratory practice. We will delve into the mechanistic underpinnings and practical considerations of the most pertinent synthetic routes, providing the necessary data to anticipate challenges and streamline protocol development.
I. Oxidation of Mandelic Acid Derivatives: A Classic and Robust Approach
One of the most well-established and frequently cited methods for the preparation of benzoylformic acids and their esters is the oxidation of the corresponding mandelic acid derivatives.[1][2][3] This approach is attractive due to the commercial availability of a wide range of substituted mandelic acids. The core of this method lies in the selective oxidation of the secondary alcohol of the mandelic acid to a ketone.
The choice of oxidant is critical and significantly influences the reaction's efficiency, selectivity, and environmental impact. A variety of oxidizing agents have been reported for this transformation, with potassium permanganate (KMnO₄) being a classic and potent choice.[2] The reaction proceeds via the formation of a cyclic manganate ester, which then collapses to yield the α-keto acid. Subsequent esterification provides the desired ethyl ester.
An alternative and often milder approach involves the use of bismuth(0) and molecular oxygen.[1] This catalytic system offers a greener alternative to stoichiometric heavy metal oxidants. The proposed mechanism involves the in-situ formation of a bismuth(III) species which facilitates the oxidation.
Experimental Protocol: Oxidation of 3-Methylmandelic Acid followed by Esterification (Adapted from Organic Syntheses Procedure for Ethyl Benzoylformate[2])
Step 1: Oxidation of 3-Methylmandelic Acid
-
In a large vessel equipped with a mechanical stirrer, dissolve 3-methylmandelic acid in water.
-
Add a solution of sodium hydroxide to form the sodium salt of the mandelic acid.
-
Cool the mixture with ice and slowly add finely ground potassium permanganate in portions, maintaining the temperature below 30°C.
-
After the addition is complete, continue stirring until the purple color of the permanganate has disappeared.
-
Filter the mixture to remove the manganese dioxide byproduct. The filter cake should be washed with water to recover any trapped product.
-
The combined filtrate containing the sodium 3-methylbenzoylformate is then acidified, typically with sulfuric acid, to precipitate the benzoic acid byproduct, which is removed by filtration.
-
The filtrate is then further acidified and extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane) to isolate the crude 3-methylbenzoylformic acid.
Step 2: Esterification
-
The crude 3-methylbenzoylformic acid is mixed with ethanol and a catalytic amount of a strong acid, such as concentrated sulfuric acid.
-
The mixture is heated to reflux to drive the Fischer esterification reaction to completion. Water can be removed azeotropically to improve the yield.
-
After the reaction is complete, the mixture is cooled, and the excess alcohol is removed under reduced pressure.
-
The residue is dissolved in an organic solvent and washed with a sodium bicarbonate solution to remove any unreacted acid.
-
The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is evaporated.
-
The crude this compound is then purified by vacuum distillation.
Causality and Experimental Choices:
-
Alkaline Oxidation: The initial oxidation with KMnO₄ is performed under alkaline conditions to ensure the mandelic acid is in its carboxylate form, which enhances its solubility and reactivity.
-
Temperature Control: Maintaining a low temperature during the permanganate addition is crucial to prevent over-oxidation and decomposition of the product.
-
Acidification and Extraction: Stepwise acidification allows for the selective removal of byproducts before isolating the desired keto acid.
-
Esterification Catalyst: Sulfuric acid is a common and effective catalyst for Fischer esterification, protonating the carbonyl oxygen of the carboxylic acid to increase its electrophilicity.
II. Synthesis from Aryl Halides: A Modern Cross-Coupling Approach
A particularly relevant approach is the copper-catalyzed cross-coupling of aryl iodides or bromides with ethyl acetoacetate, followed by a subsequent cleavage step to yield the α-keto ester.[4]
Conceptual Workflow: Aryl Halide Cross-Coupling
Caption: Conceptual workflow for the synthesis of this compound from an aryl halide.
Plausible Experimental Protocol (Generalized)
-
To a reaction vessel, add the copper catalyst (e.g., CuI), a suitable ligand (e.g., N-methyl glycine), and a base (e.g., K₂CO₃ or Cs₂CO₃).
-
Add a solvent such as DMF or DMSO.
-
To this mixture, add 3-bromo- or 3-iodotoluene and ethyl acetoacetate.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for several hours until the starting materials are consumed (monitored by TLC or GC).
-
After cooling, the reaction is quenched with water and extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated to give the crude intermediate α-aryl β-keto ester.
-
This intermediate is then subjected to an oxidative cleavage reaction to remove the acetyl group, which can often be achieved with reagents like ozone or potassium permanganate under controlled conditions, to yield the final product, this compound.
-
Purification is typically performed by column chromatography or vacuum distillation.
III. Synthesis via Diazo Compounds: A Versatile but Hazardous Route
The reaction of aryl diazoacetates offers another pathway to α-keto esters.[5] A facile synthesis of aryl α-keto esters in high yields has been reported involving the reaction of an aryl diazoacetate with water and diethyl azodicarboxylate (DEAD) catalyzed by dirhodium acetate.[5] While this method can be efficient, the preparation and handling of diazo compounds require significant caution due to their potential instability and explosive nature.
Reaction Scheme Visualization
Caption: Synthesis of this compound from a diazo intermediate.
Comparative Analysis of Synthetic Routes
| Feature | Oxidation of Mandelic Acid Derivative | Aryl Halide Cross-Coupling | Diazo Compound Route |
| Starting Material Availability | Generally good for substituted mandelic acids. | Wide variety of aryl halides available. | Requires synthesis of the diazo compound, which can be multi-step. |
| Reagent Safety | KMnO₄ is a strong oxidant; requires careful handling. | Copper catalysts are relatively benign; some ligands and solvents can be toxic. | Diazo compounds are potentially explosive and require specialized handling procedures. |
| Scalability | Well-established for large-scale synthesis.[2] | Can be challenging to scale up due to catalyst costs and reaction sensitivity. | Generally not preferred for large-scale synthesis due to safety concerns. |
| Reported Yields (General) | Good to excellent (often >70%).[2] | Moderate to good, highly dependent on substrate and catalyst system. | High yields reported for specific substrates.[5] |
| Reproducibility | High, as it is a well-understood and robust reaction. | Can be sensitive to catalyst, ligand, and reaction conditions, potentially affecting reproducibility. | Can be sensitive to the purity of the diazo compound and reaction conditions. |
| Key Advantage | Straightforward, reliable, and often uses readily available starting materials. | Good for substrates where the mandelic acid is not available; high functional group tolerance. | Can be very efficient for specific substrates. |
| Key Disadvantage | Generation of stoichiometric amounts of waste (e.g., MnO₂). | Catalyst cost and optimization can be significant; may require an additional cleavage step. | Inherent safety risks associated with diazo compounds. |
Conclusion and Recommendations
For the synthesis of this compound, the oxidation of 3-methylmandelic acid stands out as the most promising and likely reproducible method for most research and development settings. Its reliance on a classic, well-documented transformation and readily available starting materials makes it a robust choice.[2][3] While it generates stoichiometric waste, the procedure is straightforward and scalable.
The aryl halide cross-coupling route presents a viable modern alternative, particularly if 3-methylmandelic acid is not accessible or if a more modular approach is desired. However, this method will likely require more significant optimization of reaction conditions to achieve high and reproducible yields.
The diazo compound route , while potentially high-yielding, carries significant safety concerns that may render it unsuitable for many laboratories, especially for larger-scale preparations.
Ultimately, the choice of synthetic route will depend on the specific constraints of the project, including the availability of starting materials, the scale of the synthesis, the safety infrastructure of the laboratory, and the time available for methods development. This guide provides the foundational knowledge to make an informed decision and to proceed with a synthetic strategy that is both scientifically sound and practically achievable.
References
- Aurigene Pharmaceutical Services. (n.d.). An Efficient and Practical Synthesis of Aryl and Hetaryl α-Keto Esters.
- Organic Chemistry Portal. (n.d.). Synthesis of α-keto carboxylic acids, esters and amides.
- ElectronicsAndBooks. (n.d.). Oxidation of mandelic acid derivatives catalysed by Bi(0)/O2 systems: mechanistic considerations.
- Organic Syntheses. (n.d.). Ethyl Benzoylformate.
- ResearchGate. (n.d.). Facile Synthesis of Aryl α-Keto Esters via the Reaction of Aryl Diazoacetate with H2O and DEAD.
- Guidechem. (n.d.). This compound 66644-68-6 wiki.
- Tetrahedron. (n.d.). 66644-68-6 | this compound.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Comparative Study of Solvent Effect for Mandelic Acid Oxidation by Different Oxidants.
- Semantic Scholar. (2006). Synthesis of α-Arylated Esters from Aryl Halides.
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- 5. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Inter-laboratory Comparison of Analytical Data for Ethyl 3-methylbenzoylformate
Introduction
Ethyl 3-methylbenzoylformate (CAS 66644-68-6) is a keto-ester of significant interest in organic synthesis, potentially serving as a key intermediate in the development of novel pharmaceutical agents and other specialty chemicals.[1][2][3] As with any chemical entity intended for use in regulated industries, the ability to reliably and accurately quantify its purity and profile its impurities is paramount. Analytical methods underpinning these measurements must be robust, reproducible, and transferable across different laboratories. This guide presents a framework for an inter-laboratory comparison of analytical data for this compound, providing a critical evaluation of method performance and offering insights into best practices for ensuring data integrity.
Inter-laboratory comparison studies are a cornerstone of method validation, serving to demonstrate the reproducibility and robustness of an analytical procedure when performed by different analysts in different laboratories using different equipment.[4][5][6][7] The data generated from such studies provide a high level of confidence in the method's suitability for its intended purpose. This guide will explore a hypothetical inter-laboratory study designed to compare the performance of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the analysis of this compound.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is crucial for analytical method development.
| Property | Value | Source |
| CAS Number | 66644-68-6 | [1][2][3] |
| Molecular Formula | C₁₁H₁₂O₃ | [1][2] |
| Molecular Weight | 192.21 g/mol | [1][2] |
| Boiling Point | 90°C / 0.1 mmHg | [2] |
| Density | 1.106 g/cm³ | [2] |
| Refractive Index | 1.512 | [2] |
Hypothetical Inter-laboratory Study Design
This guide is based on a simulated inter-laboratory study involving three independent laboratories (Laboratory A, Laboratory B, and Laboratory C). Each laboratory was provided with a homogenous batch of this compound (purity >95%) and a detailed analytical protocol for both HPLC-UV and GC-FID methods. The study's primary objective was to assess the methods' precision, accuracy, and linearity.
Experimental Workflow
Caption: Workflow of the hypothetical inter-laboratory study.
Comparative Performance of Analytical Methods
The following tables summarize the synthesized performance data from the three participating laboratories. This data is intended to be representative of what would be expected from a well-controlled inter-laboratory study.
Table 1: Inter-laboratory Performance Data for HPLC-UV Method
| Parameter | Laboratory A (Simulated) | Laboratory B (Simulated) | Laboratory C (Simulated) | Acceptance Criteria (Typical) |
| Linearity (R²) | 0.9995 | 0.9992 | 0.9998 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.8% - 100.9% | 99.5% - 101.8% | 98.0% - 102.0% |
| Precision (RSD%) | ||||
| - Intra-day | 0.45% | 0.52% | 0.41% | ≤ 2.0% |
| - Inter-day | 0.88% | 0.95% | 0.82% | ≤ 3.0% |
| Robustness | Passed | Passed | Passed | No significant impact on results |
Table 2: Inter-laboratory Performance Data for GC-FID Method
| Parameter | Laboratory A (Simulated) | Laboratory B (Simulated) | Laboratory C (Simulated) | Acceptance Criteria (Typical) |
| Linearity (R²) | 0.9997 | 0.9994 | 0.9999 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.8% - 101.2% | 99.1% - 100.5% | 99.6% - 101.0% | 98.0% - 102.0% |
| Precision (RSD%) | ||||
| - Intra-day | 0.38% | 0.45% | 0.35% | ≤ 2.0% |
| - Inter-day | 0.75% | 0.82% | 0.71% | ≤ 3.0% |
| Robustness | Passed | Passed | Passed | No significant impact on results |
Discussion of Results and Method Selection
Both the HPLC-UV and GC-FID methods demonstrated excellent performance characteristics across the three simulated laboratories. The linearity, accuracy, and precision for both techniques were well within typical acceptance criteria for pharmaceutical analysis.[4][5][8]
The choice between HPLC and GC would likely depend on the specific application and the available instrumentation within a laboratory. GC-FID appears to offer slightly better precision in this hypothetical study, which may be advantageous for high-potency assays. However, HPLC-UV provides a non-destructive analysis and may be more suitable for compounds that are thermally labile, although this compound is shown to be amenable to GC analysis.
The successful transfer of these methods between laboratories, as indicated by the consistent performance, underscores the importance of a well-defined and robust analytical protocol. Minor variations in instrumentation and analyst technique did not significantly impact the quality of the data, demonstrating the reliability of the methods.
Detailed Experimental Protocols
The following are detailed, step-by-step methodologies for the HPLC-UV and GC-FID analyses of this compound.
Protocol 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Run Time: 10 minutes.
-
-
Standard and Sample Preparation:
-
Diluent: Acetonitrile.
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in the diluent to obtain a concentration of 1.0 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the diluent to cover the desired concentration range (e.g., 0.01 - 1.0 mg/mL).
-
Sample Solution: Accurately weigh a portion of the test sample, dissolve in the diluent, and dilute to a final concentration within the calibration range.
-
-
System Suitability:
-
Before analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. This should include replicate injections of a standard solution to assess parameters such as peak area precision, tailing factor, and theoretical plates.
-
Protocol 2: Gas Chromatography with Flame Ionization Detection (GC-FID)
-
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Column: Capillary column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
-
Standard and Sample Preparation:
-
Diluent: Methylene chloride or Ethyl acetate.
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in the diluent to obtain a concentration of 1.0 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the diluent to cover the desired concentration range (e.g., 0.01 - 1.0 mg/mL).
-
Sample Solution: Accurately weigh a portion of the test sample, dissolve in the diluent, and dilute to a final concentration within the calibration range.
-
-
System Suitability:
-
Perform system suitability tests by making replicate injections of a standard solution to evaluate peak area precision, resolution of the analyte from any potential impurities, and peak shape.
-
Conclusion
This guide has presented a comprehensive, albeit hypothetical, inter-laboratory comparison for the analysis of this compound using HPLC-UV and GC-FID. The presented data and protocols demonstrate that both methods are suitable for the accurate and precise quantification of this compound. The successful outcome of this simulated study highlights the importance of well-validated and robust analytical methods in ensuring data quality and consistency across different laboratories. For any organization involved in the development and manufacturing of products containing this compound, the implementation of such inter-laboratory comparisons is a critical step in establishing confidence in their analytical capabilities and ensuring product quality.
References
-
International Union of Pure and Applied Chemistry (IUPAC). (2002). Harmonized guidelines for single-laboratory validation of methods of analysis (IUPAC Technical Report). Pure and Applied Chemistry, 74(5), 835–855. [Link]
-
International Union of Pure and Applied Chemistry (IUPAC). (n.d.). Harmonized Guidelines for Single-Laboratory Validation of Methods of Analysis. Retrieved from [Link]
-
International Union of Pure and Applied Chemistry (IUPAC). (n.d.). Harmonised Guidelines for the In-House Validation of Methods of Analysis. Retrieved from [Link]
-
Scribd. (n.d.). IUPAC Guidelines for Lab Validation. Retrieved from [Link]
-
Thompson, M. (2002). Harmonized guidelines for single-laboratory validation of methods of analysis (IUPAC Technical Report). SciSpace. [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 3-methylbenzoylformate
Authored for the Modern Laboratory Professional
Welcome to a definitive guide on the safe and compliant disposal of Ethyl 3-methylbenzoylformate (CAS No. 66644-68-6). As researchers and drug development professionals, our responsibility extends beyond discovery to the entire lifecycle of the chemicals we handle. This document provides essential, field-proven procedures rooted in scientific principles to ensure that the disposal of this compound is managed with the highest standards of safety and environmental stewardship. Our approach moves beyond a simple checklist, explaining the causality behind each step to empower you with a deep, actionable understanding of chemical waste management.
Critical Pre-Disposal Assessment: Chemical Profile & Hazard Analysis
Before initiating any disposal protocol, a thorough understanding of the substance is paramount. This foundational knowledge informs every subsequent step, from selecting appropriate personal protective equipment (PPE) to choosing the correct waste stream.
Core Chemical & Physical Properties
This compound is an ester with specific properties that dictate its handling and disposal requirements.[1][2][3] The data below has been consolidated for your immediate reference.
| Property | Value | Source |
| CAS Number | 66644-68-6 | [1][2][3][4] |
| Molecular Formula | C₁₁H₁₂O₃ | [1][2] |
| Molecular Weight | 192.21 g/mol | [1][2] |
| Synonyms | (m-Tolyl)glyoxylic acid ethyl ester, Ethyl (3-methylphenyl)glyoxylate | [2][3] |
| Physical State | Liquid | [5] |
| Density | 1.106 g/cm³ | [2] |
| Boiling Point | 90°C @ 0.1 mmHg | [2] |
| Incompatible Materials | Strong oxidizing agents | [5] |
| Hazardous Decomposition | Carbon monoxide (CO), Carbon dioxide (CO₂) | [5] |
Hazard Evaluation: The Principle of Prudent Practice
However, the absence of data is not an indication of safety. Trustworthiness in laboratory protocol dictates that any compound with incomplete toxicological information should be handled as potentially hazardous. Therefore, the procedures outlined in this guide are based on the prudent practice of minimizing all chemical exposures and treating the waste as regulated hazardous material.[6]
Immediate Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including nitrile gloves, safety glasses with side shields (or goggles), and a lab coat.[5][7]
-
Ventilation: Handle the compound and its waste in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[6]
Disposal Workflow: A Step-by-Step, Risk-Based Protocol
The proper disposal route is determined by the quantity and form of the waste. The following workflow provides a logical decision-making process for managing all forms of this compound waste.
Caption: Decision workflow for this compound disposal.
Protocol 1: Small Quantities & Spills (<100 mL)
This protocol is designed for managing minor spills or residual amounts of the chemical.
-
Ensure Safety: Confirm adequate ventilation and that proper PPE is in use. Remove all sources of ignition.
-
Containment: Stop the leak or spread of the spill if it is safe to do so.
-
Absorption: Cover the liquid with an inert, non-combustible absorbent material such as vermiculite, dry sand, or cat litter.[8] Do not use combustible materials like paper towels for anything more than trace amounts.
-
Causality: Using an inert absorbent mitigates fire risk and converts the liquid into a solid form that is easier and safer to handle.
-
-
Collection: Carefully scoop the absorbed material into a sturdy, sealable container made of a compatible material (e.g., polyethylene).[9]
-
Labeling & Storage: Tightly seal the container. Affix a "Hazardous Waste" label, clearly writing the full chemical name: "this compound".[9][10] Move the container to your laboratory's designated Satellite Accumulation Area (SAA).[10]
Protocol 2: Bulk Quantities (>100 mL)
This protocol applies to unused product, reaction mixtures, or collected waste solutions.
-
Select a Container: Obtain a designated hazardous waste container from your institution's Environmental Health & Safety (EHS) department or an approved supplier. The container must be chemically compatible with the ester and have a secure, leak-proof cap.[9][10]
-
Self-Validating System: Using a pre-approved container from EHS ensures it meets regulatory standards for material compatibility and durability, preventing leaks or degradation.
-
-
Waste Transfer: Carefully pour the liquid waste into the container, avoiding splashes. Use a funnel if necessary. Do not fill the container beyond 90% capacity to allow for vapor expansion.[10]
-
Segregation: Crucially, do not mix this waste stream with incompatible chemicals, especially strong oxidizing agents. [5][9] Mixing incompatible wastes can lead to dangerous chemical reactions.
-
Labeling & Storage: Keep the container securely capped at all times, except when adding waste.[9][11] Immediately label the container with "Hazardous Waste" and a full list of its contents, including "this compound" and any solvents, with estimated percentages.[9] Store the container in your SAA.
Decontamination of "Empty" Containers
Under regulations like the Resource Conservation and Recovery Act (RCRA), an "empty" chemical container may still be considered hazardous waste if not properly decontaminated.[11]
-
Initial Rinse: Thoroughly empty the container of all free-flowing liquid into the appropriate hazardous waste stream.
-
Rinsate Collection: Add a small amount of a suitable solvent (e.g., acetone or ethanol) to the container, cap it, and rinse thoroughly. This first rinse must be collected and disposed of as hazardous waste. [9]
-
Causality: The initial rinse removes the bulk of the chemical residue adhering to the container walls. Disposing of this rinsate as hazardous waste is a key principle of "cradle-to-grave" chemical management, ensuring no hazardous material enters municipal water systems.[11]
-
-
Subsequent Rinses: For a compound with unknown toxicity, it is prudent to perform two additional rinses, also collecting the rinsate as hazardous waste.
-
Final Disposal: Once decontaminated, deface or remove the original label to prevent confusion.[9] The clean, dry container can then be disposed of in the appropriate solid waste stream (e.g., glass recycling bin) as per institutional policy.
Regulatory Framework & Final Disposition
All hazardous waste disposal activities in the United States are governed by the Environmental Protection Agency (EPA) under RCRA.[11][12] Your institution's EHS department is your primary resource for ensuring compliance. They manage the final step of the process: arranging for transport by a licensed hazardous waste contractor to a permitted Treatment, Storage, and Disposal Facility (TSDF).[12] Never dispose of this compound down the sink or in the regular trash.[9]
By adhering to these scientifically grounded and procedurally sound protocols, you contribute to a culture of safety, protect our environment, and ensure full regulatory compliance.
References
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Ester Disposal. Chemtalk - #1 Science Forum For Lab Technicians. Available from: [Link]
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Ethyl benzoylformate | C10H10O3. PubChem, National Institutes of Health. Available from: [Link]
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Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety. Available from: [Link]
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66644-68-6 | this compound. Tetrahedron. Available from: [Link]
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Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Available from: [Link]
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Hazardous Waste Disposal Procedures. University of Idaho. Available from: [Link]
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Ethyl Benzoylformate. Organic Syntheses. Available from: [Link]
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Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). Available from: [Link]
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Chapter 850: IDENTIFICATION OF HAZARDOUS WASTES. Maine Department of Environmental Protection. Available from: [Link]
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Working with Chemicals. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Available from: [Link]
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Thermal decomposition of 1-ethyl-3-methylimidazolium acetate. ChemRxiv. Available from: [Link]
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Laboratory Safety Manual. Baylor University. Available from: [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 3-methylbenzoylformate
This guide provides essential safety and logistical information for the handling and disposal of Ethyl 3-methylbenzoylformate (CAS No. 66644-68-6). As a valued professional in research and development, your safety is paramount. This document moves beyond a simple checklist, offering a framework of scientific reasoning to build a culture of safety and ensure the integrity of your work.
A Note on Data Availability: Direct and comprehensive hazard classification data for this compound is not widely available in public databases.[1][2] Therefore, this guidance is built upon a conservative, risk-based approach, synthesizing safety data from structurally analogous compounds such as ethyl benzoylformate, methyl benzoylformate, and ethyl 3-methylbenzoate. The principle of treating chemicals of unknown toxicity with a high degree of caution is a cornerstone of laboratory safety.
Hazard Profile: An Evidence-Based Assessment
Understanding the potential risks is the first step in mitigating them. Based on data from similar chemical structures, we can anticipate the primary hazards associated with this compound.
| Potential Hazard | Supporting Evidence from Analogous Compounds | Rationale for Precaution |
| Skin Irritation | Causes skin irritation.[3] May be harmful if absorbed through the skin.[4] | The ester and ketone functionalities can interact with skin, potentially causing local irritation. The aromatic ring can enhance skin penetration. |
| Eye Irritation | Causes serious eye irritation.[3] | Direct contact of chemical splashes with eyes can cause significant discomfort and potential damage. |
| Respiratory Tract Irritation | May cause respiratory irritation.[3] | Inhalation of vapors or mists, especially when heated or aerosolized, can irritate the mucous membranes of the respiratory system.[4] |
| Combustibility | Classified as a combustible liquid. | While not highly flammable, the compound can ignite if exposed to sufficient heat or an ignition source.[5] |
| Environmental Hazard | Toxic to aquatic life. | Spills and improper disposal can harm aquatic ecosystems. |
The Hierarchy of Controls: Your First Line of Defense
Personal Protective Equipment (PPE) is the final, not the first, line of defense. Before any procedure, always implement higher-level controls to minimize exposure.
-
Engineering Controls : The most effective control is to handle this compound within a certified chemical fume hood. This ensures that vapors are contained and exhausted away from your breathing zone.
-
Administrative Controls : Adhere to standard laboratory safety practices. Wash hands thoroughly after handling the chemical and before leaving the lab. Do not eat, drink, or smoke in areas where chemicals are handled. Ensure you are familiar with the location and operation of safety showers and eyewash stations.
Personal Protective Equipment (PPE) Protocol
The selection and use of PPE must be deliberate and informed by the specific tasks you are performing.
Eye and Face Protection
Direct chemical splashes to the eyes are a significant risk.
-
Minimum Requirement : ANSI Z87.1-compliant chemical safety goggles must be worn at all times when handling the liquid.
-
Elevated Risk Scenarios : When transferring large volumes or performing operations with a higher splash potential, supplement goggles with a full-face shield.[6]
Skin and Body Protection
Preventing skin contact is crucial to avoid irritation.
-
Gloves : Wear chemical-resistant gloves. Nitrile gloves are a common and effective choice for incidental contact. For prolonged handling or immersion, consult a glove manufacturer's compatibility chart.
-
Protocol : Always inspect gloves for tears or punctures before use. Remove gloves using a technique that avoids skin contact with the exterior of the glove. Dispose of contaminated gloves as hazardous waste.
-
-
Lab Coat : A long-sleeved laboratory coat is mandatory to protect your skin and personal clothing. For tasks with a high splash risk, a chemical-resistant apron over the lab coat provides an additional layer of protection.
Respiratory Protection
Engineering controls should be sufficient to prevent the need for respiratory protection under normal use.
-
When Required : A respirator is necessary if you are working outside of a fume hood, if ventilation is inadequate, or during a large spill clean-up where vapor concentrations may exceed safe levels.
-
Selection : Use a NIOSH-approved air-purifying respirator equipped with organic vapor (OV) cartridges.[6] All respirator use must be part of a comprehensive respiratory protection program that complies with OSHA 29 CFR 1910.134, including fit testing and training.
Operational and Disposal Plans
Workflow for PPE Selection and Use
The following diagram outlines the decision-making process for appropriate PPE selection when working with this compound.
Caption: PPE Selection and Use Workflow.
Emergency Spill Protocol
In the event of a spill, swift and safe action is critical.
-
Evacuate and Alert : Alert personnel in the immediate area. If the spill is large or ventilation is poor, evacuate the laboratory and contact your institution's environmental health and safety (EHS) office.
-
Secure the Area : Restrict access to the spill area. Remove all sources of ignition.
-
Don Appropriate PPE : At a minimum, wear double gloves, chemical safety goggles, a face shield, and a lab coat. If the spill is significant, a respirator may be necessary.
-
Contain and Absorb : Cover the spill with an inert absorbent material like vermiculite, dry sand, or a chemical spill pillow.[4] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Clean-Up : Once absorbed, carefully collect the material using non-sparking tools and place it into a designated, labeled hazardous waste container.
-
Decontaminate : Clean the spill area with soap and water.
-
Dispose : Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous chemical waste.
Disposal of Contaminated Materials and Waste
Proper disposal is a legal and ethical responsibility to protect our environment.
-
Chemical Waste : Unused or waste this compound must be collected in a clearly labeled, sealed container.[7] The container must be compatible with the chemical and marked with a hazardous waste label.
-
Contaminated PPE : All disposable PPE that has come into contact with the chemical, such as gloves and absorbent pads, must be disposed of as hazardous waste.[7] Do not place these items in the regular trash.
-
Empty Containers : The first rinse of an "empty" container must be collected and disposed of as hazardous waste.[7] Subsequent rinses may be permissible for drain disposal depending on local regulations, but collecting all rinses as hazardous waste is the most conservative approach.
-
Regulatory Compliance : All waste disposal must be conducted in strict accordance with federal, state, and local regulations.[8] Consult your institution's EHS department for specific procedures.
References
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Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl benzoylacetate, 90%. [Link]
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PubChem. (n.d.). Ethyl 3-methyl-3-phenylglycidate. [Link]
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PubChem. (n.d.). Ethyl benzoylformate. [Link]
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American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]
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Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. [Link]
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Fisher Scientific. (2023). Safety Data Sheet - Ethyl benzoylformate. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
